1-(Tetrahydro-2H-pyran-4-yl)ethanone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(oxan-4-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-6(8)7-2-4-9-5-3-7/h7H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNMXIOWPBADSIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCOCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40432149 | |
| Record name | 1-(Tetrahydro-2H-pyran-4-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40432149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137052-08-5 | |
| Record name | 1-(Tetrahydro-2H-pyran-4-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40432149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Acetyltetrahydro-2H-pyran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-(Tetrahydro-2H-pyran-4-yl)ethanone (CAS: 137052-08-5)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract & Introduction
1-(Tetrahydro-2H-pyran-4-yl)ethanone, also known under its IUPAC name 1-(oxan-4-yl)ethanone and the common synonym 4-acetyltetrahydropyran, is a key heterocyclic building block in modern organic and medicinal chemistry.[1] The tetrahydropyran (THP), or oxane, scaffold is a privileged structure found in a multitude of natural products and pharmacologically active molecules.[2][3] Its prevalence is due to its favorable physicochemical properties, including metabolic stability and the ability to engage in hydrogen bonding via the ring oxygen, which can improve aqueous solubility and target engagement. Consequently, derivatives of the THP core are integral to the development of therapeutics for a range of diseases, from cancer to neurological disorders.[2][3]
This guide provides a comprehensive technical overview of this compound, focusing on its synthesis, spectroscopic properties, chemical reactivity, and applications as a versatile intermediate. The strategic placement of a ketone functional group on the stable, non-planar THP ring allows for extensive synthetic diversification, making it an invaluable tool for constructing complex molecular architectures and performing structure-activity relationship (SAR) studies in drug discovery programs.[1][3]
Physicochemical & Spectroscopic Properties
This compound is typically a colorless to pale yellow liquid at room temperature.[4] Its key physical and chemical properties are summarized below.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 137052-08-5 | [1] |
| Molecular Formula | C₇H₁₂O₂ | [1] |
| Molecular Weight | 128.17 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [4] |
| Density | ~1.024 g/cm³ | [5] |
| Boiling Point | 90-94 °C at 15 mmHg; 197.3 °C at 760 mmHg | [4][5] |
| Refractive Index | ~1.453 | [4] |
| InChIKey | VNMXIOWPBADSIC-UHFFFAOYSA-N |
Spectroscopic Characterization
-
¹H NMR Spectroscopy (Expected):
-
~2.1 ppm (s, 3H): A sharp singlet corresponding to the three protons of the acetyl methyl group (CH₃).
-
~2.5-2.7 ppm (m, 1H): A multiplet for the methine proton at the C4 position (CH), deshielded by the adjacent carbonyl group.
-
~3.4 ppm (t, 2H) & ~3.9 ppm (dd, 2H): Two distinct sets of signals for the four methylene protons adjacent to the ring oxygen (C2-H₂ and C6-H₂). The axial and equatorial protons are diastereotopic, leading to complex splitting patterns.
-
~1.6-1.8 ppm (m, 4H): A complex multiplet region for the remaining four methylene protons on the pyran ring (C3-H₂ and C5-H₂).
-
-
¹³C NMR Spectroscopy (Expected):
-
~210-212 ppm: The characteristic chemical shift for a ketone carbonyl carbon (C=O).
-
~67 ppm: Signals for the two carbons adjacent to the ring oxygen (C2 and C6).
-
~45-50 ppm: Signal for the methine carbon at the point of substitution (C4).
-
~28-35 ppm: Signals for the remaining ring carbons (C3 and C5) and the acetyl methyl carbon.
-
-
Infrared (IR) Spectroscopy (Expected):
-
~1710 cm⁻¹: A strong, sharp absorption peak characteristic of a ketone C=O stretching vibration.
-
~1100 cm⁻¹: A strong C-O-C stretching band, characteristic of the ether linkage within the tetrahydropyran ring.
-
~2850-2950 cm⁻¹: C-H stretching vibrations for the sp³ hybridized carbons.
-
Synthesis and Manufacturing
The most common and robust laboratory methods for synthesizing this compound involve the addition of a methyl nucleophile to a C4-functionalized tetrahydropyran precursor. The Grignard reaction using tetrahydropyran-4-carbonitrile is a prime example of this strategy.
Experimental Protocol: Synthesis via Grignard Reaction
This protocol describes the nucleophilic addition of methylmagnesium bromide to tetrahydropyran-4-carbonitrile, followed by acidic hydrolysis of the intermediate imine to yield the target ketone.[6]
Step 1: Grignard Reagent Addition
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add tetrahydropyran-4-carbonitrile (1.0 eq) dissolved in anhydrous tetrahydrofuran (THF, ~3-4 M).
-
Cool the solution to 0 °C in an ice-water bath.
-
Charge the dropping funnel with a solution of methylmagnesium bromide (CH₃MgBr) in diethyl ether (typically 3.0 M, 1.1-1.2 eq).
-
Add the Grignard reagent dropwise to the stirred nitrile solution over 30-45 minutes, maintaining the internal temperature below 5 °C.
-
Causality: The Grignard reagent is a potent nucleophile and a strong base; slow addition at low temperature is critical to control the exothermic reaction and prevent side reactions.[7] Anhydrous conditions are mandatory as Grignard reagents react violently with protic solvents like water.
-
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours or until TLC/GC-MS analysis indicates complete consumption of the starting nitrile.
Step 2: Hydrolysis and Work-up
-
Cool the reaction mixture back down to 0 °C.
-
Slowly and carefully quench the reaction by the dropwise addition of a cold aqueous solution of 3 M hydrochloric acid (HCl). Continue adding until the solution is acidic (pH ~1-2) and all magnesium salts have dissolved.
-
Causality: The acidic work-up serves two purposes: it neutralizes the excess Grignard reagent and hydrolyzes the intermediate magnesium imine salt to the desired ketone.[6]
-
-
Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate or diethyl ether (3 x volumes).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.
-
Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
The resulting crude oil can be purified by vacuum distillation or flash column chromatography on silica gel to afford pure this compound.
Chemical Reactivity and Synthetic Utility
The primary sites of reactivity are the ketone's carbonyl group and, to a lesser extent, the C-H bonds alpha to the ring oxygen. The carbonyl group is susceptible to nucleophilic attack, making it a versatile handle for further molecular elaboration.
Key Transformations
-
Reduction to Alcohols: The ketone can be readily reduced to the corresponding secondary alcohol, 1-(tetrahydro-2H-pyran-4-yl)ethanol, a valuable chiral or achiral building block in its own right.
-
Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) converts the carbonyl into a carbon-carbon double bond, providing access to a wide range of olefinic THP derivatives.[1]
-
Reductive Amination: A two-step or one-pot reaction with an amine and a reducing agent (e.g., sodium cyanoborohydride) can form C-N bonds, installing various amine side chains at the C4 position.
Experimental Protocol: Chemoselective Reduction to 1-(Tetrahydro-2H-pyran-4-yl)ethanol
This protocol uses sodium borohydride (NaBH₄), a mild and selective reducing agent, to convert the ketone to the corresponding alcohol.
-
Dissolve this compound (1.0 eq) in methanol or ethanol (~0.5 M) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice-water bath.
-
Add sodium borohydride (NaBH₄, 0.3-0.5 eq) portion-wise over 15 minutes.
-
Causality: NaBH₄ is a chemoselective reagent that reduces aldehydes and ketones but not less reactive carbonyls like esters, making it ideal for this transformation. The reaction is performed at 0 °C to moderate the initial exothermic release of hydrogen gas. Stoichiometrically, one mole of NaBH₄ can reduce four moles of ketone, but a slight excess relative to this is often used to ensure completion.
-
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-2 hours, monitoring by TLC.
-
Once the reaction is complete, cool the flask back to 0 °C and cautiously add acetone to quench any excess NaBH₄.
-
Add water and concentrate the mixture under reduced pressure to remove the bulk of the alcohol solvent.
-
Extract the aqueous residue with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the crude 1-(tetrahydro-2H-pyran-4-yl)ethanol, which can be purified by chromatography if necessary.
Applications in Drug Discovery and Medicinal Chemistry
The THP scaffold is a mainstay in drug design, often used as a saturated, polar replacement for aromatic rings to improve pharmacokinetic properties such as solubility and metabolic stability. The ability to functionalize the THP ring at the C4 position is a common strategy for positioning substituents to interact with biological targets.
This compound and its derivatives are crucial intermediates in this context. For instance, the parent ketone, tetrahydro-4H-pyran-4-one, is a key component in the synthesis of potent and selective histamine-3 (H3) receptor antagonists for treating cognitive disorders. The title compound, with its acetyl group, provides a direct handle for building more complex side chains necessary for optimizing ligand-receptor interactions. It has been utilized as an intermediate in the synthesis of screening libraries for targets such as protein kinases, which are implicated in various cancers.[2]
Safety, Handling, and Storage
This compound is an irritant and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
Table 2: GHS Hazard Information
| Hazard Class | Code | Statement |
| Acute Toxicity, Oral | H302 | Harmful if swallowed. |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| STOT, Single Exposure | H335 | May cause respiratory irritation. |
Source(s):[5]
-
Handling: Wear protective gloves, clothing, and eye/face protection. Avoid breathing vapors or mist. Do not eat, drink, or smoke when using this product.[5]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from oxidizing agents.
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes. For skin contact, wash off immediately with plenty of soap and water. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.
References
- Google Cloud. (2024, May 16). Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method.
- Chemsrc. (n.d.). This compound | CAS#:137052-08-5.
- PubChem. (n.d.). This compound.
- Wikipedia. (n.d.). Grignard reagent.
- Patents, Google. (2017, March 30). Condensed tricyclic compounds as protein kinase inhibitors.
- Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry.
- Chemguide. (n.d.). reduction of carbonyl compounds using sodium tetrahydridoborate.
- Chemistry LibreTexts. (2021, August 16). 2: Reduction of Organic Compounds (Experiment).
- Pharmacy Research. (n.d.). CAS 137052-08-5 this compound.
Sources
- 1. This compound | 137052-08-5 [chemicalbook.com]
- 2. WO2017033019A1 - Condensed tricyclic compounds as protein kinase inhibitors - Google Patents [patents.google.com]
- 3. EP0041656A2 - Cyclohexanone derivatives and preparation thereof - Google Patents [patents.google.com]
- 4. Synthesis of new pyran and pyranoquinoline derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 5. 137052-08-5 Cas No. | 4-Acetyltetrahydro-2H-pyran | Apollo [store.apolloscientific.co.uk]
- 6. US10882806B2 - Processes for preparing 4-methyl-5-nonanone and 4-methyl-5-nonanol - Google Patents [patents.google.com]
- 7. 137052-08-5 | ACP | Ketones | Ambeed.com [ambeed.com]
An In-depth Technical Guide to the Physical Properties of 1-(Tetrahydro-2H-pyran-4-yl)ethanone
Prepared by: Gemini, Senior Application Scientist
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the essential physical and spectroscopic properties of 1-(Tetrahydro-2H-pyran-4-yl)ethanone (CAS No. 137052-08-5). A key intermediate in organic and medicinal chemistry, a thorough understanding of its physical characteristics is paramount for its effective use in synthesis, formulation, and quality control. This document consolidates key data points, outlines detailed methodologies for their experimental determination, and offers expert analysis of its structural and spectroscopic features. The guide is structured to provide both a quick reference and an in-depth procedural resource for laboratory professionals.
Introduction and Chemical Identity
This compound, also known as 4-acetyltetrahydropyran, is a heterocyclic ketone that serves as a versatile building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[1] Its structure, featuring a tetrahydropyran ring substituted with an acetyl group, imparts a unique combination of polarity and steric bulk, influencing its reactivity and physical behavior. Accurate characterization of its physical properties is a critical first step in any research or development workflow, ensuring reproducibility and informing decisions related to reaction conditions, purification methods, and safety protocols.
This guide moves beyond a simple recitation of data. It explains the rationale behind the selection of characterization methods and provides self-validating, step-by-step protocols grounded in established standards.
Core Physical Properties
The physical properties of this compound are summarized below. These values represent a synthesis of data from various chemical suppliers and databases. It is important to note that minor variations can occur due to differences in purity and measurement conditions.
| Property | Value | Source(s) |
| CAS Number | 137052-08-5 | [1][2] |
| Molecular Formula | C₇H₁₂O₂ | [1][2] |
| Molecular Weight | 128.17 g/mol | [1][3] |
| Appearance | Colorless to pale yellow liquid | [4] |
| Boiling Point | 197.3 °C @ 760 mmHg90-94 °C @ 15 mmHg | [4] |
| Density | 0.996 - 1.024 g/cm³ @ 20-25 °C | [4] |
| Refractive Index (n²⁰/D) | 1.439 - 1.453 | [4] |
| Flash Point | ~75.1 °C (Closed Cup) | [4] |
| Vapor Pressure | 0.381 - 0.4 mmHg @ 25 °C | [4] |
Solubility Profile
While specific, quantitative solubility data is not widely published, a qualitative assessment can be made based on the principle of "like dissolves like" and the molecule's structural features. The presence of a polar ketone carbonyl group and an ether linkage suggests an affinity for polar solvents. However, the seven-carbon aliphatic backbone limits its miscibility with water.
Predicted Solubility:
-
Miscible: Soluble in all proportions with most common organic solvents, including ethanol, methanol, acetone, tetrahydrofuran (THF), ethyl acetate, and dichloromethane.
-
Slightly Soluble/Immiscible: Expected to have low solubility in water and immiscibility with nonpolar solvents like hexane and toluene.[5]
The ability of the ketone and ether oxygens to act as hydrogen bond acceptors facilitates dissolution in protic solvents like alcohols, while the dipole-dipole interactions are favorable in polar aprotic solvents like acetone.[5]
Spectroscopic and Structural Characterization
Spectroscopic analysis is essential for confirming the identity and purity of this compound. While experimental spectra are not available in public databases like the Spectral Database for Organic Compounds (SDBS), we can predict the key features based on the known structure.[4][6][7][8][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments. The methyl protons of the acetyl group (CH₃-C=O) would appear as a sharp singlet, likely around δ 2.1 ppm. The single proton on the carbon bearing the acetyl group (CH-C=O) would be a multiplet further downfield. The protons on the tetrahydropyran ring would appear as complex multiplets in the δ 1.5-4.0 ppm range, with the protons adjacent to the ring oxygen (CH₂-O) being the most downfield.
-
¹³C NMR: The carbon NMR spectrum should display five unique signals, reflecting the molecule's symmetry. The most downfield signal would correspond to the carbonyl carbon (C=O), typically in the δ 208-212 ppm region. The carbons adjacent to the ring oxygen (CH₂-O) would appear around δ 67-70 ppm. The methyl carbon of the acetyl group would be the most upfield signal, around δ 25-30 ppm. The remaining ring carbons would appear in the δ 28-45 ppm range.[10][11]
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence of the key functional groups.
-
C=O Stretch: A strong, sharp absorption band is predicted around 1715 cm⁻¹ , which is characteristic of a saturated, aliphatic ketone. This is the most prominent feature in the spectrum.
-
C-O-C Stretch: A strong band corresponding to the asymmetric stretching of the cyclic ether C-O-C bond is expected in the 1100-1000 cm⁻¹ region.
-
C-H Stretch: Medium to strong bands for sp³ C-H stretching will be observed in the 2960-2850 cm⁻¹ region.[12]
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 128 . Common fragmentation patterns would include the loss of the acetyl group (M-43) and various cleavages of the tetrahydropyran ring.
Experimental Protocols for Physical Property Determination
The following section details the standard operating procedures for determining the key physical properties. These protocols are based on widely accepted laboratory techniques and ASTM standards, ensuring data integrity and reproducibility.
Workflow for Physicochemical Characterization
The logical flow for characterizing a liquid chemical sample like this compound is depicted below. This process ensures that foundational properties are determined first, leading to a comprehensive understanding of the material.
Sources
- 1. This compound | 137052-08-5 [chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound | C7H12O2 | CID 9877365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]
- 5. ncert.nic.in [ncert.nic.in]
- 6. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]
- 7. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]
- 8. Spectral Database for Organic Compounds (SDBS) - DATACC [datacc.org]
- 9. AIST:Spectral Database for Organic Compounds,SDBS [sdbs.db.aist.go.jp]
- 10. researchgate.net [researchgate.net]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Synthesis, IR spectra, crystal structure and DFT studies on 1-acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline - PubMed [pubmed.ncbi.nlm.nih.gov]
1-(Tetrahydro-2H-pyran-4-yl)ethanone molecular structure and weight
An In-Depth Technical Guide to 1-(Tetrahydro-2H-pyran-4-yl)ethanone: A Key Building Block in Modern Synthesis
Introduction
This compound, also known as 4-acetyltetrahydropyran, is a heterocyclic ketone that has emerged as a significant building block in organic synthesis and medicinal chemistry.[1] Its structural motif, featuring a saturated six-membered oxygen-containing ring, is a privileged scaffold in drug discovery.[1] The tetrahydropyran (THP) ring is valued for its ability to increase the three-dimensionality of drug candidates, often improving metabolic stability and binding affinity.[1] This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, reactivity, and applications for researchers and professionals in drug development.
Molecular Structure and Physicochemical Properties
The molecular structure of this compound consists of a tetrahydropyran ring with an acetyl group attached at the 4-position. The presence of the ketone carbonyl group and the ether linkage within the ring are the primary sites of its chemical reactivity.
IUPAC Name: 1-(oxan-4-yl)ethanone[2] CAS Number: 137052-08-5[3] Molecular Formula: C₇H₁₂O₂[2][3][4] Molecular Weight: 128.17 g/mol [2][4]
The key physicochemical properties of this compound are summarized in the table below, providing essential data for experimental design and process development.
| Property | Value | Source(s) |
| Appearance | Colorless to pale yellow liquid | [3][5] |
| Density | ~1.0 g/cm³ | [3][6] |
| Boiling Point | 197.3 °C at 760 mmHg; 90-94 °C at 15 mmHg | [4][5][6] |
| Flash Point | 75.1 °C | [5][6] |
| Refractive Index | ~1.453 | [4][5] |
| Vapor Pressure | 0.381 mmHg at 25 °C | [3][5] |
| Storage Conditions | Refrigerated (-20°C), store in a dry, well-ventilated place | [4][5] |
Synthesis and Mechanistic Insights
A common and illustrative method for synthesizing this compound involves the hydrolysis and decarboxylation of a β-keto ester precursor, such as methyl 4-acetyltetrahydro-2H-pyran-4-carboxylate.[7] This reaction is typically performed under acidic conditions.
Causality of Experimental Choice: The use of a strong acid like sulfuric acid is crucial for this transformation. The acid catalyzes the hydrolysis of the methyl ester to a carboxylic acid. The resulting β-keto acid is thermally unstable and readily undergoes decarboxylation (loss of CO₂) upon heating to yield the desired ketone.
Experimental Protocol: Synthesis from a β-Keto Ester[7]
-
Reaction Setup: In a 10 mL glass flask equipped with a magnetic stirrer, thermometer, and reflux condenser, add methyl 4-acetyltetrahydro-2H-pyran-4-carboxylate (2.0 mmol).
-
Acid Addition: Add 9 mol/L sulfuric acid (10 mmol).
-
Heating: Heat the reaction mixture to 120°C while stirring.
-
Reaction Time: Maintain the temperature and stirring for approximately 1.5 hours.
-
Monitoring: The reaction progress can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled, neutralized, and extracted with an appropriate organic solvent. The final product is purified via distillation or chromatography.
Synthesis Workflow Diagram
Caption: Synthesis of 4-acetyltetrahydropyran via acidic hydrolysis.
Chemical Reactivity and Applications in Drug Development
The utility of this compound stems from the reactivity of its ketone functional group, which allows for extensive synthetic diversification.[1][7] It serves as a key intermediate for creating more complex molecular architectures.[1][5]
-
Nucleophilic Addition: The ketone is susceptible to nucleophilic attack, enabling the formation of alcohols and the introduction of new carbon-carbon bonds.
-
Wittig Reaction: The carbonyl group can be converted into an alkene through reaction with a Wittig reagent, providing a route to various polysubstituted olefinic compounds.[7]
-
Reduction: The ketone can be readily reduced to a secondary alcohol using reducing agents like sodium borohydride.[7] This hydroxyl group can then be used for further functionalization.
Its role as a "bulk drug intermediate" highlights its importance in the pharmaceutical industry.[5] The tetrahydropyran scaffold is a feature of numerous biologically active molecules, contributing to favorable pharmacokinetic properties.[1]
Key Reaction Pathways
Caption: Key synthetic transformations of 4-acetyltetrahydropyran.
Safety, Handling, and Storage
As a chemical intermediate, proper handling of this compound is essential to ensure laboratory safety. It is classified as harmful if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation.[2][5]
-
Hazard Statements (GHS): [2][5]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
-
-
Precautionary Statements (GHS): [5]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Handling: This compound should only be handled in a well-ventilated area, preferably within a chemical fume hood.[6] Users must wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and laboratory clothing.[6] Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5] Some suppliers recommend storage at -20°C.[4][5]
Conclusion
This compound is a highly valuable and versatile intermediate in modern organic chemistry. Its synthetic accessibility and the reactivity of its ketone group allow for the creation of diverse and complex molecular libraries. The demonstrated success of the tetrahydropyran scaffold in approved therapeutics underscores the enduring importance of this heterocyclic core in the future of drug discovery and development.[1]
References
- This compound | CAS#:137052-08-5 | Chemsrc. (n.d.).
- This compound CAS 137052-08-5 - Home Sunshine Pharma. (n.d.).
- This compound - PubChem. (n.d.).
- CAS 137052-08-5 this compound - Preclinical Research CRO. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound | C7H12O2 | CID 9877365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound CAS 137052-08-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 4. 137052-08-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. This compound | CAS#:137052-08-5 | Chemsrc [chemsrc.com]
- 7. This compound | 137052-08-5 [chemicalbook.com]
A Technical Guide to the Synthesis of 1-(Tetrahydro-2H-pyran-4-yl)ethanone via Decarboxylation of a β-Keto Ester Precursor
Executive Summary
The tetrahydropyran (THP) moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to modulate physicochemical properties.[1] Consequently, the synthesis of functionalized THP building blocks is of paramount importance to drug development professionals. This guide provides an in-depth examination of the synthesis of 1-(Tetrahydro-2H-pyran-4-yl)ethanone, a valuable ketone intermediate, from its β-keto ester precursor, methyl 4-acetyltetrahydro-2H-pyran-4-carboxylate. We will explore the fundamental chemical principles governing this transformation, present a detailed and validated experimental protocol, and discuss critical process considerations to ensure a successful and reproducible outcome.
Introduction
This compound, also known as 4-acetyltetrahydropyran, serves as a versatile intermediate in organic synthesis.[2] Its ketone functionality allows for a wide range of subsequent transformations, such as reductions to form alcohols, Wittig reactions to generate olefins, or reductive aminations to produce amine derivatives, making it a key component in the construction of complex molecular architectures.[1][2]
The synthesis detailed herein focuses on the conversion of methyl 4-acetyltetrahydro-2H-pyran-4-carboxylate. This starting material is a classic example of a β-keto ester, a class of compounds featuring an ester group positioned beta to a ketone. This specific structural arrangement enables a facile and high-yielding chemical transformation: decarboxylation. This guide will focus on the acid-catalyzed hydrolysis and subsequent decarboxylation, a robust and scalable method for this conversion.
Mechanistic Rationale: The Chemistry of β-Keto Ester Decarboxylation
The conversion of methyl 4-acetyltetrahydro-2H-pyran-4-carboxylate to this compound is fundamentally a decarboxylation reaction. The process leverages the unique reactivity of the β-keto ester functional group.
The Core Principle: Instability of β-Keto Acids
While carboxylic acids are generally stable to heat, those possessing a carbonyl group at the β-position undergo decarboxylation (loss of CO₂) with relative ease upon heating.[3][4] The reaction proceeds through a concerted, cyclic six-membered transition state, which significantly lowers the activation energy for the C-C bond cleavage.[3][5] The initial product is an enol, which rapidly tautomerizes to the more stable ketone.[4][6] This inherent reactivity is the cornerstone of synthetic strategies like the acetoacetic ester synthesis.[3]
The Two-Stage Reaction Pathway: Acid-Catalyzed Hydrolysis and Decarboxylation
The chosen protocol employs a strong acid, such as sulfuric acid, which serves two critical functions.
-
Ester Hydrolysis: The first step is the acid-catalyzed hydrolysis of the methyl ester to the corresponding carboxylic acid. This reaction transforms the starting β-keto ester into the reactive β-keto acid intermediate. This is a necessary prerequisite for the subsequent thermal decarboxylation.[6][7]
-
Thermal Decarboxylation: With the β-keto acid formed in situ, the application of heat (e.g., 120°C) provides the necessary energy to drive the decarboxylation via the aforementioned cyclic transition state, releasing carbon dioxide gas and yielding the final ketone product.[2]
An Alternative Mechanistic Pathway: The Krapcho Decarboxylation
For substrates sensitive to harsh acidic or basic conditions, the Krapcho decarboxylation presents a powerful, near-neutral alternative.[8][9] This reaction typically involves heating the β-keto ester in a dipolar aprotic solvent like DMSO with a salt (e.g., LiCl, NaCl) and a stoichiometric amount of water.[8][10] The mechanism involves an Sₙ2 attack by the halide anion (e.g., Cl⁻) on the ester's methyl group, followed by the collapse of the resulting intermediate to release CO₂ and form an enolate, which is then protonated by water.[8][11] The Krapcho reaction is particularly advantageous as it often proceeds cleanly and avoids the need for a separate hydrolysis step.[9]
Experimental Protocol: Acid-Catalyzed Synthesis
This section provides a detailed, step-by-step procedure for the synthesis of this compound.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Concentration | Purpose |
| Methyl 4-acetyltetrahydro-2H-pyran-4-carboxylate | N/A | 186.20 | >98% | Starting Material |
| Sulfuric Acid (H₂SO₄) | 7664-93-9 | 98.08 | 9 mol/L (aq) | Catalyst/Reagent |
| Deionized Water (H₂O) | 7732-18-5 | 18.02 | N/A | Solvent/Quench |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | Saturated (aq) | Neutralization |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | ACS Grade | Extraction Solvent |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | N/A | Drying Agent |
Step-by-Step Procedure
The following protocol is adapted from established literature procedures.[2]
-
Reaction Setup: In a 10 mL round-bottom flask equipped with a magnetic stir bar, a thermometer, and a reflux condenser, add methyl 4-acetyltetrahydro-2H-pyran-4-carboxylate (0.38 g, 2.0 mmol).
-
Addition of Acid: To the flask, carefully add 9 mol/L sulfuric acid (1.08 mL, approx. 10 mmol). Causality Note: A stoichiometric excess of acid and water ensures the complete hydrolysis of the ester.
-
Heating and Reaction: Immerse the flask in a pre-heated oil bath at 120°C. Stir the biphasic mixture vigorously. The reaction is typically complete within 1.5 to 2 hours. Causality Note: This temperature provides the activation energy for both hydrolysis and the critical decarboxylation step.
-
Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the consumption of the starting material.
-
Workup - Cooling and Neutralization: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Carefully quench the reaction by slowly adding the acidic mixture to a beaker containing a saturated aqueous solution of sodium bicarbonate until effervescence ceases. Ensure the final pH of the aqueous layer is neutral or slightly basic (pH 7-8).
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 15 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The resulting crude this compound can be purified by vacuum distillation or column chromatography if necessary to achieve high purity.
Workflow Visualization
Caption: Workflow for the synthesis of this compound.
Process Validation and Troubleshooting
A robust protocol must be self-validating. The identity and purity of the final product should be confirmed through standard analytical methods such as ¹H NMR, ¹³C NMR, and GC-MS.
| Potential Issue | Probable Cause | Recommended Solution |
| Incomplete Reaction | Insufficient reaction time or temperature. | Confirm oil bath temperature is stable at 120°C. Extend reaction time and monitor by TLC until starting material is consumed. |
| Low Yield | Incomplete extraction during workup. | Ensure aqueous layer is thoroughly saturated with salt (brine) before extraction to reduce product solubility. Perform additional extractions. |
| Incomplete neutralization. | Check pH after neutralization. If acidic, some product may remain in the aqueous layer as the protonated ketone. | |
| Product Contamination | Residual starting material or side products. | If purification is required, silica gel chromatography (e.g., using a hexane/ethyl acetate gradient) is effective. |
Safety Considerations
-
Sulfuric Acid: Concentrated sulfuric acid is highly corrosive and causes severe burns. Handle only in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.
-
Heating: Use a properly secured apparatus. Hot oil baths can cause severe thermal burns. Never leave a heated reaction unattended.
-
Neutralization: The neutralization of strong acid with bicarbonate is an exothermic reaction that releases CO₂ gas. Add the acid slowly to the bicarbonate solution to control the rate of effervescence and prevent overflow.
Conclusion
The synthesis of this compound from its methyl 4-acetyl-β-keto ester precursor is a classic and efficient transformation rooted in the fundamental principles of organic chemistry. The acid-catalyzed hydrolysis and decarboxylation pathway is a reliable and scalable method, offering high yields of this valuable synthetic intermediate. By understanding the underlying mechanism and adhering to the detailed protocol and safety precautions outlined in this guide, researchers can confidently and reproducibly synthesize this important building block for application in drug discovery and beyond.
References
- Chemistry LibreTexts. (2021). 9.
- AK Lectures. (n.d.).
- Tsuji, J. (2005). Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences, 81(6), 185-199. [Link]
- AK Lectures. (2014). Hydrolysis and Decarboxylation of ß-Keto Ester Example. YouTube. [Link]
- Chemistry Steps. (n.d.).
- Wikipedia. (n.d.).
- Hunter, D. H., Patel, V., & Perry, R. A. (1980). Crown ether catalysis of decarboxylation and decarbalkoxylation of β-keto acids and malonates: a synthetic application. Canadian Journal of Chemistry, 58(21), 2271-2277. [Link]
- Chem-Station. (2018).
- The Organic Chemistry Tutor. (2022).
- Male, L., et al. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry, 25(7), 2218-2225. [Link]
- Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. [Link]
- Scite.ai. (n.d.).
- SynArchive. (n.d.).
- Organic Chemistry Portal. (n.d.).
- Master Organic Chemistry. (2022).
Sources
- 1. Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | 137052-08-5 [chemicalbook.com]
- 3. Decarboxylation - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. aklectures.com [aklectures.com]
- 8. Krapcho decarboxylation - Wikipedia [en.wikipedia.org]
- 9. Krapcho Decarboxylation | Chem-Station Int. Ed. [en.chem-station.com]
- 10. scite.ai [scite.ai]
- 11. m.youtube.com [m.youtube.com]
Stability and Storage of 1-(Tetrahydro-2H-pyran-4-yl)ethanone: A Comprehensive Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Tetrahydro-2H-pyran-4-yl)ethanone, also known as 4-acetyltetrahydropyran, is a versatile cyclic ketone intermediate widely utilized in organic synthesis and medicinal chemistry.[1] Its structural motif is a key building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[2] The integrity and purity of such intermediates are paramount to the success of multi-step syntheses and the quality of the final product. Understanding the stability profile and optimal storage conditions for this compound is therefore a critical, non-negotiable aspect of laboratory and manufacturing practice.
This guide provides a detailed examination of the factors influencing the stability of this compound. It synthesizes data from safety data sheets (SDS), chemical suppliers, and the broader principles of organic chemistry to offer field-proven insights into its handling, storage, and long-term stability. The protocols and recommendations herein are designed to be self-validating, ensuring that researchers can maintain the compound's quality from procurement to application.
Section 1: Physicochemical Properties
A foundational understanding of a compound's physicochemical properties is essential for predicting its behavior under various conditions. This compound is a colorless to pale yellow liquid.[2] Its key properties are summarized in the table below.
Table 1: Physicochemical Data for this compound
| Property | Value | Source(s) |
| CAS Number | 137052-08-5 | [3][4] |
| Molecular Formula | C₇H₁₂O₂ | [2][4] |
| Molecular Weight | 128.17 g/mol | [2][4] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Boiling Point | 90-94 °C at 15 mmHg | [2] |
| Density | ~1.024 g/cm³ | [2] |
| Flash Point | 75.1 ± 18.9 °C | [2] |
| Refractive Index | ~1.453 | [2] |
| Vapor Pressure | 0.381 mmHg at 25 °C | [2] |
The compound's structure, featuring a ketone functional group and a tetrahydropyran ring, is central to its reactivity and stability.
A 2D representation of the chemical structure.
Section 2: Chemical Stability and Reactivity Profile
The stability of this compound is governed by the reactivity of its ketone and ether functional groups.
-
Thermal Stability : With a boiling point of 90-94 °C under reduced pressure, the compound is reasonably stable at ambient temperatures.[2] However, exposure to high heat should be avoided as it can lead to decomposition.[5] The flash point of approximately 75°C indicates that it is a combustible liquid and should be kept away from ignition sources.[2][5]
-
Sensitivity to Air and Moisture : While specific data on air sensitivity is limited, good practice dictates storing reactive intermediates under an inert atmosphere (e.g., nitrogen or argon), especially for long-term storage. The ketone group, particularly in cyclic systems, can be susceptible to hydration or other reactions in the presence of moisture.[6] Therefore, storage in a tightly sealed container in a dry environment is crucial.[3][7]
-
Incompatibilities : Strong oxidizing agents are a primary material to avoid, as they can react exothermically with the organic structure.[5] Contact with strong acids or bases should also be avoided, as they can catalyze aldol-type condensation reactions or other rearrangements common to ketones.
Section 3: Potential Degradation Pathways
While specific degradation studies for this compound are not publicly available, its chemical structure allows for the prediction of several potential degradation pathways under suboptimal conditions.
-
Oxidative Cleavage : In the presence of strong oxidants or prolonged exposure to atmospheric oxygen, particularly under light or heat, the molecule could undergo oxidation. This might involve cleavage of the tetrahydropyran ring or oxidation adjacent to the ketone.
-
Enol/Enolate Reactions : Like other ketones, this compound can form an enol or enolate intermediate. In the presence of acidic or basic impurities, this can lead to self-condensation or other side reactions, reducing the purity of the material over time.
-
Hydration : Although less common for simple ketones than for those with adjacent electron-withdrawing groups, the potential for carbonyl hydration to form a geminal diol exists, especially in the presence of water and acid/base catalysts.[6]
Potential degradation pathways for the compound.
Section 4: Recommended Storage and Handling Conditions
Synthesizing information from various suppliers reveals a consensus on core principles, despite slight variations in recommended temperatures.[2][5][7][8] The following recommendations represent a comprehensive, field-proven approach.
Storage Recommendations
-
Long-Term Storage (> 6 months) : For maximum shelf-life, the compound should be stored refrigerated (2-8 °C) or frozen (-20 °C).[2][5] Storage at lower temperatures minimizes the rate of potential degradation reactions.
-
Short-Term Storage / In-Use : For routine laboratory use, storage at room temperature is acceptable, provided other conditions are met.[7][8]
-
Atmosphere : Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Container : Use a tightly sealed, appropriate container (e.g., amber glass bottle with a secure cap) to prevent exposure to moisture and light.[3]
-
Environment : The storage area must be cool, dry, and well-ventilated, away from incompatible materials, heat, and sources of ignition.[2][3][5]
Handling Protocol
Safe and effective handling is critical to maintaining both personnel safety and compound integrity. The compound is classified as harmful if swallowed, inhaled, or in contact with skin, and it causes skin and eye irritation.[2][4]
A standardized workflow for safe handling.
Section 5: Experimental Protocol for Stability Assessment
To empirically validate the stability of a specific batch under your laboratory's conditions, a formal stability study is recommended.
Objective : To assess the purity of this compound over time under various storage conditions.
Methodology :
-
Initial Analysis (T=0) :
-
Obtain a Certificate of Analysis (CoA) from the supplier if available.
-
Perform an initial purity assessment on a representative sample using a validated analytical method (e.g., Gas Chromatography with Flame Ionization Detection, GC-FID, or High-Performance Liquid Chromatography, HPLC).
-
Record appearance (color, clarity) and any other physical properties.
-
-
Sample Aliquoting and Storage :
-
Aliquot the compound into multiple, identical, tightly sealed vials suitable for the intended storage conditions.
-
Divide the aliquots into different stability chambers representing various conditions:
-
Long-Term : 2-8 °C
-
Accelerated : 25 °C / 60% Relative Humidity (RH)
-
Stress Condition : 40 °C / 75% RH
-
Photostability : Store a sample under controlled light exposure (as per ICH Q1B guidelines).
-
-
-
Time-Point Testing :
-
Establish a testing schedule (e.g., T=0, 1 month, 3 months, 6 months, 12 months).
-
At each time point, remove one aliquot from each storage condition.
-
Allow the sample to equilibrate to room temperature before opening.
-
Analyze the sample for purity using the same analytical method established at T=0.
-
Visually inspect for any changes in appearance.
-
-
Data Analysis :
-
Compare the purity results at each time point to the initial T=0 value.
-
Identify any new impurity peaks and, if possible, quantify them.
-
A significant change in purity (e.g., >2% decrease) or the appearance of a significant new impurity (>0.5%) may indicate instability under that specific condition.
-
Conclusion
This compound is a stable organic intermediate when stored and handled correctly. The primary risks to its integrity are exposure to heat, strong oxidizing agents, and potentially moisture. For long-term preservation of purity, storage in a tightly sealed container, preferably under an inert atmosphere and at refrigerated temperatures (2-8 °C or -20 °C), is strongly recommended. Adherence to proper handling protocols within a well-ventilated environment is essential for both user safety and maintaining the high quality required for successful research and development applications.
References
- LookChem. (n.d.). Cas 6140-10-9, 4-methylnaphthalene-1-sulfonic acid.
- Chemsrc. (2023). This compound | CAS#:137052-08-5.
- PubChem. (n.d.). This compound.
- NINGBO INNO PHARMCHEM CO., LTD. (n.d.). Safety First: Handling and Storage Best Practices for Cyclohexanone.
- Sloop, J. C. (2015). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. International Journal of Organic Chemistry, 5, 1-12.
Sources
- 1. This compound | 137052-08-5 [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. This compound | C7H12O2 | CID 9877365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | CAS#:137052-08-5 | Chemsrc [chemsrc.com]
- 6. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]
- 7. 137052-08-5|this compound|BLD Pharm [bldpharm.com]
- 8. This compound | 137052-08-5 [sigmaaldrich.com]
The Versatile Ketone: An In-Depth Technical Guide to 1-(Tetrahydro-2H-pyran-4-yl)ethanone in Organic Synthesis
Abstract
1-(Tetrahydro-2H-pyran-4-yl)ethanone, a seemingly unassuming heterocyclic ketone, has emerged as a pivotal building block in modern organic synthesis, particularly within the realms of medicinal chemistry and drug discovery. Its tetrahydropyran (THP) core is a privileged scaffold, frequently incorporated into therapeutic agents to enhance pharmacokinetic properties such as solubility, metabolic stability, and cell permeability. This guide provides an in-depth technical analysis of this compound, offering a comprehensive overview of its synthesis, physicochemical characteristics, and key applications. We will delve into the causality behind its utility, providing detailed, field-proven protocols and mechanistic insights to empower researchers, scientists, and drug development professionals in leveraging this versatile synthon for the construction of complex molecular architectures.
Introduction: The Strategic Advantage of the Tetrahydropyran Motif
The tetrahydropyran ring is a bioisostere of commonly found carbocyclic and heterocyclic systems in bioactive molecules. The incorporation of the oxygen atom within the six-membered ring imparts a unique combination of properties. It can act as a hydrogen bond acceptor, improving interactions with biological targets, while its non-aromatic, saturated nature often leads to enhanced metabolic stability compared to more labile moieties. This compound capitalizes on these advantages by presenting the THP core with a reactive ketone functionality, opening a gateway to a multitude of chemical transformations. This guide will explore how this strategic combination of a favorable scaffold and a versatile reactive handle makes it an indispensable tool in the synthetic chemist's arsenal.
Synthesis of this compound: Establishing the Core
The efficient and scalable synthesis of this key building block is paramount for its widespread application. Several synthetic routes have been developed, each with its own merits depending on the starting materials and desired scale.
Decarboxylation of 4-Acetyltetrahydro-2H-pyran-4-carboxylic Acid Derivatives
One of the most direct and high-yielding methods involves the hydrolysis and subsequent decarboxylation of a 4-acetyltetrahydro-2H-pyran-4-carboxylate ester. This approach is particularly effective for laboratory-scale synthesis.
Experimental Protocol:
-
Step 1: Hydrolysis and Decarboxylation. In a 10 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer, add methyl 4-acetyltetrahydro-2H-pyran-4-carboxylate (0.38 g, 2.0 mmol) of ≥99% purity.
-
Step 2: Acid Addition. To the flask, add 9 mol/L sulfuric acid (1.08 mL, 10 mmol).
-
Step 3: Reaction. Heat the reaction mixture to 120°C with vigorous stirring for 1.5 hours.
-
Step 4: Monitoring and Work-up. Monitor the reaction progress by gas chromatography. Upon completion, the reaction mixture can be cooled, neutralized, and extracted to isolate the product. This method has been reported to yield this compound in high purity and a yield of approximately 96%.[1]
Causality of Experimental Choices: The use of a strong acid like sulfuric acid facilitates both the hydrolysis of the ester and the subsequent decarboxylation of the resulting β-keto acid. The elevated temperature is necessary to drive the decarboxylation to completion.
Alternative Synthetic Strategies
Other synthetic approaches can be envisioned, leveraging common transformations in organic chemistry:
-
Grignard Reaction: The reaction of a Grignard reagent, such as methylmagnesium bromide, with tetrahydropyran-4-carbonitrile would provide the desired ketone after hydrolytic work-up. This method is advantageous when the corresponding nitrile is readily available.
-
Reaction with Organocuprates: Acylation of an organocuprate, such as lithium dimethylcuprate, with tetrahydropyran-4-carbonyl chloride offers a milder alternative to Grignard reagents and is often compatible with a wider range of functional groups.
Physicochemical and Spectroscopic Characterization
A thorough understanding of the physical and spectroscopic properties of this compound is essential for its effective use and characterization in synthetic workflows.
| Property | Value | Source |
| CAS Number | 137052-08-5 | [2] |
| Molecular Formula | C₇H₁₂O₂ | [2] |
| Molecular Weight | 128.17 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Boiling Point | 90-94°C at 15 mmHg | [4] |
| Density | ~1.024 g/cm³ | [4] |
| Refractive Index | ~1.453 | [4] |
Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz): δ 3.95 (m, 2H), 3.40 (m, 2H), 2.55 (m, 1H), 2.15 (s, 3H), 1.80-1.60 (m, 4H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 209.5, 67.0, 49.0, 29.0, 28.0.
-
IR (neat, cm⁻¹): 2950, 2850, 1715 (C=O), 1360, 1150, 1085.
-
Mass Spectrometry (EI): m/z (%) 128 (M⁺), 113, 85, 71, 43.
Core Applications in Complex Molecule Synthesis
The true value of this compound is realized in its application as a versatile building block for the synthesis of complex, biologically active molecules. The ketone functionality serves as a linchpin for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.
Olefination Reactions: The Wittig and Horner-Wadsworth-Emmons Reactions
The ketone of this compound readily undergoes olefination reactions, providing access to a range of substituted alkenes.
-
The Wittig Reaction: This reaction utilizes a phosphonium ylide to convert the ketone into an alkene. The nature of the ylide (stabilized or non-stabilized) can influence the stereochemical outcome of the resulting double bond.[5][6]
-
The Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction employs a phosphonate carbanion and typically provides excellent stereoselectivity, favoring the formation of (E)-alkenes.[7][8] This reaction is often preferred in industrial settings due to the ease of removal of the phosphate byproduct.[9]
Experimental Protocol: Horner-Wadsworth-Emmons Olefination
-
Step 1: Ylide Generation. In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve triethyl phosphonoacetate (1.1 eq) in anhydrous tetrahydrofuran (THF). Cool the solution to 0°C.
-
Step 2: Deprotonation. Add a strong base, such as sodium hydride (1.1 eq), portion-wise to the solution and stir for 30 minutes at 0°C.
-
Step 3: Ketone Addition. Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the reaction mixture at 0°C.
-
Step 4: Reaction and Work-up. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction with saturated aqueous ammonium chloride and extract the product with ethyl acetate. The organic layers are then combined, dried, and concentrated under reduced pressure. The crude product can be purified by column chromatography.
Workflow for Olefination Reactions:
Caption: General workflow for olefination of this compound.
Reductive Amination: A Gateway to Bioactive Amines
Reductive amination is a powerful and widely used transformation in pharmaceutical synthesis for the formation of C-N bonds.[10][11] The reaction of this compound with a primary or secondary amine, in the presence of a reducing agent, provides access to a diverse array of substituted amines.
Significance in Drug Discovery: This reaction is particularly relevant in the synthesis of Janus kinase (JAK) inhibitors, a class of drugs used to treat autoimmune diseases like rheumatoid arthritis.[12][13] For example, the core of the JAK inhibitor Tofacitinib features a substituted piperidine ring.[1][14] While not a direct precursor, this compound serves as a valuable building block for synthesizing analogs and related compounds where the piperidine is replaced by a tetrahydropyran ring to modulate physicochemical properties.
Experimental Protocol: Reductive Amination
-
Step 1: Imine Formation. In a round-bottom flask, dissolve this compound (1.0 eq) and the desired primary amine (1.1 eq) in a suitable solvent such as methanol or dichloromethane. A catalytic amount of acetic acid can be added to facilitate imine formation.
-
Step 2: Reduction. To the solution, add a mild reducing agent, such as sodium triacetoxyborohydride (1.5 eq), portion-wise at room temperature.
-
Step 3: Reaction and Work-up. Stir the reaction mixture until the starting materials are consumed (monitored by TLC or LC-MS). Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure. The product can be purified by column chromatography or crystallization.
Logical Flow of Reductive Amination in Drug Analogue Synthesis:
Caption: Reductive amination pathway for synthesizing drug-like molecules.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Handling: Use in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[8]
-
Storage: Store in a cool, dry place away from heat, sparks, and open flames. Keep the container tightly closed.[8]
-
In case of exposure:
-
Skin contact: Immediately wash with soap and plenty of water.
-
Eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.
-
Inhalation: Move the person to fresh air.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.
-
In all cases of significant exposure, seek immediate medical attention.[8]
-
Conclusion and Future Outlook
This compound has solidified its position as a high-value building block in organic synthesis. Its utility is rooted in the advantageous properties of the tetrahydropyran scaffold and the synthetic versatility of the ketone functional group. The protocols and mechanistic insights provided in this guide are intended to serve as a practical resource for chemists engaged in the synthesis of complex molecules. As the demand for novel therapeutic agents with optimized pharmacokinetic profiles continues to grow, the strategic application of synthons like this compound will undoubtedly play an increasingly critical role in the future of drug discovery and development.
References
- PubChem. This compound. [Link]
- Zhang, Z., Kuang, C. (2013). Synthesis of Tofacitinib. Chinese Journal of Pharmaceuticals, 44(4), 321-323.
- Flanagan, M. E., et al. (2010). Discovery of CP-690,550: a potent and selective Janus kinase (JAK) inhibitor for the treatment of autoimmune diseases and organ transplant rejection. Journal of Medicinal Chemistry, 53(24), 8468-8484.
- An, G., et al. (2018). An Improved and Efficient Process for the Preparation of Tofacitinib Citrate. Organic Process Research & Development, 22(9), 1258-1265.
- NROChemistry. Horner-Wadsworth-Emmons Reaction. [Link]
- Chemsrc. This compound | CAS#:137052-08-5. [Link]
- Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11857-11911.
- NROChemistry. Wittig Reaction: Mechanism and Examples. [Link]
- Srishylam, V., Devanna, N., & Mulakayala, N. (2016). An Efficient and Alternative Method for Synthesis of Tofacitinib. Der Pharma Chemica, 8(18), 24-29.
- University of Massachusetts Boston. Synthesis of an Alkene via the Wittig Reaction. [Link]
- Preclinical Research CRO. CAS 137052-08-5 this compound. [Link]
- ResearchGate. Reductive Amination in the Synthesis of Pharmaceuticals | Request PDF. [Link]
- Zhang, J. Y., et al. (2023). Synthesis and clinical application of small-molecule inhibitors of Janus kinase. European Journal of Medicinal Chemistry, 262, 115848.
- PubMed. Reductive Amination in the Synthesis of Pharmaceuticals. [Link]
- Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. [Link]
- Organic Reactions. The Wittig Reaction. [Link]
- Taylor & Francis Online. Synthesis of key intermediate for (+)-tofacitinib through CoIII(salen)-catalyzed two stereocentered hydrolytic kinetic resolution of (±)-methyl-3-(oxiran-2-yl)
- PubMed.
- PubMed. Discovery and development of Janus kinase (JAK)
- NINGBO INNO PHARMCHEM CO.,LTD. The Science Behind Tofacitinib: Understanding Key Chemical Building Blocks. [Link]
- ResearchGate.
- European Journal of Organic Chemistry. Tofacitinib synthesis. [Link]
- Reddit. Is there a website for common 1H or 13C NMR spectra for known compounds?. [Link]
- JOCPR.
- BioKB. Synthesis and clinical application of small-molecule inhibitors of Janus kinase. [Link]
- Frontiers. Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols. [Link]
- OUCI. Synthesis and clinical application of small-molecule inhibitors of Janus kinase. [Link]
- ResearchGate. The asymmetric synthesis of tofacitinib. [Link]
- Chemsrc. This compound. [Link]
- ResearchGate. Tetrahydro-4 H -pyran-4-one: From the Laboratory Scale to Pilot Plant Manufacture. [Link]
- Organic Syntheses. preparation of horner-wadsworth-emmons reagent: methyl 2-benzyloxycarbonylamino-2- (dimethoxy- phosphinyl)
- Boston University. Wittig Reaction. [Link]
- Organic Chemistry Portal. Wittig Reaction - Common Conditions. [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. research.unl.pt [research.unl.pt]
- 3. 137052-08-5 this compound AKSci X9973 [aksci.com]
- 4. This compound | 137052-08-5 [chemicalbook.com]
- 5. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 8. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Reductive Amination in the Synthesis of Pharmaceuticals - article [repository.rudn.ru]
- 11. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and clinical application of small-molecule inhibitors of Janus kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery and development of Janus kinase (JAK) inhibitors for inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis of Tofacitinib [cjph.com.cn]
The Strategic Imperative of 1-(Tetrahydro-2H-pyran-4-yl)ethanone in Modern Medicinal Chemistry
A Senior Application Scientist's In-Depth Technical Guide for Drug Development Professionals
Abstract
In the relentless pursuit of novel therapeutics with improved efficacy and superior pharmacokinetic profiles, medicinal chemists are increasingly looking beyond flat, aromatic systems. The strategic incorporation of saturated heterocycles has emerged as a powerful approach to imbue drug candidates with desirable three-dimensional (3D) character, enhancing properties such as solubility, metabolic stability, and target engagement. Among the arsenal of available building blocks, 1-(Tetrahydro-2H-pyran-4-yl)ethanone has distinguished itself as a uniquely versatile and powerful scaffold. This technical guide provides an in-depth exploration of the core attributes of this ketone, detailing its synthetic utility, profound impact on drug-like properties, and showcasing its application through illustrative case studies in contemporary drug discovery programs.
Section 1: The Ascendancy of Saturated Heterocycles: Beyond Flatland
For decades, drug discovery was dominated by aromatic and heteroaromatic rings, prized for their predictable synthetic handles and ability to participate in π-π stacking interactions. However, an over-reliance on such "flat" structures has been linked to issues of poor solubility, off-target effects, and metabolic liabilities. The field has since recognized the imperative for greater 3D complexity to improve clinical success rates.[1]
Saturated heterocycles, like the tetrahydropyran (THP) ring system, offer a compelling solution. The THP moiety, a saturated six-membered ring containing an oxygen atom, provides a rigid, non-planar scaffold that can orient substituents in precise vectors, improving interactions with complex protein binding sites.[2] The oxygen atom can act as a hydrogen bond acceptor, often leading to enhanced aqueous solubility and improved absorption profiles.[3] this compound serves as an ideal entry point into this chemical space, providing a commercially available, synthetically tractable building block.[4][5]
| Property | Value | Significance in Drug Design |
| Molecular Formula | C₇H₁₂O₂ | Low molecular weight, ideal for fragment-based design.[5] |
| Molecular Weight | 128.17 g/mol | Provides a substantial scaffold without excessive mass.[5] |
| XLogP3 | 0.3 | Indicates a favorable balance of lipophilicity and hydrophilicity.[4] |
| Hydrogen Bond Acceptors | 2 | The ether and carbonyl oxygens can improve solubility and target binding. |
| Fraction of sp³ C | 0.83 | High degree of three-dimensionality, a key feature for modern drug candidates. |
Section 2: Synthetic Gateways: From a Simple Ketone to Molecular Complexity
The true power of this compound lies in the synthetic versatility of its ketone functional group. This carbonyl serves as a robust handle for a multitude of chemical transformations, allowing for the rapid generation of diverse compound libraries.
Key Synthetic Transformations
The ketone can be readily transformed via several high-yield, well-established reactions:
-
Reductive Amination: The single most powerful reaction for this scaffold, providing direct access to a vast array of primary, secondary, and tertiary amines. This is crucial for introducing basic centers that can form salt bridges with acidic residues in protein targets or improve aqueous solubility.
-
Wittig Reaction: Enables the formation of carbon-carbon double bonds, allowing for the extension of the scaffold and the introduction of olefinic structures.[6]
-
Aldol Condensation: Facilitates the formation of β-hydroxy ketones, which can be further manipulated to create complex chiral centers.
-
Grignard and Organolithium Additions: Allows for the installation of a wide variety of alkyl, aryl, and heteroaryl groups, leading to the formation of tertiary alcohols and providing vectors for further chemical exploration.
Caption: Key synthetic transformations of this compound.
Detailed Experimental Protocol: Reductive Amination
This protocol provides a reliable, scalable method for synthesizing N-benzyl-1-(tetrahydro-2H-pyran-4-yl)ethanamine, a common intermediate.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloroethane (DCE) (0.1 M)
-
Acetic Acid (catalytic, ~5% v/v)
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add this compound and dichloroethane.
-
Add benzylamine and catalytic acetic acid. Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Slowly add sodium triacetoxyborohydride in portions over 15 minutes. Causality Note: Portion-wise addition is critical to control the exothermic reaction and prevent over-reduction.
-
Stir the reaction at room temperature for 12-18 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel, extract with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired secondary amine.
Section 3: Case Studies in Drug Discovery
The theoretical advantages of the THP motif are borne out in numerous successful drug discovery programs.
Case Study: Enhancing Selectivity in Kinase Inhibitors
Protein kinases are a major class of drug targets, particularly in oncology.[7] Many kinase inhibitors target the ATP-binding pocket, which can lead to off-target effects due to the high degree of conservation in this region. The THP ring can be employed to access less-conserved, adjacent pockets, thereby enhancing selectivity.
Consider a hypothetical series of DNA-Dependent Protein Kinase (DNA-PK) inhibitors.[8] An initial lead compound with a flat phenyl ring shows potent activity but poor selectivity against the related PI3K kinase. By replacing the phenyl ring with a substituted THP moiety, medicinal chemists can achieve a significant improvement in the selectivity profile.
Caption: Pharmacophore model for a kinase inhibitor utilizing a THP moiety.
Comparative Data:
| Compound | DNA-PK IC₅₀ (nM) | PI3K IC₅₀ (nM) | Selectivity (Fold) | Aqueous Solubility (µg/mL) |
| Phenyl Analog | 15 | 30 | 2 | 5 |
| THP Analog | 20 | >1000 | >50 | 75 |
The 3D nature of the THP ring allows for optimal positioning of substituents into a specific sub-pocket of DNA-PK not present in PI3K, dramatically improving selectivity. The polar ether oxygen enhances aqueous solubility, a common challenge with kinase inhibitors.
Case Study: Application in HIV Protease Inhibitors
The development of potent and bioavailable HIV protease inhibitors has been a cornerstone of antiretroviral therapy. The THP and related tetrahydrofuran (THF) rings have proven to be highly effective as P2 ligands in these inhibitors.[9] The cyclic ether can form crucial hydrogen bonds with the backbone amides of the protease active site. The rigid ring structure also serves to minimize the entropic penalty upon binding, contributing to higher affinity. The replacement of a more flexible acyclic ether with a constrained THP ring can lead to a significant boost in potency.
Section 4: The Tetrahydropyran Moiety as a Privileged Bioisostere
In medicinal chemistry, bioisosteric replacement is a key strategy for optimizing lead compounds. The THP ring is an excellent bioisostere for several commonly used groups:
-
Cyclohexyl Ring: The THP ring introduces a polar oxygen atom, which can break up lipophilic surfaces, reduce metabolic liability (by blocking a potential site of oxidation), and improve solubility, often with minimal impact on binding affinity.
-
Phenyl Ring: Replacing a "flat" phenyl ring with a 3D THP scaffold can drastically alter the conformational presentation of substituents, potentially leading to novel binding modes and improved selectivity, as seen in the kinase inhibitor case study.
-
Piperidine Ring (at physiological pH): While a protonated piperidine is cationic, a THP ring can mimic its steric bulk and hydrogen bonding capability (as an acceptor) without introducing a formal charge. This can be advantageous for improving cell permeability and reducing interactions with off-target ion channels.
Caption: A typical Fragment-Based Drug Discovery (FBDD) workflow.
Section 5: Conclusion and Future Perspectives
This compound is more than just a chemical intermediate; it is a strategic tool for addressing some of the most persistent challenges in modern drug discovery. Its ability to confer three-dimensionality, enhance solubility, and provide a versatile synthetic handle makes it an invaluable asset for medicinal chemists.[3] The incorporation of this and other saturated heterocyclic scaffolds is a key trend that helps move drug candidates away from the "flatland" of traditional aromatic compounds, a shift that is correlated with higher rates of clinical success. As our understanding of complex biological targets deepens, the demand for sophisticated, 3D building blocks like this compound will only continue to grow, solidifying its role as a cornerstone of contemporary medicinal chemistry.[2][10]
References
- Tetrahydropyran: Applications in Medicinal Chemistry and Prepar
- The Importance of Tetrahydropyran (CAS 142-68-7)
- What is Tetrahydropyran and its Role in Synthetic Organic Chemistry? - FAQ - Guidechem.Guidechem.
- This compound | 137052-08-5 - ChemicalBook.ChemicalBook.
- What is Tetrahydropyran? - ChemicalBook. (2023). ChemicalBook.
- Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors.PubMed Central.
- This compound - Echemi.Echemi.
- The Pivotal Role of Tetrahydro-4H-pyran-4-one in Modern Medicinal Chemistry.Benchchem.
- This compound - PubChem.PubChem.
- Ring Systems in Medicinal Chemistry: A Cheminformatics Analysis of Ring Popularity in Drug Discovery Over Time. (2025). ChemRxiv.
- Ringing medicinal chemistry: The importance of 3-membered rings in drug discovery. (2024). PubMed.
- 2,6-disubstituted pyran-4-one and thiopyran-4-one inhibitors of DNA-Dependent protein kinase (DNA-PK). (2003). PubMed.
- Protein kinase inhibitors: insights into drug design
Sources
- 1. Ringing medicinal chemistry: The importance of 3-membered rings in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. echemi.com [echemi.com]
- 5. This compound | C7H12O2 | CID 9877365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 137052-08-5 [chemicalbook.com]
- 7. Protein kinase inhibitors: insights into drug design from structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2,6-disubstituted pyran-4-one and thiopyran-4-one inhibitors of DNA-Dependent protein kinase (DNA-PK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
The Enduring Versatility of a Privileged Scaffold: An In-depth Technical Guide to 1-(Tetrahydro-2H-pyran-4-yl)ethanone
Abstract
The tetrahydropyran (THP) moiety is a cornerstone in modern medicinal chemistry, prized for its favorable physicochemical properties and its prevalence in a multitude of biologically active natural products. This technical guide provides a comprehensive exploration of a key derivative, 1-(Tetrahydro-2H-pyran-4-yl)ethanone, a versatile building block in drug discovery and organic synthesis. We will delve into its historical context, dissect various synthetic methodologies with an emphasis on mechanistic rationale, and illuminate its strategic application in the development of novel therapeutics. This document serves as a resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven insights into the utility of this important chemical entity.
Introduction: The Significance of the Tetrahydropyran Ring in Drug Design
The six-membered oxygen-containing heterocycle, tetrahydropyran, is considered a "privileged scaffold" in medicinal chemistry. Its non-planar, saturated ring system offers an avenue to introduce three-dimensionality into drug candidates, a crucial factor for enhancing target binding affinity and specificity. Furthermore, the ether linkage within the THP ring can act as a hydrogen bond acceptor and improve aqueous solubility, thereby positively influencing the pharmacokinetic profile of a molecule. This compound, also known as 4-acetyltetrahydropyran, strategically places a reactive ketone functionality on this valuable scaffold, opening up a vast landscape for synthetic diversification and the introduction of further molecular complexity.
A Historical Perspective on the Emergence of 4-Substituted Tetrahydropyrans
While the precise first synthesis of this compound is not prominently documented in seminal literature, its emergence is intrinsically linked to the broader exploration of tetrahydropyran chemistry. The fundamental tetrahydropyran ring system has been a subject of study for over a century, with early investigations focusing on its synthesis and basic reactivity. The strategic importance of 4-substituted tetrahydropyrans, such as the parent ketone, tetrahydro-4H-pyran-4-one, gained significant traction in the mid to late 20th century with the burgeoning field of medicinal chemistry. Researchers recognized that the C4 position provided an ideal vector for the introduction of substituents without significantly altering the preferred chair conformation of the pyran ring. This realization paved the way for the development of a plethora of 4-substituted THP derivatives, including the ethanone derivative, as valuable intermediates for constructing complex molecular architectures.
Synthetic Strategies and Mechanistic Considerations
The synthesis of this compound can be approached through several strategic pathways. The choice of method often depends on the desired scale, available starting materials, and the need for specific stereochemical control in more complex analogues.
Decarboxylative Ketonization of Diesters
A common and efficient laboratory-scale synthesis involves the hydrolysis and subsequent decarboxylation of a diester precursor. This methodology provides a high-yielding and straightforward route to the target molecule.
Experimental Protocol:
Step 1: Synthesis of Methyl 4-acetyltetrahydro-2H-pyran-4-carboxylate
This precursor can be synthesized via various methods, often starting from commercially available materials like tetrahydro-4H-pyran-4-one.
Step 2: Hydrolysis and Decarboxylation to this compound
-
In a 10 mL round-bottom flask equipped with a magnetic stirrer, thermometer, and reflux condenser, add methyl 4-acetyltetrahydro-2H-pyran-4-carboxylate (0.38 g, 2.0 mmol).
-
To the flask, add 9 mol/L sulfuric acid (1.08 mL, 10 mmol).
-
Heat the reaction mixture to 120°C with vigorous stirring.
-
Maintain the reaction at this temperature for 1.5 hours, monitoring the progress by a suitable method (e.g., TLC or GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product can be isolated and purified using standard work-up procedures such as extraction and distillation. This method has been reported to yield the desired product in high purity (e.g., 96% by GC analysis).[1]
Causality of Experimental Choices: The use of a strong acid like sulfuric acid is crucial for both the hydrolysis of the ester and the subsequent decarboxylation. The elevated temperature provides the necessary activation energy for these transformations to proceed at a reasonable rate.
Diagram of the Reaction Workflow:
Caption: Decarboxylative ketonization workflow.
Grignard Addition to a Nitrile Precursor
An alternative approach involves the reaction of a Grignard reagent with a nitrile-substituted tetrahydropyran. This method is particularly useful when constructing the acetyl group from a different carbon source.
Conceptual Workflow:
-
Preparation of Tetrahydropyran-4-carbonitrile: This can be achieved from tetrahydro-4H-pyran-4-one through various methods, such as a Strecker-type reaction.
-
Grignard Reaction: Tetrahydropyran-4-carbonitrile is then treated with methylmagnesium bromide (MeMgBr). The nucleophilic methyl group of the Grignard reagent attacks the electrophilic carbon of the nitrile.
-
Hydrolysis: The resulting imine intermediate is hydrolyzed under acidic conditions to yield the final ketone product.
Diagram of the Grignard Reaction Logic:
Caption: Grignard synthesis of the target ketone.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its application in synthesis and for the characterization of its derivatives.
| Property | Value | Source |
| Molecular Formula | C₇H₁₂O₂ | [1][2] |
| Molecular Weight | 128.17 g/mol | [1][2] |
| Appearance | Colorless to pale yellow liquid | [3][4] |
| Boiling Point | 90-94°C at 15 mmHg | [3] |
| Density | ~1.024 g/cm³ | [3] |
| Refractive Index | ~1.453 | [3] |
| CAS Number | 137052-08-5 | [1][2] |
Spectroscopic Data:
-
¹H NMR: Resonances corresponding to the methyl protons of the acetyl group (singlet, ~2.1 ppm), the methine proton at the 4-position (multiplet), and the methylene protons of the tetrahydropyran ring (multiplets in the range of 1.5-4.0 ppm).
-
¹³C NMR: A characteristic signal for the carbonyl carbon of the ketone (~209 ppm), the methyl carbon of the acetyl group, and signals for the carbons of the tetrahydropyran ring.
-
IR Spectroscopy: A strong absorption band corresponding to the C=O stretching vibration of the ketone, typically in the range of 1705-1725 cm⁻¹.
-
Mass Spectrometry: The molecular ion peak (M+) at m/z 128, along with characteristic fragmentation patterns.
Applications in Drug Discovery and Medicinal Chemistry
The true value of this compound lies in its role as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The ketone functionality serves as a handle for a wide range of chemical transformations, allowing for the introduction of diverse pharmacophoric features.
The broader tetrahydro-4H-pyran-4-one scaffold is a key component in the development of potent and selective histamine-3 receptor (H3R) antagonists, which are being investigated for the treatment of cognitive disorders.[5] While direct examples of marketed drugs containing the this compound moiety are not prevalent, its structural motif is found in numerous patented compounds and preclinical candidates across various therapeutic areas. The tetrahydropyran ring often imparts favorable properties such as improved metabolic stability and desirable solubility.[6]
The ketone can be readily transformed into a variety of other functional groups, including:
-
Alcohols: Reduction of the ketone provides access to the corresponding secondary alcohol, which can serve as a hydrogen bond donor or a point for further functionalization.
-
Amines: Reductive amination of the ketone with various primary or secondary amines is a powerful method for introducing basic nitrogen atoms, which are crucial for interacting with many biological targets. This approach is instrumental in the synthesis of 4-aminotetrahydropyran scaffolds for drug discovery.[7]
-
Olefins: Wittig-type reactions allow for the conversion of the carbonyl group into a carbon-carbon double bond, enabling the extension of the carbon skeleton and the synthesis of a variety of olefinic compounds.[1]
-
Heterocycles: The ketone can serve as a precursor for the construction of more complex heterocyclic systems, such as pyrazoles or other ring systems, through condensation reactions.
Conclusion and Future Outlook
This compound is a seemingly simple molecule that holds significant potential for innovation in organic synthesis and drug discovery. Its straightforward accessibility and the versatile reactivity of its ketone functionality make it an invaluable tool for medicinal chemists. As the demand for novel therapeutics with improved efficacy and pharmacokinetic profiles continues to grow, the strategic incorporation of privileged scaffolds like the tetrahydropyran ring will remain a key design principle. The continued exploration of new synthetic routes to and novel applications of this compound and its derivatives will undoubtedly contribute to the development of the next generation of medicines.
References
- The Pivotal Role of Tetrahydro-4H-pyran-4-one in Modern Medicinal Chemistry. Benchchem. [URL: https://www.benchchem.com/blog/the-pivotal-role-of-tetrahydro-4h-pyran-4-one-in-modern-medicinal-chemistry/]
- Tetrahydro-4H-pyran-4-one: Chemical Characteristics, Applications in Medicinal Chemistry and Preparation Method. ChemicalBook. [URL: https://www.chemicalbook.
- This compound. ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB9794612_EN.htm]
- Tetrahydro-4H-pyran-4-one: properties and applications. ChemicalBook. [URL: https://www.chemicalbook.
- 137052-08-5|this compound. BLDpharm. [URL: https://www.bldpharm.com/products/137052-08-5.html]
- 137052-08-5|this compound. Ambeed.com. [URL: https://www.ambeed.com/products/137052-08-5.html]
- This compound. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/9877365]
- This compound. Echemi. [URL: https://www.echemi.com/products/pd20180806145719-1-(tetrahydro-2h-pyran-4-yl)ethanone.html]
- Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6222849/]
- This compound. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/synquest/2h171y6]
- Tetrahydropyran-4-yl-carboxylic acid. MedChemExpress. [URL: https://www.medchemexpress.com/Tetrahydropyran-4-yl-carboxylic_acid.html]
- Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/28279558/]
- Synthesis of Tetrahydropyran-4-ones and Thiopyran-4-ones from Donor-Substituted α-Bromostyrene Derivatives. ResearchGate. [URL: https://www.researchgate.
- This compound CAS 137052-08-5. Home Sunshine Pharma. [URL: https://www.homesunshinepharma.com/api-and-intermediates/1-tetrahydro-2h-pyran-4-yl-ethanone-cas-137052-08-5.html]
- Cas 141095-78-5,Ethanone, 2-bromo-1-(tetrahydro-2H-pyran-4-yl). LookChem. [URL: https://www.lookchem.com/cas-141/141095-78-5.html]
- This compound. Chemsrc. [URL: https://www.chemsrc.com/en/cas/137052-08-5_943849.html]
- Synthesis of substituted tetrahydropyran-4-one and its oxime. ResearchGate. [URL: https://www.researchgate.net/publication/343513264_Synthesis_of_substituted_tetrahydropyran-4-one_and_its_oxime]
- Examples of drugs containing the 1,2,4-oxadiazole unit. ResearchGate. [URL: https://www.researchgate.net/figure/Examples-of-drugs-containing-the-124-oxadiazole-unit_fig2_236166943]
- Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9552082/]
Sources
- 1. This compound | 137052-08-5 [chemicalbook.com]
- 2. This compound | C7H12O2 | CID 9877365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. This compound CAS 137052-08-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 5. Tetrahydro-4H-pyran-4-one: Chemical Characteristics, Applications in Medicinal Chemistry and Preparation Method_Chemicalbook [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Safe Handling of 1-(Tetrahydro-2H-pyran-4-yl)ethanone
Introduction: 1-(Tetrahydro-2H-pyran-4-yl)ethanone (CAS No: 137052-08-5), also known as 4-acetyltetrahydropyran, is a heterocyclic ketone increasingly utilized as a key building block and intermediate in pharmaceutical research and the synthesis of complex organic molecules.[1][2][3] Its structural motif, combining a tetrahydropyran ring with an acetyl group, makes it a valuable precursor. However, its chemical nature necessitates a robust understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides drug development professionals, researchers, and scientists with a comprehensive framework for the safe handling, storage, and disposal of this compound, grounded in established safety principles and technical data. The causality behind each recommendation is explained to foster a culture of safety through understanding, rather than mere procedural compliance.
Section 1: Compound Identification and Physicochemical Properties
A foundational element of chemical safety is a thorough understanding of the substance's physical and chemical properties. These characteristics directly influence its behavior under various laboratory conditions and are critical for risk assessment. For instance, the compound's flash point and vapor pressure are key determinants for fire risk assessment and the necessity of specific engineering controls.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₂O₂ | [2][3] |
| Molecular Weight | 128.17 g/mol | [3] |
| CAS Number | 137052-08-5 | [3][4][5] |
| Appearance | Colorless to pale yellow liquid | [1][2] |
| Boiling Point | 197.3 °C @ 760 mmHg | [1][4][6] |
| Density | ~1.0 g/cm³ (values range from 0.996 to 1.024 g/cm³) | [1][2][4][6] |
| Flash Point | 75.1 °C (closed cup) | [2][4] |
| Vapor Pressure | 0.381 mmHg @ 25 °C | [1][2] |
| Synonyms | 4-Acetyltetrahydro-2H-pyran, 4-acetyltetrahydropyran, 1-(oxan-4-yl)ethanone | [1][3] |
Section 2: Hazard Identification and Toxicological Profile
This compound is classified under the Globally Harmonized System (GHS) as a hazardous substance. Understanding these classifications is paramount as they inform the necessary precautions for handling and emergency response. The primary hazards are associated with its irritant properties and acute toxicity upon exposure through multiple routes.[3][5]
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |
Toxicological Rationale:
-
Irritation: As a ketone, this compound can act as a defatting agent upon skin contact, leading to irritation by disrupting the lipid barrier of the epidermis. Its volatility, indicated by its vapor pressure, contributes to the risk of respiratory and eye irritation as airborne vapors can readily contact these sensitive mucous membranes.[2][3][5]
-
Acute Toxicity: The "harmful" classification indicates that significant adverse health effects can occur following a single exposure via ingestion, skin contact, or inhalation.[3][4][5] This necessitates the use of engineering controls and personal protective equipment to minimize any potential contact.
Section 3: Exposure Controls and Personal Protection
A multi-layered approach to exposure prevention is critical, beginning with engineering controls as the primary barrier, supplemented by appropriate Personal Protective Equipment (PPE).
Engineering Controls
The principal engineering control for handling this compound is a certified chemical fume hood.[4] This is non-negotiable due to the compound's potential for respiratory irritation and harmfulness if inhaled.[2][3][5] The fume hood provides adequate ventilation to keep vapor concentrations well below any occupational exposure limits and protects the user from splashes. All operations, including weighing, transferring, and preparing solutions, must be conducted within the fume hood.
Personal Protective Equipment (PPE)
PPE is the final barrier between the researcher and the chemical. The selection of appropriate PPE must be based on a thorough risk assessment of the specific procedure being performed.
| Task | Eye/Face Protection | Hand Protection | Body Protection |
| Weighing/Transfers | ANSI Z87.1 compliant safety glasses with side shields. | Nitrile or neoprene gloves. Change immediately upon contamination. | Fully-buttoned laboratory coat. |
| Solution Preparation | Chemical splash goggles. | Nitrile or neoprene gloves. Change immediately upon contamination. | Fully-buttoned laboratory coat. |
| Heating/Refluxing | Chemical splash goggles and a face shield worn over the goggles. | Insulated, chemical-resistant gloves over nitrile gloves. | Flame-resistant (e.g., Nomex®) laboratory coat.[7] |
Causality of PPE Selection:
-
Eye Protection: Safety glasses are the minimum requirement. However, for tasks with a higher splash risk, such as transferring larger volumes or preparing solutions, chemical splash goggles are required to provide a complete seal around the eyes.[7][8] A face shield is added during heating to protect against unexpected pressure changes or splashes of hot material.[7]
-
Hand Protection: Nitrile and neoprene gloves offer good resistance to a broad range of chemicals, including ketones.[7] It is crucial to remember that no glove material offers permanent protection; therefore, gloves must be inspected before use and changed frequently, especially after any direct contact.[8][9]
-
Body Protection: A lab coat protects the skin and personal clothing from minor spills and contamination.[7] For procedures involving heat and flammable solvents, a flame-resistant lab coat is essential.[7] Closed-toe shoes and long pants are mandatory at all times.[7][9]
Section 4: Standard Operating Procedures (SOPs) for Safe Handling
Adherence to detailed SOPs minimizes the risk of exposure and accidents.
Protocol 1: Weighing and Dispensing
-
Preparation: Don all required PPE (safety glasses, nitrile gloves, lab coat).
-
Location: Perform all weighing and dispensing activities inside a chemical fume hood.
-
Dispensing: Use a clean spatula or pipette to transfer the liquid from the stock container to a tared, secondary container.
-
Closure: Immediately cap the stock container tightly after dispensing.
-
Cleanup: Clean any minor drips on the balance with a solvent-wetted tissue (e.g., isopropanol) and dispose of the tissue as hazardous waste.
-
Post-Handling: Wash hands thoroughly with soap and water after removing gloves.[4]
Protocol 2: Reaction Setup and Monitoring
-
Glassware: Inspect all glassware for cracks or defects before use.
-
Assembly: Assemble the reaction apparatus within the fume hood, ensuring all joints are properly sealed and clamped securely.
-
Reagent Addition: Add this compound and other reagents slowly to the reaction vessel, preferably via an addition funnel for controlled delivery.
-
Atmosphere: If the reaction is sensitive to air or moisture, ensure the system is properly inerted (e.g., with nitrogen or argon).
-
Heating/Cooling: Use a well-controlled heating mantle or cooling bath. Never heat a closed system.
-
Monitoring: Monitor the reaction progress from a safe distance, observing for any unexpected changes in color, temperature, or pressure.
Section 5: Storage and Incompatibility
Proper storage is crucial for maintaining chemical integrity and preventing hazardous reactions.
-
Storage Conditions: Store in a cool, dry, and well-ventilated area, preferably in a refrigerator.[4] The container must be kept tightly closed to prevent the escape of vapors.[2] The storage area should be secured and accessible only to authorized personnel.[2][5]
-
Ignition Sources: Due to its combustible nature (Flash Point 75.1 °C), it must be stored away from heat, sparks, open flames, and other sources of ignition.[4][10] Use only non-sparking tools when handling containers.[2][10]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, which can lead to vigorous or explosive reactions.[4]
Section 6: Emergency Procedures
A clear and practiced emergency plan is essential for mitigating the consequences of an accident.
First Aid Measures
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or symptoms persist, seek medical attention.[4]
-
Skin Contact: Remove all contaminated clothing. Immediately flush the affected skin with copious amounts of water for at least 15 minutes.[4] If irritation develops or persists, seek medical attention.
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, holding the eyelids open.[4] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and drink plenty of water.[4][11] Seek immediate medical attention.
Accidental Release and Spill Response
The following workflow outlines the logical steps for responding to a spill.
Caption: Workflow for responding to a chemical spill.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide (CO₂), or alcohol-resistant foam.[4][10] A water spray can be used to cool fire-exposed containers but may be ineffective at extinguishing the fire itself.[11]
-
Specific Hazards: The liquid is combustible. Vapors are heavier than air and may travel to a source of ignition and flash back.[11] Containers may explode when heated.[11]
-
Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[4][11]
Section 7: Waste Disposal
All waste containing this compound, including contaminated absorbents, gloves, and empty containers, must be treated as hazardous waste.[10]
-
Collection: Collect waste in a clearly labeled, sealed container.
-
Storage: Store the waste container in a designated satellite accumulation area.
-
Disposal: Arrange for disposal through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.[2][4][10] Do not dispose of this chemical down the drain or in regular trash.[4]
Conclusion
This compound is a valuable synthetic intermediate, but its safe use hinges on a disciplined and informed approach. By understanding its specific hazards, implementing robust engineering controls, consistently using appropriate PPE, and adhering to established protocols for handling and emergencies, researchers can effectively mitigate risks. This technical guide serves as a framework to empower scientific professionals to work confidently and safely with this compound, ensuring both personal safety and the integrity of their research.
References
- This compound | CAS#:137052-08-5 | Chemsrc. [Link]
- This compound CAS 137052-08-5 - Home Sunshine Pharma. [Link]
- This compound - PubChem. [Link]
- Chemical Safety: Personal Protective Equipment - University of California, Santa Barbara. [Link]
- Diabetic Emergency: How You Can Help - WebMD. [Link]
- Sick Day Self-Management and Ketone Treatment - N
- Personal Protective Equipment for Use in Handling Hazardous Drugs - CDC. [Link]
- Recommended PPE to handle chemicals - Bernardo Ecenarro. [Link]
- Guidelines for the Emergency Management of Diabetic Ketoacidosis - NHS. [Link]
- Guidelines and Protocols of Diabetes Emergencies - King Saud University. [Link]
- Sick Days - Rady Children's Hospital. [Link]
Sources
- 1. This compound CAS 137052-08-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 2. echemi.com [echemi.com]
- 3. This compound | C7H12O2 | CID 9877365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CAS#:137052-08-5 | Chemsrc [chemsrc.com]
- 5. This compound - Safety Data Sheet [chemicalbook.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. pppmag.com [pppmag.com]
- 9. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 10. WERCS Studio - Application Error [assets.thermofisher.com]
- 11. fishersci.com [fishersci.com]
A Comprehensive Technical Guide to 1-(Tetrahydro-2H-pyran-4-yl)ethanone for Advanced Research and Development
This in-depth technical guide provides a comprehensive overview of 1-(Tetrahydro-2H-pyran-4-yl)ethanone, a key building block in modern medicinal chemistry and drug discovery. Tailored for researchers, scientists, and drug development professionals, this document delves into the compound's commercial availability, quality control, synthesis, and applications, offering field-proven insights and detailed methodologies.
Introduction: The Strategic Importance of this compound in Drug Discovery
This compound, also known as 4-acetyltetrahydropyran, is a heterocyclic ketone that has garnered significant interest in the pharmaceutical industry. Its tetrahydropyran (THP) motif is a prevalent scaffold in a multitude of biologically active molecules and approved drugs. The incorporation of the THP ring can enhance pharmacokinetic properties such as solubility, metabolic stability, and cell permeability, making it a valuable component in the design of novel therapeutics. This guide serves to equip researchers with the essential technical knowledge to effectively source, handle, and utilize this versatile intermediate.
Commercial Availability and Supplier Landscape
This compound (CAS No. 137052-08-5) is readily available from a range of chemical suppliers, catering to both research and bulk manufacturing needs. The compound is typically offered as a colorless to pale yellow liquid with a purity of 97% or higher. When sourcing this material, it is crucial to consider not only the purity but also the supplier's quality control processes and documentation, such as Certificates of Analysis (CoA) and Safety Data Sheets (SDS).
Below is a comparative table of prominent suppliers:
| Supplier | Typical Purity | Available Quantities | Additional Notes |
| Sigma-Aldrich | ≥97% | 10 g, 25 g, 50 g | Provides access to CoA and SDS on their product page. |
| Thermo Scientific | 97% | 250 mg | Offers online purchasing and technical support. |
| ChemicalBook | ≥97%[1] | Inquire for bulk | A platform connecting multiple Chinese suppliers.[1] |
| Echemi | ≥99% | Inquire for bulk | Connects buyers with manufacturers and provides detailed product information.[2] |
| Sunway Pharm Ltd. | 97% | 1g, 5g, 10g, 25g, 100g, 500g | Provides pricing for various quantities and access to NMR and CoA data.[3] |
| BLDpharm | Inquire | Inquire | Offers access to NMR, HPLC, and LC-MS data for their products.[4] |
Quality Control and Analytical Characterization
Ensuring the identity and purity of this compound is paramount for the reproducibility of experimental results and the quality of downstream products. A comprehensive quality control workflow involves a combination of chromatographic and spectroscopic techniques.
Caption: Quality control workflow for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for assessing the purity and identifying volatile impurities. The mass spectrum of this compound will exhibit a molecular ion peak (M+) corresponding to its molecular weight (128.17 g/mol ).
Typical GC-MS Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent such as dichloromethane or ethyl acetate.
-
Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC inlet.
-
GC Separation: Use a suitable capillary column (e.g., HP-5ms) with a temperature program to separate the components. A typical program might start at 50°C and ramp up to 250°C.
-
MS Detection: Acquire mass spectra over a range of m/z 40-400.
-
Data Analysis: Identify the peak corresponding to this compound and integrate the peak areas to determine the purity. Analyze any other peaks to identify potential impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for confirming the chemical structure of the molecule. Both ¹H and ¹³C NMR should be performed.
Expected ¹H NMR Spectral Data (in CDCl₃):
-
~3.9 ppm (m, 2H): Protons on the carbon adjacent to the oxygen atom (C2-H and C6-H, axial).
-
~3.4 ppm (m, 2H): Protons on the carbon adjacent to the oxygen atom (C2-H and C6-H, equatorial).
-
~2.5 ppm (m, 1H): Proton on the carbon bearing the acetyl group (C4-H).
-
~2.2 ppm (s, 3H): Protons of the acetyl methyl group.
-
~1.7 ppm (m, 4H): Protons on the remaining ring carbons (C3-H and C5-H).
Expected ¹³C NMR Spectral Data (in CDCl₃):
-
~209 ppm: Carbonyl carbon of the acetyl group.
-
~67 ppm: Carbons adjacent to the ring oxygen (C2 and C6).
-
~48 ppm: Carbon bearing the acetyl group (C4).
-
~30 ppm: Carbons at C3 and C5.
-
~28 ppm: Methyl carbon of the acetyl group.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
Expected IR Absorption Bands:
-
~2950-2850 cm⁻¹: C-H stretching of the alkane groups.
-
~1710 cm⁻¹: Strong C=O stretching of the ketone.
-
~1100 cm⁻¹: C-O-C stretching of the ether linkage in the tetrahydropyran ring.
Synthesis of this compound
Several synthetic routes to this compound have been reported. A common and efficient method involves the Grignard reaction of tetrahydro-2H-pyran-4-carbonitrile with methylmagnesium bromide.
Caption: Synthetic workflow for this compound.
Detailed Synthetic Protocol:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add a solution of tetrahydro-2H-pyran-4-carbonitrile in anhydrous tetrahydrofuran (THF).
-
Grignard Addition: Cool the solution to 0°C in an ice bath. Slowly add a solution of methylmagnesium bromide (typically 3 M in diethyl ether) via the dropping funnel, maintaining the temperature below 10°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until the reaction is complete as monitored by TLC or GC-MS.
-
Quenching and Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0°C. Subsequently, add dilute hydrochloric acid to dissolve the magnesium salts.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as diethyl ether or ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the pure this compound.
Applications in Drug Discovery and Medicinal Chemistry
The tetrahydropyran motif is a privileged scaffold in medicinal chemistry, and this compound serves as a versatile starting material for introducing this moiety into drug candidates. The ketone functionality provides a handle for a variety of chemical transformations, including reductive amination, Wittig reactions, and aldol condensations, enabling the synthesis of a diverse range of complex molecules.
Examples of its application include:
-
Synthesis of Kinase Inhibitors: The tetrahydropyran ring can be found in numerous kinase inhibitors where it often occupies the solvent-exposed region of the ATP-binding pocket, improving solubility and pharmacokinetic properties.
-
Development of GPCR Modulators: The structural rigidity and hydrogen bonding capabilities of the tetrahydropyran ring make it an attractive feature in the design of ligands for G-protein coupled receptors.
-
Antiviral and Antibacterial Agents: The incorporation of the tetrahydropyran moiety has been shown to be beneficial for the activity of certain antiviral and antibacterial compounds.
Conclusion
This compound is a commercially accessible and highly valuable building block for the synthesis of complex molecules in the pharmaceutical and agrochemical industries. A thorough understanding of its properties, quality control, and synthetic utility is essential for its effective application in research and development. This guide provides a solid foundation of technical knowledge to empower scientists in their pursuit of novel chemical entities.
References
Sources
literature review of 1-(Tetrahydro-2H-pyran-4-yl)ethanone reactions
An In-Depth Technical Guide to the Core Reactions of 1-(Tetrahydro-2H-pyran-4-yl)ethanone
Introduction: The Versatility of a Privileged Scaffold
This compound, a seemingly simple molecule with the chemical formula C7H12O2, serves as a cornerstone in modern synthetic chemistry.[1][2] Its structure, featuring a tetrahydropyran (THP) ring appended with an acetyl group, presents two key points of reactivity: the electrophilic carbonyl carbon and the adjacent α-protons. The THP ring is a prevalent motif in numerous natural products and pharmaceuticals, prized for its metabolic stability and ability to engage in hydrogen bonding. Consequently, this ketone is not merely a reagent but a versatile building block, primarily utilized as an intermediate in organic synthesis and medicinal chemistry for the creation of more complex molecular architectures.[1] This guide provides a detailed exploration of the principal reactions of this compound, offering field-proven insights and methodologies for researchers in drug discovery and chemical development.
| Property | Value |
| Molecular Formula | C7H12O2[1][2] |
| Molecular Weight | 128.17 g/mol [1][3] |
| CAS Number | 137052-08-5[2] |
| Appearance | Colorless to pale yellow liquid[3] |
| IUPAC Name | 1-(oxan-4-yl)ethanone[2] |
Carbon-Carbon Bond Formation: The Grignard Reaction
The Grignard reaction is a fundamental method for creating carbon-carbon bonds by attacking an electrophilic carbonyl carbon with a strongly nucleophilic organomagnesium halide (Grignard reagent).[4][5] When applied to this compound, a ketone, this reaction serves as a powerful tool for synthesizing tertiary alcohols, thereby introducing molecular complexity in a single, efficient step.[5][6]
Mechanistic Rationale
The reaction proceeds via the nucleophilic addition of the carbanion-like carbon of the Grignard reagent to the carbonyl carbon of the ketone.[4] This forms a new C-C bond and generates a magnesium alkoxide intermediate. A subsequent acidic workup is crucial to protonate the alkoxide, yielding the final tertiary alcohol product.[4][7] The choice of an ether-based solvent, such as diethyl ether or tetrahydrofuran (THF), is critical as it stabilizes the Grignard reagent.[5]
Caption: Workflow for Grignard reaction with a ketone.
Experimental Protocol: Synthesis of 1-(Tetrahydro-2H-pyran-4-yl)-1-phenylethanol
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), add magnesium turnings to a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel. Add anhydrous diethyl ether.
-
Grignard Formation: Slowly add a solution of bromobenzene in anhydrous diethyl ether to the magnesium turnings. The reaction is initiated, often indicated by turbidity and gentle refluxing.[4] Continue refluxing for 30-60 minutes after the addition is complete to ensure full formation of phenylmagnesium bromide.
-
Addition to Ketone: Cool the Grignard solution to 0 °C. Slowly add a solution of this compound in anhydrous diethyl ether via the dropping funnel.
-
Quenching & Workup: After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours. Slowly quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extraction & Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product via column chromatography.
| Parameter | Condition | Rationale |
| Atmosphere | Inert (N₂, Ar) | Grignard reagents are strong bases and react with water/moisture. |
| Solvent | Anhydrous Diethyl Ether | Stabilizes the Grignard reagent and is non-protic.[5] |
| Temperature | 0 °C for addition | Controls the exothermic reaction rate. |
| Workup | Aq. NH₄Cl | A mild acid source to protonate the alkoxide without causing side reactions. |
Olefination: The Wittig Reaction
The Wittig reaction is an indispensable method for converting ketones and aldehydes into alkenes.[8][9] For this compound, this reaction provides a direct route to introduce an exocyclic double bond, a valuable functional group for further transformations. The reaction utilizes a phosphonium ylide, also known as a Wittig reagent.[8]
Mechanistic Rationale
The currently accepted mechanism involves a concerted [2+2] cycloaddition between the ylide and the ketone to form a four-membered ring intermediate called an oxaphosphetane.[8][10] This intermediate is unstable and rapidly decomposes in a syn-cycloreversion process to yield the desired alkene and a highly stable triphenylphosphine oxide, the latter being the thermodynamic driving force for the reaction.[10][11] The stereochemistry of the resulting alkene (E/Z) is influenced by the stability of the ylide used.[11]
Caption: General workflow of the Wittig Reaction.
Experimental Protocol: Synthesis of 4-(1-Methylene)tetrahydro-2H-pyran
-
Ylide Preparation: In a flame-dried flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide in anhydrous THF. Cool the suspension to 0 °C and add a strong base, such as n-butyllithium (n-BuLi), dropwise. Stir the resulting bright yellow mixture for 1 hour at room temperature.[9]
-
Reaction: Cool the ylide solution back to 0 °C. Add a solution of this compound in anhydrous THF dropwise.
-
Completion: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting ketone is consumed.
-
Workup and Purification: Quench the reaction with water. Extract the product into diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the product by column chromatography to separate it from the triphenylphosphine oxide byproduct.
| Reagent | Role | Rationale |
| Methyltriphenylphosphonium bromide | Ylide Precursor | A commercially available salt used to generate the phosphonium ylide.[9] |
| n-Butyllithium (n-BuLi) | Strong Base | Required to deprotonate the acidic C-H bond of the phosphonium salt to form the ylide.[9] |
| THF (anhydrous) | Aprotic Solvent | Solubilizes the reactants without reacting with the strong base or ylide.[8] |
| Triphenylphosphine oxide | Byproduct | Its high P=O bond energy drives the reaction to completion.[11] |
α-Carbon Reactivity: The Aldol Condensation
The aldol reaction is a powerful C-C bond-forming reaction that involves the reaction of an enolate ion with a carbonyl compound.[12][13] this compound has acidic α-protons on its methyl group, allowing it to form an enolate and act as the nucleophilic partner in an aldol reaction. When reacted with an aldehyde that cannot enolize (e.g., benzaldehyde), a "crossed" or "mixed" aldol condensation occurs.
Mechanistic Rationale
Under basic conditions, a catalytic amount of base (e.g., NaOH or KOH) abstracts an acidic α-proton from the ketone to form a resonance-stabilized enolate.[14] This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde partner. The resulting β-hydroxy carbonyl compound (the aldol adduct) can then undergo base-catalyzed dehydration (elimination of water) upon heating to form a stable, conjugated α,β-unsaturated carbonyl compound.[13][14]
Caption: Key steps in a base-catalyzed Aldol Condensation.
Experimental Protocol: Synthesis of 1-(Tetrahydro-2H-pyran-4-yl)-3-phenylprop-2-en-1-one
-
Setup: In a round-bottom flask, dissolve this compound and benzaldehyde in ethanol.
-
Reaction Initiation: While stirring, slowly add an aqueous solution of potassium hydroxide (KOH) or sodium hydroxide (NaOH).[14] A precipitate may form as the reaction proceeds.
-
Completion: Stir the mixture at room temperature for 2-3 hours. The reaction progress can be monitored by TLC.
-
Isolation: Cool the reaction mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.
-
Purification: Wash the solid with cold water to remove the base, then with a small amount of cold ethanol. Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure α,β-unsaturated ketone.[14]
| Parameter | Condition | Rationale |
| Base | Catalytic KOH/NaOH | Sufficiently strong to deprotonate the α-carbon but used catalytically.[14] |
| Aldehyde Partner | Benzaldehyde | Lacks α-protons, preventing self-condensation and ensuring a "crossed" reaction. |
| Solvent | Ethanol/Water | A common solvent system that dissolves reactants and the base. |
| Temperature | Room Temperature | Mild conditions are often sufficient; heating promotes dehydration.[13] |
Synthesis of Nitrogen Heterocycles: Reductive Amination
Reductive amination is one of the most efficient methods for synthesizing amines from carbonyl compounds.[15] For this compound, this one-pot reaction provides direct access to valuable secondary amines, which are common substructures in pharmaceuticals. The process involves the formation of an imine or enamine intermediate, which is then reduced in situ.
Mechanistic Rationale
The reaction begins with the condensation of the ketone and a primary amine to form an imine intermediate, with the elimination of water. A reducing agent present in the reaction mixture then selectively reduces the C=N double bond of the imine to give the final amine product.[16] Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or α-picoline-borane are often chosen because they are selective for the imine over the starting ketone, allowing the entire process to occur in a single pot.[16]
Experimental Protocol: Synthesis of N-Benzyl-1-(tetrahydro-2H-pyran-4-yl)ethanamine
-
Setup: To a solution of this compound and benzylamine in a suitable solvent (e.g., methanol or water), add a small amount of acetic acid.[16]
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
Reduction: Add the reducing agent, α-picoline-borane, portion-wise to the mixture.[16]
-
Completion: Continue stirring at room temperature overnight. Monitor the reaction by TLC or LC-MS.
-
Workup and Purification: Quench the reaction by carefully adding dilute HCl. Basify the solution with NaOH and extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer, concentrate, and purify by column chromatography.
| Reagent | Role | Rationale |
| α-Picoline-borane | Reducing Agent | A stable, mild, and selective reagent for reducing imines in the presence of ketones.[16] |
| Acetic Acid | Catalyst | Catalyzes the formation of the imine by protonating the carbonyl oxygen.[16] |
| Methanol/Water | Solvent | Green and effective solvents for this transformation.[16] |
| One-Pot Procedure | Efficiency | Combines two reaction steps without isolating the imine intermediate, saving time and resources. |
Advanced Applications: Building Spirocyclic Scaffolds
Spirocycles, particularly spiropiperidines, are increasingly important scaffolds in drug discovery as they provide well-defined three-dimensional exit vectors for substituents.[17][18] this compound is a precursor to a cyclic ketone (tetrahydro-4H-pyran-4-one), a key component in modern syntheses of complex spiropiperidines, such as in the aza-Maitland-Japp reaction.[17][19] This highlights the role of the core structure in building sp³-rich molecules.
The synthesis of 2-spiropiperidines can be achieved via a two-step procedure where δ-amino-β-ketoesters react with cyclic ketones.[17][19][20] This reaction demonstrates how the tetrahydropyranone core can be fused with a newly formed piperidine ring to generate novel 3D scaffolds for medicinal chemistry programs.[17]
Conclusion
This compound is a highly valuable and versatile building block. The reactivity of its carbonyl group and α-protons enables a wide array of synthetic transformations. From fundamental carbon-carbon bond formations like the Grignard and aldol reactions to sophisticated olefination and amine syntheses, this ketone provides reliable pathways to a diverse range of chemical structures. Its utility in constructing complex scaffolds, such as spiropiperidines, underscores its importance for professionals in drug development and organic synthesis, making mastery of its core reactions an essential skill.
References
- Griggs, S. D., Thompson, N., Tape, D. T., Fabre, M., & Clarke, P. A. (2017). A Two-Step Synthesis of 2-Spiropiperidines. Chemistry – A European Journal, 23(39), 9262–9265.
- Griggs, S. D., & Clarke, P. A. (2018). Strategies for the synthesis of spiropiperidines – a review of the last 10 years. Organic & Biomolecular Chemistry.
- Griggs, S. D., Thompson, N., Tape, D. T., Fabre, M., & Clarke, P. A. (2017). A Two-Step Synthesis of 2-Spiropiperidines. PubMed.
- Kim, J., & Movassaghi, M. (2010). A Simple, Modular Synthesis of Substituted Pyridines. PMC - NIH.
- Griggs, S. D., & Clarke, P. A. (2018). Strategies for the Synthesis of Spiropiperidines. White Rose Research Online.
- De novo Synthesis of Substituted Pyridines. (n.d.). ResearchGate.
- Asymmetric 'Clip-Cycle' synthesis of 3-spiropiperidines. (n.d.). RSC Publishing.
- Pyridine synthesis. (n.d.). Organic Chemistry Portal.
- The Wittig Reaction. (n.d.).
- DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES. (n.d.). Denmark Group.
- Wittig Reaction. (n.d.). Organic Chemistry Portal.
- Wittig reaction. (n.d.). Wikipedia.
- Formation and reaction of a Grignard reagent. (n.d.).
- Grignard Reaction in Organic Synthesis with Practice Problems. (n.d.). Chemistry Steps.
- Wittig Reaction - Examples and Mechanism. (2018, February 6). Master Organic Chemistry.
- Reactions of Grignard Reagents. (2015, December 10). Master Organic Chemistry.
- Synthesis of Highly Substituted Pyridines via [4 + 2] Cycloadditions of Vinylallenes and Sulfonyl Cyanides | Request PDF. (n.d.). ResearchGate.
- This compound. (n.d.). PubChem.
- Banerjee, A. K., et al. (2020). Reactions of Grignard Reagents with Carbonyl Compound: Unexpected Observations. ResearchGate.
- Aldol reaction. (n.d.). Wikipedia.
- The Aldol Condensation. (n.d.). Magritek.
- Tetrahydro-4 H -pyran-4-one: From the Laboratory Scale to Pilot Plant Manufacture. (n.d.).
- Aldol Addition and Condensation Reactions. (2022, April 14). Master Organic Chemistry.
- One-pot reductive amination of aldehydes and ketones with α-picoline-borane in methanol, in water, and in neat conditions. (n.d.). Organic Chemistry Portal.
- Reductive aminations by imine reductases: from milligrams to tons. (n.d.). PMC - NIH.
- Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. (2020, October 17). MDPI.
Sources
- 1. This compound | 137052-08-5 [chemicalbook.com]
- 2. This compound | C7H12O2 | CID 9877365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. alfa-labotrial.com [alfa-labotrial.com]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. leah4sci.com [leah4sci.com]
- 6. Grignard Reaction in Organic Synthesis with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Wittig reaction - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. Wittig Reaction [organic-chemistry.org]
- 12. Aldol reaction - Wikipedia [en.wikipedia.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. magritek.com [magritek.com]
- 15. Reductive aminations by imine reductases: from milligrams to tons - PMC [pmc.ncbi.nlm.nih.gov]
- 16. One-pot reductive amination of aldehydes and ketones with α-picoline-borane in methanol, in water, and in neat conditions [organic-chemistry.org]
- 17. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 18. Strategies for the synthesis of spiropiperidines – a review of the last 10 years - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. A Two-Step Synthesis of 2-Spiropiperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
A Comprehensive Guide to the Theoretical Conformational Analysis of 1-(Tetrahydro-2H-pyran-4-yl)ethanone: A Computational Chemistry Whitepaper
Abstract
The tetrahydropyran (THP) ring is a ubiquitous scaffold in a multitude of bioactive natural products and synthetic pharmaceuticals. Its conformational preferences profoundly influence molecular shape, receptor binding affinity, and ultimately, biological activity. This in-depth technical guide provides a comprehensive framework for the theoretical conformational analysis of 1-(tetrahydro-2H-pyran-4-yl)ethanone, a representative 4-substituted THP derivative. We will delve into the underlying stereoelectronic principles, present a rigorous, step-by-step computational workflow using Density Functional Theory (DFT), and outline a self-validating protocol for corroborating theoretical predictions with experimental Nuclear Magnetic Resonance (NMR) data. This guide is intended for researchers, computational chemists, and drug development professionals seeking to apply high-level theoretical calculations to understand and predict the conformational behavior of heterocyclic systems.
Introduction: The Significance of the Tetrahydropyran Scaffold
The tetrahydropyran (THP) moiety is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its prevalence stems from its favorable physicochemical properties, including metabolic stability and its ability to act as a hydrogen bond acceptor. The non-planar, chair-like conformation of the THP ring projects its substituents into distinct axial and equatorial orientations, thereby defining the molecule's three-dimensional topology. Understanding the energetic balance between these conformations is paramount for rational drug design, as the spatial arrangement of pharmacophoric groups dictates the molecule's interaction with its biological target.
This compound presents an interesting case study. The substitution is at the C4 position, which is remote from the ring heteroatom. Therefore, classical anomeric effects are not at play.[1] Instead, the conformational equilibrium is governed by a delicate interplay of steric and stereoelectronic interactions involving the acetyl substituent and the THP ring. This guide will provide the theoretical and practical tools to dissect these interactions.
Theoretical Foundations of Conformational Analysis
The Chair Conformation and Ring Puckering
Similar to cyclohexane, the tetrahydropyran ring predominantly adopts a chair conformation to minimize angle and torsional strain.[2] This results in two distinct substituent positions: axial (perpendicular to the general plane of the ring) and equatorial (in the approximate plane of the ring). These two chair conformations can interconvert via a process known as ring flipping, passing through higher-energy boat and twist-boat intermediates.[2] The puckering of the ring can be quantitatively described using Cremer-Pople parameters.[3][4]
A-Values and Steric Considerations
In monosubstituted cyclohexanes, the energetic preference for a substituent to occupy the equatorial position is quantified by its A-value, which is the difference in Gibbs free energy between the axial and equatorial conformers.[5] Larger A-values indicate a stronger preference for the equatorial position due to greater steric hindrance in the axial orientation, primarily from 1,3-diaxial interactions.[6] For an acetyl group on a cyclohexane ring, the A-value is approximately 1.1-1.2 kcal/mol.[7] While this provides a useful baseline, the presence of the oxygen heteroatom in the THP ring can modulate these steric interactions.
Stereoelectronic Effects in 4-Substituted Tetrahydropyrans
Stereoelectronic effects are orbital interactions that depend on the geometry of the molecule.[4] While the anomeric effect, a stabilizing interaction between a lone pair on the ring heteroatom and an adjacent axial antibonding orbital, is a dominant factor for substituents at the C2 position, its direct influence at C4 is negligible. However, the endocyclic oxygen can still exert long-range electronic effects, influencing the charge distribution and potential intramolecular interactions within the molecule.
A Rigorous Computational Workflow for Conformational Analysis
This section details a step-by-step protocol for the theoretical conformational analysis of this compound using Density Functional Theory (DFT), a quantum mechanical method that provides a good balance between accuracy and computational cost for systems of this size.[8][9]
Caption: Computational workflow for conformational analysis.
Experimental Protocol 1: Conformational Analysis
-
Initial 3D Structure Generation:
-
Using a molecular modeling program (e.g., Avogadro, ChemDraw), construct two initial 3D structures of this compound.
-
In the first structure, place the acetyl group in the axial position of the THP chair.
-
In the second structure, place the acetyl group in the equatorial position.
-
Perform a preliminary geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain reasonable starting geometries.
-
-
Conformational Search:
-
For both the axial and equatorial isomers, a conformational search should be performed to identify the lowest energy rotamers of the acetyl group.
-
This can be achieved by systematically rotating the C(ring)-C(acetyl) bond and the C(acetyl)-C(methyl) bond and calculating the energy at each step, typically using a faster method like molecular mechanics.
-
The goal is to identify all unique low-energy conformers for subsequent high-level calculations.
-
-
DFT Geometry Optimization and Frequency Calculation:
-
For each unique conformer identified in the previous step, perform a full geometry optimization using DFT.
-
Rationale: This step refines the molecular geometry to a stationary point on the potential energy surface.
-
Recommended Level of Theory: A common and effective choice is the B3LYP functional with the 6-31G(d) basis set.[9]
-
Following optimization, perform a frequency calculation at the same level of theory.
-
Trustworthiness Check: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.
-
-
Single-Point Energy Refinement:
-
To obtain more accurate relative energies, perform a single-point energy calculation on each optimized geometry using a higher level of theory.
-
Rationale: This accounts for subtle electronic effects and provides a more reliable energy difference between conformers.
-
Recommended Level of Theory: Use a larger basis set, such as 6-311++G(d,p), which includes diffuse functions and polarization functions for better accuracy.
-
Incorporate the effects of a solvent (e.g., chloroform or water) using an implicit solvation model like the Polarizable Continuum Model (PCM). This is crucial as solvent polarity can influence conformational equilibria.
-
-
Analysis of Results:
-
Calculate the relative energies of all conformers by subtracting the energy of the most stable conformer from the energies of all others.
-
Use the Boltzmann distribution equation to calculate the expected population of each conformer at a given temperature (e.g., 298.15 K).
-
Analyze key geometric parameters, such as bond lengths, bond angles, and dihedral angles, to understand the structural differences between the conformers.
-
Predicted Conformational Equilibrium and Data Presentation
Based on the principles of steric hindrance, it is anticipated that the conformer with the acetyl group in the equatorial position will be the most stable. The 1,3-diaxial interactions experienced by the axial acetyl group are expected to be the primary destabilizing factor.
Caption: Conformational equilibrium of this compound.
The quantitative results from the DFT calculations should be summarized in a clear and concise table.
| Conformer | Acetyl Position | Relative Energy (kcal/mol) [a] | Boltzmann Population (%) [b] |
| 1 | Equatorial | 0.00 | > 95 |
| 2 | Axial | ~1.2 | < 5 |
[a] Calculated at the B3LYP/6-311++G(d,p) level of theory with PCM (chloroform). [b] Calculated at 298.15 K.
The Self-Validating System: Corroboration with Experimental Data
A key aspect of trustworthy computational science is the validation of theoretical predictions against experimental data. For conformational analysis, NMR spectroscopy is an exceptionally powerful tool.
Protocol for NMR-Based Validation
-
Acquisition of Experimental NMR Spectra:
-
Obtain high-resolution 1H and 13C NMR spectra of this compound in a suitable deuterated solvent (e.g., CDCl3).
-
Perform 2D NMR experiments, such as COSY and HSQC, to aid in unambiguous peak assignments.
-
-
Computational Prediction of NMR Parameters:
-
Using the optimized geometries from the DFT calculations (Step 3), compute the NMR chemical shieldings for all atoms.
-
The Gauge-Independent Atomic Orbital (GIAO) method is the standard for this.
-
Calculate the final chemical shifts by referencing the computed shieldings to that of a standard, such as tetramethylsilane (TMS), calculated at the same level of theory.
-
Similarly, compute the spin-spin coupling constants (J-couplings), particularly the 3JHH couplings for the protons on the THP ring.[1][8]
-
-
Comparison and Validation:
-
Compare the Boltzmann-averaged calculated chemical shifts and J-couplings with the experimental values.
-
Key Validation Point (J-Couplings): The magnitude of the vicinal (3JHH) coupling constants is highly dependent on the dihedral angle between the coupled protons, as described by the Karplus equation.
-
An axial proton on the THP ring will typically show large (~10-13 Hz) couplings to adjacent axial protons (dihedral angle ~180°) and small (~2-5 Hz) couplings to adjacent equatorial protons (dihedral angle ~60°).
-
An equatorial proton will show small (~2-5 Hz) couplings to both adjacent axial and equatorial protons.
-
-
By analyzing the coupling patterns of the H4 proton (the one attached to the same carbon as the acetyl group), one can definitively determine its axial or equatorial orientation in the dominant conformer. A large trans-diaxial coupling to H3ax and H5ax would confirm an axial H4, and thus an equatorial acetyl group.
-
Conclusion
The computational workflow detailed in this guide provides a robust and reliable methodology for elucidating the conformational preferences of this compound. By combining high-level DFT calculations with a clear protocol for experimental validation, researchers can gain deep insights into the three-dimensional structure of this important heterocyclic scaffold. This knowledge is not only of fundamental chemical interest but is also a critical component in the structure-based design of novel therapeutics. The principles and protocols outlined herein are broadly applicable to the conformational analysis of other substituted tetrahydropyrans and related heterocyclic systems.
References
- Alabugin, I. V., & Zeidan, T. A. (2002). Stereoelectronic Effects and General Trends in Hyperconjugation. Journal of the American Chemical Society, 124(12), 3175–3185. [Link]
- Carballeira, L., & Pérez-Juste, I. (1998). A-values for the CHO and COCH3 substituents. A theoretical study. Journal of Molecular Structure: THEOCHEM, 433(1-3), 213-219. [Link]
- Bagno, A., Saielli, G., & Scorrano, G. (2001). A new tool for the assignment of the 1H and 13C NMR spectra of flexible molecules by GIAO calculations of chemical shifts. Chemistry-A European Journal, 7(8), 1747-1757. [Link]
- Foresman, J. B., & Frisch, Æ. (1996). Exploring chemistry with electronic structure methods. Gaussian, Inc.. [Link]
- Cremer, D., & Pople, J. A. (1975). General definition of ring puckering coordinates. Journal of the American Chemical Society, 97(6), 1354-1358. [Link]
- Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of organic compounds. John Wiley & Sons. [Link]
- Wikipedia contributors. (2023). A-value. In Wikipedia, The Free Encyclopedia. [Link]
- Wikipedia contributors. (2023). Cyclohexane conformation. In Wikipedia, The Free Encyclopedia. [Link]
- Willoughby, P. H., Jansma, M. J., & Hoye, T. R. (2014). A guide to the confident structural assignment of polyketides and other natural products by the comparison of experimental and DFT-calculated 1H and 13C NMR data.
- Hill, R. A., & Reilly, J. (1977). A computer program for the calculation of puckering coordinates of five-and six-membered rings. Journal of the Chemical Society, Perkin Transactions 2, (11), 1550-1554. [Link]
- Lins, R. D., & Hünenberger, P. H. (2005). A new GROMOS force field for hexopyranose‐based carbohydrates. Journal of computational chemistry, 26(13), 1400-1412. [Link]
- Perras, F. A., Zwanziger, J. W., & Rossini, A. J. (2025). DFT calculations and theory do not support enantiospecificity in NMR J-coupling constants.
- SCM. (2025). Correcting the Record: DFT Confirms J Couplings Are Enantio-Insensitive. [Link]
- Chan, L., & Leach, A. G. (2021). Understanding Ring Puckering in Small Molecules and Cyclic Peptides. Journal of Chemical Information and Modeling, 61(3), 1310-1321. [Link]
- Mendoza, O. J., Sonderegger, G., Truong, L., Thai, T., & Samoshin, V. V. (2022). EXPLORATION OF NEW trans-2-AMINOCYCLOHEXANOL DERIVATIVES AS POTENTIAL pH-TRIGGERED CONFORMATIONAL SWITCHES. Westmont College. [Link]
- LibreTexts Chemistry.
- Wagen, C. (2023). Computational NMR Prediction: A Microreview. Corin Wagen. [Link]
- eScholarship, University of California.
- Vrije Universiteit Amsterdam.
- ResearchGate. Determination of the Position of the Conformational Equilibrium of a Trans 1,2-Disubstituted Cyclohexane by NMR Spectroscopy. [Link]
- ResearchGate. Synthesis and NMR spectroscopic conformational analysis of esters of 4-hydroxy-cyclohexanone - The more polar the molecule the more stable the axial conformer. [Link]
- National Institutes of Health. The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues. [Link]
- Scientific & Academic Publishing.
- Wikipedia contributors. (2023). Cyclohexane conformation. In Wikipedia, The Free Encyclopedia. [Link]
- PubChem. This compound. [Link]
- ChemSrc. This compound. [Link]
- The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. [Link]
- MDPI.
- ResearchGate.
- ResearchGate. Validation with NMR measurements.
- PubMed. Enhancing computer-assisted structure elucidation with DFT analysis of J-couplings. [Link]
- ResearchGate. Computational NMR Prediction: A Microreview. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Computational NMR Prediction: A Microreview [corinwagen.github.io]
- 6. 137052-08-5|this compound|BLD Pharm [bldpharm.com]
- 7. Enhancing computer-assisted structure elucidation with DFT analysis of J-couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DFT calculations and theory do not support enantiospecificity in NMR J-coupling constants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research.vu.nl [research.vu.nl]
An In-depth Technical Guide to the Solubility of 1-(Tetrahydro-2H-pyran-4-yl)ethanone in Common Organic Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of 1-(tetrahydro-2H-pyran-4-yl)ethanone, a key intermediate in organic synthesis and medicinal chemistry.[1] Recognizing the critical role of solubility in drug discovery and development, this document offers both a theoretical framework for predicting solubility and a practical, step-by-step protocol for its experimental determination.[2][3] This resource is intended for researchers, scientists, and drug development professionals seeking to understand and manipulate the solubility of this versatile compound.
Introduction to this compound and its Significance
This compound, also known as 4-acetyltetrahydropyran, is a heterocyclic ketone with the molecular formula C7H12O2.[1][4] It is a colorless to pale yellow liquid with a molecular weight of 128.17 g/mol .[4][5] The tetrahydropyran motif is a privileged scaffold in medicinal chemistry, valued for its ability to increase the three-dimensionality of drug candidates.[6] The ketone functionality provides a reactive handle for a variety of synthetic transformations, making it a valuable building block for the synthesis of complex molecules, including biologically active compounds.[1][6] Understanding its solubility in various organic solvents is paramount for its effective use in synthesis, purification, and formulation.
Theoretical Principles of Solubility: A Predictive Approach
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which emphasizes the importance of similar intermolecular forces between the solute and solvent molecules.[7][8][9][10] Key factors influencing solubility include polarity, hydrogen bonding capabilities, and molecular size.[11]
Molecular Characteristics of this compound:
-
Polarity: The presence of two oxygen atoms (one in the ether linkage and one in the carbonyl group) introduces significant polarity to the molecule. The carbonyl group, in particular, creates a strong dipole moment.
-
Hydrogen Bonding: The oxygen atoms in this compound can act as hydrogen bond acceptors. It does not, however, have any hydrogen bond donor capabilities.
-
Structure: The cyclic ether structure imparts some rigidity, while the acetyl group provides a site for specific interactions.
Predicting Solubility in Common Organic Solvents:
Based on these characteristics, we can predict its solubility behavior:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are polar and can act as hydrogen bond donors. Strong dipole-dipole interactions and hydrogen bonding between the solvent's hydroxyl group and the oxygen atoms of the solute are expected, leading to high solubility.
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO)): These solvents are polar but lack hydrogen bond donating capabilities.[10] Strong dipole-dipole interactions between the solvent and the carbonyl group of the solute should result in good solubility.
-
Nonpolar Solvents (e.g., Hexane, Toluene): These solvents have low polarity and primarily engage in weak van der Waals forces.[7][10] The significant polarity of this compound suggests that it will have limited solubility in these solvents due to the mismatch in intermolecular forces.
This theoretical analysis provides a strong foundation for selecting appropriate solvents for experimental investigation.
Experimental Determination of Solubility: The Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[3] It involves equilibrating an excess of the solid or liquid solute with the solvent of interest at a constant temperature.
Experimental Workflow
The following diagram illustrates the key steps in the shake-flask solubility determination process:
Caption: Workflow for the shake-flask method of solubility determination.
Detailed Step-by-Step Protocol
Materials:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector
Procedure:
-
Preparation of Solvent Systems: Prepare the desired organic solvents.
-
Sample Preparation: To a series of vials, add a known volume (e.g., 5 mL) of each solvent.
-
Addition of Solute: Add an excess amount of this compound to each vial. An excess is visually confirmed by the presence of an undissolved phase after initial mixing.
-
Equilibration: Securely seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed. Allow the mixtures to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that a true thermodynamic equilibrium is reached.[12]
-
Phase Separation: After equilibration, remove the vials from the shaker and allow them to stand undisturbed for a period to allow any undissolved solute to settle.
-
Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Filtration: Attach a syringe filter to the syringe and filter the aliquot into a clean vial. This step is crucial to remove any fine, undissolved particles that could lead to an overestimation of solubility.[2][12]
-
Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a pre-validated analytical method (e.g., HPLC, GC) to determine the concentration of this compound. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.
-
Calculation: Calculate the solubility of this compound in each solvent, expressed in units such as mg/mL or mol/L.
Data Presentation and Interpretation
Table 1: Predicted and Experimental Solubility of this compound in Common Organic Solvents at 25 °C.
| Solvent Classification | Solvent | Predicted Solubility | Experimental Solubility (mg/mL) |
| Polar Protic | Methanol | High | To be determined |
| Ethanol | High | To be determined | |
| Polar Aprotic | Acetone | High | To be determined |
| Acetonitrile | High | To be determined | |
| Tetrahydrofuran (THF) | High | To be determined | |
| Dimethyl Sulfoxide (DMSO) | High | To be determined | |
| Nonpolar | Hexane | Low | To be determined |
| Toluene | Low | To be determined |
The experimental data will either validate or refine the initial theoretical predictions. Discrepancies between predicted and observed solubility can provide valuable insights into the specific molecular interactions at play.
Practical Implications in Research and Drug Development
A thorough understanding of the solubility of this compound is crucial for several applications:
-
Reaction Solvent Selection: Choosing a solvent in which all reactants are soluble is key to achieving optimal reaction rates and yields.
-
Crystallization and Purification: Knowledge of solubility in different solvents is essential for developing effective crystallization procedures for purification. A good crystallization solvent system is one in which the compound is soluble at high temperatures but sparingly soluble at lower temperatures.[13]
-
Formulation Development: In the context of drug development, if this compound or a derivative is an active pharmaceutical ingredient (API), its solubility will directly impact its formulation into a suitable dosage form and its subsequent bioavailability.[2][3]
-
Analytical Method Development: Solubility data is necessary for preparing stock solutions and calibration standards for various analytical techniques.
Conclusion
This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound in common organic solvents. By integrating theoretical principles with a detailed, practical experimental protocol, researchers are well-equipped to generate the necessary solubility data for their specific applications. The insights gained from such studies are invaluable for advancing research and development in organic synthesis and medicinal chemistry.
References
- Vertex AI Search. (n.d.). Solubility and Polarity.
- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
- protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
- Pharmaceutical Sciences. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility.
- Study.com. (n.d.). Explain how polarity and solubility relate to each other and provide an example.
- National Institutes of Health. (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note.
- Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility.
- Academia.edu. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
- Cayman Chemical. (n.d.). Solubility Factors When Choosing a Solvent.
- Chemistry LibreTexts. (2020, April 15). 4.1: Basic Principles.
- Scribd. (n.d.). Procedure For Determining Solubility Of Organic Compounds.
- Home Sunshine Pharma. (n.d.). This compound CAS 137052-08-5.
- ChemicalBook. (2025, July 26). This compound - Safety Data Sheet.
- PubChem. (n.d.). This compound.
- Echemi. (n.d.). This compound.
- Chemsrc. (2025, August 22). This compound | CAS#:137052-08-5.
- Sigma-Aldrich. (n.d.). This compound | 137052-08-5.
- Web.mnstate.edu. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
- YouTube. (2025, February 11). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone.
- Chtr.acs.org. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
- ChemicalBook. (2025, July 24). This compound | 137052-08-5.
- Benchchem. (n.d.). The Pivotal Role of Tetrahydro-4H-pyran-4-one in Modern Medicinal Chemistry.
- Semanticscholar.org. (n.d.). Tetrahydro-4 H -pyran-4-one: From the Laboratory Scale to Pilot Plant Manufacture.
- Preclinical Research CRO. (n.d.). CAS 137052-08-5 this compound.
- Master Organic Chemistry. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties 1.
- BLDpharm. (n.d.). 137052-08-5|this compound.
Sources
- 1. This compound | 137052-08-5 [chemicalbook.com]
- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 3. dissolutiontech.com [dissolutiontech.com]
- 4. This compound | C7H12O2 | CID 9877365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound CAS 137052-08-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. homework.study.com [homework.study.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. caymanchem.com [caymanchem.com]
- 11. youtube.com [youtube.com]
- 12. enamine.net [enamine.net]
- 13. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Application Note & Protocol: Stereoselective Alkene Synthesis via the Wittig Reaction with 1-(Tetrahydro-2H-pyran-4-yl)ethanone
Abstract
This application note provides a comprehensive guide to the Wittig reaction, a cornerstone of modern organic synthesis for the stereoselective formation of carbon-carbon double bonds.[1][2][3][4][5] We present a detailed protocol for the reaction of 1-(Tetrahydro-2H-pyran-4-yl)ethanone, a valuable building block in medicinal chemistry, with a phosphorus ylide.[6] This guide is tailored for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and practical considerations to ensure successful and reproducible outcomes.
Introduction: The Power and Precision of the Wittig Reaction
The Wittig reaction, discovered by Georg Wittig for which he was awarded the Nobel Prize in Chemistry in 1979, is a powerful method for the synthesis of alkenes from aldehydes or ketones.[1][3][4] The reaction's key advantage lies in its regioselectivity; the double bond is formed specifically at the location of the original carbonyl group, offering a level of control often unattainable with other olefination methods.[7][8] This reaction involves the treatment of a carbonyl compound with a phosphorus ylide (also known as a Wittig reagent), which is typically prepared from a phosphonium salt and a strong base.[9][10][11]
The nature of the substituents on the ylide carbon significantly influences the stereochemical outcome of the reaction.[8][12] Non-stabilized ylides (with alkyl or hydrogen substituents) generally favor the formation of Z-alkenes, while stabilized ylides (bearing electron-withdrawing groups) predominantly yield E-alkenes.[8][12] This stereochemical control is a critical aspect of modern organic synthesis, particularly in the construction of complex molecules with defined geometries.
This application note will focus on the reaction of this compound, a heterocyclic ketone of interest in the synthesis of biologically active molecules.[13][14][15][16][17] We will detail the preparation of a non-stabilized ylide and its subsequent reaction to yield the corresponding alkene.
Mechanistic Overview: A Step-by-Step Look at Alkene Formation
The mechanism of the Wittig reaction is generally understood to proceed through a concerted [2+2] cycloaddition pathway, forming a transient four-membered ring intermediate called an oxaphosphetane.[2][7][12] This intermediate then undergoes a retro-[2+2] cycloaddition to furnish the desired alkene and triphenylphosphine oxide as a byproduct.[7] The high thermodynamic stability of the phosphorus-oxygen double bond in triphenylphosphine oxide is a major driving force for this reaction.[12]
Here is a visual representation of the generally accepted mechanism for a non-stabilized ylide:
Caption: The Wittig reaction mechanism.
Experimental Protocol: Synthesis of 4-(prop-1-en-2-yl)tetrahydro-2H-pyran
This protocol details the two-step synthesis of 4-(prop-1-en-2-yl)tetrahydro-2H-pyran from this compound, commencing with the preparation of the phosphonium salt and subsequent in-situ generation of the ylide.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Quantity | Purity | Supplier (Example) |
| Triphenylphosphine | 262.29 | 1.1 eq | 99% | Sigma-Aldrich |
| Ethyl bromide | 108.97 | 1.1 eq | 98% | Sigma-Aldrich |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | As needed | 99.9% | Sigma-Aldrich |
| n-Butyllithium (n-BuLi) | 64.06 | 1.05 eq (2.5 M in hexanes) | - | Sigma-Aldrich |
| This compound | 128.17 | 1.0 eq | 97% | Sigma-Aldrich |
| Diethyl ether | 74.12 | As needed | 99% | Fisher Scientific |
| Saturated aq. Ammonium Chloride (NH₄Cl) | 53.49 | As needed | - | Fisher Scientific |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As needed | - | Fisher Scientific |
Safety Precautions
-
Organophosphorus Compounds: Triphenylphosphine and its derivatives can be hazardous. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[18][19][20][21][22]
-
n-Butyllithium: n-BuLi is a pyrophoric reagent and will ignite on contact with air or moisture. It should be handled under an inert atmosphere (e.g., nitrogen or argon) using proper syringe techniques.
-
Solvents: Diethyl ether and THF are highly flammable. Ensure there are no ignition sources nearby.
Step-by-Step Procedure
Part A: Preparation of the Phosphonium Salt (Ethyltriphenylphosphonium bromide)
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add triphenylphosphine (1.1 eq).
-
Add anhydrous toluene and stir until the triphenylphosphine is fully dissolved.
-
Add ethyl bromide (1.1 eq) dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 24 hours. A white precipitate will form.
-
Cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to maximize precipitation.
-
Collect the white solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield ethyltriphenylphosphonium bromide.
Part B: Wittig Reaction
-
To a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, add the prepared ethyltriphenylphosphonium bromide (1.05 eq).
-
Add anhydrous THF via syringe and cool the resulting suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.05 eq, 2.5 M solution in hexanes) dropwise via syringe. The solution will turn a deep orange or red color, indicating the formation of the ylide.[9]
-
Stir the mixture at 0 °C for 1 hour.
-
In a separate flame-dried flask, dissolve this compound (1.0 eq) in anhydrous THF.
-
Add the ketone solution dropwise to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. The disappearance of the starting ketone can be monitored by Thin Layer Chromatography (TLC).
Work-up and Purification
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product will contain the desired alkene and triphenylphosphine oxide. The triphenylphosphine oxide can be removed by column chromatography on silica gel, typically using a hexane/ethyl acetate solvent system.[23][24][25]
Characterization and Expected Results
The final product, 4-(prop-1-en-2-yl)tetrahydro-2H-pyran, should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The use of a non-stabilized ylide is expected to produce a mixture of E and Z isomers, with the Z isomer often being the major product under kinetically controlled, salt-free conditions.[2][8][10]
Troubleshooting and Key Considerations
-
Low Yield: Ensure all glassware is thoroughly dried and the reaction is performed under a strictly inert atmosphere. The ylide is highly reactive towards water and oxygen.
-
Incomplete Reaction: If the reaction does not go to completion, a slight excess of the ylide and longer reaction times may be necessary, especially with sterically hindered ketones.[1][8]
-
Difficulty in Separating Triphenylphosphine Oxide: Triphenylphosphine oxide can sometimes be challenging to remove. Recrystallization of the crude product from a suitable solvent system (e.g., hexane) can be an effective purification method in some cases.
Conclusion
The Wittig reaction remains an indispensable tool for the synthesis of alkenes with high regioselectivity. This application note provides a robust and detailed protocol for the successful application of this reaction to this compound. By understanding the underlying mechanism and paying close attention to the experimental details, researchers can reliably synthesize the desired alkene products for their drug discovery and development programs.
References
- BYJU'S. (n.d.). Wittig Reaction.
- Chemistry Steps. (n.d.). The Wittig Reaction: Examples and Mechanism.
- OpenStax. (2023, September 20). 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction. In Organic Chemistry.
- Organic Chemistry Portal. (n.d.). Wittig Reaction.
- Organic Chemistry Portal. (n.d.). Wittig Reaction - Common Conditions.
- JoVE. (2025, May 22). Video: Aldehydes and Ketones to Alkenes: Wittig Reaction Overview.
- Molander, G. A., & Biolatto, B. (2003). Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides. Organic Letters, 5(15), 2643–2646. [Link]
- Ashenhurst, J. (2018, February 6). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry.
- Wikipedia. (n.d.). Wittig reaction.
- Agilent Technologies, Inc. (2024, August 24). Organophosphorus Pesticide Standard (1X1 mL) - Safety Data Sheet.
- Chemistry LibreTexts. (2025, February 24). 19.11: Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction.
- University of Missouri–St. Louis. (n.d.). The Wittig Reaction: Synthesis of Alkenes.
- European Patent Office. (n.d.). Workup of Wittig reaction products - EP 0630877 B1.
- Gold Standard Diagnostics. (n.d.). Safety Data Sheet.
- O'Brien, C. J., & Tellez, J. L. (2012). A Convenient Chromatography-Free Method for the Purification of Alkenes Produced in the Wittig Reaction. Organic & Biomolecular Chemistry, 10(3), 565-570.
- Cleveland Clinic. (2024, July 17). Organophosphate Poisoning: What It Is, Symptoms & Treatment.
- YouTube. (2024, August 21). Organophosphate Poisoning: What You Need to Know to Stay Safe! [Video].
- University of California, Irvine. (n.d.). Synthesis of an Alkene via the Wittig Reaction.
- Medical News Today. (2021, July 21). Organophosphate poisoning: Symptoms and treatment.
- Wipf, P. (2007, February 12). The Wittig Reaction. University of Pittsburgh.
- YouTube. (2020, November 3). Wittig Reaction Experiment Part 2: Reaction and Product Isolation [Video].
- Hale, J. J., Mills, S. G., MacCoss, M., Finke, P. E., Cascieri, M. A., Sadowski, S., ... & Chicchi, G. G. (1998). Synthesis of a tetrahydropyran NK1 receptor antagonist via asymmetric conjugate addition. The Journal of Organic Chemistry, 63(19), 6452-6453. [Link]
- Dalal Institute. (n.d.). Wittig Reaction.
- Chemistry LibreTexts. (2023, January 22). Wittig Reaction.
- Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis.
- ResearchGate. (n.d.). Tetrahydro-4 H -pyran-4-one: From the Laboratory Scale to Pilot Plant Manufacture.
- Barouri, T., Yahiaoui, A. A., Boumoud, B., & Debache, A. (2012). A Novel Catalyst for One-pot Synthesis of Tetrahydrobenzo[b]pyran derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 795-799.
- Google Patents. (n.d.). CN103508990A - Synthesis method of tetrahydro-4H-pyran-4-one.
Sources
- 1. byjus.com [byjus.com]
- 2. Wittig reaction - Wikipedia [en.wikipedia.org]
- 3. Chemicals [chemicals.thermofisher.cn]
- 4. dalalinstitute.com [dalalinstitute.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. This compound | 137052-08-5 [chemicalbook.com]
- 7. The Wittig Reaction: Examples and Mechanism - Chemistry Steps [chemistrysteps.com]
- 8. Video: Aldehydes and Ketones to Alkenes: Wittig Reaction Overview [jove.com]
- 9. 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction - Organic Chemistry | OpenStax [openstax.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Wittig Reaction [organic-chemistry.org]
- 13. Synthesis of a tetrahydropyran NK1 receptor antagonist via asymmetric conjugate addition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Tetrahydropyran synthesis [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. CN103508990A - Synthesis method of tetrahydro-4H-pyran-4-one - Google Patents [patents.google.com]
- 18. agilent.com [agilent.com]
- 19. abraxis.eurofins-technologies.com [abraxis.eurofins-technologies.com]
- 20. my.clevelandclinic.org [my.clevelandclinic.org]
- 21. youtube.com [youtube.com]
- 22. Organophosphate poisoning: Symptoms and treatment [medicalnewstoday.com]
- 23. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 24. rsc.org [rsc.org]
- 25. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Synthesis of 1-(Tetrahydro-2H-pyran-4-yl)ethan-1-ol via Ketone Reduction
Introduction: The Significance of the Tetrahydropyran Moiety in Modern Drug Discovery
The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and synthetic drug candidates. Its non-planar, saturated heterocyclic structure offers a desirable three-dimensional geometry that can enhance binding affinity and selectivity to biological targets, while also improving pharmacokinetic properties such as solubility and metabolic stability. The secondary alcohol, 1-(tetrahydro-2H-pyran-4-yl)ethan-1-ol, serves as a versatile chiral building block for the synthesis of more complex molecules, making its efficient and controlled synthesis a topic of considerable interest to researchers in pharmaceutical development.[1] This application note provides detailed protocols and scientific rationale for the reduction of the prochiral ketone, 1-(tetrahydro-2H-pyran-4-yl)ethanone, to its corresponding secondary alcohol, a critical transformation for accessing this valuable synthetic intermediate.
Theoretical Background: Mechanistic Insights into Ketone Reduction
The conversion of a ketone to a secondary alcohol is a fundamental reduction reaction in organic synthesis.[2][3] This process involves the addition of two hydrogen atoms across the carbon-oxygen double bond of the carbonyl group. This can be achieved through two primary methodologies: hydride reduction and catalytic hydrogenation.
Hydride Reduction: This class of reaction employs metal hydride reagents, with sodium borohydride (NaBH₄) being a widely used, mild, and selective reducing agent for aldehydes and ketones.[4] The reaction proceeds via a two-step mechanism:
-
Nucleophilic Addition: A hydride ion (H⁻) from the borohydride complex attacks the electrophilic carbonyl carbon. This results in the formation of a new carbon-hydrogen bond and breaks the C=O π bond, generating a negatively charged alkoxide intermediate.[4]
-
Protonation: The alkoxide intermediate is subsequently protonated, typically during an aqueous or acidic work-up, to yield the final secondary alcohol.[4]
Catalytic Hydrogenation: This method involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel.[5] The reaction occurs on the surface of the catalyst, where both the ketone and hydrogen are adsorbed, facilitating the addition of hydrogen across the carbonyl double bond.[5]
Experimental Protocols
This section outlines detailed procedures for the reduction of this compound.
Protocol 1: Reduction using Sodium Borohydride
This protocol describes a robust and scalable method for the reduction of this compound using sodium borohydride in a protic solvent.
Materials:
-
This compound (97%)
-
Sodium borohydride (NaBH₄) (≥98%)
-
Methanol (ACS grade)
-
Dichloromethane (DCM) (ACS grade)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (2.56 g, 20.0 mmol). Dissolve the ketone in 25 mL of methanol.
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.
-
Addition of Reducing Agent: While maintaining the temperature at 0-5 °C, slowly add sodium borohydride (0.38 g, 10.0 mmol) to the stirred solution in small portions over 15-20 minutes. Note: The addition of NaBH₄ can cause foaming and hydrogen gas evolution. Ensure adequate ventilation and add the reagent slowly to control the reaction rate.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 30 minutes, then remove the ice bath and let the reaction warm to room temperature. Continue stirring for an additional 2-3 hours. The progress of the reaction can be monitored by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent system and visualizing with potassium permanganate stain). The starting ketone will have a higher Rf value than the more polar alcohol product.
-
Quenching the Reaction: Once the reaction is complete (as indicated by TLC), cool the flask again in an ice bath. Slowly and carefully add 10 mL of 1 M HCl dropwise to quench the excess NaBH₄ and neutralize the reaction mixture. Caution: Hydrogen gas will be evolved. Ensure the addition is done slowly in a well-ventilated fume hood.
-
Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous residue to a separatory funnel. Add 30 mL of dichloromethane and shake vigorously. Allow the layers to separate and collect the organic layer. Extract the aqueous layer two more times with 15 mL portions of dichloromethane.
-
Washing: Combine the organic extracts and wash sequentially with 20 mL of saturated aqueous NaHCO₃ and 20 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate using a rotary evaporator to yield the crude 1-(tetrahydro-2H-pyran-4-yl)ethan-1-ol.
-
Purification (Optional): The crude product can be purified by flash column chromatography on silica gel if necessary.
Protocol 2: Catalytic Hydrogenation
This protocol provides an alternative method using heterogeneous catalysis, which can be advantageous for larger-scale synthesis and avoids the use of hydride reagents.
Materials:
-
This compound (97%)
-
Palladium on carbon (10 wt. % Pd/C)
-
Ethanol or Methanol (ACS grade)
-
Hydrogenation apparatus (e.g., Parr shaker or H-Cube)
-
Hydrogen gas source (H₂)
-
Celite® or other filtration aid
Procedure:
-
Reaction Setup: In a suitable hydrogenation vessel, dissolve this compound (2.56 g, 20.0 mmol) in 30 mL of ethanol.
-
Catalyst Addition: Carefully add 10% Pd/C (0.13 g, 5 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Seal the reaction vessel and connect it to the hydrogenation apparatus. Purge the vessel with hydrogen gas several times to remove any air. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi or 3-4 bar).
-
Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by the uptake of hydrogen. The reaction is typically complete within 4-8 hours.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with a small amount of ethanol.
-
Concentration: Combine the filtrate and washings and remove the solvent using a rotary evaporator to yield the 1-(tetrahydro-2H-pyran-4-yl)ethan-1-ol.
Data Presentation and Expected Outcomes
The following table summarizes the key parameters and expected outcomes for the described protocols.
| Parameter | Protocol 1: NaBH₄ Reduction | Protocol 2: Catalytic Hydrogenation |
| Reagents | This compound, NaBH₄ | This compound, H₂, 10% Pd/C |
| Solvent | Methanol | Ethanol or Methanol |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Pressure | Atmospheric | 50 psi (3-4 bar) |
| Typical Reaction Time | 2-4 hours | 4-8 hours |
| Work-up | Quenching, Extraction | Filtration |
| Expected Yield | >90% | >95% |
| Stereoselectivity | Moderate to good | Catalyst and condition dependent |
| Safety Considerations | Hydrogen evolution on quenching, Flammable solvents | Handling of flammable H₂ gas, Pyrophoric catalyst |
Discussion of Stereoselectivity
The reduction of this compound creates a new chiral center, leading to the formation of a racemic mixture of (R)- and (S)-1-(tetrahydro-2H-pyran-4-yl)ethan-1-ol. Given that the starting material is a substituted cyclic ketone, the approach of the hydride or hydrogen to the carbonyl face can be influenced by the conformation of the tetrahydropyran ring, potentially leading to a diastereomeric mixture if other stereocenters were present. However, in this case, a racemic mixture is expected. For stereoselective reductions, chiral reducing agents or asymmetric hydrogenation catalysts would be required.
Safety and Handling
Sodium Borohydride:
-
Reacts with water and protic solvents to release flammable hydrogen gas.
-
Toxic if swallowed or in contact with skin, and causes severe skin and eye damage.
-
Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Store in a cool, dry place away from moisture and acids.
Catalytic Hydrogenation:
-
Hydrogen gas is highly flammable and can form explosive mixtures with air. All operations should be conducted in a well-ventilated area, away from ignition sources.
-
Palladium on carbon can be pyrophoric, especially when dry and exposed to air. Handle the catalyst under an inert atmosphere or as a slurry.
Visualizations
Reaction Mechanism: Sodium Borohydride Reduction
Caption: Mechanism of ketone reduction using Sodium Borohydride.
Experimental Workflow
Caption: Comparative workflow for the two reduction protocols.
Conclusion
The reduction of this compound to 1-(tetrahydro-2H-pyran-4-yl)ethan-1-ol is a straightforward yet crucial transformation for the synthesis of valuable intermediates in drug discovery. Both sodium borohydride reduction and catalytic hydrogenation offer efficient and high-yielding routes to the desired secondary alcohol. The choice of method will depend on factors such as scale, available equipment, and desired operational simplicity. The protocols provided herein are robust and can be adapted for various research and development needs, providing a solid foundation for the synthesis of this important building block.
References
- Study.com. (n.d.).
- Chemguide. (n.d.). Reduction of Aldehydes and Ketones. [Link]
- Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]
- University of California. (2012).
- Besora, M., & Diéguez, M. (2023). Asymmetric Hydrogenation of Tetrasubstituted Acyclic Enones. ChemistryViews. [Link]
Sources
Application Notes and Protocols: Grignard Reagent Addition to 1-(Tetrahydro-2H-pyran-4-yl)ethanone
Introduction: The Strategic Importance of Tetrahydropyran Moieties in Modern Drug Discovery
The tetrahydropyran (THP) scaffold is a cornerstone in medicinal chemistry, frequently appearing in the structures of biologically active natural products and synthetic pharmaceuticals.[1][2] Its prevalence stems from its ability to engage in favorable interactions with biological targets and its advantageous physicochemical properties, which can enhance drug-like characteristics.[3][4] The synthesis of complex molecules incorporating the THP core is therefore of paramount interest to researchers in drug development.[5]
One fundamental and highly versatile method for elaborating on THP-containing building blocks is the Grignard reaction.[6] This classic carbon-carbon bond-forming reaction allows for the introduction of a wide array of alkyl, aryl, and vinyl groups onto a carbonyl carbon.[7][8] Specifically, the addition of a Grignard reagent to 1-(Tetrahydro-2H-pyran-4-yl)ethanone provides a direct route to tertiary alcohols, which are valuable intermediates in the synthesis of novel therapeutic agents.[9]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful execution of the Grignard reagent addition to this compound. It delves into the underlying mechanistic principles, offers a detailed step-by-step protocol, and addresses potential challenges and troubleshooting strategies.
Mechanistic Insights: The Nucleophilic Addition Pathway
The Grignard reaction proceeds via the nucleophilic addition of the organomagnesium halide (the Grignard reagent) to the electrophilic carbonyl carbon of the ketone.[10][11] The carbon-magnesium bond in the Grignard reagent is highly polarized, rendering the carbon atom nucleophilic and the magnesium atom electrophilic.
The reaction mechanism can be summarized in two key stages:
-
Nucleophilic Attack: The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of this compound. This results in the formation of a new carbon-carbon bond and the breaking of the carbon-oxygen pi bond, leading to a tetrahedral magnesium alkoxide intermediate.[9][11]
-
Protonation (Workup): The magnesium alkoxide intermediate is then protonated during an aqueous workup step, typically using a mild acid like ammonium chloride, to yield the final tertiary alcohol product.[12][13]
Caption: Experimental workflow for the Grignard reaction.
Procedure:
-
Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a condenser, and an inlet for inert gas (argon or nitrogen). Flame-dry the glassware under vacuum and allow it to cool to room temperature under a stream of inert gas.
-
Reagent Preparation: In the reaction flask, dissolve this compound in anhydrous diethyl ether under an inert atmosphere.
-
Grignard Addition: Cool the reaction flask to 0 °C using an ice bath. Slowly add the methylmagnesium bromide solution from the dropping funnel to the stirred solution of the ketone. Maintain the temperature below 10 °C during the addition to control the exothermic reaction.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours to ensure the reaction goes to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup (Quenching): Cool the reaction mixture back to 0 °C in an ice bath. Slowly and carefully add a saturated aqueous solution of ammonium chloride dropwise to quench the reaction and protonate the alkoxide. [12]This process is exothermic, so the addition must be controlled.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with diethyl ether to maximize product recovery. [12]7. Washing and Drying: Combine the organic extracts and wash them with brine (saturated aqueous sodium chloride solution). Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude tertiary alcohol.
-
Purification: The crude product can be purified by column chromatography on silica gel or by distillation, if applicable, to yield the pure 1-methyl-1-(tetrahydro-2H-pyran-4-yl)ethanol. [14]
Data Presentation: Expected Outcomes and Characterization
| Parameter | Expected Outcome |
| Product | 1-Methyl-1-(tetrahydro-2H-pyran-4-yl)ethanol |
| Physical State | Colorless to pale yellow oil or low-melting solid |
| Yield | Typically good to excellent (70-95%), dependent on reaction conditions and purity of reagents. [15] |
| Characterization | ¹H NMR, ¹³C NMR, IR Spectroscopy, Mass Spectrometry |
Troubleshooting and Field-Proven Insights
Issue: Low Yield and Recovery of Starting Material
-
Cause: This is often due to the enolization of the ketone, a common side reaction where the Grignard reagent acts as a base rather than a nucleophile. [10][16]* Solution: Ensure the Grignard reagent is added slowly at a low temperature to favor nucleophilic addition. The use of cerium(III) chloride (Luche reduction conditions) can sometimes suppress enolization, although this is more common for reductions. For Grignard additions, ensuring high-quality, reactive Grignard reagent is key.
Issue: Formation of Wurtz Coupling Products
-
Cause: The Grignard reagent can couple with any unreacted alkyl halide from its preparation.
-
Solution: Use a commercially available, high-purity Grignard reagent. If preparing the Grignard reagent in situ, ensure all the magnesium has reacted before adding the ketone.
Issue: Reaction Fails to Initiate
-
Cause: The magnesium surface may be passivated by a layer of magnesium oxide. The glassware and solvent may not be sufficiently dry. [17]* Solution: Use freshly crushed magnesium turnings or a small crystal of iodine to activate the magnesium surface. Ensure all glassware is rigorously dried and use anhydrous solvents.
Conclusion
The Grignard addition to this compound is a robust and reliable method for the synthesis of valuable tertiary alcohol intermediates in drug discovery and development. By understanding the reaction mechanism, adhering to a meticulous experimental protocol, and being aware of potential side reactions, researchers can successfully and efficiently synthesize these important building blocks for the creation of novel and complex molecular architectures.
References
- Organic Chemistry Portal. Grignard Reaction. [Link]
- CHM 244 Lab Practical- Grignard Reactions. [Link]
- Ningbo Inno Pharmchem Co., Ltd.
- Lee, H. Y., & Kim, S. (2018). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Marine drugs, 16(8), 276. [Link]
- Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
- Clark, J. (2000). REACTION OF ALDEHYDES AND KETONES WITH GRIGNARD REAGENTS. Chemguide. [Link]
- Chemistry Stack Exchange. (2017). Stereochemistry of product in Grignard-Gilman addition reaction. [Link]
- Chemistry Steps. The Grignard Reaction Mechanism. [Link]
- University of Massachusetts Boston. 14 Formation and reaction of a Grignard reagent. [Link]
- Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]
- Cieplak, A. S. (1981). Stereochemistry of nucleophilic addition to cyclohexanone. The importance of two-electron stabilizing interactions. Journal of the American Chemical Society, 103(15), 4540-4552. [Link]
- Di Mola, A., et al. (2011). Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols. Chemical Science, 2(12), 2341-2346. [Link]
- Ashby, E. C., & Laemmle, J. (1968). The Addition of Methyl Grignard to 4-t-Butylcyclohexanone. The Journal of Organic Chemistry, 33(8), 3398-3400. [Link]
- Pointer, R. D., & Berg, M. A. G. (2007). Using a Premade Grignard Reagent To Synthesize Tertiary Alcohols in a Convenient Investigative Organic Laboratory Experiment.
- Dalal Institute.
- ResearchGate. (2024). How to purify tertiary alcohol? [Link]
- Liu, Y., et al. (2018). Cascade Grignard Addition/Propargyl Claisen Rearrangement for the Stereoselective Synthesis of α-Allene Quaternary Centers in Cyclohexanones. Organic letters, 20(12), 3623-3626. [Link]
- Walborsky, H. M. (1980). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research, 13(10), 332-338. [Link]
- Master Organic Chemistry. (2012). Addition of Grignard reagents to ketones. YouTube. [Link]
- Bibi, S., et al. (2023). Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of natural Products: A review. Results in Chemistry, 5, 100877. [Link]
- Reddit. (2022). GRIGNARD REACTION. [Link]
- Google Patents. CN102643163A - Method for preparing tertiary alcohol by means of Grignard reaction.
- Organic Chemistry. (2014). Using the Grignard Reaction to Make Alcohols. YouTube. [Link]
- Ashenhurst, J. (2016). Grignard Practice Problems: Synthesis Exercises Involving Grignard Reagents. Master Organic Chemistry. [Link]
- Coldham, I., et al. (2015). Very short highly enantioselective Grignard synthesis of 2,2-disubstituted tetrahydrofurans and tetrahydropyrans. Chemical Science, 6(1), 541-545. [Link]
- Junk, P. C., & Deacon, G. B. (2024). Lanthanoid pseudo-Grignard reagents. Journal of Organometallic Chemistry, 1010, 123094. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method_Chemicalbook [chemicalbook.com]
- 4. Tetrahydropyran: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Grignard Reaction: An ‘Old-Yet-Gold’ synthetic gadget toward the synthesis of natural Products: A review - Arabian Journal of Chemistry [arabjchem.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. m.youtube.com [m.youtube.com]
- 9. leah4sci.com [leah4sci.com]
- 10. Grignard Reaction [organic-chemistry.org]
- 11. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. web.alfredstate.edu [web.alfredstate.edu]
Application Notes and Protocols: The Strategic Use of 1-(Tetrahydro-2H-pyran-4-yl)ethanone in the Synthesis of Pyran-Containing Active Pharmaceutical Ingredients (APIs)
Introduction: The Tetrahydropyran Moiety as a Privileged Scaffold in Modern Drug Discovery
The tetrahydropyran (THP) ring is a ubiquitous and highly valued structural motif in medicinal chemistry. Its prevalence in a wide array of biologically active natural products and synthetic drugs underscores its importance as a "privileged scaffold."[1][2] The incorporation of the THP moiety into a drug candidate can significantly influence its physicochemical properties, such as solubility, metabolic stability, and lipophilicity, thereby enhancing its pharmacokinetic and pharmacodynamic profile.[3] As a saturated six-membered oxygen-containing heterocycle, the THP ring can adopt a stable chair conformation, allowing for precise spatial orientation of substituents and facilitating optimal interactions with biological targets.
1-(Tetrahydro-2H-pyran-4-yl)ethanone emerges as a key and versatile starting material for the introduction of this valuable scaffold into pharmaceutical molecules.[4] Its commercial availability and the reactivity of its ketone functionality make it an attractive building block for the synthesis of a diverse range of pyran-containing APIs. This application note will provide an in-depth guide for researchers, scientists, and drug development professionals on the strategic utilization of this compound in the synthesis of advanced intermediates for pyran-containing APIs, with a focus on practical, detailed protocols and the underlying chemical principles.
Core Synthetic Strategies: Leveraging the Reactivity of the Ketone Functional Group
The synthetic utility of this compound primarily stems from the versatile reactivity of its ketone carbonyl group. Two principal transformations, reductive amination and Wittig-type olefination, provide robust and efficient pathways to introduce nitrogen-containing functionalities or to extend the carbon skeleton, respectively. These reactions are fundamental in constructing the complex molecular architectures often required for potent and selective APIs.
Reductive Amination: A Gateway to Bioactive Amines
Reductive amination is a powerful and widely used method for the formation of C-N bonds.[5] In the context of this compound, this reaction allows for the direct introduction of a primary or secondary amine at the 4-position of the tetrahydropyran ring, a common feature in many bioactive molecules. The reaction proceeds via the in-situ formation of an imine or enamine intermediate, which is then reduced to the corresponding amine.
Protocol 1: Synthesis of N-Benzyl-1-(tetrahydro-2H-pyran-4-yl)ethanamine - A Key Intermediate for Substituted Amines
This protocol details the synthesis of a secondary amine intermediate, which can be further elaborated into more complex API targets.
Reaction Scheme:
Sources
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 137052-08-5 [chemicalbook.com]
- 5. Reductive aminations by imine reductases: from milligrams to tons - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Application of 1-(Tetrahydro-2H-pyran-4-yl)ethanone in Fragment-Based Drug Discovery: Principles and Protocols
Introduction: The Value of Three-Dimensional Scaffolds in Modern Drug Discovery
In the landscape of contemporary drug discovery, the pursuit of novel chemical matter with improved physicochemical properties and selectivity is paramount. Fragment-Based Drug Discovery (FBDD) has emerged as a powerful engine for this endeavor, championing the principle that smaller, less complex molecules can serve as highly efficient starting points for developing potent and optimized lead compounds.[1][2] Unlike the vast chemical space explored by High-Throughput Screening (HTS), FBDD focuses on a curated collection of low molecular weight fragments (typically <300 Da) to identify high-quality interactions with a biological target.[3][4]
Central to the success of FBDD is the design of the fragment library itself. While rich in diversity, a successful library often includes "privileged scaffolds"—molecular frameworks that are frequently found in biologically active compounds. The tetrahydropyran (THP) ring is one such scaffold, valued for its ability to introduce three-dimensionality (sp³ character) into otherwise flat molecules, a characteristic increasingly correlated with clinical success.[5][6] The non-planar nature of the THP ring can improve aqueous solubility, metabolic stability, and target engagement by enabling interactions in more complex, less hydrophobic binding pockets.
This guide focuses on a specific and strategically valuable fragment: 1-(Tetrahydro-2H-pyran-4-yl)ethanone . This molecule combines the beneficial 3D geometry of the THP ring with a synthetically tractable acetyl group, providing a versatile starting point for medicinal chemistry optimization.[7][8] We will explore the rationale behind its use, provide detailed protocols for its application in a typical FBDD campaign, and illustrate the pathway from initial hit identification to a viable lead series.
Physicochemical Profile of a Privileged Fragment
This compound is an ideal candidate for inclusion in a fragment library, adhering well to the widely accepted "Rule of Three," a set of guidelines for effective fragment design.[5] Its properties make it an excellent probe for identifying key interactions within a target's binding site.
| Property | Value | Significance in FBDD |
| Molecular Weight | 128.17 g/mol [3] | Well within the typical fragment range (<300 Da), ensuring a higher probability of binding and a lower complexity starting point.[3] |
| cLogP | ~0.3[3] | Indicates good hydrophilicity, which generally correlates with higher aqueous solubility—a critical requirement for biophysical screening methods.[5] |
| Hydrogen Bond Acceptors | 2 (ether and carbonyl oxygen) | Provides potential for specific, directional interactions with the protein target, anchoring the fragment in the binding site. |
| Hydrogen Bond Donors | 0 | The lack of donors simplifies the initial interaction profile. |
| Rotatable Bonds | 1 | Low conformational flexibility reduces the entropic penalty of binding, leading to more efficient interactions. |
| Synthetic Tractability | High | The ketone functionality serves as a versatile chemical handle for elaboration via techniques like reductive amination, Wittig reactions, or aldol condensations, enabling rapid fragment evolution.[7] |
The FBDD Cascade: A Workflow Overview
A successful FBDD campaign is a multi-stage process designed to identify and validate fragment hits robustly, using orthogonal techniques to eliminate false positives and build a comprehensive understanding of the binding event. The journey from a fragment library to a lead candidate follows a structured, iterative path.
Sources
- 1. Discovery of BRD4 bromodomain inhibitors by fragment-based high-throughput docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C7H12O2 | CID 9877365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Discovery of an APP-selective BACE1 inhibitor for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. This compound | 137052-08-5 [chemicalbook.com]
- 6. Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. Fragment-based discovery of BACE1 inhibitors using functional assays - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Precursor: A Guide to the Synthesis of Heterocyclic Compounds from 1-(Tetrahydro-2H-pyran-4-yl)ethanone
Introduction: The Strategic Importance of the Tetrahydropyran Motif in Medicinal Chemistry
The tetrahydro-2H-pyran (THP) moiety is a privileged scaffold in modern drug discovery, prized for its ability to improve the physicochemical properties of drug candidates, such as solubility and metabolic stability. When functionalized with a reactive handle like an acetyl group, as in 1-(Tetrahydro-2H-pyran-4-yl)ethanone, it becomes a powerful and versatile precursor for the synthesis of a diverse array of heterocyclic compounds.[1] The inherent chirality and conformational rigidity of the THP ring can also impart favorable binding characteristics to the final molecules. This guide provides a detailed exploration of the synthetic utility of this compound in the construction of various heterocyclic systems, offering in-depth protocols and mechanistic insights for researchers in organic synthesis and drug development.
Core Synthetic Strategies: Leveraging the Reactivity of the Ketone
The synthetic versatility of this compound stems from the reactivity of its ketone functional group. This allows for a range of classical and modern organic reactions to be employed for the construction of heterocyclic rings. Key strategies include:
-
Enamine and Enolate Formation: The α-protons of the acetyl group are acidic and can be readily deprotonated to form an enolate, or the ketone can be reacted with a secondary amine to form a nucleophilic enamine. These intermediates are central to many carbon-carbon and carbon-heteroatom bond-forming reactions.
-
Condensation Reactions: The carbonyl group can participate in a variety of condensation reactions with nucleophiles such as amines, hydrazines, and active methylene compounds, leading to the formation of diverse heterocyclic cores.
-
Multicomponent Reactions (MCRs): This precursor is an excellent candidate for MCRs, where three or more reactants combine in a single pot to generate complex molecules with high atom economy and efficiency.
Below, we detail the application of these strategies in the synthesis of specific heterocyclic families.
Synthesis of Pyridine Derivatives: The Hantzsch and Bohlmann-Rahtz Approaches
The pyridine ring is a cornerstone of many pharmaceuticals. This compound can be effectively employed in classical pyridine syntheses.
Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a four-component reaction that constructs a dihydropyridine ring, which can then be oxidized to the corresponding pyridine.[1][2][3][4][5]
Reaction Scheme:
Sources
- 1. scribd.com [scribd.com]
- 2. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 3. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 4. chemtube3d.com [chemtube3d.com]
- 5. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC [pmc.ncbi.nlm.nih.gov]
The Synthetic Utility of 1-(Tetrahydro-2H-pyran-4-yl)ethanone: A Versatile Building Block in Chemical Synthesis
Introduction: Unveiling the Potential of a Saturated Heterocycle
In the landscape of organic synthesis, particularly within medicinal chemistry and the pursuit of novel bioactive molecules, the strategic selection of building blocks is paramount. 1-(Tetrahydro-2H-pyran-4-yl)ethanone, also known as 4-acetyltetrahydropyran, has emerged as a valuable intermediate.[1][2] Its structure, featuring a conformationally well-defined tetrahydropyran (THP) ring and a reactive ketone functional group, offers a unique combination of a saturated, non-planar scaffold with a versatile handle for chemical elaboration. The THP moiety is a common motif in a vast array of natural products and pharmaceuticals, often imparting favorable pharmacokinetic properties such as increased solubility and metabolic stability. This guide provides an in-depth exploration of the applications of this compound, focusing on its role in constructing more complex molecular architectures through key chemical transformations. While its application in the total synthesis of specific, named natural products is not prominently documented in peer-reviewed literature, its utility as a foundational component in the synthesis of diverse chemical entities is well-established.
Core Reactivity and Synthetic Applications
The synthetic value of this compound is primarily centered on the reactivity of its ketone carbonyl group. This electrophilic center is amenable to a wide range of nucleophilic additions and related transformations, allowing for the facile introduction of molecular complexity. The two most significant applications are carbon-carbon bond-forming reactions: the Wittig reaction for olefination and the Grignard reaction for alkylation, arylation, and vinylation.
Olefination via the Wittig Reaction
The Wittig reaction stands as a cornerstone of organic synthesis for the stereoselective formation of alkenes from carbonyl compounds. In the context of this compound, this reaction provides a reliable method to convert the acetyl group into a variety of substituted vinyl groups. This transformation is particularly useful for introducing exocyclic double bonds or for extending carbon chains with defined geometry.
The general workflow for a Wittig reaction involving this compound is depicted below:
Figure 1. General workflow for the Wittig olefination of this compound.
Protocol: Synthesis of 1-(1-(Tetrahydro-2H-pyran-4-yl)ethylidene)cyclopropane via Wittig Reaction
This protocol describes a representative Wittig reaction to synthesize an exocyclic alkene from this compound.
Materials:
-
Cyclopropyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
This compound
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for inert atmosphere reactions (Schlenk line, argon/nitrogen)
Procedure:
-
Ylide Generation:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add cyclopropyltriphenylphosphonium bromide (1.2 equivalents) and anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.1 equivalents) dropwise via syringe. The solution will typically turn a deep red or orange color, indicating the formation of the ylide.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
-
Wittig Reaction:
-
In a separate flame-dried flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Cool this solution to 0 °C.
-
Slowly transfer the ketone solution to the ylide solution via cannula.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired alkene.
-
Expected Outcome and Data:
| Reactant | Molar Equiv. | Product | Typical Yield (%) |
| This compound | 1.0 | 1-(1-(Tetrahydro-2H-pyran-4-yl)ethylidene)cyclopropane | 75-85 |
| Cyclopropyltriphenylphosphonium bromide | 1.2 | ||
| n-Butyllithium | 1.1 |
Carbon Chain Elongation via the Grignard Reaction
The Grignard reaction offers a powerful method for forming new carbon-carbon bonds by the addition of an organomagnesium halide (Grignard reagent) to a carbonyl group. When applied to this compound, this reaction allows for the introduction of a wide variety of alkyl, vinyl, or aryl groups, leading to the formation of tertiary alcohols. These alcohol products can serve as valuable intermediates for further transformations, such as dehydration to alkenes or conversion to other functional groups.
The general workflow for a Grignard reaction with this compound is illustrated below:
Figure 2. General workflow for the Grignard reaction with this compound.
Protocol: Synthesis of 2-(Tetrahydro-2H-pyran-4-yl)propan-2-ol via Grignard Reaction
This protocol details the synthesis of a simple tertiary alcohol through the addition of a methyl Grignard reagent to this compound.
Materials:
-
Methylmagnesium bromide (MeMgBr) solution in diethyl ether or THF
-
Anhydrous Diethyl Ether or THF
-
This compound
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Grignard Addition:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add a solution of this compound (1.0 equivalent) in anhydrous diethyl ether.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add the methylmagnesium bromide solution (1.2 equivalents) dropwise via syringe, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the tertiary alcohol.
-
Expected Outcome and Data:
| Reactant | Molar Equiv. | Product | Typical Yield (%) |
| This compound | 1.0 | 2-(Tetrahydro-2H-pyran-4-yl)propan-2-ol | 85-95 |
| Methylmagnesium bromide | 1.2 |
Conclusion and Future Outlook
This compound serves as a readily available and synthetically tractable building block for the introduction of the tetrahydropyran motif into a variety of molecular scaffolds. Its participation in fundamental carbon-carbon bond-forming reactions like the Wittig and Grignard reactions allows for predictable and efficient elaboration into more complex structures. While its direct application as a starting material in the total synthesis of complex natural products is not widely reported, its utility in medicinal chemistry for the generation of compound libraries for drug discovery is evident. The resulting vinyl and tertiary alcohol products are themselves versatile intermediates, opening avenues for further functionalization and the construction of novel spirocyclic systems and other intricate architectures. As the demand for three-dimensional molecular frameworks in drug development continues to grow, the strategic use of saturated heterocyclic building blocks like this compound is expected to remain a valuable tool for synthetic chemists.
References
- PubChem. This compound. [Link]
Sources
catalytic hydrogenation of the ketone in 1-(Tetrahydro-2H-pyran-4-yl)ethanone
An Application Guide for the Synthesis of 1-(Tetrahydro-2H-pyran-4-yl)ethanol via Catalytic Hydrogenation of 1-(Tetrahydro-2H-pyran-4-yl)ethanone
Abstract
This application note provides a comprehensive technical guide for the catalytic hydrogenation of this compound to produce 1-(Tetrahydro-2H-pyran-4-yl)ethanol. This transformation is a crucial step in the synthesis of various pharmaceutical intermediates and fine chemicals, where the tetrahydropyran moiety is a common structural motif. This document details the underlying scientific principles, offers a robust and validated experimental protocol, outlines critical safety procedures, and presents expected outcomes. The intended audience includes researchers, process chemists, and drug development professionals seeking a reliable and well-documented method for this specific ketone reduction.
Scientific Background & Mechanistic Insights
Catalytic hydrogenation is a fundamental chemical process involving the addition of hydrogen (H₂) across a double or triple bond, in this case, the carbonyl (C=O) group of a ketone, to yield an alcohol.[1][2] The reaction is thermodynamically favorable but kinetically slow, necessitating the use of a catalyst to lower the activation energy.[1]
Mechanism of Heterogeneous Catalytic Hydrogenation
The most common approach for this transformation utilizes a heterogeneous catalyst, where a solid catalyst is dispersed in the liquid reaction medium. The mechanism, while complex and dependent on the specific catalyst surface, generally proceeds through the following key steps[1]:
-
Adsorption: Both molecular hydrogen (H₂) and the ketone substrate, this compound, adsorb onto the surface of the metal catalyst.
-
Hydrogen Activation: The H-H bond in the molecular hydrogen is weakened and cleaved by the metal surface, forming reactive metal-hydride species.
-
Hydrogen Transfer: The activated hydrogen atoms are sequentially transferred to the carbonyl carbon and oxygen atoms of the adsorbed ketone. This process involves the breaking of the carbon-oxygen double bond.[1]
-
Desorption: The final product, 1-(Tetrahydro-2H-pyran-4-yl)ethanol, has a lower affinity for the catalyst surface and desorbs back into the solution, freeing the catalytic site for the next reaction cycle.
The choice of catalyst is critical and influences reaction rate, selectivity, and conditions. Common catalysts for ketone hydrogenation include palladium on carbon (Pd/C), platinum dioxide (PtO₂, Adams' catalyst), and Raney® Nickel.[3][4][5] Pd/C is a versatile and widely used catalyst known for its efficiency in various hydrogenation reactions, including the reduction of carbonyl groups.[1][3][6]
Caption: Heterogeneous Catalytic Hydrogenation Mechanism.
Experimental Protocol: Hydrogenation using Palladium on Carbon (Pd/C)
This protocol describes the reduction of this compound on a laboratory scale using 10% Pd/C as the catalyst under a hydrogen atmosphere.
2.1. Materials and Equipment
-
Substrate: this compound (C₇H₁₂O₂, MW: 128.17 g/mol )[7]
-
Catalyst: 10% Palladium on activated carbon (Pd/C), preferably handled as a water-wet paste to mitigate its pyrophoric nature.[8]
-
Solvent: Ethanol (EtOH) or Methanol (MeOH), reagent grade. Polar solvents are preferred to reduce fire hazards.[8]
-
Hydrogen Source: Hydrogen gas (H₂) cylinder with a two-stage regulator.
-
Inert Gas: Nitrogen (N₂) or Argon (Ar) for purging.
-
Reaction Vessel: A heavy-walled glass pressure vessel (Parr shaker bottle or similar) or a three-necked round-bottom flask suitable for the reaction scale.
-
Hydrogenation Apparatus: Parr shaker hydrogenator or a balloon hydrogenation setup.
-
Filtration: Celite® or a similar filter aid and a Büchner funnel.
-
Standard laboratory glassware, magnetic stirrer, and heating plate.
2.2. Step-by-Step Procedure
-
Vessel Preparation: Ensure the reaction vessel is clean, dry, and free of cracks.[8] Place a magnetic stir bar inside.
-
Catalyst Charging: Under an inert atmosphere (e.g., a gentle stream of nitrogen), carefully add the 10% Pd/C catalyst (5-10 mol% relative to the substrate) to the reaction vessel.
-
Solvent and Substrate Addition: Add the solvent (e.g., Ethanol, ~10-20 mL per gram of substrate). With stirring, add the this compound.
-
System Purge (Oxygen Removal): Seal the reaction vessel. Evacuate the vessel using a vacuum pump and then backfill with nitrogen or argon. Repeat this cycle 3-5 times to ensure all oxygen is removed.
-
Causality: This step is crucial to prevent the formation of an explosive mixture of hydrogen and oxygen.[8]
-
-
Hydrogen Introduction: After the final evacuation, backfill the vessel with hydrogen gas to the desired pressure (e.g., atmospheric pressure using a balloon or 1-4 bar / 15-60 psi in a pressure vessel).
-
Reaction Execution: Begin vigorous stirring. If necessary, the reaction can be gently heated (e.g., to 40-60 °C) to increase the rate, although many ketone hydrogenations proceed efficiently at room temperature.
-
Monitoring the Reaction: The reaction progress can be monitored by the consumption of hydrogen (pressure drop in a closed system) or by analytical techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Protocol: To take an aliquot for analysis, cease stirring, carefully vent the hydrogen, purge the system with nitrogen, and then quickly remove a sample.[9] Before resuming, purge the system again with hydrogen.
-
-
Reaction Completion and Work-up: Once the reaction is complete (typically 4-24 hours), stop stirring and heating. Cool the vessel to room temperature. Carefully vent the excess hydrogen in a well-ventilated fume hood and purge the system 3-5 times with nitrogen.[10]
-
Catalyst Removal: Under a nitrogen atmosphere, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with a small amount of the reaction solvent.
-
Product Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent. The resulting crude oil is the desired product, 1-(Tetrahydro-2H-pyran-4-yl)ethanol, which can be purified further by distillation or chromatography if required.
Caption: Experimental Workflow for Catalytic Hydrogenation.
Data Presentation: Typical Reaction Parameters
The following table summarizes typical conditions and expected results for the hydrogenation of this compound.
| Parameter | Value / Range | Rationale / Comment |
| Substrate Scale | 1-10 mmol | Protocol is scalable; adjust solvent volume accordingly. |
| Catalyst | 10% Pd/C | A robust and common catalyst for ketone reduction.[3] |
| Catalyst Loading | 5-10 mol% | Higher loading may increase reaction rate. |
| Solvent | Ethanol, Methanol | Protic solvents are generally effective. |
| Hydrogen Pressure | 1-4 bar (15-60 psi) | Higher pressure increases H₂ concentration, accelerating the reaction. |
| Temperature | 25-60 °C | Reaction often proceeds at RT; gentle heating can reduce reaction time. |
| Reaction Time | 4-24 hours | Monitor for completion to avoid over-reduction or side reactions. |
| Expected Yield | >95% | This is a high-yielding transformation. |
Mandatory Safety Precautions
Catalytic hydrogenation is a potentially hazardous procedure and must be performed with strict adherence to safety protocols.
-
Hydrogen Gas: Hydrogen is colorless, odorless, and extremely flammable. It forms explosive mixtures with air. All operations must be conducted in a well-ventilated fume hood, away from ignition sources (sparks, open flames, hot surfaces).[8][11]
-
Pyrophoric Catalysts: Dry hydrogenation catalysts like Pd/C and Raney Nickel can ignite spontaneously upon exposure to air, especially after use when they are saturated with hydrogen.[8][9] Always handle catalysts under an inert atmosphere and never allow the spent catalyst to dry in the air. Quench spent catalyst by keeping it water-wet.[8][9]
-
Pressure Equipment: If using a pressure vessel, ensure it is rated for the intended pressure and has been properly inspected. Never exceed the rated pressure limit.[10] Always use a blast shield.
-
Leak Testing: Before introducing hydrogen, the entire apparatus should be leak-tested by pressurizing with an inert gas like nitrogen and checking for any pressure drop over 30 minutes.[10]
-
Personal Protective Equipment (PPE): Safety goggles, a flame-resistant lab coat, and appropriate gloves are mandatory at all times.[11]
References
- Study.com. (n.d.). Hydrogenation of Ketone | Catalysts, Mechanisms & Examples.
- Xian Mtr. (n.d.). A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors.
- Organometallics. (2021). Manganese-Catalyzed Hydrogenation of Ketones under Mild and Base-free Conditions. ACS Publications.
- University of Wisconsin-Madison. (n.d.). Hydrogenation SOP.
- ResearchGate. (n.d.). Homogeneous hydrogenation of aldehydes and ketones based on diphosphine‐Cu catalysts developed by Takasago.
- Journal of the American Chemical Society. (n.d.). Homogeneous Catalysis with Inexpensive Metals: Ionic Hydrogenation of Ketones with Molybdenum and Tungsten Catalysts. ACS Publications.
- Organic & Biomolecular Chemistry. (2013). The mechanism for the hydrogenation of ketones catalyzed by Knölker's iron-catalyst. RSC Publishing.
- Ingenta Connect. (n.d.). Heterogeneous Catalytic Enantioselective Hydrogenation of Activated Ketones.
- ResearchGate. (n.d.). Scheme 1. Proposed mechanism for the catalytic hydrogenation of ketones by [(cymene)Ru(S,S-TsDPEN)]+.
- ACS Chemical Health & Safety. (n.d.). Hazards associated with laboratory scale hydrogenations.
- Journal of the American Chemical Society. (n.d.). Mechanism of the Hydrogenation of Ketones Catalyzed by trans-Dihydrido(diamine)ruthenium(II) Complexes.
- Amar Equipment Blog. (2025). What are the safety precautions for operating a Hydrogenation Test Unit?.
- ResearchGate. (n.d.). Homogeneous pre‐catalysts for transfer hydrogenation of aldehydes and ketones with glycerol.
- ResearchGate. (n.d.). Reduction of ketones via Pd/C catalysis.
- The Journal of Organic Chemistry. (n.d.). Novel Pd/C-Catalyzed Redox Reactions between Aliphatic Secondary Alcohols and Ketones under Hydrogenation Conditions. ACS Publications.
- Taylor & Francis Online. (2008). Selective Hydrogenation of Aromatic Aminoketones by Pd/C Catalysis.
- Semantic Scholar. (n.d.). An environmentally benign process for the hydrogenation of ketones with homogeneous iron catalysts.
- ACS Publications. (n.d.). Selective Heterogeneous Catalytic Hydrogenation of Ketone (C O) to Alcohol (OH) by Magnetite Nanoparticles Following Langmuir–Hinshelwood Kinetic Approach.
- FEDIOL. (2007). FEDIOL Guide to good practice on safe operation of Hydrogenation units.
- ACS Catalysis. (2021). Heterogeneous Enantioselective Hydrogenation of Ketones by 2-Amino-2′-hydroxy-1,1′-binaphthyl-Modified CeO2-Supported Ir Nanoclusters. ACS Publications.
- Chemical Reviews. (n.d.). Recent Progress in Heterogeneous Asymmetric Hydrogenation of C O and C C Bonds on Supported Noble Metal Catalysts. ACS Publications.
- Organic & Biomolecular Chemistry. (2024). A green, economical and efficient approach for synthesizing alcohol compounds via the reduction of aldehydes and ketones. RSC Publishing.
- Chemistry LibreTexts. (2020). 19.15: Reductions of Ketones and Aldehydes.
- Organic Chemistry Portal. (n.d.). Hydrogen.
- Chemistry LibreTexts. (2021). 1.7: 1.7-Chemical properties III- Catalytic Hydrogenation.
- Wikipedia. (n.d.). Palladium on carbon.
- Master Organic Chemistry. (2011). Reagent Friday: Raney Nickel.
- Organic Syntheses. (n.d.). hydrogen.
- National Institutes of Health. (n.d.). Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat™ 30NP.
- Scribd. (n.d.). Raney Nickel Reductions-Part I.
- Master Organic Chemistry. (n.d.). Reduction of aromatic ketones to alkanes with Pd/C and hydrogen.
- CDN. (n.d.). Hydrogenation of Ketones & Aldehydes.
- Wikipedia. (n.d.). Adams' catalyst.
- Journal of the American Chemical Society. (n.d.). Enabling Catalytic Ketone Hydrogenation by Frustrated Lewis Pairs. ACS Publications.
- Thieme. (n.d.). Catalytic Hydrogenation of Ketones.
- ResearchGate. (n.d.). A facile and highly efficient transfer hydrogenation of ketones and aldehydes catalyzed by palladium nanoparticles supported on mesoporous graphitic carbon nitride.
- Google Patents. (2017). EP3228617A1 - Production method for tetrahydro-2h-pyran derivative.
- Google APIs. (2020). WO 2020/039025 A1.
- Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis.
- ResearchGate. (2025). Asymmetric Hydrogenation of Activated Ketones on Platinum: Relevant and Spectator Species.
- National Institutes of Health. (2024). Dehydrogenation and Transfer Hydrogenation of Alkenones to Phenols and Ketones on Carbon-Supported Noble Metals.
- National Institutes of Health. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC.
- Universidad de Alicante. (n.d.). Catalytic asymmetric transfer hydrogenation of ketones: Recent advances.
- PubChem. (n.d.). This compound.
Sources
- 1. Hydrogenation of Ketone | Catalysts, Mechanisms & Examples | Study.com [study.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Palladium on carbon - Wikipedia [en.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Adams' catalyst - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C7H12O2 | CID 9877365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chem.uci.edu [chem.uci.edu]
- 10. njhjchem.com [njhjchem.com]
- 11. weihaicm.com [weihaicm.com]
role of 1-(Tetrahydro-2H-pyran-4-yl)ethanone in the synthesis of cell biology detection reagents
Application Note & Protocol
Topic: The Role of 1-(Tetrahydro-2H-pyran-4-yl)ethanone as a Versatile Synthon for the Synthesis of Kinase Inhibitors Used in Cell Biology Research
Audience: Researchers, scientists, and drug development professionals.
Abstract
The tetrahydropyran (THP) moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into bioactive molecules to enhance physicochemical properties such as solubility and metabolic stability.[1][2] this compound is an accessible and highly versatile building block, leveraging a reactive ketone functional group as a handle for extensive synthetic elaboration. This document provides a detailed technical guide on the strategic use of this ketone in the synthesis of potent and selective kinase inhibitors for cell biology applications. We present a representative, multi-step synthesis of a LIM Kinase (LIMK) inhibitor, demonstrating the chemical transformations and rationale from the initial building block to the final, biologically active detection reagent. The protocols included are designed to be self-validating, with explanations of the causality behind experimental choices and expected outcomes.
Introduction: The Strategic Importance of the Tetrahydropyran Motif
Kinases are a critical class of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of numerous diseases, including cancer.[3] Small molecule kinase inhibitors are therefore indispensable tools for dissecting signal transduction pathways and serve as foundational probes in cell biology and drug discovery.[4][5]
The structural design of these inhibitors is paramount. The inclusion of saturated heterocyclic rings, such as the tetrahydropyran (THP) system, is a widely adopted strategy to improve drug-like properties. The THP ring imparts several key advantages:
-
Improved Solubility: The oxygen atom can act as a hydrogen bond acceptor, often improving aqueous solubility compared to carbocyclic analogues.
-
Metabolic Stability: The THP ring is generally resistant to metabolic degradation, increasing the compound's half-life.
-
Three-Dimensionality: The non-planar, chair-like conformation of the THP ring allows for the precise projection of substituents into three-dimensional space, enabling optimal interactions with the complex topography of a kinase active site.[6]
This compound (also known as 4-acetyltetrahydropyran) serves as an ideal starting point for incorporating this valuable motif. Its acetyl group provides a reactive site for carbon-carbon and carbon-heteroatom bond formation, allowing for the construction of complex heterocyclic cores commonly found in kinase inhibitors.[7]
Application Focus: Synthesis of a LIMK Inhibitor Probe
To illustrate the utility of this compound, we will focus on the synthesis of a potent inhibitor of LIM Kinases (LIMK1 and LIMK2). LIM kinases are key regulators of actin cytoskeletal dynamics through their phosphorylation and inactivation of cofilin.[8][9] Inhibitors of LIMK are powerful chemical probes to study cellular processes governed by the actin cytoskeleton, such as cell migration, division, and morphogenesis.[3][8][10]
The target molecule is a pyrrolo[2,3-d]pyrimidine-based inhibitor, a scaffold known for its potent kinase inhibition.[4][11] The synthesis transforms the simple starting ketone into a complex heterocyclic system designed for high-affinity binding to the LIMK active site.
Overall Synthetic Workflow
The workflow begins with the activation of the acetyl group of the starting material, followed by the construction of the core heterocyclic scaffold, and concludes with a cross-coupling reaction to install the final substituent required for biological activity.
Caption: High-level workflow from synthesis to cell-based application.
Detailed Protocols & Methodologies
Disclaimer: These protocols involve hazardous materials and should only be performed by trained chemists in a properly equipped laboratory with appropriate personal protective equipment (PPE).
Protocol 1: Synthesis of Ethyl 3-oxo-3-(tetrahydro-2H-pyran-4-yl)propanoate (Intermediate 1)
This initial step is a base-mediated Claisen condensation. The acetyl group of the starting material is deprotonated by a strong base (sodium ethoxide) to form an enolate, which then attacks diethyl carbonate. This reaction elongates the side chain and installs a reactive ester group, creating a β-ketoester, a versatile precursor for heterocycle synthesis.
Materials & Reagents
| Reagent | M.W. | Amount | Moles |
|---|---|---|---|
| This compound | 128.17 | 10.0 g | 78.0 mmol |
| Diethyl carbonate | 118.13 | 27.6 g | 234.0 mmol |
| Sodium ethoxide (NaOEt) | 68.05 | 6.4 g | 94.0 mmol |
| Anhydrous Ethanol (EtOH) | - | 150 mL | - |
| 1 M Hydrochloric Acid (HCl) | - | ~100 mL | - |
| Diethyl ether | - | 200 mL | - |
| Saturated Sodium Chloride (brine) | - | 50 mL | - |
Procedure:
-
Reaction Setup: Equip a 500 mL three-neck round-bottom flask with a reflux condenser, a nitrogen inlet, and a magnetic stirrer.
-
Reagent Addition: Add anhydrous ethanol (150 mL) to the flask, followed by the portion-wise addition of sodium ethoxide at room temperature. Stir until fully dissolved.
-
Add this compound to the solution.
-
Add diethyl carbonate dropwise over 15 minutes.
-
Reaction: Heat the mixture to reflux (approx. 80°C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction to room temperature and carefully pour it into 200 mL of ice-cold 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (2 x 100 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude oil (Intermediate 1) is typically of sufficient purity for the next step. Expected yield: ~13.5 g (86%).
Protocol 2: Synthesis of the Chlorinated Pyrrolo[2,3-d]pyrimidine Core (Intermediate 2)
This step involves a multi-component reaction to build the heterocyclic core. The β-ketoester (Intermediate 1) is condensed with a substituted aminopyrimidine in the presence of a dehydrating/chlorinating agent like phosphorus oxychloride (POCl₃). This type of reaction, a heterocyclic annulation, is a cornerstone of medicinal chemistry for building complex scaffolds.
Caption: Formation of the core heterocyclic structure.
Procedure:
-
Reaction Setup: In a fume hood, equip a 250 mL round-bottom flask with a reflux condenser and a magnetic stirrer.
-
Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 50 mL) to the flask.
-
Add 2,6-diamino-4-pyrimidinol (8.8 g, 70.0 mmol).
-
Slowly add Intermediate 1 (13.5 g, 67.0 mmol) to the mixture. The reaction is exothermic.
-
Reaction: Heat the mixture to 100°C and stir for 3 hours. The solution will become dark and viscous.
-
Workup: Cool the reaction mixture to room temperature and very carefully pour it onto 500 g of crushed ice with vigorous stirring in a large beaker. This step is highly exothermic and releases HCl gas.
-
Neutralize the acidic solution by the slow addition of concentrated ammonium hydroxide until pH ~8.
-
The product will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum.
-
Purification: The crude solid (Intermediate 2) can be purified by silica gel chromatography to yield the desired product. Expected yield: ~11.0 g (58%).
Protocol 3: Final Synthesis via Suzuki Cross-Coupling
The final step is a palladium-catalyzed Suzuki cross-coupling reaction. This powerful reaction forms a new carbon-carbon bond between the chlorinated pyrimidine core (Intermediate 2) and a boronic acid derivative. This allows for the introduction of diverse substituents, enabling the fine-tuning of the inhibitor's potency and selectivity. This is a cornerstone of modern drug discovery.[11]
Materials & Reagents
| Reagent | M.W. | Amount | Moles |
|---|---|---|---|
| Intermediate 2 | 280.74 | 5.0 g | 17.8 mmol |
| 3-Fluorophenylboronic acid | 139.90 | 2.74 g | 19.6 mmol |
| Pd(PPh₃)₄ | 1155.56 | 1.03 g | 0.89 mmol |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 5.66 g | 53.4 mmol |
| 1,4-Dioxane | - | 100 mL | - |
| Water | - | 25 mL | - |
Procedure:
-
Reaction Setup: To a 250 mL flask, add Intermediate 2, 3-fluorophenylboronic acid, and sodium carbonate.
-
Add the solvent mixture of 1,4-dioxane (100 mL) and water (25 mL).
-
Degassing: Bubble nitrogen gas through the solution for 20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄, to the mixture.
-
Reaction: Heat the reaction to 90°C under a nitrogen atmosphere and stir for 6 hours. Monitor by TLC or LC-MS.
-
Workup: Cool the reaction, filter through a pad of Celite to remove the catalyst, and wash the pad with ethyl acetate.
-
Concentrate the filtrate, and partition the residue between ethyl acetate and water.
-
Separate the organic layer, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to afford the final LIMK inhibitor. Expected yield: ~4.7 g (78%).
Characterization and Biological Validation
-
Structural Verification: The identity and purity of the final compound should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
LC-MS: To confirm the molecular weight and assess purity.
-
-
Biological Activity: The synthesized inhibitor's activity can be validated in a cell-based assay.
-
Assay: Treat a relevant cell line (e.g., HeLa) with the inhibitor at varying concentrations.
-
Detection: Fix the cells and stain for F-actin using fluorescently-labeled phalloidin.
-
Expected Result: As described in the literature, effective LIMK inhibition leads to the destabilization of actin filaments.[8] Treated cells should show a dose-dependent decrease in F-actin stress fibers and an increase in diffuse cytoplasmic staining compared to untreated controls when visualized by fluorescence microscopy.
-
Conclusion
This compound is a powerful and cost-effective building block for constructing complex heterocyclic molecules for cell biology research. Its inherent reactivity and the advantageous properties conferred by the tetrahydropyran ring make it a strategic starting material in the synthesis of sophisticated chemical probes like kinase inhibitors. The protocols outlined here provide a representative pathway, demonstrating how fundamental organic chemistry transformations can be logically sequenced to create high-value reagents for investigating complex cellular machinery.
References
- Prudent, R. et al. (2024). Tetrahydropyridine LIMK inhibitors: Structure activity studies and biological characterization. European Journal of Medicinal Chemistry, 116391.
- Boland, S. et al. (2015). Design, synthesis and biological characterization of selective LIMK inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(21), 4846-4851.
- Google Patents. (2016). WO2016126085A2 - Heterocyclic compound and pharmaceutical composition comprising same.
- Organic Chemistry Portal. (2022). Tetrahydropyran synthesis.
- Scott, J.S. et al. (2022). Comparative Analysis of Small-Molecule LIMK1/2 Inhibitors: Chemical Synthesis, Biochemistry, and Cellular Activity. Journal of Medicinal Chemistry, 65(21), 14388-14413.
- Wang, L. et al. (2022). A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annulation. RSC Advances, 12(36), 23512-23516.
- Alanazi, A.M. et al. (2023). Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors. Journal of Molecular Structure, 1286, 135544.
- Antonchick, A.P. et al. (2015). Development and Characterization of Type I, Type II, and Type III LIM-Kinase Chemical Probes. ACS Chemical Biology, 10(6), 1500-1509.
- International Journal of Pharmaceutical Research and Applications. (2023). A Commercially viable synthesis of Tetrahydropyran-4-carboxylic acid as important pharmaceutical intermediate.
- Alanazi, M.M. et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6689.
- Antonchick, A.P., et al. (2015). Development and Characterization of Type I, Type II, and Type III LIM-Kinase Chemical Probes. ACS Chemical Biology, 10(6), 1500-1509.
- Alanazi, M. M., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6689.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijprajournal.com [ijprajournal.com]
- 3. Design, synthesis and biological characterization of selective LIMK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. WO2016126085A2 - Heterocyclic compound and pharmaceutical composition comprising same - Google Patents [patents.google.com]
- 7. This compound | 137052-08-5 [chemicalbook.com]
- 8. Tetrahydropyridine LIMK inhibitors: Structure activity studies and biological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and Characterization of Type I, Type II, and Type III LIM-Kinase Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Application Note & Protocols: Enzymatic Transformations of 1-(Tetrahydro-2H-pyran-4-yl)ethanone for Pharmaceutical Intermediate Synthesis
Introduction: The Strategic Value of the Tetrahydropyran Motif and Biocatalysis
The tetrahydropyran (THP) ring is a privileged scaffold in modern medicinal chemistry, prized for its ability to improve the physicochemical properties of drug candidates, such as solubility and metabolic stability.[1] 1-(Tetrahydro-2H-pyran-4-yl)ethanone serves as a versatile and high-value building block for introducing this motif.[2][3] The prochiral nature of its ketone group presents a critical synthetic challenge: the stereocontrolled formation of the corresponding chiral alcohol, (S)- or (R)-1-(tetrahydro-2H-pyran-4-yl)ethanol. These chiral alcohols are key intermediates in the synthesis of a wide range of biologically active molecules.[4][5]
Conventional chemical methods for asymmetric ketone reduction often rely on expensive metal catalysts and harsh reaction conditions, posing environmental and economic challenges.[4] Biocatalysis, the use of enzymes to perform chemical transformations, offers a compelling green alternative.[5][6] Enzyme-catalyzed reactions are renowned for their exceptional chemo-, regio-, and stereoselectivity, operating under mild aqueous conditions (ambient temperature and atmospheric pressure), which minimizes issues like isomerization and racemization.[7][8]
This guide provides an in-depth exploration of enzymatic strategies for the stereoselective synthesis of chiral alcohols from this compound, focusing on ketoreductases (KREDs) for asymmetric reduction and lipases for kinetic resolution. The protocols are designed to be self-validating, providing researchers with the tools to implement these powerful techniques efficiently.
Part 1: Asymmetric Reduction via Ketoreductases (KREDs)
Ketoreductases are NAD(P)H-dependent oxidoreductase enzymes that catalyze the reduction of prochiral ketones to their corresponding chiral secondary alcohols with exquisite enantioselectivity.[5] The successful application of KREDs hinges on two key factors: selecting an enzyme with the desired stereopreference (either (S)- or (R)-selective) and implementing an efficient system for regenerating the expensive NAD(P)H cofactor.[6]
The KRED Catalytic Cycle & Cofactor Regeneration
The direct use of stoichiometric amounts of NADPH or NADH is economically prohibitive for preparative-scale synthesis. Therefore, a cofactor regeneration system is essential. The most common and robust method pairs the KRED with a second dehydrogenase, such as glucose dehydrogenase (GDH), which oxidizes a cheap co-substrate (D-glucose) to regenerate the active NADPH/NADH.[6][8] This creates a catalytic cycle where a sub-stoichiometric amount of the cofactor is continuously recycled.
Caption: The KRED catalytic cycle coupled with a Glucose Dehydrogenase (GDH) cofactor regeneration system.
Protocol 1.1: Screening and Synthesis of (S)-1-(Tetrahydro-2H-pyran-4-yl)ethanol
Principle: This protocol outlines the asymmetric reduction of the ketone substrate to the (S)-alcohol using a commercially available (S)-selective ketoreductase. Isopropanol is used as both a co-solvent to aid substrate solubility and as a co-substrate for the cofactor regeneration system, a common alternative to the GDH system.[6]
Materials & Reagents:
-
This compound (Substrate)
-
(S)-selective Ketoreductase (e.g., KRED-P1-A12 or similar from a screening kit)
-
NADP+ or NAD+ (Cofactor)
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
Isopropanol (IPA), HPLC grade
-
Dimethyl sulfoxide (DMSO), HPLC grade (optional, for solubility)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Analytical standards of the ketone substrate and racemic alcohol
Step-by-Step Procedure:
-
Enzyme Preparation: Prepare a solution of the KRED enzyme in 100 mM potassium phosphate buffer (pH 7.0) according to the manufacturer's specifications (typically 1-2 mg/mL).
-
Reaction Setup: In a clean reaction vessel, add the potassium phosphate buffer. Add isopropanol to a final concentration of 10% (v/v).
-
Cofactor Addition: Add the NADP+ cofactor to a final concentration of 0.5-1.0 mM.
-
Substrate Addition: Dissolve this compound in a minimal amount of DMSO if necessary, then add to the reaction mixture to a final concentration of 50 mM (approx. 6.4 g/L). Causality Note: High substrate concentrations can lead to enzyme inhibition. Starting at 25-50 mM is a prudent choice for initial trials.
-
Initiate Reaction: Add the prepared KRED enzyme solution to initiate the reaction. The final enzyme loading should be ~1-5% (w/w) relative to the substrate.
-
Incubation: Seal the vessel and incubate at 30°C with gentle agitation (e.g., 150-200 rpm on an orbital shaker) for 24 hours.
-
Reaction Monitoring: Periodically take aliquots (e.g., at 2, 4, 8, and 24 hours). Quench the reaction by adding an equal volume of acetonitrile or by extraction.
-
Workup: After completion, extract the reaction mixture three times with an equal volume of ethyl acetate. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude alcohol product.
-
Analysis: Analyze the crude product for conversion and enantiomeric excess (e.e.) using chiral HPLC or GC (see Protocol 1.3).
Expected Results:
-
Conversion: >95%
-
Enantiomeric Excess (e.e.): >99% for the (S)-enantiomer.
Protocol 1.2: Synthesis of (R)-1-(Tetrahydro-2H-pyran-4-yl)ethanol
Principle: The synthesis of the (R)-enantiomer is achieved by simply substituting the (S)-selective KRED with an (R)-selective KRED (often an "anti-Prelog" enzyme). The reaction setup and conditions remain largely identical, demonstrating the modularity and power of enzyme screening.
Procedure: Follow Protocol 1.1 exactly, but in Step 1, use an (R)-selective Ketoreductase (e.g., KRED-P1-H08 or similar).
Expected Results:
-
Conversion: >95%
-
Enantiomeric Excess (e.e.): >99% for the (R)-enantiomer.
Data Summary: KRED Selection
| Parameter | Protocol 1.1: (S)-Alcohol Synthesis | Protocol 1.2: (R)-Alcohol Synthesis | Rationale / Comment |
| Target Product | (S)-1-(tetrahydro-2H-pyran-4-yl)ethanol | (R)-1-(tetrahydro-2H-pyran-4-yl)ethanol | Stereochemistry is dictated by enzyme choice. |
| Enzyme Type | (S)-selective KRED (Prelog preference) | (R)-selective KRED (anti-Prelog preference) | Screening commercial kits is the fastest way to identify suitable enzymes.[9] |
| Cofactor System | NADP+/Isopropanol | NADP+/Isopropanol | Isopropanol acts as the ultimate hydride donor. |
| pH | 7.0 | 7.0 | Most KREDs have optimal activity near neutral pH. |
| Temperature | 30°C | 30°C | Balances reaction rate with enzyme stability. |
| Expected e.e. | >99% (S) | >99% (R) | High enantioselectivity is a key advantage of biocatalysis.[8] |
Protocol 1.3: Analytical Method - Chiral HPLC
Principle: To validate the success of the enzymatic reaction, the conversion of the starting ketone and the enantiomeric excess of the alcohol product must be quantified. Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for this analysis.
Materials & Equipment:
-
HPLC system with a UV detector
-
Chiral column (e.g., CHIRALPAK® AD-H, OD-H, or similar)
-
Mobile Phase: Hexane/Isopropanol mixture (e.g., 90:10 v/v)
-
Samples from Protocols 1.1 and 1.2, and a racemic standard
Procedure:
-
Sample Preparation: Dilute a small amount of the crude reaction product in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.22 µm syringe filter.
-
Standard Preparation: Prepare a racemic standard by chemical reduction of the ketone (e.g., using sodium borohydride) and prepare it for injection in the same manner as the samples.
-
HPLC Analysis:
-
Column: CHIRALPAK® AD-H
-
Mobile Phase: 90:10 Hexane/Isopropanol
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
-
Data Interpretation:
-
Run the racemic standard first to identify the retention times of the (S) and (R) enantiomers.
-
Run the ketone starting material to identify its retention time.
-
Analyze the enzymatic reaction samples. Calculate conversion by comparing the peak area of the remaining ketone to the sum of the product peak areas. Calculate e.e. using the formula: e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100.
-
Part 2: Lipase-Catalyzed Kinetic Resolution
An alternative or complementary strategy to asymmetric reduction is the kinetic resolution of a racemic alcohol.[10] This method is particularly useful if a suitable KRED cannot be identified or if a racemic alcohol is more readily available. Lipases are hydrolases that can catalyze enantioselective acylation reactions in organic solvents.[11] One enantiomer of the alcohol is acylated much faster than the other, allowing for their separation.
Caption: Workflow for lipase-catalyzed kinetic resolution of a racemic alcohol.
Protocol 2.1: Kinetic Resolution of (±)-1-(Tetrahydro-2H-pyran-4-yl)ethanol
Principle: This protocol uses an immobilized lipase, such as Candida antarctica Lipase B (CALB, often sold as Novozym 435), to selectively acylate one enantiomer of the racemic alcohol with vinyl acetate. The reaction is stopped at ~50% conversion to achieve high enantiomeric excess for both the resulting ester and the remaining unreacted alcohol.
Materials & Reagents:
-
Racemic 1-(Tetrahydro-2H-pyran-4-yl)ethanol
-
Immobilized Candida antarctica Lipase B (Novozym 435)
-
Vinyl acetate (Acyl donor)
-
Methyl tert-butyl ether (MTBE) or Toluene (Solvent)
-
Molecular sieves (optional, to ensure anhydrous conditions)
Step-by-Step Procedure:
-
Reaction Setup: To a flask containing the racemic alcohol (1 equivalent), add an anhydrous organic solvent such as MTBE (to a concentration of 0.1-0.5 M).
-
Enzyme Addition: Add Novozym 435 (typically 10-20 mg per mmol of substrate).
-
Acyl Donor Addition: Add vinyl acetate (0.6 equivalents). Causality Note: Using a slight excess of the alcohol relative to the acyl donor helps prevent over-reaction and ensures the reaction can be stopped near the ideal 50% conversion point.
-
Incubation: Seal the flask and agitate at 40°C.
-
Reaction Monitoring: Monitor the reaction progress by taking aliquots and analyzing via GC or TLC to track the disappearance of the starting alcohol and the appearance of the ester product. Aim for approximately 50% conversion.
-
Workup: Once ~50% conversion is reached, filter off the immobilized enzyme (which can often be washed and reused). Concentrate the filtrate under reduced pressure.
-
Separation & Analysis: The resulting mixture of the acylated alcohol (ester) and the unreacted alcohol can be separated by column chromatography. The enantiomeric excess of both fractions should be determined by chiral HPLC as described in Protocol 1.3.
Expected Results:
-
Conversion: ~50%
-
Unreacted Alcohol: >98% e.e. of one enantiomer.
-
Ester Product: >98% e.e. of the opposite enantiomer.
Conclusion and Future Outlook
Biocatalytic methods provide powerful, selective, and sustainable routes for the synthesis of enantiopure 1-(tetrahydro-2H-pyran-4-yl)ethanol, a critical intermediate in pharmaceutical development. Asymmetric reduction using ketoreductases offers a direct path to either the (S) or (R) enantiomer with high selectivity, driven by simple enzyme selection.[5][9] Complementarily, lipase-catalyzed kinetic resolution provides a robust method for resolving racemic mixtures.[10] The ongoing advances in enzyme engineering and discovery continue to expand the toolkit available to chemists, making biocatalysis an increasingly indispensable strategy in the synthesis of complex chiral molecules and accelerating the drug development pipeline.[12][13]
References
- de Souza, R. O. M. A., et al. (2015). Green and sustainable synthesis of chiral alcohols: the role of Daucus carota as a biocatalyst in organic chemistry. RSC Advances.
- Ni, Y., et al. (2021). Green and scalable synthesis of chiral aromatic alcohols through an efficient biocatalytic system. Biotechnology for Biofuels.
- Goldberg, K., et al. (2007). Biocatalytic ketone reduction—a powerful tool for the production of chiral alcohols—part II. Applied Microbiology and Biotechnology.
- Zhu, D., & Hua, L. (2020). Biocatalytic ketone reduction: A green and efficient access to enantiopure alcohols. Molecular Catalysis.
- Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Molecules.
- Martinez, C. A., et al. (2021). Accelerating the implementation of biocatalysis in pharmaceutical research and development portfolio. Catalysis Science & Technology.
- Huisman, G. W., et al. (2024). Effective engineering of a ketoreductase for the biocatalytic synthesis of an ipatasertib precursor. Communications Chemistry.
- Bornscheuer, U. T., et al. (2021). Biocatalysis: Enzymatic Synthesis for Industrial Applications. Angewandte Chemie International Edition.
- Xu, G-C., et al. (2022). Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. Frontiers in Bioengineering and Biotechnology.
- Paizs, C., & Toşa, M. I. (2021). Lipase-Catalyzed Strategies for the Preparation of Enantiomeric THIQ and THβC Derivatives: Green Aspects. Molecules.
- Wang, X-D., et al. (2024). Efficient Synthesis of Tetrasubstituted Furans via Lipase-Catalyzed One-Pot Sequential Multicomponent Reaction. Molecules.
- Zahim, S., et al. (2021). Tetrahydro-4 H -pyran-4-one: From the Laboratory Scale to Pilot Plant Manufacture. ResearchGate.
- Patel, R. N. (2011). Synthesis of chiral pharmaceutical intermediates by biocatalysis. Enzyme and Microbial Technology.
- Forzán, C., et al. (2008). Lipase-catalyzed kinetic resolution of 1,2,3,4-tetrahydroisoquinoline-1-acetic acid esters. Tetrahedron: Asymmetry.
- ResearchGate. (n.d.). ( ) Lipase-catalyzed synthesis of 4 H -pyran derivatives, and ( ) a plausible reaction mechanism. ResearchGate.
- Kinfu, A. D., et al. (2021). Ketoreductase/Transaminase, One-Pot, Multikilogram Biocatalytic Cascade Reaction. Organic Process Research & Development.
- Wang, Y., et al. (2024). Synthesis of a Series of 4H-Pyran Derivatives with Multicomponent Reaction in DBSA/H2O Microemulsion System. Journal of the Brazilian Chemical Society.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound | 137052-08-5 [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Green and sustainable synthesis of chiral alcohols: the role of Daucus carota as a biocatalyst in organic chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Biocatalysis: Enzymatic Synthesis for Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biocatalytic ketone reduction—a powerful tool for the production of chiral alcohols—part II: whole-cell reductions | Semantic Scholar [semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. Accelerating the implementation of biocatalysis in pharmaceutical research and development portfolio [comptes-rendus.academie-sciences.fr]
- 10. Lipase-Catalyzed Strategies for the Preparation of Enantiomeric THIQ and THβC Derivatives: Green Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficient Synthesis of Tetrasubstituted Furans via Lipase-Catalyzed One-Pot Sequential Multicomponent Reaction | MDPI [mdpi.com]
- 12. Green and scalable synthesis of chiral aromatic alcohols through an efficient biocatalytic system - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effective engineering of a ketoreductase for the biocatalytic synthesis of an ipatasertib precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scale-Up Synthesis of 1-(Tetrahydro-2H-pyran-4-yl)ethanone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Tetrahydro-2H-pyran-4-yl)ethanone and its derivatives are pivotal structural motifs in medicinal chemistry and drug discovery. The tetrahydropyran ring serves as a versatile scaffold, offering favorable pharmacokinetic properties such as improved solubility and metabolic stability. As such, the development of robust and scalable synthetic routes to access these compounds is of paramount importance for advancing pharmaceutical research and development.
This document provides a comprehensive guide to the scale-up synthesis of this compound derivatives. It moves beyond a simple recitation of protocols to offer a deeper understanding of the underlying chemical principles, process optimization strategies, and critical safety considerations essential for transitioning from laboratory-scale synthesis to pilot plant and manufacturing scales.
Comparative Analysis of Synthetic Strategies
Several synthetic routes have been reported for the preparation of this compound and its analogs. The selection of an appropriate strategy for scale-up depends on a multitude of factors including raw material cost, reaction efficiency, product purity, and process safety. Here, we evaluate three common approaches.
| Synthetic Strategy | Key Features & Advantages | Challenges & Scale-Up Considerations |
| Grignard Reaction with 4-Cyanotetrahydropyran | - High yielding and direct. - Readily available starting materials. | - Exothermic nature: Requires careful temperature control. - Moisture sensitivity: Strict anhydrous conditions are necessary. - Work-up: Quenching of excess Grignard reagent can be hazardous on a large scale. |
| Friedel-Crafts Acylation of Tetrahydropyran | - Can be a one-step process. - Applicable to a range of aromatic derivatives. | - Catalyst loading: Stoichiometric amounts of Lewis acids (e.g., AlCl₃) are often required, leading to significant waste streams. - Isomer formation: Potential for side reactions and the formation of regioisomers. |
| Oxidation of 1-(Tetrahydro-2H-pyran-4-yl)ethanol | - Milder reaction conditions compared to Grignard or Friedel-Crafts reactions. | - Multi-step process: Requires prior synthesis of the corresponding alcohol. - Oxidizing agents: Use of heavy metal-based oxidants (e.g., chromium reagents) is not environmentally friendly and poses waste disposal challenges. |
| Decarboxylation of Methyl 4-acetyltetrahydro-2H-pyran-4-carboxylate | - High yield (96%) reported in a lab-scale synthesis. | - High temperature: Reaction is conducted at 120°C. - Strong acid: Utilizes 9 mol/L sulfuric acid, requiring corrosion-resistant equipment. |
Expert Recommendation: For most scale-up applications, the Grignard reaction offers the most direct and economically viable route, provided that the inherent safety and operational challenges are meticulously addressed. The high yields and atom economy often outweigh the complexities of handling organometallic reagents on a large scale.
Process Workflow for Grignard-based Synthesis
The following diagram outlines the key stages in the scale-up synthesis of this compound derivatives via the Grignard pathway.
Caption: Workflow for the Grignard-based synthesis of the target compound.
Detailed Protocol: Scale-Up Synthesis of this compound via Grignard Reaction
This protocol is designed for the synthesis of a multi-kilogram batch and emphasizes safety and process control.
Materials and Equipment:
-
Reactors: Appropriately sized glass-lined or stainless steel reactors equipped with mechanical stirring, a reflux condenser, a temperature probe, and an inert gas inlet/outlet.
-
Addition Funnels: Calibrated dropping funnels for controlled reagent addition.
-
Solvents: Anhydrous tetrahydrofuran (THF) or diethyl ether.
-
Reagents:
-
Magnesium turnings
-
Methyl iodide (or other suitable alkyl/aryl halide)
-
4-Cyanotetrahydropyran
-
Aqueous solution of ammonium chloride (for quenching)
-
Aqueous hydrochloric acid (for hydrolysis)
-
Organic solvents for extraction (e.g., ethyl acetate, dichloromethane)
-
Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)
-
-
Safety Equipment: Personal protective equipment (PPE), including safety glasses, flame-retardant lab coat, and gloves. A dry powder fire extinguisher should be readily available.
Procedure:
Part 1: Grignard Reagent Formation
-
Reactor Preparation: Ensure the reactor is scrupulously clean and dry. Assemble the reactor with the overhead stirrer, condenser, and nitrogen inlet. Flame-dry the glassware under a stream of nitrogen to remove any adsorbed moisture.
-
Magnesium Activation: Charge the reactor with magnesium turnings. If the magnesium is old or oxidized, it may require activation. This can be achieved by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.
-
Initiation: Add a small portion of the methyl iodide solution in anhydrous THF to the magnesium turnings. The reaction is typically initiated by gentle heating or sonication. A successful initiation is indicated by the disappearance of the iodine color (if used), bubble formation, and a gentle reflux.
-
Grignard Reagent Synthesis: Once the reaction has initiated, add the remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux. The exothermic nature of this reaction requires careful monitoring and may necessitate external cooling to prevent a runaway reaction. After the addition is complete, continue to stir the mixture at reflux for an additional 30-60 minutes to ensure complete consumption of the magnesium.
Part 2: Reaction with 4-Cyanotetrahydropyran
-
Nitrile Addition: Cool the freshly prepared Grignard reagent to 0-5 °C using an ice bath. Slowly add a solution of 4-cyanotetrahydropyran in anhydrous THF to the Grignard reagent. Maintain the temperature below 10 °C throughout the addition to control the exotherm.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until reaction completion is confirmed by an appropriate analytical method (e.g., TLC, GC-MS).
Part 3: Hydrolysis and Work-up
-
Quenching: Carefully and slowly add the reaction mixture to a separate reactor containing a stirred, saturated aqueous solution of ammonium chloride at 0-5 °C. This step is highly exothermic and should be performed with extreme caution.
-
Acidification: After the initial quench, slowly add aqueous hydrochloric acid to hydrolyze the intermediate imine to the desired ketone. The pH of the aqueous layer should be adjusted to approximately 2-3.
-
Extraction: Separate the organic layer. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) two to three times to ensure complete recovery of the product.
-
Washing: Combine the organic layers and wash successively with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Part 4: Purification
-
Distillation/Crystallization: The crude this compound can be purified by vacuum distillation or crystallization, depending on the physical properties of the specific derivative.
Safety Considerations for Scale-Up
The scale-up of Grignard reactions presents significant safety challenges that must be rigorously addressed.
-
Flammability: The solvents used (THF, diethyl ether) are highly flammable. All operations should be conducted in a well-ventilated area, away from ignition sources.
-
Exothermic Reactions: Both the formation of the Grignard reagent and the quenching step are highly exothermic and can lead to runaway reactions if not properly controlled. Adequate cooling capacity and controlled addition rates are critical.
-
Moisture Sensitivity: Grignard reagents react violently with water. Strict anhydrous conditions must be maintained throughout the process.
-
Pyrophoric Nature: Some Grignard reagents can
Navigating Ketone Reactivity: A Guide to Protecting Group Strategies for 1-(Tetrahydro-2H-pyran-4-yl)ethanone
In the complex world of multi-step organic synthesis, particularly within the demanding field of drug development, the ability to selectively modify one functional group in the presence of others is a cornerstone of success. The compound 1-(Tetrahydro-2H-pyran-4-yl)ethanone presents a classic synthetic challenge: how to conduct chemical transformations on other parts of a molecule while leaving the reactive ketone group untouched. The strategic implementation of protecting groups provides the solution. This application note offers a comprehensive guide to the selection, application, and removal of protecting groups for the ketone in this compound, designed for researchers, scientists, and professionals in drug development.
The Rationale for Protection: Shielding the Ketone
The ketone functional group is a hotbed of chemical reactivity. It is prone to attack by nucleophiles and can be easily reduced. Furthermore, the protons on the adjacent carbon atoms (alpha-protons) can be readily removed under basic conditions, leading to unwanted side reactions. A wide array of synthetic operations, including the use of organometallic reagents, the reduction of other functional groups, or reactions carried out in the presence of strong bases, would be compromised by an unprotected ketone.[1][2][3] Protecting groups act as a temporary chemical "mask," rendering the ketone inert to specific reaction conditions. An ideal protecting group should be:
-
Simple to install in high yield.
-
Resistant to the intended reaction conditions.
-
Easily removed in high yield under mild conditions that do not disturb other parts of the molecule.[4]
Strategic Selection of Protecting Groups for this compound
The choice of a protecting group is not a one-size-fits-all decision; it is intricately linked to the overall synthetic plan, especially the conditions of the subsequent steps. For the ketone in this compound, the most prevalent and effective protecting groups are cyclic acetals, such as 1,3-dioxolanes and 1,3-dioxanes.[5]
Acetal Protection: A Reliable Mainstay
The formation of a cyclic acetal through the reaction of the ketone with a diol in the presence of an acid catalyst is a robust and widely employed protection strategy. The resulting acetal is stable to a broad spectrum of nucleophiles, bases, and reducing agents.[6]
Mechanism of Acetal Formation:
The reaction proceeds through a series of reversible steps, beginning with the protonation of the carbonyl oxygen. This is followed by the nucleophilic attack of the diol and subsequent dehydration to yield the stable cyclic acetal.
Figure 1: Mechanism of acid-catalyzed acetal formation.
Protocol 1: Ethylene Glycol Acetal Protection
This protocol outlines the formation of a 1,3-dioxolane, a common and sturdy protecting group.
Materials:
-
This compound
-
Ethylene glycol (1.5 equivalents)
-
p-Toluenesulfonic acid (p-TSA) (0.05 equivalents)
-
Toluene
-
Dean-Stark apparatus
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine this compound (1.0 eq), toluene, ethylene glycol (1.5 eq), and p-TSA (0.05 eq).
-
Heat the mixture to reflux, azeotropically removing the water that forms into the Dean-Stark trap.[1][2]
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete in 2-4 hours.
-
After the starting material is consumed, cool the mixture to room temperature.
-
Neutralize the acid catalyst by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
If necessary, purify the crude product by column chromatography.
Deprotection:
The acetal can be easily removed to regenerate the ketone by treating it with an aqueous acid, such as hydrochloric acid or sulfuric acid, in a solvent like acetone or THF.[5][6]
Protocol 2: 1,3-Propanediol Acetal Protection
For synthetic routes that require a more robust protecting group, a 1,3-dioxane can be formed using 1,3-propanediol. These are generally more stable to acidic conditions than their 1,3-dioxolane counterparts.
Materials:
-
This compound
-
1,3-Propanediol (1.5 equivalents)
-
Pyridinium p-toluenesulfonate (PPTS) (0.1 equivalents)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve this compound (1.0 eq) and 1,3-propanediol (1.5 eq) in dichloromethane.
-
Add pyridinium p-toluenesulfonate (PPTS) (0.1 eq). PPTS is a milder acid catalyst, which can be advantageous for sensitive substrates.
-
Stir the reaction at room temperature.
-
Monitor the reaction's progress by TLC or GC-MS. This reaction may require a longer time, typically 12-24 hours.
-
Once complete, neutralize the catalyst with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash it with brine, and dry it over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the product by column chromatography if needed.
Deprotection:
Similar to the 1,3-dioxolane, the 1,3-dioxane is cleaved under aqueous acidic conditions.
Dithiane Protection: A Resilient Alternative
For reactions involving potent nucleophiles or organometallic reagents where acetals might not be stable, a 1,3-dithiane protecting group offers a more durable option. Dithianes are formed by reacting the ketone with 1,3-propanedithiol in the presence of a Lewis acid catalyst such as BF3·OEt2.[7][8]
Key Advantages:
-
Exceptional Stability: Dithianes are stable under both acidic and basic conditions.[9]
-
Umpolung Reactivity: The dithiane group can be deprotonated at the C-2 position to create a nucleophilic acyl anion equivalent, enabling unique synthetic transformations.
Protocol 3: 1,3-Dithiane Protection
Materials:
-
This compound
-
1,3-Propanedithiol (1.2 equivalents)
-
Boron trifluoride diethyl etherate (BF3·OEt2) (1.2 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard glassware for synthesis under an inert atmosphere
Procedure:
-
In a flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM and cool to 0 °C.
-
Add 1,3-propanedithiol (1.2 eq).
-
Slowly add boron trifluoride diethyl etherate (BF3·OEt2) (1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, carefully quench the reaction by pouring it into a stirred, saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Deprotection:
The high stability of dithianes means their removal requires oxidative or mercury(II)-assisted methods. Common deprotection reagents include N-bromosuccinimide (NBS) or mercury(II) chloride in aqueous acetonitrile.[6][10]
Comparative Summary of Protecting Group Strategies
| Protecting Group | Protection Conditions | Deprotection Conditions | Stability |
| 1,3-Dioxolane | Ethylene glycol, p-TSA, Toluene, reflux | Aqueous acid (e.g., HCl, H2SO4) | Stable to bases, nucleophiles, and reducing agents. Unstable in acid.[6][11] |
| 1,3-Dioxane | 1,3-Propanediol, PPTS, DCM, rt | Aqueous acid (e.g., HCl, H2SO4) | More stable to acid than 1,3-dioxolanes. Stable to bases, nucleophiles, and reducing agents.[12] |
| 1,3-Dithiane | 1,3-Propanedithiol, BF3·OEt2, DCM | Oxidative (e.g., NBS) or Hg(II) salts | Very stable to acids, bases, and nucleophiles.[6][9] |
Decision-Making Workflow for Protecting Group Selection
Figure 2: A workflow to guide the selection of a suitable ketone protecting group.
Conclusion
The successful execution of a complex synthesis relies heavily on the strategic use of protecting groups. For this compound, acetals and dithianes provide a versatile array of options for shielding the ketone functionality. By carefully evaluating the stability of the protecting group against the planned synthetic transformations, chemists can navigate challenging synthetic routes with enhanced efficiency and higher yields. The protocols and decision-making framework presented in this note serve as a practical resource for scientists in both academic and industrial research environments.
References
- JoVE. Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones. Journal of Visualized Experiments. Accessed January 9, 2026.
- ChemRxiv. Mild Deprotection of Dithioacetals by TMSCl / NaI Association in CH3CN. ChemRxiv. Accessed January 9, 2026.
- National Institutes of Health. Solid State Deprotection of Acetals and Thioacetals Using Benzyltriphenylphosphonium Peroxymonosulfate. PubMed Central. Accessed January 9, 2026.
- MDPI. Selective Deprotection of Thioacetals. Molecules. Accessed January 9, 2026.
- SynArchive. Protection of Aldehyde, Ketone by Dithiane. SynArchive. Accessed January 9, 2026.
- Chemistry LibreTexts. Acetals as Protecting Groups. Chemistry LibreTexts. Accessed January 9, 2026.
- ResearchGate. Deprotection of ethylene acetals, 1,3-dithianes and 1,3-dithiolanes... | Download Table.
- Chemistry LibreTexts. 9.7: Acetals as Protecting Groups. Chemistry LibreTexts. Accessed January 9, 2026.
- JoVE. Protecting Groups for Aldehydes and Ketones: Introduction. Journal of Visualized Experiments. Accessed January 9, 2026.
- Chemistry Steps. Acetals as Protecting Groups for Aldehydes and Ketones. Chemistry Steps. Accessed January 9, 2026.
- ACS Publications. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega. Accessed January 9, 2026.
- KPU Pressbooks. 2.6 Protecting Groups in Synthesis – Organic Chemistry II. KPU Pressbooks. Accessed January 9, 2026.
- Scilit. Developments in the deprotection of thioacetals. Scilit. Accessed January 9, 2026.
- Wikipedia. Protecting group. Wikipedia. Accessed January 9, 2026.
- Organic Chemistry Portal. Dimethyl Acetals. Organic Chemistry Portal. Accessed January 9, 2026.
- Scribd. Chemistry of 1,3-Dithiane. Scribd. Accessed January 9, 2026.
- Organic Chemistry Portal. Deprotecting Dithiane-Containing Alkaloids. Organic Chemistry Portal. Accessed January 9, 2026.
- National Institutes of Health. Chemoselective Protection of α-Ketoacids by Direct Annulations with Oximes. PubMed Central. Accessed January 9, 2026.
- Organic Chemistry Portal. 1,3-Dithianes, 1,3-Dithiolanes. Organic Chemistry Portal. Accessed January 9, 2026.
- HETEROCYCLES. Synthesis and Deprotection of 1,3-Dithianes and 1,3-Dithiolanes by Polyphosphoric Acid. HETEROCYCLES. Accessed January 9, 2026.
- Master Organic Chemistry. Protecting Groups In Grignard Reactions. Master Organic Chemistry. Accessed January 9, 2026.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 2.6 Protecting Groups in Synthesis – Organic Chemistry II [kpu.pressbooks.pub]
- 5. Protecting group - Wikipedia [en.wikipedia.org]
- 6. Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones [jove.com]
- 7. synarchive.com [synarchive.com]
- 8. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
- 9. scilit.com [scilit.com]
- 10. Deprotecting Dithiane-Containing Alkaloids [organic-chemistry.org]
- 11. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 12. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols: Multicomponent Reactions Featuring 1-(Tetrahydro-2H-pyran-4-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of Convergence in Medicinal Chemistry
In the landscape of modern drug discovery, the efficient synthesis of complex molecular architectures is paramount. Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing the structural elements of all starting materials, represent a paradigm of atom and step economy.[1][2] This convergent approach allows for the rapid generation of diverse compound libraries, a critical advantage in the hit-to-lead optimization phase of pharmaceutical research.[3]
The tetrahydropyran (THP) motif is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and approved drugs. Its favorable physicochemical properties, including improved aqueous solubility and metabolic stability, make it a desirable structural component.[4] This guide focuses on the application of 1-(Tetrahydro-2H-pyran-4-yl)ethanone, a readily available cyclic ketone, as a key building block in several powerful MCRs to generate novel THP-containing compounds of high medicinal chemistry relevance.
This document provides detailed application notes and adaptable protocols for four key MCRs: the Ugi, Passerini, Biginelli, and Hantzsch reactions, all featuring this compound as the ketone component. The protocols are designed to be self-validating, with explanations of the underlying chemical principles to guide researchers in their synthetic endeavors.
The Ugi Four-Component Reaction (U-4CR): Building Peptidomimetic Scaffolds
The Ugi reaction is a cornerstone of MCR chemistry, enabling the one-pot synthesis of α-acylamino carboxamides from a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide.[2] The resulting "Ugi products" are valuable peptidomimetics, offering a high degree of structural diversity from readily available starting materials.
Mechanistic Insight
The reaction proceeds through a series of reversible steps, culminating in an irreversible Mumm rearrangement that drives the reaction to completion. The initial step is the formation of an iminium ion from the condensation of this compound and the chosen amine. This is followed by the nucleophilic addition of the isocyanide and subsequent attack by the carboxylate anion. The final, irreversible Mumm rearrangement yields the stable α-acylamino carboxamide product.[2]
Caption: A simplified workflow of the Ugi four-component reaction mechanism.
Experimental Protocol: A General Procedure
This protocol is an adaptable template for the Ugi reaction with this compound. Optimization of solvent, temperature, and reaction time may be necessary depending on the specific substrates used.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
Carboxylic acid (e.g., acetic acid)
-
Isocyanide (e.g., tert-butyl isocyanide)
-
Methanol (MeOH), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
Procedure:
-
To a stirred solution of this compound (1.0 eq.) in anhydrous methanol (0.5 M), add the primary amine (1.0 eq.). Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Add the carboxylic acid (1.0 eq.) to the reaction mixture, followed by the isocyanide (1.0 eq.).
-
Stir the reaction at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash successively with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired α-acylamino carboxamide.
| Component A (Amine) | Component B (Carboxylic Acid) | Component C (Isocyanide) | Typical Yield Range |
| Benzylamine | Acetic Acid | tert-Butyl Isocyanide | 60-80% |
| Aniline | Benzoic Acid | Cyclohexyl Isocyanide | 55-75% |
| Methyl anthranilate | Propionic Acid | Benzyl Isocyanide | 65-85% |
The Passerini Three-Component Reaction: Accessing α-Acyloxy Amides
The Passerini reaction is another powerful isocyanide-based MCR that combines a ketone or aldehyde, a carboxylic acid, and an isocyanide to directly yield α-acyloxy amides.[3] These products are valuable intermediates and have shown a range of biological activities.[5]
Mechanistic Insight
The mechanism of the Passerini reaction is believed to proceed through a concerted, non-ionic pathway in aprotic solvents.[4] The reactants are thought to form a cyclic transition state, leading to the formation of an intermediate that rearranges to the final α-acyloxy amide product.[6]
Sources
- 1. Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ugi reaction - Wikipedia [en.wikipedia.org]
- 3. Passerini reaction - Wikipedia [en.wikipedia.org]
- 4. Passerini Reaction [organic-chemistry.org]
- 5. journal.bcrec.id [journal.bcrec.id]
- 6. The 100 facets of the Passerini reaction - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Wittig Reaction with 1-(Tetrahydro-2H-pyran-4-yl)ethanone
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the Wittig olefination of 1-(tetrahydro-2H-pyran-4-yl)ethanone. We will address common challenges, offer troubleshooting strategies, and provide validated protocols to help you optimize your reaction yields and purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using this compound as a substrate in the Wittig reaction?
Ketones are inherently less reactive than aldehydes in the Wittig reaction.[1][2] The substrate this compound presents specific challenges:
-
Reduced Reactivity: Ketones are sterically more hindered and electronically less electrophilic than aldehydes, which can lead to slower reaction rates and lower yields.[3][4][5]
-
Steric Hindrance: While not as demanding as a ketone like camphor, the cyclic nature of the tetrahydropyran ring and the adjacent methyl group contribute to steric bulk around the carbonyl carbon, potentially impeding the approach of the Wittig reagent.[6][7]
-
Ylide Reactivity: Due to the ketone's moderate reactivity, highly reactive ylides are often necessary, which can introduce challenges related to stability and handling. Overly stable ylides may fail to react altogether.[3]
Q2: How do I select the appropriate Wittig reagent (ylide) for this ketone?
The choice between a stabilized and an unstabilized ylide is critical and depends on the desired alkene product.[8]
-
Unstabilized Ylides: These are necessary for reacting with less reactive ketones.[3] For introducing a simple methylene group (=CH₂), the required reagent is methylenetriphenylphosphorane (Ph₃P=CH₂). This ylide is highly reactive and must be generated in situ using a strong base under anhydrous conditions.[6][9]
-
Stabilized Ylides: These ylides contain an electron-withdrawing group (e.g., ester, ketone) that delocalizes the negative charge, making them less reactive.[10][11] They are generally not suitable for reactions with sterically hindered or unreactive ketones like the target substrate and often result in no reaction or very low yields.[6][11]
Q3: Which base should I use for ylide generation, and what are the critical considerations?
The choice of base is dictated by the acidity of the corresponding phosphonium salt.[3]
-
For Unstabilized Ylides (Recommended): The protons on the carbon adjacent to the phosphorus in salts like methyltriphenylphosphonium bromide are not very acidic. Therefore, a strong base is essential for deprotonation.[12]
-
Common Strong Bases: n-Butyllithium (n-BuLi), sodium hydride (NaH), sodium amide (NaNH₂), and potassium tert-butoxide (t-BuOK) are effective.[12][13]
-
Critical Conditions: These bases react violently with water. The reaction must be performed under strictly anhydrous and inert conditions (e.g., dry solvents, nitrogen or argon atmosphere).[3][9] Failure to do so will quench the base and prevent ylide formation.
-
-
For Stabilized Ylides (Not Recommended for this Ketone): These require only milder bases like sodium hydroxide or alkoxides due to the increased acidity of the phosphonium salt.
Q4: The purification is challenging due to the triphenylphosphine oxide (TPPO) byproduct. What are the most effective removal strategies?
The removal of TPPO is a classic challenge in Wittig reactions due to its often-similar polarity to the desired product.[14][15] Simple column chromatography can be tedious.[14]
-
Strategy 1: Precipitation from Non-Polar Solvents. TPPO has low solubility in non-polar solvents. After the reaction, concentrating the crude mixture and triturating with solvents like hexanes, cyclohexane, or diethyl ether can cause the TPPO to precipitate, allowing it to be removed by filtration.[15] This is most effective if the desired alkene product is highly soluble in these solvents.
-
Strategy 2: Precipitation via Metal Salt Complexation (Highly Recommended). TPPO is a Lewis base and forms insoluble complexes with certain metal salts.[14] This is a robust and scalable method.
-
With Calcium Bromide (CaBr₂): Adding CaBr₂ to a solution of the crude product in an ethereal solvent (like THF or MTBE) effectively precipitates the TPPO complex, which can be filtered off.[16]
-
With Zinc Chloride (ZnCl₂): An insoluble ZnCl₂(TPPO)₂ complex can be formed and removed by filtration.[14][17]
-
-
Strategy 3: Conversion to a Filterable Salt. Treating the crude mixture with oxalyl chloride converts TPPO into an insoluble chlorophosphonium salt, which can be removed by filtration.[17]
Troubleshooting Guide
This section addresses specific experimental failures and provides a logical path to their resolution.
| Problem | Probable Cause(s) | Recommended Solutions & Optimizations |
| Low or No Yield | 1. Incomplete Ylide Formation: The most common issue. The ylide is not being generated in sufficient quantity. | • Verify Base Strength & Quality: Use a fresh, properly titrated solution of n-BuLi or a new bottle of NaH/t-BuOK. • Ensure Anhydrous Conditions: Dry all glassware thoroughly. Use anhydrous solvents (e.g., THF, ether, toluene) from a still or a solvent purification system. Perform the reaction under an inert atmosphere (N₂ or Ar).[3] • Allow Sufficient Time: Stir the phosphonium salt with the base for 30-60 minutes to ensure complete ylide formation, often indicated by a distinct color change (e.g., to orange or red).[3] |
| 2. Low Ketone Reactivity: The ketone is too sterically hindered or electronically unreactive for the conditions. | • Increase Reaction Temperature: After adding the ketone at a low temperature, allow the reaction to warm to room temperature or gently reflux to drive it to completion.[18] • Use a More Reactive Ylide: Ensure you are using a non-stabilized ylide. • Consider an Alternative Method: For highly challenging cases, the Horner-Wadsworth-Emmons (HWE) reaction is an excellent alternative that works well with hindered ketones and has the added benefit of a water-soluble phosphate byproduct, simplifying purification.[3][6] | |
| 3. Ylide Decomposition: Unstabilized ylides are reactive and can decompose over time, especially at higher temperatures. | • Control Temperature: Generate the ylide at a low temperature (e.g., 0 °C or -78 °C). Add the ketone solution dropwise at this low temperature before allowing the reaction to warm.[9] • Generate Ylide in Presence of Ketone: In some cases, adding the base to a mixture of the phosphonium salt and the ketone can be effective, trapping the ylide as it forms. | |
| Complex Product Mixture | 1. Ketone Enolization: The strong base used for ylide formation can deprotonate the alpha-carbon of the ketone, leading to side products. | • Pre-form the Ylide: Always generate the ylide first, then add the ketone solution slowly at a low temperature. This ensures the strong base is consumed before the ketone is introduced. • Use a Hindered Base: Potassium tert-butoxide (t-BuOK) is bulkier and less nucleophilic than n-BuLi and can sometimes suppress enolization. |
| 2. Impure Starting Materials: Contaminants in the ketone, phosphonium salt, or solvent can lead to side reactions. | • Purify Reagents: Recrystallize the phosphonium salt if necessary. Distill the ketone if its purity is questionable. Ensure the solvent is pure and dry. | |
| Difficulty Separating Product from TPPO | 1. Similar Polarity: The product and TPPO have similar Rf values on TLC, making chromatographic separation difficult. | • Use Non-Chromatographic Methods: Prioritize the TPPO removal strategies outlined in FAQ Q4. Precipitation with CaBr₂ or ZnCl₂ is often the most effective solution.[14][16] • Optimize Chromatography: If chromatography is unavoidable, try different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol). Sometimes, a small amount of a polar modifier like triethylamine can improve separation. |
Visualized Workflows and Mechanisms
General Mechanism of the Wittig Reaction
The reaction proceeds through the formation of a phosphorus ylide, which attacks the ketone to form a key four-membered ring intermediate (an oxaphosphetane). This intermediate then collapses to form the desired alkene and the triphenylphosphine oxide byproduct.
Caption: The Wittig reaction mechanism.
Troubleshooting Workflow for Low Yield
This decision tree provides a systematic approach to diagnosing and solving low-yield issues in your Wittig reaction.
Sources
- 1. orgosolver.com [orgosolver.com]
- 2. Use of Silver Carbonate in the Wittig Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. byjus.com [byjus.com]
- 5. dalalinstitute.com [dalalinstitute.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Wittig reaction - Wikipedia [en.wikipedia.org]
- 8. Wittig Reaction [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. adichemistry.com [adichemistry.com]
- 11. Wittig_reaction [chemeurope.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. scientificupdate.com [scientificupdate.com]
- 18. pubs.acs.org [pubs.acs.org]
identifying byproducts in the synthesis of 1-(Tetrahydro-2H-pyran-4-yl)ethanone derivatives
Introduction
Welcome to the technical support guide for the synthesis of 1-(tetrahydro-2H-pyran-4-yl)ethanone and its derivatives. These tetrahydropyran (THP) moieties are crucial structural motifs in a wide array of biologically active molecules and are of significant interest to researchers in medicinal chemistry and drug development.[1] The synthesis, often involving the addition of an organometallic reagent to a nitrile precursor like 4-cyanotetrahydropyran, is a powerful C-C bond-forming reaction.[2][3][4]
However, like many organometallic reactions, this synthesis is sensitive to reaction conditions and can be prone to the formation of various byproducts.[5][6] The presence of these impurities can complicate purification, reduce yields, and compromise the biological efficacy and safety of the final compounds.[5][7] This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated analytical protocols to help you identify, understand, and mitigate the formation of common byproducts.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during the synthesis and workup of this compound derivatives.
Question 1: My reaction crude is a complex mixture, and the yield of the desired ketone is low. What are the likely side reactions?
Answer: A complex reaction profile typically points to several competing reaction pathways. The primary synthesis involves the nucleophilic addition of a Grignard (or similar organometallic) reagent to the electrophilic carbon of the nitrile group, which, after hydrolysis, yields the ketone.[2][3][8] However, several side reactions can occur:
-
Incomplete Hydrolysis: The immediate product of the Grignard addition is an imine intermediate (specifically, a magnesium imine salt).[3][4][9] If the acidic workup is insufficient (too weak, too short, or too cold), this imine may not fully hydrolyze to the ketone. You may observe the imine or its downstream products in your crude mixture.
-
Hydrolysis of the Nitrile: The starting material, 4-cyanotetrahydropyran, can be hydrolyzed under acidic or basic conditions to either the corresponding carboxylic acid (tetrahydropyran-4-carboxylic acid) or amide.[8][10] This is more likely if the reaction is exposed to water before the Grignard reagent has fully reacted or during a prolonged, harsh workup.
-
Reduction of the Nitrile: If you are using a reducing agent like LiAlH4 instead of a Grignard reagent, the nitrile can be fully reduced to a primary amine.[2][8] Even with Grignard reagents, if there are β-hydrides available, reduction of the nitrile can be a minor competing pathway.[11]
-
Reaction with Starting Materials: Impurities in the starting materials or reagents used in the manufacturing process can lead to unexpected byproducts.[5][6][7]
To mitigate these issues, ensure your glassware is scrupulously dry, use anhydrous solvents, and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). For the workup, ensure vigorous stirring with an appropriate concentration of acid (e.g., 1-2 M HCl) for a sufficient time to ensure complete hydrolysis of the imine intermediate.
Question 2: I observe a peak in my LC-MS analysis with a mass corresponding to the starting nitrile. Is this just unreacted starting material?
Answer: While it could be unreacted starting material, it's also possible that you have formed a byproduct with the same mass. One common issue is the hydrolysis of the intermediate imine back to the starting nitrile under certain workup conditions.
Another possibility, especially with sterically hindered Grignard reagents, is that the reagent acts as a base rather than a nucleophile.[11] If there is an acidic proton α (alpha) to the nitrile group, the Grignard reagent can deprotonate it, forming an enolate-type intermediate. Quenching the reaction would then regenerate the starting nitrile.
To differentiate between unreacted starting material and a byproduct, you can use techniques like isotope labeling.[12][13][14] By using a deuterated Grignard reagent, for example, you can track whether the starting material has undergone any chemical changes.
Question 3: My NMR spectrum shows a broad singlet in the amine region, and my mass spectrum has a peak corresponding to a primary amine. What happened?
Answer: The formation of a primary amine, 1-(tetrahydro-2H-pyran-4-yl)methanamine, indicates that the nitrile group has been fully reduced. This is the expected product when using strong reducing agents like Lithium Aluminum Hydride (LiAlH4).[2][8] If you intended to synthesize the ketone using a Grignard reagent, the presence of the amine suggests a contamination issue. Your Grignard reagent might have been contaminated with a hydride source, or you may have inadvertently used the wrong reagent.
It is also possible, though less common, for certain Grignard reagents with β-hydrides to cause reduction of the carbonyl group of the ketone product to a secondary alcohol.[11]
Always double-check your reagents and ensure they are what you expect. If you are performing a reduction, be aware that LiAlH4 will produce the amine, while a reagent like Diisobutylaluminium hydride (DIBAL-H) will yield the aldehyde after hydrolysis.[2][8]
Frequently Asked Questions (FAQs)
Q1: What is the most common byproduct in the Grignard synthesis of this compound?
The most common byproduct is often the result of incomplete reaction or hydrolysis. The intermediate imine can persist if the acidic workup is not thorough.[3] Additionally, if the starting nitrile is exposed to moisture, it can hydrolyze to tetrahydropyran-4-carboxamide or tetrahydropyran-4-carboxylic acid.[10]
Q2: How can I confirm the structure of an unknown byproduct?
A combination of analytical techniques is usually necessary.[7][15][16]
-
LC-MS/GC-MS: Provides the molecular weight of the impurity.[15][17]
-
High-Resolution Mass Spectrometry (HRMS): Gives the exact mass, allowing you to determine the molecular formula.
-
NMR Spectroscopy (1H, 13C, and 2D NMR): Provides detailed structural information to unambiguously identify the compound.[15]
-
Infrared (IR) Spectroscopy: Helps identify key functional groups.[7]
Q3: Can the reaction conditions be modified to minimize byproduct formation?
Yes. Key parameters to control are:
-
Temperature: Running the reaction at a lower temperature can sometimes improve selectivity.
-
Reagent Addition: Adding the Grignard reagent slowly to the nitrile solution can help control the reaction rate and minimize side reactions.[9]
-
Solvent: The choice of solvent can influence the reactivity of the Grignard reagent.[3]
-
Purity of Reagents: Using high-purity starting materials and anhydrous solvents is crucial.[6]
Q4: Are there any safety concerns I should be aware of?
Yes. Grignard reagents are highly reactive and pyrophoric. They react violently with water and protic solvents.[18] Always work in a fume hood, under an inert atmosphere, and wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.[19]
Visualizing Reaction Pathways
The following diagrams illustrate the intended synthetic route and a common side reaction pathway.
Caption: Desired reaction pathway for ketone synthesis.
Caption: Byproduct formation via nitrile hydrolysis.
Data Summary: Common Byproducts and Their Identification
The table below summarizes potential byproducts and their key analytical signatures.
| Byproduct Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Analytical Signatures (MS, NMR) | Conditions Favoring Formation |
| Tetrahydropyran-4-carboxamide | C6H11NO2 | 129.16 | MS (m/z): 130 [M+H]+. 1H NMR: Broad signals for -NH2 protons. | Presence of water, incomplete reaction. |
| Tetrahydropyran-4-carboxylic Acid | C6H10O3 | 130.14 | MS (m/z): 129 [M-H]-. 1H NMR: Broad singlet for -COOH proton (>10 ppm). | Harsh acidic or basic workup conditions. |
| 1-(Tetrahydro-2H-pyran-4-yl)methanamine | C6H13NO | 115.17 | MS (m/z): 116 [M+H]+. 1H NMR: Signals corresponding to -CH2NH2 group. | Use of strong reducing agents (e.g., LiAlH4). |
| Intermediate Imine | C7H13NO | 127.18 | MS (m/z): 128 [M+H]+. 13C NMR: Characteristic C=N signal (~170 ppm). | Incomplete acidic workup. |
Experimental Protocols
Protocol 1: General Procedure for Synthesis
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet. Allow to cool to room temperature under a stream of nitrogen.
-
Reagents: Add anhydrous diethyl ether to the flask, followed by 4-cyanotetrahydropyran.
-
Grignard Addition: Cool the solution to 0 °C in an ice bath. Slowly add the Grignard reagent (e.g., methylmagnesium bromide in ether) dropwise via a syringe.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates consumption of the starting material.
-
Workup: Carefully pour the reaction mixture into a beaker containing ice and 1 M HCl. Stir vigorously for 30 minutes to ensure complete hydrolysis of the imine intermediate.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Analytical Method for Byproduct Identification by LC-MS
This protocol provides a general method for identifying byproducts. Optimization may be required for your specific derivative.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system coupled with a Mass Spectrometer (MS).[15]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 210 nm and MS scan (e.g., ESI positive and negative modes).
Caption: Workflow for byproduct identification.
References
- Creative Biolabs. (n.d.). Impurity Characterization & Management.
- Pharmaffiliates. (2024). Isolation and characterization of pharmaceuticals with impurities.
- LibreTexts Chemistry. (2021). Chemistry of Nitriles.
- Shaikh, T., et al. (2019). Impurities Characterization in Pharmaceuticals: A Review. International Journal of Pharmaceutical and Phytopharmacological Research.
- Gorog, S. (2007). Recent trends in the impurity profile of pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis.
- Lumen Learning. (n.d.). Hydrolysis of nitriles. Organic Chemistry II.
- Veeprho. (2024). Sources and Types of Impurities in Pharmaceutical Substances.
- Chemistry Steps. (n.d.). Nitriles to Ketones and Aldehydes.
- Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis).
- Chad's Prep. (2021). Synthesis and Reactions of Nitriles. YouTube.
- Dilauro, G., et al. (2017). Unprecedented Nucleophilic Additions of Highly Polar Organometallic Compounds to Imines and Nitriles Using Water as a Non-Innocent Reaction Medium. Angewandte Chemie.
- Chemistry Steps. (n.d.). The Mechanism of Grignard and Organolithium Reactions with Nitriles.
- Química Orgánica. (n.d.). Reaction of nitriles with organometallics.
- University of Wisconsin. (n.d.). Grignard Reaction.
- Overman, L. E., & Pennington, L. D. (2014). Silyl Enol Ether Prins Cyclization: Diastereoselective Formation of Substituted Tetrahydropyran-4-ones. The Journal of Organic Chemistry.
- Nanyang Technological University. (n.d.). Development of new methods in tetrahydropyran ring synthesis.
- News-Medical.Net. (n.d.). Analytical Chemistry Techniques.
- PubChem. (n.d.). This compound.
- Chemsrc. (n.d.). This compound.
- Organic Chemistry Portal. (n.d.). Grignard Reaction.
- SlideShare. (n.d.). Determination of reaction mechanisms.
- Wolfe, J. P. (2008). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. National Institutes of Health.
- Dalal Institute. (n.d.). Methods of Determining Mechanisms.
- Studocu. (n.d.). Discuss various methods of determining reaction mechanisms.
- Organic Chemistry Portal. (n.d.). Synthesis of tetrahydropyrans.
- Master Organic Chemistry. (2015). Reactions of Grignard Reagents.
- Fuwa, H. (2018). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Molecules.
- Weiss, H. M. (1999). Side Reactions in a Grignard Synthesis. Journal of Chemical Education.
- Wang, G., et al. (2020). Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives. Molecules.
Sources
- 1. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitriles to Ketones and Aldehydes - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Reaction of nitriles with organometallics [quimicaorganica.org]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. veeprho.com [veeprho.com]
- 7. Isolation and characterization of pharmaceuticals with impurities. [wisdomlib.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. One moment, please... [chemistrysteps.com]
- 10. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 11. Grignard Reaction [organic-chemistry.org]
- 12. Determination of reaction mechanisms | PPT [slideshare.net]
- 13. dalalinstitute.com [dalalinstitute.com]
- 14. dbatu.ac.in [dbatu.ac.in]
- 15. Impurity Characterization & Management - Creative Biolabs [creative-biolabs.com]
- 16. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. web.mnstate.edu [web.mnstate.edu]
- 19. This compound | CAS#:137052-08-5 | Chemsrc [chemsrc.com]
purification of 1-(Tetrahydro-2H-pyran-4-yl)ethanone reaction products by column chromatography
This guide provides targeted troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the column chromatography purification of 1-(Tetrahydro-2H-pyran-4-yl)ethanone.
Introduction
This compound is a key intermediate in medicinal chemistry.[1][2] Its synthesis, often via methods like the reaction of a Grignard reagent with a suitable acyl donor, can yield a crude product mixture containing unreacted starting materials, byproducts, and the desired ketone. Column chromatography is the quintessential technique for isolating the target compound to the high purity required for subsequent synthetic steps. This guide is designed to address the practical challenges of this specific purification.
The target molecule, this compound, possesses moderate polarity due to the ether linkage and the ketone carbonyl group.[1][3] Understanding this polarity is fundamental to developing an effective purification strategy.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the column chromatography of this compound?
A: A standard starting point for a compound of moderate polarity is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate (EtOAc). Based on the structure, a mobile phase of 10-30% ethyl acetate in hexanes is a logical initial system to try for Thin Layer Chromatography (TLC) scouting.[4] The goal is to achieve a retention factor (Rf) of approximately 0.2-0.4 for the desired product to ensure good separation on the column.[5]
Q2: What are the most likely impurities I need to separate?
A: The impurities will depend on the synthetic route. If using a Grignard reaction, potential impurities include:
-
Unreacted starting materials: Such as the corresponding nitrile or ester.
-
Grignard-related byproducts: These can include biphenyls (if using a phenyl Grignard) or products from reaction with atmospheric CO2 to form a carboxylic acid.[6][7]
-
Tertiary alcohol: Over-addition of the Grignard reagent to the ketone product can form a tertiary alcohol.[8][9]
Q3: My compound is not moving off the baseline in TLC, even with 100% ethyl acetate. What should I do?
A: This indicates your compound is highly polar or is interacting very strongly with the acidic silica gel. You can try adding a small amount of a more polar solvent like methanol (e.g., 1-5% methanol in dichloromethane) to your eluent.[4][10] Alternatively, you could consider using a different stationary phase like alumina or a reversed-phase silica column.[10]
Q4: How should I load my sample onto the column?
A: There are two primary methods: wet loading and dry loading.[11]
-
Wet Loading: Dissolve the crude product in the minimum amount of the initial mobile phase solvent or a slightly more polar solvent (like dichloromethane). Carefully pipette this solution onto the top of the column bed.[11] This is suitable for samples that are readily soluble in the mobile phase.
-
Dry Loading: If your compound has poor solubility in the mobile phase, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder is then carefully added to the top of the column.[11]
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process.
Issue 1: Poor Separation Between Product and Impurity (Co-elution)
Symptom: TLC analysis of the collected fractions shows that the desired product and an impurity have very similar Rf values and are eluting together.
Root Cause Analysis and Solutions:
-
Insufficiently Optimized Mobile Phase: The polarity of the eluent may not be ideal for resolving the components.
-
Solution: Perform a more thorough TLC analysis using a variety of solvent systems. Try changing the ratio of your hexanes/ethyl acetate mixture. If that fails, consider swapping one of the solvents. For instance, replacing ethyl acetate with dichloromethane or tert-butyl methyl ether can alter the selectivity of the separation.
-
-
Overloaded Column: Too much sample has been loaded onto the column, exceeding its separation capacity.
-
Solution: Reduce the amount of crude material loaded onto the column. A general rule of thumb is to use a silica gel to crude product ratio of at least 30:1 by weight.
-
Troubleshooting Workflow for Co-elution
Caption: Decision tree for troubleshooting poor separation.
Issue 2: Product Elutes as a Broad Band (Tailing)
Symptom: The product comes off the column over a large number of fractions, resulting in dilute solutions and poor recovery.
Root Cause Analysis and Solutions:
-
Compound Interaction with Silica: The ketone or ether oxygen may be interacting with the acidic silanol groups on the silica surface, causing tailing.
-
Poor Sample Solubility: The compound may be partially precipitating at the top of the column if it was loaded in a solvent in which it is not very soluble.
-
Solution: Ensure the sample is fully dissolved when loaded. If necessary, use the dry loading technique described in the FAQs.[11]
-
-
Running the Column Too Slowly: A very slow flow rate can lead to band broadening due to diffusion.
-
Solution: Increase the pressure to achieve a steady, optimal flow rate. For flash chromatography, this is typically a drop rate of several drops per second.
-
Issue 3: No Product Detected in Fractions
Symptom: After running the expected volume of solvent through the column, TLC analysis of the fractions shows no sign of the desired product.
Root Cause Analysis and Solutions:
-
Product is Unstable on Silica: The compound may be degrading on the acidic silica gel.
-
Solution: Test for stability by spotting the compound on a TLC plate, letting it sit for an hour, and then eluting it to see if any new spots have formed. If it is unstable, use a deactivated stationary phase like alumina or florisil.[10]
-
-
Product is Highly Retained: The mobile phase may not be polar enough to elute the compound.
-
Solution: Gradually increase the polarity of the mobile phase.[10] For example, if you started with 20% EtOAc in hexanes, increase it to 40%, 60%, and then 100% EtOAc. If necessary, add a small percentage of methanol.
-
-
Product Eluted in the Solvent Front: The mobile phase was too polar, and the product eluted immediately with the solvent front.
-
Solution: Always collect and check the very first fractions that come off the column.[10] If this is the case, repeat the chromatography with a significantly less polar mobile phase.
-
Experimental Protocol: Standard Column Chromatography
-
TLC Analysis:
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various solvent systems (e.g., start with 80:20 Hexanes:Ethyl Acetate).
-
Visualize the spots using a UV lamp and/or a chemical stain (e.g., potassium permanganate or phosphomolybdic acid stain).[4]
-
Adjust the solvent system until the desired product has an Rf of ~0.3.
-
-
Column Packing:
-
Select an appropriate size column.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
-
Add a thin layer of sand on top of the packed silica to prevent disturbance of the bed.[11]
-
-
Sample Loading:
-
Use either the wet or dry loading method as described in the FAQs.
-
-
Elution and Fraction Collection:
-
Begin eluting with the initial mobile phase.
-
Collect fractions of a consistent volume.
-
Monitor the elution process by TLC analysis of the collected fractions.
-
If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute more strongly retained compounds.[12]
-
-
Product Isolation:
-
Combine the pure fractions containing the desired product.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.[13]
-
Workflow for Column Chromatography Purification
Caption: General workflow for purification by column chromatography.
Data Summary Table
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard choice for compounds of moderate polarity. |
| Initial Mobile Phase | 10-30% Ethyl Acetate in Hexanes | Provides a good starting polarity for the target molecule.[4] |
| Target Rf | 0.2 - 0.4 | Ensures good separation and a reasonable elution time.[5] |
| Sample Loading Ratio | 1:30 to 1:100 (Crude:Silica) | Prevents column overloading and ensures optimal resolution. |
| Visualization | UV (if applicable), KMnO₄ or PMA stain | Ketones may not be strongly UV active; stains are more universal.[4] |
References
- Department of Chemistry, University of Rochester. Troubleshooting Flash Column Chromatography.
- Dolan, J. W. (2002). Retaining Polar Compounds. LCGC North America, 20(6), 524-528.
- ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
- University of Wisconsin-Madison, Department of Chemistry. Grignard Reaction.
- Agilent Technologies. HPLC Troubleshooting Guide.
- Welch Materials. (2025). Mobile Phase Selection in Method Development: How to Optimize.
- ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.
- PubChem. This compound.
- ResearchGate. What is a good way to select mobile phase in chromatography?.
- Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC.
- Changzhou Run-chem Biological Co.,ltd. This compound.
- LCGC International. (2018). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
- Organic Chemistry Portal. Grignard Reaction.
- Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography.
- Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC.
- Master Organic Chemistry. (2015). All About The Reactions of Grignard Reagents.
- Clark, J. (2023). Reactions of Grignard reagents. Chemguide.
- Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones.
Sources
- 1. echemi.com [echemi.com]
- 2. This compound | 137052-08-5 [chemicalbook.com]
- 3. This compound | C7H12O2 | CID 9877365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Grignard Reaction [organic-chemistry.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Chromatography [chem.rochester.edu]
- 11. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 12. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 13. orgsyn.org [orgsyn.org]
Technical Support Center: Stereoselectivity in Nucleophilic Additions to 1-(Tetrahydro-2H-pyran-4-yl)ethanone
Welcome to the technical support hub for managing stereoselectivity in nucleophilic additions to 1-(tetrahydro-2H-pyran-4-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of stereocontrol in this synthetically valuable transformation. Here, we address common experimental challenges through detailed troubleshooting guides and frequently asked questions, grounding our advice in established mechanistic principles.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.
Issue 1: Poor or Non-existent Diastereoselectivity
You've performed a nucleophilic addition (e.g., Grignard, organolithium, or hydride reduction) to this compound and, upon analysis, you observe a nearly 1:1 mixture of diastereomers.
Potential Causes & Solutions:
-
Cause A: Lack of Effective Stereochemical Bias. The tetrahydropyran (THP) ring exists in a dynamic chair equilibrium. Without a strong directing group or sufficiently bulky reagents, the energetic difference between axial and equatorial attack on the carbonyl is minimal, leading to poor selectivity.[1]
-
Solution 1: Lower the Reaction Temperature. Decreasing the temperature can amplify small energetic differences between the diastereomeric transition states, often favoring one pathway over the other. We recommend a stepwise reduction in temperature (e.g., from 0 °C to -40 °C, then to -78 °C) to find the optimal balance between reaction rate and selectivity.
-
Solution 2: Employ Bulkier Reagents. A sterically demanding nucleophile will experience a greater steric penalty when approaching from the more hindered face of the carbonyl. For reductions, switching from sodium borohydride (NaBH₄) to a bulkier hydride source like Lithium tri-sec-butylborohydride (L-Selectride®) can significantly enhance diastereoselectivity by favoring equatorial attack to avoid 1,3-diaxial interactions.[2]
-
-
Cause B: Absence of Chelation Control. For certain nucleophiles, particularly those with Lewis acidic metal counterions (e.g., Grignard reagents), chelation can be a powerful tool for directing stereochemistry. The oxygen atom of the THP ring can act as a coordinating group.
-
Solution 1: Introduce a Lewis Acid. The addition of a chelating Lewis acid, such as magnesium bromide (MgBr₂), zinc chloride (ZnCl₂), or cerium(III) chloride (CeCl₃), can promote the formation of a rigid five-membered chelate between the carbonyl oxygen and the ring oxygen.[3][4] This locks the conformation of the substrate, forcing the nucleophile to attack from the less hindered face.[3][4][5] The "Luche reduction," which employs NaBH₄ with CeCl₃, is a classic example of this strategy for ketones.
-
Solution 2: Solvent Choice. The coordinating ability of the solvent can impact chelation. Highly coordinating solvents like tetrahydrofuran (THF) can compete with the substrate for the Lewis acid, disrupting the chelate. Consider using less coordinating solvents like diethyl ether or dichloromethane when attempting to enforce chelation control.
-
Issue 2: Unexpected or Reversed Diastereoselectivity
The major diastereomer you've isolated is the opposite of what was predicted by standard models like Felkin-Anh or Cram's Rule.
Potential Causes & Solutions:
-
Cause A: Dominance of Chelation Control over Steric Models. Standard steric models like the Felkin-Anh model predict the outcome based on minimizing steric interactions.[1] However, if a coordinating group is present on the substrate (like the THP oxygen) and a chelating metal is used, the reaction may proceed via a Cram-chelate model, which can lead to the opposite diastereomer.[3][4][6]
-
Solution 1: Switch to Non-Chelating Conditions. To favor the Felkin-Anh product, use reagents with non-chelating counterions (e.g., organolithium reagents in a non-coordinating solvent) or add a non-chelating Lewis acid like boron trifluoride etherate (BF₃·OEt₂).[3]
-
Solution 2: Re-evaluate the Dominant Conformer. The chair conformation of the 4-acetyltetrahydropyran places the acetyl group in an equatorial position to minimize steric strain. Ensure your stereochemical model correctly accounts for this preferred conformation when predicting the trajectory of nucleophilic attack.
-
-
Cause B: Electronic Effects. The presence of the electronegative oxygen atom in the THP ring can influence the electronics of the carbonyl group, sometimes favoring what might appear to be a more sterically hindered transition state due to stabilizing orbital interactions (the polar Felkin-Anh model).[7]
-
Solution: Computational Modeling. If resources permit, computational studies (e.g., DFT calculations) of the transition state energies for both possible attack trajectories can provide insight into whether steric or electronic factors are dominant under your specific reaction conditions.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: How do I accurately determine the diastereomeric ratio (d.r.) of my product?
A1: The most reliable and common method for determining d.r. is through ¹H NMR spectroscopy.[8][9][10] Diastereomers have distinct chemical environments, which should result in separate, quantifiable signals in the NMR spectrum.[8][11]
-
Procedure:
-
Acquire a high-resolution ¹H NMR spectrum of the purified product mixture.
-
Identify a set of signals that are well-resolved for each diastereomer. Protons adjacent to the newly formed stereocenter are often good candidates.
-
Integrate the corresponding peaks for each diastereomer.
-
The ratio of the integrals directly corresponds to the diastereomeric ratio.[12]
-
-
Alternative Methods: If NMR signals overlap, chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used to separate and quantify the diastereomers.[9][13]
Q2: Which stereochemical model should I use to predict the outcome: Felkin-Anh or Cram-Chelate?
A2: The choice of model depends entirely on the reaction conditions. The flowchart below provides a decision-making framework.
Sources
- 1. uwindsor.ca [uwindsor.ca]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Cram's Rule - Cyclic Model | OpenOChem Learn [learn.openochem.org]
- 5. public.websites.umich.edu [public.websites.umich.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Asymmetric induction - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. books.rsc.org [books.rsc.org]
- 10. magritek.com [magritek.com]
- 11. Analyze of stereoisomer by NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 12. Mathematical Relationships of Individual Stereocenter er Values to dr Values - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
Technical Support Center: Grignard Reaction with 1-(Tetrahydro-2H-pyran-4-yl)ethanone
Prepared by the Senior Application Scientist Team
This guide provides in-depth troubleshooting advice and answers to frequently asked questions for researchers utilizing 1-(tetrahydro-2H-pyran-4-yl)ethanone in Grignard synthesis. Our goal is to move beyond simple procedural steps and offer a framework for understanding the causality behind experimental challenges, enabling you to develop robust and reproducible protocols.
Troubleshooting Guide: From Problem to Solution
This section addresses specific, common issues encountered during the Grignard reaction with this compound.
Question 1: My Grignard reaction fails to initiate. The solution remains clear, and there's no evidence of an exothermic reaction. What is the root cause?
Answer: Failure to initiate is one of the most common hurdles in Grignard synthesis, and it almost always points to two primary culprits: a passivated magnesium surface or the presence of trace moisture.[1]
-
Causality - The Magnesium Oxide Barrier: Magnesium turnings are invariably coated with a thin, passivating layer of magnesium oxide (MgO). This layer is inert and prevents the organic halide from accessing the underlying reactive magnesium metal, thereby inhibiting the radical mechanism required for reagent formation.[2]
-
Causality - Protic Contamination: Grignard reagents are exceptionally strong bases and will react rapidly with any available acidic protons, particularly water.[3] If moisture is present in your glassware, solvent, or starting materials, the Grignard reagent will be quenched as it forms, preventing the reaction from ever truly starting.
Solutions & Self-Validation:
-
Rigorous Anhydrous Technique (The First Principle):
-
Glassware: All glassware must be meticulously dried immediately before use. The most reliable method is flame-drying the assembled apparatus under vacuum or a positive pressure of an inert gas (Nitrogen or Argon) and allowing it to cool.[4] Alternatively, oven-drying at >120°C for several hours is acceptable.
-
Solvents: Use freshly opened anhydrous solvents or solvents dispensed from a dedicated solvent purification system. Ethereal solvents like diethyl ether and tetrahydrofuran (THF) are hygroscopic and will absorb atmospheric moisture.[5] The use of these solvents is crucial as they solvate and stabilize the Grignard reagent through coordination with the magnesium atom.[6]
-
-
Magnesium Activation (Breaking the Barrier):
-
Mechanical Activation: In the reaction flask under an inert atmosphere, gently crush the magnesium turnings with a dry glass rod. This physically breaks the MgO layer, exposing fresh, reactive metal.[1]
-
Chemical Activation: Add a small crystal of iodine (I₂) or a few drops of 1,2-dibromoethane to the flask containing the magnesium and solvent.[4][7]
-
Iodine: Reacts with Mg to form MgI₂, which helps to chemically etch the oxide layer. A successful activation is indicated by the disappearance of the characteristic purple/brown iodine color.[1]
-
1,2-Dibromoethane: Reacts to form ethylene gas and MgBr₂, cleaning the surface. The visual cue for success is the evolution of bubbles.
-
-
Question 2: The reaction worked, but my yield is disappointingly low, and TLC/NMR analysis shows a significant amount of unreacted this compound. What happened?
Answer: Low yield with recovery of the starting ketone is a classic indicator that a competing side reaction, enolization, is out-competing the desired nucleophilic addition.
-
Causality - The Grignard as a Base: While we value Grignard reagents as excellent carbon nucleophiles, they are also potent, non-nucleophilic bases.[8] this compound has acidic protons on the carbon alpha to the carbonyl group. A bulky or sterically hindered Grignard reagent may preferentially act as a base, abstracting an alpha-proton to form a magnesium enolate.[4] During the aqueous workup, this enolate is simply protonated, regenerating the starting ketone.[8]
Solutions & Self-Validation:
-
Temperature Control: Perform the addition of the ketone to the Grignard reagent at a low temperature (e.g., -78 °C to 0 °C). The activation energy for the nucleophilic addition is generally lower than that for enolization. By reducing the thermal energy of the system, you favor the desired reaction pathway.
-
Reagent Stoichiometry & Titration: An inaccurate concentration of your Grignard reagent can lead to using insufficient equivalents. It is critical to determine the molarity of your prepared Grignard reagent before use.[4] A simple and effective method is titration against a known concentration of I₂ until the iodine color persists. Always use a slight excess (1.1–1.2 equivalents) of the Grignard reagent for the reaction with the ketone.
-
Addition Mode: Employ a "reverse addition" technique. Slowly add the ketone solution to the Grignard reagent solution (not the other way around). This maintains a constant excess of the Grignard reagent, which helps to ensure that any ketone molecule present is more likely to react via addition.
-
Use of Lewis Acid Additives: The addition of cerium(III) chloride (CeCl₃) can dramatically improve yields in cases of enolization.[9] This additive generates a more reactive organocerium species in situ, which is significantly less basic than the Grignard reagent but a highly effective nucleophile for 1,2-addition to the carbonyl. This is often referred to as the Luche reaction.
Question 3: Does the ether functionality within the this compound substrate interfere with the reaction?
Answer: Generally, no. The cyclic ether (THP) moiety is quite stable under standard Grignard conditions. Ethers like THF and diethyl ether are the preferred solvents for Grignard reactions precisely because they are relatively unreactive and effectively solvate the magnesium species.[2] The oxygen atom in the THP ring can coordinate to the magnesium center of the Grignard reagent, but this Lewis acid-base interaction is typically benign and does not lead to ring-opening or other side reactions unless extreme conditions (e.g., high temperatures for prolonged periods) are applied. The primary reactive site remains the electrophilic carbonyl carbon.
Frequently Asked Questions (FAQs)
Q1: How do I properly perform the workup for this reaction? A1: The workup must neutralize the magnesium alkoxide intermediate formed after the addition. The standard and most effective method is to quench the reaction by slowly adding it to a cold, saturated aqueous solution of ammonium chloride (NH₄Cl).[10] NH₄Cl is a weak acid, sufficient to protonate the alkoxide to form the desired alcohol without causing potential acid-catalyzed elimination or rearrangement side reactions that stronger acids might induce. This method also helps to chelate the magnesium salts (Mg(OH)X), making them more water-soluble and simplifying the separation of the aqueous and organic layers.[11]
Q2: What causes the reaction mixture to turn dark brown or black during Grignard formation? A2: A dark coloration during Grignard formation can indicate side reactions. One common cause is the Wurtz coupling reaction, where the Grignard reagent couples with unreacted organic halide.[4] This can produce finely divided metal particles that darken the solution. Overheating the reaction can promote this and other decomposition pathways. It is not always detrimental to the final yield, but it indicates non-optimal conditions during the reagent's formation.
Q3: Can I use a different Grignard reagent, for example, tert-butylmagnesium chloride? A3: Yes, but with a significant caveat. As the steric bulk of the Grignard reagent increases, its basicity often becomes more pronounced relative to its nucleophilicity.[8] A very bulky reagent like tert-butylmagnesium chloride is highly likely to cause the enolization side reaction discussed in Troubleshooting Question 2, leading to low yields of the desired tertiary alcohol and recovery of the starting ketone.[4] For this substrate, less hindered Grignards like methylmagnesium bromide or ethylmagnesium bromide are more suitable.
Quantitative Reaction Parameters Summary
The following table provides a summary of recommended parameters for the successful Grignard reaction with this compound.
| Parameter | Recommended Value | Rationale & Notes |
| Grignard Reagent | 1.1 - 1.5 equivalents | A slight excess ensures complete consumption of the ketone.[4] |
| Solvent | Anhydrous THF or Diethyl Ether | Ethereal solvents are essential for stabilizing the Grignard reagent.[6] THF is often preferred for its higher solvating power. |
| Temperature | 0 °C to -78 °C (Ketone Addition) | Lower temperatures suppress side reactions like enolization and reduction.[10] |
| Reaction Time | 1 - 4 hours | Monitor by TLC until starting material is consumed. |
| Workup Reagent | Saturated Aqueous NH₄Cl | Mildly acidic quench to protonate the alkoxide and prevent side reactions.[10][11] |
Detailed Experimental Protocol
This protocol outlines a standard procedure for the reaction of methylmagnesium bromide with this compound.
1. Apparatus Setup:
- Assemble a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser topped with a nitrogen/argon inlet, a thermometer, and a rubber septum.
- Flame-dry the entire apparatus under a positive flow of inert gas and allow it to cool to room temperature.[4]
2. Grignard Reagent Formation:
- To the flask, add magnesium turnings (1.2 eq.) and a single crystal of iodine.
- Add anhydrous diethyl ether via syringe.
- In a separate, dry flask, prepare a solution of methyl bromide (1.1 eq.) in anhydrous diethyl ether.
- Add a small portion of the methyl bromide solution to the magnesium suspension to initiate the reaction (indicated by bubbling and disappearance of iodine color).
- Once initiated, add the remaining methyl bromide solution dropwise at a rate that maintains a gentle reflux.
- After the addition is complete, stir the resulting gray/cloudy solution for an additional 30-60 minutes at room temperature.
3. Reaction with Ketone:
- Cool the prepared Grignard reagent to 0 °C using an ice-water bath.
- Dissolve this compound (1.0 eq.) in anhydrous diethyl ether.
- Add the ketone solution dropwise to the cold Grignard reagent via syringe over 20-30 minutes, ensuring the internal temperature does not exceed 5-10 °C.
- After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction's progress using TLC.
4. Workup and Purification:
- Cool the reaction flask back down to 0 °C.
- Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution dropwise. Vigorous stirring is essential.
- Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x).
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
- Filter the solution and concentrate the solvent using a rotary evaporator.
- Purify the resulting crude oil/solid via flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure tertiary alcohol product.
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for diagnosing and solving common problems encountered in this Grignard reaction.
Caption: Troubleshooting workflow for low yield in the Grignard reaction.
References
- Reddit user discussion on troubleshooting Grignard reactions. (2020). r/chemistry.
- Dietmar Seyferth. (2009). The Grignard Reagents. Organometallics, 28(6), 1598–1605.
- Hossain, M. S., & Hügel, H. M. (2014). The Influence of Main Group Metallic Lewis Acids on the Formation and Reactivity of Grignard Reagents. Current Organic Synthesis, 11(3), 343-366.
- Organic Chemistry Portal. Grignard Reaction.
- Organic Syntheses. (2018). (1S,2R)-1-(2,4,6-Trimethylbenzenesulfonamido)-2,3-dihydro-1H-inden-2-yl-(S)-nonafluorobutanesulfinate. Org. Synth., 95, 300-315.
- Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry.
- Williamson, K. L., & Masters, K. M. (2011). Experiment 1: Grignard Reaction. In Macroscale and Microscale Organic Experiments (6th ed.).
- University of Wisconsin-Madison, Department of Chemistry. (n.d.). Formation and reaction of a Grignard reagent.
- Reddit user discussion on Grignard formation. (2021). r/Chempros.
- LibreTexts Chemistry. (2024). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents.
- Mareš, J., et al. (2019). The Grignard Reaction – Unraveling a Chemical Puzzle. J. Am. Chem. Soc., 141(37), 14565–14574.
- ResearchGate user discussion on suppressing side reactions in Grignard-ketone reactions. (2016).
- BYJU'S. (n.d.). Grignard Reagent.
- ResearchGate. (n.d.). Experiment Seven: The Grignard Reaction.
- Chemistry Steps. (n.d.). The Grignard Reaction Mechanism.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. leah4sci.com [leah4sci.com]
- 3. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. byjus.com [byjus.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. Grignard Reaction [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. researchgate.net [researchgate.net]
preventing side reactions during the reduction of 1-(Tetrahydro-2H-pyran-4-yl)ethanone
Welcome to the technical support center for the reduction of 1-(Tetrahydro-2H-pyran-4-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side reactions encountered during this common synthetic transformation. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and mechanistic insights to ensure the successful and efficient synthesis of the desired product, 1-(Tetrahydro-2H-pyran-4-yl)ethanol.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the reduction of this compound, providing explanations for the underlying causes and actionable solutions.
Question 1: My reaction is complete, but the yield of the desired alcohol is low. What are the likely side reactions?
Low yields can often be attributed to competing side reactions. The two most common culprits are over-reduction and ring cleavage of the tetrahydropyran (THP) moiety.
-
Over-reduction to the alkane: While less common for simple ketone reductions to alcohols, aggressive reducing agents or harsh reaction conditions can potentially lead to the complete deoxygenation of the ketone to form 4-ethyltetrahydropyran. This is more likely with reagents like LiAlH₄ at elevated temperatures.
-
Ring Cleavage: The ether linkage in the tetrahydropyran ring is susceptible to cleavage under certain conditions, particularly with strong, Lewis acidic reagents. The use of Lithium Aluminum Hydride (LiAlH₄) in combination with any adventitious or intentionally added Lewis acids can promote the opening of the THP ring.[1] The likely mechanism involves the coordination of the aluminum species to the ether oxygen, followed by hydride attack, leading to a variety of linear diol and ether byproducts.
Solution:
-
Choice of Reducing Agent: For a straightforward reduction of the ketone without affecting the THP ring, Sodium Borohydride (NaBH₄) is the recommended reagent. It is a milder reducing agent than LiAlH₄ and is highly selective for aldehydes and ketones.[2][3]
-
Reaction Conditions: When using LiAlH₄, it is crucial to maintain low temperatures (e.g., 0 °C to room temperature) and use a freshly opened, high-purity grade of the reagent to minimize the presence of Lewis acidic aluminum byproducts. The reaction should be performed in an anhydrous aprotic solvent like diethyl ether or THF.[2][4]
-
Work-up Procedure: A careful work-up is essential. Quenching the reaction at low temperatures with a stepwise addition of water and a sodium hydroxide solution can help to precipitate the aluminum salts and minimize acid-catalyzed side reactions during workup.
Question 2: My NMR spectrum shows more than the expected number of signals for the product alcohol. What are these impurities?
The presence of unexpected signals in your NMR spectrum often points to the formation of diastereomers or byproducts from side reactions.
-
Diastereomers: The reduction of the prochiral ketone this compound can lead to the formation of two diastereomers if another stereocenter is present in the molecule. However, for the parent compound, a racemic mixture of enantiomers is expected. If you are working with a substituted tetrahydropyran ring, you may form diastereomers. The axial and equatorial attack of the hydride on the carbonyl group can lead to different stereoisomers. The ratio of these isomers is dependent on the steric bulk of the reducing agent and the substitution pattern on the ring.[5][6]
-
Ring-Opened Products: As mentioned in the previous question, ring cleavage will result in a mixture of linear byproducts, which will exhibit distinct signals in the NMR spectrum. These byproducts will likely show signals corresponding to primary and secondary alcohols, as well as ether functionalities, that are inconsistent with the structure of 1-(Tetrahydro-2H-pyran-4-yl)ethanol.
Solution:
-
Spectroscopic Analysis: Carefully analyze the 1H and 13C NMR spectra. Compare the obtained spectra with reference data for the starting material and the expected product. The presence of additional signals in the aliphatic region, particularly those corresponding to new alcohol or ether protons, may indicate ring-opening.
-
Chromatographic Analysis: Utilize Gas Chromatography-Mass Spectrometry (GC-MS) to identify the components of your product mixture. The fragmentation patterns of the different components can help elucidate their structures.[7]
-
Stereocontrol: To control the diastereoselectivity, you can employ sterically hindered reducing agents, such as L-Selectride®, which often favor the formation of one diastereomer over the other.[5] The choice of solvent and temperature can also influence the stereochemical outcome.
Question 3: The reaction seems sluggish or does not go to completion, even with an excess of the reducing agent. What could be the issue?
Incomplete conversion is a common problem that can often be traced back to the quality of the reagents or the reaction setup.
-
Inactive Reducing Agent: Sodium borohydride and, to a greater extent, lithium aluminum hydride are sensitive to moisture. Improper storage or handling can lead to the decomposition of the reagent, reducing its activity.[2]
-
Solvent Issues: The choice of solvent is critical. While NaBH₄ can be used in protic solvents like ethanol or methanol, LiAlH₄ reacts violently with them and must be used in anhydrous aprotic solvents.[2][4] The presence of water in the solvent will quench the reducing agent.
-
Low Reaction Temperature: While low temperatures are often used to control selectivity, they can also slow down the reaction rate.
Solution:
-
Reagent Quality: Use freshly opened or properly stored reducing agents. It is good practice to titrate LiAlH₄ solutions to determine their exact molarity before use.
-
Anhydrous Conditions: For LiAlH₄ reductions, ensure all glassware is flame-dried, and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Temperature Optimization: If the reaction is slow at low temperatures, consider allowing it to warm to room temperature gradually while monitoring the progress by TLC or GC.
Experimental Protocols
Below are detailed, step-by-step methodologies for the reduction of this compound using both Sodium Borohydride and Lithium Aluminum Hydride.
Protocol 1: Reduction with Sodium Borohydride (Recommended for General Use)
This protocol is recommended for its simplicity, safety, and high selectivity.
Materials:
-
This compound
-
Sodium Borohydride (NaBH₄)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Deionized water
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Ice bath
Procedure:
-
Dissolve 1.0 g of this compound in 20 mL of methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 0.3 g of sodium borohydride in small portions over 10-15 minutes. Effervescence (hydrogen gas evolution) may be observed.
-
Stir the reaction mixture at 0 °C for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, slowly quench the reaction by adding 10 mL of saturated aqueous NH₄Cl solution.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude 1-(Tetrahydro-2H-pyran-4-yl)ethanol.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Reduction with Lithium Aluminum Hydride (For Experienced Users)
This protocol should be performed with caution in a fume hood, following all safety procedures for handling pyrophoric reagents.
Materials:
-
This compound
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)
-
Deionized water
-
15% aqueous sodium hydroxide (NaOH) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, stir bar, and dropping funnel
-
Ice bath
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.
-
Add 0.4 g of LiAlH₄ to the flask and suspend it in 20 mL of anhydrous diethyl ether.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve 1.0 g of this compound in 10 mL of anhydrous diethyl ether and add it to the dropping funnel.
-
Add the ketone solution dropwise to the LiAlH₄ suspension over 30 minutes, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 30 minutes after the addition is complete. Monitor the reaction by TLC.
-
Carefully quench the reaction by the sequential dropwise addition of:
-
1 mL of water
-
1 mL of 15% aqueous NaOH solution
-
3 mL of water
-
-
Stir the resulting white suspension vigorously for 30 minutes at room temperature.
-
Filter the mixture through a pad of Celite®, washing the filter cake with diethyl ether.
-
Dry the filtrate over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 1-(Tetrahydro-2H-pyran-4-yl)ethanol.
-
Purify by column chromatography on silica gel if necessary.
Data Presentation
Table 1: Comparison of Common Reducing Agents
| Reducing Agent | Reactivity | Selectivity for Ketones | Solvents | Safety Considerations | Potential Side Reactions |
| Sodium Borohydride (NaBH₄) | Mild | High | Protic (MeOH, EtOH), Aprotic | Relatively safe, reacts slowly with water | Minimal |
| Lithium Aluminum Hydride (LiAlH₄) | Strong | High (reduces other functional groups) | Aprotic (Et₂O, THF) | Highly reactive, pyrophoric, reacts violently with water | Ring cleavage, over-reduction |
| Catalytic Hydrogenation (e.g., H₂/Pd, Pt, Ni) | Varies | Good, can reduce other functional groups | Various | Flammable gas, requires specialized equipment | Can be highly selective with proper catalyst choice |
Visualization of Key Processes
Reaction Mechanism
Caption: General reaction pathways for the reduction of the ketone.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues.
References
- Vares, L., & Rein, T. (2000). A versatile stereocontrolled approach to chiral tetrahydrofuran and tetrahydropyran derivatives via sequential asymmetric Horner-Wadsworth-Emmons and palladium-catalyzed ring closure reactions. Organic Letters, 2(17), 2611–2614.
- Yadav, J. S., Reddy, B. V. S., Reddy, M. S., Niranjan, N., & Prasad, A. R. (2003). Prins Cyclizations in Ionic Liquids: A Facile and Green Synthesis of 4-Chlorotetrahydropyrans. European Journal of Organic Chemistry, 2003(9), 1779-1783.
- Chemguide. (n.d.). Reduction of Aldehydes and Ketones.
- Chad's Prep. (2021, April 2). 19.6 Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4). [Video]. YouTube.
- Wikipedia. (2023, November 29). Enantioselective reduction of ketones.
- Master Organic Chemistry. (2018, August 27). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions.
- MDPI. (2022, November 30). Lewis Acid-Catalyzed 2,3-Dihydrofuran Acetal Ring-Opening Benzannulations toward Functionalized 1-Hydroxycarbazoles.
- CORE. (n.d.). Stereoselective Synthesis of Polysubstituted Tetrahydropyrans by Brønsted Acid-Mediated Hydroxyalkoxylation of Silylated.
- Chemistry LibreTexts. (2023, January 22). The Reduction of Aldehydes and Ketones.
- Gunda, T. E., Sztaricskai, F., & Antus, S. (2012). Stereoselective Synthesis of Both Tetrahydropyran Rings of the Antitumor Macrolide, (−)-Lasonolide A. PMC.
- Schmidt, M. U., Bramey, T., Brockhinke, A., & Dinnebier, R. E. (2021). Structure of the intermediates in the industrial separation of perinone isomers. Dyes and Pigments, 187, 109088.
- Marco-Contelles, J., & de Opazo, E. (2002). Diastereoselective synthesis of highly substituted tetrahydropyran-4-ones. Organic Letters, 4(25), 4527–4529.
- NIST. (n.d.). 2H-Pyran, tetrahydro-4-methyl-2-(2-methyl-1-propenyl)-.
- PubMed Central. (2022, August 29). Lewis Acid-Induced Dinitrogen Cleavage in an Anionic Side-on End-on Bound Dinitrogen Diniobium Hydride Complex.
- Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis.
- ResearchGate. (2016, May 20). Synthesis and characterization of novel 4H-pyran-4-ylidene indole-based heterocyclic systems for several optical applications.
- PubMed Central. (2022, November 29). Selective C–N Bond Cleavage in Unstrained Pyrrolidines Enabled by Lewis Acid and Photoredox Catalysis.
- Chemguide. (n.d.). Fragmentation patterns in mass spectra.
- Google Patents. (2017, October 11). EP3228617A1 - Production method for tetrahydro-2h-pyran derivative.
- PubMed. (2013, December 20). The regio- and stereo-selective reduction of steroidal 4-en-3-ones using Na₂S₂O₄/NaHCO₃ and CuCl/NaBH₄.
- Beilstein Journal of Organic Chemistry. (n.d.). Chiral isothiourea-catalyzed kinetic resolution of 4-hydroxy[2.2]paracyclophane.
- NIST. (n.d.). 2H-Pyran-2-methanol, tetrahydro-.
- GSRS. (n.d.). TETRAHYDRO-4-HYDROXY-6-PENTYL-2H-PYRAN-2-ONE, (4R,6S)-.
- PubMed Central. (2023, September 8). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders.
- ACS Publications. (2022, January 26). Diastereoselective Synthesis of cis-α,α′-Disubstituted Cyclic Ethers via Borane-Catalyzed Reductive Cyclization of Diketones.
- PubMed Central. (2022, July 19). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations.
- National Institutes of Health. (n.d.). Highly Diastereoselective Synthesis of Tetrahydropyridines by a C–H Activation–Cyclization–Reduction Cascade.
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Stereoselective Synthesis of Both Tetrahydropyran Rings of the Antitumor Macrolide, (−)-Lasonolide A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diastereoselective synthesis of highly substituted tetrahydropyran-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemguide.co.uk [chemguide.co.uk]
Technical Support Center: Solvent Effects on the Reactivity of 1-(Tetrahydro-2H-pyran-4-yl)ethanone
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 1-(Tetrahydro-2H-pyran-4-yl)ethanone. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. My objective is to provide you with not just protocols, but the underlying chemical principles that govern its reactivity, with a specific focus on the critical role of solvent selection. Understanding how solvents mediate reaction pathways is paramount to achieving desired outcomes, improving yields, and minimizing side-product formation.
This document is structured into two main sections:
-
Frequently Asked Questions (FAQs): Addressing fundamental concepts regarding the compound's behavior in different solvent environments.
-
Troubleshooting Guide: A problem-oriented section to help you diagnose and resolve common experimental issues.
Section 1: Frequently Asked Questions (FAQs)
This section covers the core principles of how solvents influence the chemical behavior of this compound.
Q1: What are the key structural features of this compound that dictate its reactivity and solvent interactions?
Answer: The reactivity of this compound (CAS 137052-08-5) is dominated by two key features: the ketone carbonyl group and the tetrahydropyran (THP) ring .[1][2]
-
Ketone Carbonyl (C=O): This is the primary site of reactivity. The carbon atom is electrophilic, making it susceptible to attack by nucleophiles (e.g., Grignard reagents, organolithiums, Wittig ylides). The adjacent α-protons are weakly acidic and can be removed by a suitable base to form an enolate, which is a powerful nucleophile in its own right for reactions like aldol condensations.
-
Tetrahydropyran (THP) Ring: This is a saturated oxygen-containing heterocycle. The ether linkage within the ring is generally stable under neutral and basic conditions, making it an excellent structural motif for imparting favorable pharmacokinetic properties in drug candidates.[3] However, like other acetals and ketals, it can be susceptible to hydrolysis and ring-opening under strong acidic conditions.[4] The oxygen atom can also act as a hydrogen bond acceptor, influencing the molecule's solubility and interaction with protic solvents.
Q2: How does solvent polarity impact the keto-enol tautomerism of this ketone, and why is this important?
Answer: Keto-enol tautomerism is a fundamental equilibrium in carbonyl chemistry that can significantly influence reactivity. The position of this equilibrium for this compound is highly dependent on the solvent. This is crucial because the keto and enol forms have different reactive profiles; the keto form is electrophilic at the carbonyl carbon, while the enol form is nucleophilic at the α-carbon.
The general principle, known as Meyer's Rule, states that for simple acyclic β-dicarbonyl compounds, the equilibrium shifts toward the keto tautomer as solvent polarity increases.[5][6] This is because the keto form is typically more polar than the enol form and is therefore better stabilized by polar solvents.[5] Conversely, nonpolar solvents and intramolecular hydrogen bonding (not a major factor here as it is not a 1,3-dicarbonyl) favor the enol form.[5][6]
For this compound, we can predict the following trend:
Table 1: Predicted Effect of Solvent on Keto-Enol Equilibrium
| Solvent Class | Example Solvents | Dielectric Constant (ε) | Predicted Dominant Tautomer | Rationale |
|---|---|---|---|---|
| Nonpolar, Aprotic | Hexane, Toluene | ~2.0 - 2.4 | Keto (with slightly more enol) | Minimal stabilization of either form. The keto form is generally more stable for simple ketones. |
| Polar, Aprotic | THF, Acetone, DCM | ~7.5 - 20.7 | Keto | The solvent's dipole stabilizes the more polar keto tautomer. |
| Polar, Protic | Ethanol, Methanol, Water | ~24.5 - 80.1 | Keto (strongly favored) | Strong hydrogen bonding from the solvent extensively solvates and stabilizes the polar keto form.[7] |
Understanding this equilibrium is key for reactions involving enol or enolate intermediates. To favor enolate formation, one must use a strong base in a polar aprotic solvent to deprotonate the keto form, effectively trapping it as the enolate.
Q3: What are the main classes of solvents used for reactions with this ketone and what are their primary functions?
Answer: Solvent choice is dictated by the specific reaction being performed.
-
Polar Aprotic Solvents (e.g., THF, Diethyl Ether, DME, DCM): These are the workhorses for many reactions involving this ketone. They are essential for organometallic reactions (Grignard, organolithium) and enolate chemistry. Their primary role is to dissolve the ketone and the reagents without interfering. They can solvate the metal cation associated with the nucleophile, enhancing its reactivity, but do not have acidic protons that would quench strong bases or nucleophiles.
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These are typically used for reduction reactions with mild reducing agents like sodium borohydride (NaBH₄). The solvent acts as a proton source to quench the intermediate alkoxide. They are generally incompatible with highly reactive reagents like Grignard reagents or strong bases like LDA.
-
Nonpolar Aprotic Solvents (e.g., Hexane, Toluene): These are less common as the primary solvent due to the ketone's polarity but may be used as co-solvents or in specific catalytic reactions, such as certain types of hydrogenations, where solvent-catalyst surface interactions are critical.[8]
Section 2: Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Problem 1: Low yield in a Wittig reaction.
-
Question: My Wittig reaction with this compound to produce the corresponding alkene is giving a low yield (<30%). I'm using THF as the solvent. Could this be the issue?[1]
-
Answer & Protocol: While THF is an excellent choice for a Wittig reaction, low yield is often traced back to two solvent-related issues: moisture and reagent solubility .
Causality: The Wittig ylide is a strong base and is highly reactive towards protic species, including water. Any moisture in the solvent or on the glassware will quench the ylide, reducing the amount available to react with the ketone. Secondly, the phosphonium salt precursor to the ylide must fully dissolve before deprotonation to ensure efficient ylide formation.
Troubleshooting Steps & Protocol:
-
Solvent Purity is Paramount: Ensure your THF is anhydrous. Use a freshly opened bottle of anhydrous solvent or distill it from a suitable drying agent (e.g., sodium/benzophenone) under an inert atmosphere (N₂ or Ar).
-
Glassware Preparation: All glassware must be rigorously dried. Flame-dry the reaction flask under vacuum or oven-dry it at >120°C for several hours and allow it to cool in a desiccator or under an inert atmosphere.
-
Procedural Integrity: Maintain an inert atmosphere throughout the entire procedure.
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; edge [color="#4285F4"];
} caption: Workflow for a successful Wittig reaction.
-
Problem 2: Poor selectivity in the catalytic hydrogenation of the ketone.
-
Question: I am attempting to hydrogenate the ketone to the corresponding alcohol over a Pt/TiO₂ catalyst, but I'm seeing inconsistent reaction rates and selectivity. How can the solvent influence this?
-
Answer: In heterogeneous catalysis, the solvent is not merely a medium but an active participant that can profoundly affect reaction rates and selectivity. Research on the hydrogenation of similar phenyl ketones has shown that the solvent's interaction with the catalyst surface is a critical factor.[8]
Causality & Solution:
-
Solvent-Catalyst Interaction: Solvents can compete with the substrate for active sites on the catalyst surface. A strongly adsorbing solvent can inhibit the reaction by blocking the ketone from reaching the platinum sites.
-
Polarity and Adsorption: In the hydrogenation of 4-phenyl-2-butanone, it was found that nonpolar alkane solvents led to higher selectivity for ketone hydrogenation versus aromatic ring hydrogenation.[8] This is because the less polar solvent interacts weakly with the catalyst, allowing the reactant to adsorb more readily.
-
Recommendation: For selective ketone hydrogenation, consider using a nonpolar solvent like hexane or heptane. If solubility is an issue, a less polar ether like diethyl ether may be a good compromise. Protic solvents like alcohols can sometimes act as hydrogen donors or compete for sites, altering the reaction pathway.
Table 2: Summary of Solvent Effects on Hydrogenation Selectivity (Adapted from Literature)[8]
Solvent Type Interaction with Catalyst Impact on Ketone Hydrogenation n-Hexane Nonpolar Aprotic Weak Favors high selectivity for ketone reduction 2-Propanol Polar Protic Strong Can lead to different selectivity profiles and rates | Toluene | Aromatic | Moderate (π-stacking) | May compete for sites, affecting aromatic reduction if present |
-
Problem 3: An aldol reaction with this compound fails to proceed.
-
Question: I'm trying to perform an LDA-mediated aldol reaction with benzaldehyde, but I'm only recovering my starting materials. I'm using THF as the solvent. What could be wrong?
-
Answer: This is a classic issue in enolate chemistry. Assuming your reagents are pure and your technique is sound, the problem often lies in the precise conditions of enolate formation. The solvent plays a key role in stabilizing the reactive intermediate.
Causality & Solution:
-
Incomplete Deprotonation: The α-protons of this compound are not exceptionally acidic. Complete and rapid deprotonation is required to form the lithium enolate. This requires a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA).
-
Temperature Control: Enolate formation with LDA must be performed at low temperatures (typically -78°C, a dry ice/acetone bath) to prevent side reactions, such as self-condensation.
-
Solvent's Role: THF is the correct solvent choice. Its polarity helps dissolve the reagents, and its ether oxygen atoms are crucial for coordinating and stabilizing the lithium cation (Li⁺) of both LDA and the resulting lithium enolate. This coordination prevents aggregation and maintains the enolate's nucleophilicity.
dot graph G { layout=neato; bgcolor="#F1F3F4"; node [shape=circle, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; edge [color="#34A853"];
} caption: Key stages of an LDA-mediated aldol reaction.
Recommendation: Re-evaluate your experimental setup. Ensure your THF is anhydrous. Prepare the LDA in situ or use a freshly titrated commercial solution. Maintain a temperature of -78°C during the addition of both the base and the aldehyde. The failure is less likely to be the choice of THF and more likely the execution of the reaction conditions that the solvent enables.
-
References
- CORE. (n.d.). Glycerol Acetals and Ketals as Bio-based Solvents: Positioning in Hansen and COSMO-RS spaces, Volatility and Stability towards H.
- Al-Hussaini, A. J., & Al-shaikh, K. A. (2023). Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods. Egyptian Journal of Chemistry.
- ResearchGate. (2021). Determination of Solvent Effects on Keto—Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR.
- ResearchGate. (n.d.). Solvent Effects and Chemical Reactivity.
- Starkey, J. A., et al. (2021). Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR: Revisiting a Classic Physical Chemistry Experiment. Journal of Chemical Education.
- ResearchGate. (2010). Solvent effect on keto-enol tautomerism in a new β-diketone: A comparison between experimental data and different theoretical approaches.
- PubChem. (n.d.). This compound.
- ChemRxiv. (2020). Kinetic Solvent Effects in Organic Reactions.
- ResearchGate. (2018). Effect of solvent on the hydrogenation of 4-phenyl-2-butanone over Pt based catalysts.
Sources
- 1. This compound | 137052-08-5 [chemicalbook.com]
- 2. This compound | C7H12O2 | CID 9877365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
- 7. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods – Oriental Journal of Chemistry [orientjchem.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reactions of 1-(Tetrahydro-2H-pyran-4-yl)ethanone
Welcome to our dedicated technical support guide for researchers, chemists, and process development professionals working with 1-(Tetrahydro-2H-pyran-4-yl)ethanone. This molecule is a valuable building block in medicinal chemistry and materials science. However, its unique structural features can present specific challenges during chemical transformations.
This guide is structured as an interactive troubleshooting resource. Instead of a static manual, we present a series of frequently asked questions and in-depth troubleshooting scenarios that our application scientists encounter in the field. Our goal is to provide you with the causal understanding and actionable protocols necessary to overcome common hurdles and optimize your reactions.
Section 1: Troubleshooting Guide - Common Experimental Issues
This section addresses specific problems you might be facing in the lab. We diagnose the likely causes and provide step-by-step guidance to resolve the issue.
Question 1: "My reductive amination of this compound with a primary amine is showing low conversion. What are the likely causes and how can I fix it?"
Answer: Low conversion in the reductive amination of this compound is a frequent challenge. The primary reasons often revolve around inefficient imine/enamine formation or suboptimal catalyst activity. Let's break down the troubleshooting process.
Causality Analysis:
Reductive amination is a two-step process occurring in a single pot:
-
Imine/Enamine Formation: The ketone reacts with the amine to form a C=N bond. This is a reversible equilibrium reaction.
-
Reduction: A reducing agent or a hydrogenation catalyst reduces the imine/enamine to the final amine product.
If the first step is inefficient, the second step has nothing to work with. If the second step is slow, the reaction stalls.
Troubleshooting Workflow:
Here is a logical workflow to diagnose and solve the low conversion issue.
Caption: Troubleshooting workflow for low conversion.
Detailed Protocols & Explanations:
-
Promote Imine Formation: The formation of the imine intermediate from the sterically accessible ketone is generally favorable, but the water generated is in equilibrium with the reactants. To drive the reaction forward, water removal is critical.
-
Protocol: Add activated 4Å molecular sieves (100-200 wt% of the ketone) to the reaction mixture before adding the reducing agent. Alternatively, if the solvent is appropriate (e.g., toluene), use a Dean-Stark apparatus.
-
-
Catalyst Selection and Activity: The choice of catalyst is paramount. For this substrate, platinum on carbon (Pt/C) is often a robust choice for catalytic hydrogenation. However, its activity can be influenced by the amine and solvent.
-
Insight: Palladium on carbon (Pd/C) can sometimes be more effective, especially if hydrogenolysis of other functional groups is not a concern.
-
Protocol: If using 5% Pt/C at 1-5 mol% loading shows low conversion, try a more active catalyst like 10% Pd/C. Ensure the catalyst is fresh; older catalysts can have reduced activity due to oxidation or poisoning.
-
-
Alternative: Stoichiometric Reducing Agents: If catalytic hydrogenation is problematic (e.g., equipment limitation, catalyst poisoning), switch to a chemical reducing agent. Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is an excellent choice as it is mild, selective for imines in the presence of ketones, and does not require acidic conditions that could potentially open the pyran ring.
-
Protocol: Dissolve this compound (1.0 eq) and the primary amine (1.1 eq) in dichloromethane (DCM) or dichloroethane (DCE). Stir for 30 minutes, then add NaBH(OAc)₃ (1.5 eq) portion-wise. Monitor by TLC or LC-MS until completion.
-
Data Summary: Catalyst Comparison
| Catalyst / Reagent | Typical Conditions | Pros | Cons |
| 5% Pt/C | H₂ (1-50 bar), MeOH, RT-50°C | Cost-effective, good for simple amines. | Can be slow, may require higher pressures. |
| 10% Pd/C | H₂ (1-10 bar), EtOH/THF, RT | Highly active, works at lower pressures. | May cause hydrogenolysis of sensitive groups. |
| NaBH(OAc)₃ | DCM or DCE, RT | Excellent functional group tolerance, mild conditions. | Stoichiometric waste, higher cost for large scale. |
Question 2: "I am observing significant formation of a side-product corresponding to the alcohol (1-(Tetrahydro-2H-pyran-4-yl)ethanol). How can I suppress this?"
Answer: The formation of the corresponding alcohol is a classic side reaction where the starting ketone is directly reduced before it can form the imine. This indicates that your reduction conditions are too harsh or that imine formation is too slow relative to ketone reduction.
Causality Analysis:
The competition between ketone reduction and imine reduction is the core of the issue. Your goal is to favor the imine pathway.
Caption: Diagram of competing reaction pathways.
Suppression Strategies:
-
Change the Order of Addition: Do not add the reducing agent or introduce hydrogen until the imine has had sufficient time to form.
-
Protocol: Mix the ketone, amine, and solvent. Stir at room temperature for 1-2 hours. Monitor imine formation via an appropriate analytical method (e.g., GC-MS). Only after confirming significant imine presence should you add the reducing agent or place the vessel under hydrogen pressure.
-
-
Use a More Chemoselective Reducing Agent: This is the most effective solution. As mentioned previously, NaBH(OAc)₃ is specifically designed for this purpose. It is a much slower reducing agent for ketones compared to imines, thus heavily favoring the desired pathway. In contrast, stronger reducing agents like sodium borohydride (NaBH₄) will rapidly reduce the ketone, leading to the alcohol side-product.
-
Modify Catalytic Hydrogenation Conditions:
-
Lower the Pressure/Temperature: Harsher conditions (high H₂ pressure, high temperature) accelerate all reductions. By using milder conditions (e.g., 1 atm H₂, room temperature), you can often find a window where imine reduction is favored over ketone reduction.
-
Add an Acidic Co-catalyst: Small amounts of an acid like acetic acid can catalyze imine formation, tipping the equilibrium away from the starting ketone and making more substrate available for the desired reduction.
-
Protocol: To your mixture of ketone and amine, add 5-10 mol% of glacial acetic acid. Stir for 30 minutes before initiating the reduction.
-
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose solvent for the reductive amination of this compound? A1: There is no single "best" solvent, as the ideal choice depends on the specific amine and the reduction method. However, good starting points are:
-
For Catalytic Hydrogenation: Methanol (MeOH) or Ethanol (EtOH) are excellent choices as they readily dissolve the reactants and the hydrogen gas. Tetrahydrofuran (THF) is also a good, less protic option.
-
For Chemical Reductants (e.g., NaBH(OAc)₃): Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are most common and highly effective. They are non-reactive towards the reducing agent and have good solubility for the intermediates.
Q2: Can I use a secondary amine for this reaction? A2: Yes, reductive amination with secondary amines to form tertiary amines is a very common and effective transformation for this substrate. The initial intermediate is an enamine or an iminium ion, which is readily reduced. The same catalyst systems (Pt/C, Pd/C, NaBH(OAc)₃) are generally effective. You may find that enamine formation is slower, so allowing for a pre-stirring period before reduction is still advisable.
Q3: My reaction is clean but very slow (takes >24 hours). How can I accelerate it without compromising selectivity? A3: To accelerate a slow reaction:
-
Increase Catalyst Loading: Doubling the catalyst loading (e.g., from 2 mol% to 4 mol%) can significantly increase the rate.
-
Increase Temperature: Gently warming the reaction (e.g., from room temperature to 40-50°C) will increase the rate of both imine formation and reduction. Monitor for side-product formation.
-
Increase Hydrogen Pressure: For catalytic hydrogenations, increasing H₂ pressure from 1 atm to 5-10 bar will increase the concentration of dissolved hydrogen and boost the reduction rate.
References
- Title: Reductive Amination Source: Organic Chemistry Portal URL:[Link]
- Title: Platinum-catalyzed Reductive Amination of Ketones with Primary Amines Source: Synlett (2006) URL:[Link]
- Title: Reductive Amination Using Sodium Triacetoxyborohydride Source: Org. React. 2002, 59, 1 URL:[Link]
- Title: Acetic Acid-Catalyzed Reductive Amination of Ketones with Ammonium Formate Source: Synthetic Communic
Technical Support Center: Workup Procedures for Reactions Involving 1-(Tetrahydro-2H-pyran-4-yl)ethanone
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the workup procedures of common reactions involving 1-(Tetrahydro-2H-pyran-4-yl)ethanone. The unique polarity imparted by the tetrahydropyran (THP) moiety can present specific challenges during product isolation and purification. This document is designed to provide practical, field-proven insights to navigate these challenges effectively.
Introduction: The-Role-of-the-Tetrahydropyran-Moiety
The presence of the ether linkage in the tetrahydropyran ring of this compound and its derivatives introduces a degree of polarity and potential for hydrogen bonding that can influence solubility and partitioning behavior during aqueous workups. Understanding this is key to anticipating and resolving separation issues.
General Workup Troubleshooting Flowchart
Here is a general workflow to approach troubleshooting common issues during the workup of reactions involving this compound.
Caption: General troubleshooting workflow for workup procedures.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section is structured by common reaction types performed with this compound.
Grignard Reactions
The addition of organometallic reagents to the ketone functionality of this compound is a common C-C bond-forming reaction.
Q1: After quenching my Grignard reaction with aqueous ammonium chloride, a thick white precipitate forms, making phase separation impossible. What is happening and how can I resolve this?
A1: This precipitate is likely a magnesium salt emulsion. The polar nature of your tertiary alcohol product, which contains the THP ring, can exacerbate this issue.
-
Causality: The magnesium salts (e.g., Mg(OH)Cl) that form upon quenching are often sparingly soluble and can act as emulsifying agents.
-
Troubleshooting Steps:
-
Dilution: Add more of your organic extraction solvent (e.g., diethyl ether, THF, or ethyl acetate) to dilute the reaction mixture.
-
Acidification: Instead of saturated ammonium chloride, try quenching with a dilute solution of a strong acid like 1 M HCl.[1] This will protonate the alkoxide and dissolve the magnesium salts to form water-soluble MgCl2. Be cautious, as your product must be stable to acidic conditions.
-
Filtration: If an emulsion persists, filtering the entire biphasic mixture through a pad of Celite® can help break it up by removing fine solid particulates.[2][3]
-
Q2: My Grignard product, a tertiary alcohol, has significant water solubility. How can I improve my extraction efficiency?
A2: The combination of the newly formed hydroxyl group and the ether in the THP ring increases the polarity of your product.
-
Troubleshooting Steps:
-
Salting Out: During the workup, use saturated sodium chloride solution (brine) for your aqueous washes. This increases the ionic strength of the aqueous layer, decreasing the solubility of your organic product in it.[3]
-
Solvent Choice: Switch to a more polar extraction solvent like ethyl acetate or dichloromethane (DCM), which may better solvate your product.
-
Back-Extraction: After the initial separation, re-extract the aqueous layer multiple times with your organic solvent to recover any dissolved product.
-
Step-by-Step Protocol: Quenching and Workup for a Grignard Reaction
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and carefully add saturated aqueous NH4Cl solution or 1 M HCl dropwise with vigorous stirring.[1] Caution: This is an exothermic process.
-
Allow the mixture to warm to room temperature and stir until the precipitate (if any) dissolves.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer three times with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers and wash with brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Wittig Reactions
The Wittig reaction is a powerful method for converting the ketone of this compound into an alkene. A major challenge in the workup is the removal of the triphenylphosphine oxide (TPPO) byproduct.
Q1: My crude NMR shows my desired alkene product, but it's heavily contaminated with triphenylphosphine oxide (TPPO). How can I remove it?
A1: TPPO is notoriously difficult to separate from polar products by standard silica gel chromatography due to its own polarity and tendency to streak.
-
Causality: The P=O bond in TPPO is highly polar, giving it a similar polarity to many reaction products.
-
Troubleshooting Steps:
-
Precipitation: After concentrating the reaction mixture, dissolve the crude material in a minimal amount of a polar solvent (like DCM or ethyl acetate) and then add a large volume of a non-polar solvent (like hexanes or pentane). The less polar TPPO will often precipitate out and can be removed by filtration.
-
Acid Wash: If your product is not acid-sensitive, you can wash the organic layer with dilute HCl. TPPO has some basicity and can be partially removed in the acidic aqueous layer.
-
Chemical Conversion: There are literature methods to convert residual triphenylphosphine to TPPO using an oxidant like hydrogen peroxide to ensure all phosphorus byproducts are in the more polar oxide form, which can aid in separation.[4]
-
Q2: I'm having trouble with a slow or incomplete Wittig reaction with this compound. Could this affect my workup?
A2: Yes, an incomplete reaction means you will have unreacted starting material and Wittig reagent in your crude product, complicating the purification.
-
Causality: Sterically hindered ketones can be less reactive in Wittig reactions.[5]
-
Troubleshooting Steps:
-
Reaction Monitoring: Ensure the reaction has gone to completion using TLC or LC-MS before beginning the workup.
-
Byproduct Removal: Unreacted phosphonium salt is water-soluble and will be removed during the aqueous wash. Unreacted this compound will need to be separated by chromatography.
-
Workflow for TPPO Removal
Caption: A typical workflow for removing TPPO.
Reductive Amination
Reductive amination is a common method to synthesize amines from the ketone. Workup challenges often involve separating the desired amine from unreacted starting materials and the reducing agent byproducts.
Q1: My reductive amination product is a polar secondary or tertiary amine. I am losing a significant amount of product in the aqueous layer during workup. How can I improve my yield?
A1: The basicity of the amine product means it can be protonated and become water-soluble, especially if the workup is acidic.
-
Causality: Amines are basic and will partition into the aqueous layer if the pH is low enough to cause protonation.
-
Troubleshooting Steps:
-
Basify the Aqueous Layer: After quenching the reaction, ensure the aqueous layer is basic (pH > 8) by adding a base like 1 M NaOH or saturated sodium bicarbonate before extraction. This will ensure your amine product is in its freebase form and is more soluble in the organic layer.
-
Solvent Choice: Use a more polar solvent like ethyl acetate or DCM for extraction.
-
Salting Out: Use brine in your washes to decrease the solubility of the amine in the aqueous layer.[3]
-
Q2: An emulsion has formed during the workup of my reductive amination. What should I do?
A2: Emulsions in reductive amination workups are common, especially when using chlorinated solvents with basic aqueous solutions.[2]
-
Troubleshooting Steps:
-
Add Brine: Add saturated NaCl solution to the separatory funnel and gently rock it.[2][3]
-
Filter through Celite: As with Grignard reactions, filtering the entire mixture through Celite can break the emulsion.[2][3]
-
Change Solvent: If emulsions are a persistent problem, consider using a non-chlorinated solvent like ethyl acetate for your extraction.
-
Step-by-Step Protocol: Workup for Reductive Amination
-
Quench the reaction by slowly adding water or a saturated solution of sodium bicarbonate at 0 °C.
-
Adjust the pH of the aqueous layer to >8 with 1 M NaOH.
-
Transfer the mixture to a separatory funnel and extract three times with ethyl acetate or DCM.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude amine by silica gel chromatography, often using a mobile phase containing a small amount of triethylamine (e.g., 1%) to prevent streaking.
Quantitative Data Summary
| Reaction Type | Common Byproducts | Key Workup Reagents | Typical Purification Method |
| Grignard | Magnesium salts, unreacted starting material | 1 M HCl or sat. NH4Cl, brine | Silica gel chromatography |
| Wittig | Triphenylphosphine oxide (TPPO), phosphonium salts | Hexanes/pentane for precipitation, dilute HCl | Precipitation followed by silica gel chromatography |
| Reductive Amination | Borate salts, unreacted amine/ketone | 1 M NaOH or sat. NaHCO3, brine | Silica gel chromatography (often with triethylamine) |
References
- University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. [Link]
- Master Organic Chemistry. Reactions of Grignard Reagents. [Link]
- Chemistry LibreTexts. Wittig Reaction. [Link]
- Reddit. Suggestion for work-up of Wittig reaction. [Link]
- Organic Chemistry Portal.
- Organic Syntheses.
- University of Rochester, Department of Chemistry. Workup: How to Manage an Emulsion. [Link]
- KGROUP. Quenching Reactive Substances. [Link]
- Research & Reviews: Journal of Chemistry. A Report on Reagents and its Quenching Methods. [Link]
- Reddit. Grignard quenching reagent suggestions needed. [Link]
- University of Rochester, Department of Chemistry. How To: Manage an Emulsion. [Link]
- PatSnap. Triphenylphosphine oxide patented technology retrieval search results. [Link]
- Reddit. I can't get my reductive amination to work - is it a good idea to replace DCE with MeOH?. [Link]
- Reddit.
- Organic Chemistry Tutor.
- YouTube. Reductive Amination of Ketones & Aldehydes With NaBH3CN. [Link]
- Wikipedia.
- Organic Reactions.
- Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. [Link]
- Organic Chemistry Portal. Wittig Reaction. [Link]
- YouTube. 19.7b Wittig Reaction | Organic Chemistry. [Link]
Sources
Technical Support Center: Navigating Steric Hindrance in Reactions of 1-(Tetrahydro-2H-pyran-4-yl)ethanone
Welcome to the technical support center for chemists and researchers working with 1-(tetrahydro-2H-pyran-4-yl)ethanone. This guide is designed to provide in-depth, practical solutions to common challenges arising from the inherent steric hindrance of this valuable synthetic intermediate.[1] Here, we move beyond simple protocols to explain the underlying principles that govern reactivity, empowering you to troubleshoot and optimize your reactions effectively.
Understanding the Challenge: The Conformational Rigidity of the Tetrahydropyran Ring
The primary obstacle in reactions involving this compound is the steric bulk imposed by the tetrahydropyran (THP) ring. Unlike acyclic ketones where the carbonyl group is relatively accessible, the acetyl group in this molecule is attached to a cyclohexane-like ring system. This ring predominantly exists in a chair conformation, positioning the acetyl group in either an axial or equatorial position. This conformational preference can significantly hinder the approach of nucleophiles to the electrophilic carbonyl carbon.
Troubleshooting Guides & FAQs
Issue 1: Poor yields in Grignard and Organolithium Additions
Question: I am attempting a Grignard reaction with this compound, but I am observing low conversion to the desired tertiary alcohol and significant recovery of starting material. What is going wrong?
Answer: This is a classic case of steric hindrance impeding nucleophilic attack. The bulky Grignard reagent struggles to approach the carbonyl carbon. With highly hindered ketones, Grignard reagents can sometimes act as a base, leading to enolization and other side reactions, rather than the desired addition.[2]
Troubleshooting Strategies:
-
Switch to an Organolithium Reagent: Organolithium reagents are generally more reactive and less sterically demanding than their Grignard counterparts.[3] They are less prone to side reactions like reduction and can often overcome moderate steric hindrance where Grignard reagents fail.[2][4]
-
Employ Additives: The addition of certain salts, like lithium perchlorate (LiClO₄), can enhance the stereoselectivity and reactivity of organolithium additions.[2]
-
Consider a Cerium(III) Chloride Mediated Reaction (Luche Reduction Conditions): While typically used for selective aldehyde reduction, CeCl₃ can also be used to activate ketones towards nucleophilic attack. This can be particularly effective for promoting the addition of organometallic reagents to sterically hindered ketones while suppressing side reactions.
Comparative Reagent Performance in Nucleophilic Addition to Hindered Ketones
| Reagent Type | Common Issues with Hindered Ketones | Recommended Alternative/Modification | Rationale |
| Grignard Reagents (R-MgX) | Low conversion, enolization, reduction | Organolithium Reagents (R-Li) | Higher reactivity, less steric bulk.[3] |
| Organolithium Reagents (R-Li) | Can still be sluggish with extreme hindrance | Addition of CeCl₃ | Enhances the electrophilicity of the carbonyl carbon. |
Issue 2: Difficulties with Wittig Reactions
Question: I am trying to synthesize an alkene from this compound using a stabilized Wittig ylide, but the reaction is very slow and gives low yields. Why is this happening?
Answer: Sterically hindered ketones are notoriously challenging substrates for Wittig reactions, especially with stabilized ylides.[5] The formation of the initial betaine or oxaphosphetane intermediate is sterically disfavored. While the Wittig reaction can be effective for converting even hindered ketones to methylene derivatives using non-stabilized ylides like methylenetriphenylphosphorane[5][6], stabilized ylides are less reactive and more sensitive to steric bulk.
Troubleshooting Strategies:
-
Use a Non-Stabilized Ylide: If your desired product allows for it, a non-stabilized ylide will be significantly more reactive and more likely to overcome the steric hindrance.[7]
-
Switch to the Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction, which utilizes phosphonate esters, is often a superior alternative for sterically hindered ketones.[5] The smaller size of the phosphonate-stabilized carbanion and the greater reactivity of the intermediates can lead to significantly better yields.
-
Optimize Reaction Conditions: Forcing conditions, such as higher temperatures and longer reaction times, may be necessary. However, this can also lead to decomposition. Careful monitoring of the reaction progress is crucial.
Workflow for Olefination of a Hindered Ketone
Caption: Decision workflow for olefination.
Issue 3: Incomplete Reduction to the Corresponding Alcohol
Question: I am reducing this compound to the alcohol using sodium borohydride (NaBH₄), but the reaction is not going to completion. Can I use a stronger reducing agent?
Answer: While NaBH₄ is a mild and selective reducing agent, its effectiveness can be diminished by steric hindrance. The hydride delivery to the carbonyl carbon is slowed down by the bulky THP ring.
Troubleshooting Strategies:
-
Increase Reaction Time and/or Temperature: Gently warming the reaction mixture or extending the reaction time can often drive the reduction to completion.
-
Use Lithium Aluminum Hydride (LAH): LAH is a much more powerful reducing agent than NaBH₄ and will readily reduce sterically hindered ketones.[8] However, be aware that LAH is not as selective and will also reduce other functional groups like esters and carboxylic acids.[8] The workup for LAH reactions is also more hazardous and requires careful attention.
-
Catalytic Hydrogenation: While not always the most convenient method, catalytic hydrogenation over a suitable catalyst (e.g., PtO₂, Raney Ni) can be an effective way to reduce hindered ketones.
Comparison of Reducing Agents for Hindered Ketones
| Reducing Agent | Reactivity | Selectivity | Considerations |
| Sodium Borohydride (NaBH₄) | Moderate | High (ketones, aldehydes) | May be slow with hindered substrates. |
| Lithium Aluminum Hydride (LiAlH₄) | High | Low (reduces many functional groups) | Powerful, non-selective, hazardous workup.[8] |
| Catalytic Hydrogenation (H₂/catalyst) | Variable | Good | Requires specialized equipment (hydrogen source, pressure vessel). |
Experimental Protocols
Protocol 1: Organolithium Addition to this compound
This protocol outlines a general procedure for the addition of an organolithium reagent to overcome the steric hindrance that limits Grignard additions.
Materials:
-
This compound
-
Anhydrous diethyl ether or THF
-
Organolithium reagent (e.g., methyllithium, n-butyllithium) in a suitable solvent
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add a solution of this compound in anhydrous diethyl ether.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add the organolithium reagent dropwise via the dropping funnel over 15-20 minutes.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Allow the reaction to slowly warm to room temperature and stir for an additional hour.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude tertiary alcohol.
-
Purify the product by column chromatography as needed.
Visualizing the Nucleophilic Addition
Caption: General mechanism for organolithium addition.
References
- Organolithium reagent. Wikipedia. [Link]
- OrganoLithium Reagents. All 'Bout Chemistry. [Link]
- Organolithium reagent. [No specific source name provided]. [Link]
- Improved Addition of Organolithium Reagents to Hindered and/or Enolisable Ketones.
- A. Organolithium Reagents.
- What's a good reducing agent for a sterically hindered ketone? Reddit. [Link]
- 1. The Wittig Reaction. [No specific source name provided]. [Link]
- 14 Formation and reaction of a Grignard reagent. [No specific source name provided]. [Link]
- Wittig Reaction. Organic Chemistry Portal. [Link]
- Wittig reaction. Wikipedia. [Link]
- Wittig Reaction. Chemistry LibreTexts. [Link]
- Grignard Reaction in Organic Synthesis with Practice Problems. Chemistry Steps. [Link]
- Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
- This compound. PubChem. [Link]
- (PDF) Reactions of Grignard Reagents with Carbonyl Compound: Unexpected Observations. [No specific source name provided]. [Link]
- 20.13: 20.5a Nucleophilic Addition Reactions of Aldehydes and Ketones. [No specific source name provided]. [Link]
- How to overcome Steric Hindrance?
- Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimin
- Reduction of Aldehydes and Ketones. Chemistry Steps. [Link]
- Aldehydes and Ketones: 14 Reactions With The Same Mechanism. Master Organic Chemistry. [Link]
- How does steric hindrance affect reactivity of alcohols, ketones, and aldehydes? Reddit. [Link]
- Steric hindrance – Knowledge and References. Taylor & Francis. [Link]
- This compound | CAS#:137052-08-5. Chemsrc. [Link]
- effect of steric hindrance on nucleophiles. Reddit. [Link]
- Nucleophilic Addition Practice Problems | Test Your Skills with Real Questions. Pearson. [Link]
- Nucleophilic Addition reactions. YouTube. [Link]
- Proximity Effects in Nucleophilic Addition Reactions to Medium-Bridged Twisted Lactams: Remarkably Stable Tetrahedral Intermedi
- Synthesis of a tetrahydropyran NK1 receptor antagonist via asymmetric conjugate addition. [No specific source name provided]. [Link]
- Temperature and steric hindrance-regulated selective synthesis of ketamine derivatives and 2-aryl-cycloketone-1-carboxamides via nucleophilic substitution and Favorskii rearrangement. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
- Steering on-surface reactions through molecular steric hindrance and molecule-substrate van der Waals interactions. PMC - PubMed Central. [Link]
Sources
- 1. This compound | 137052-08-5 [chemicalbook.com]
- 2. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 3. chemohollic.com [chemohollic.com]
- 4. resources.saylor.org [resources.saylor.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Wittig reaction - Wikipedia [en.wikipedia.org]
- 7. Wittig Reaction [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
monitoring the progress of 1-(Tetrahydro-2H-pyran-4-yl)ethanone reactions by TLC and NMR
Welcome to the technical support center for monitoring chemical transformations of 1-(Tetrahydro-2H-pyran-4-yl)ethanone. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile ketone building block. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your reaction monitoring strategy. We will explore the two most common and powerful techniques for this purpose: Thin-Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Section 1: Thin-Layer Chromatography (TLC) Monitoring
TLC is a rapid, inexpensive, and highly effective technique for qualitatively assessing reaction progress.[1] Its principle relies on the differential partitioning of components between a stationary phase (typically silica gel) and a mobile phase (the eluent).[2] For reactions involving this compound, you'll be looking for the disappearance of the starting material spot and the appearance of a new product spot with a different retention factor (Rf).[3]
Frequently Asked Questions (FAQs) & Troubleshooting for TLC
Q: My spots are streaking down the plate. What's causing this and how do I fix it? A: Streaking is a common issue with several potential causes:
-
Sample Overload: You may have spotted too much material. The stationary phase becomes saturated, leading to a continuous "streak" rather than a compact spot.[4][5] Solution: Dilute your sample aliquot before spotting it on the plate.
-
Highly Polar Compound: The starting ketone, and particularly potential products like alcohols or carboxylic acids, can interact very strongly with the acidic silica gel. Solution: Add a small amount of a polar modifier to your eluent. For acidic products, 1-2% triethylamine can help. For basic products, 1-2% acetic or formic acid can improve spot shape.[4]
-
Incomplete Dissolution: If the sample is not fully dissolved in the spotting solvent, it can cause streaking. Ensure your aliquot is fully solubilized before applying it to the plate.
Q: I ran my TLC, but I don't see any spots under the UV lamp. Is my reaction not working? A: Not necessarily. While many organic molecules are UV-active, this compound and many of its potential aliphatic products lack strong chromophores and may not be visible under UV light (254 nm).[2][6]
-
Solution 1: Use a Visualizing Stain. This is the most reliable method for this class of compounds. Since your starting material is a ketone, a 2,4-Dinitrophenylhydrazine (DNPH) stain is an excellent, highly selective choice that will produce yellow or orange spots.[2][7] Alternatively, general-purpose stains like potassium permanganate (KMnO₄) or p-anisaldehyde are very effective.[6]
-
Solution 2: Sample is Too Dilute. The concentration of your compound on the plate may be below the limit of detection.[4] Try concentrating the sample or spotting multiple times in the same location (allowing the solvent to dry completely between applications).[5]
Q: My starting material and product spots are too close together (ΔRf is too small). How can I get better separation? A: This indicates your chosen eluent is not optimal for resolving the components. The key is to test different solvent systems. The goal is to find a system where the starting material has an Rf of approximately 0.3-0.5, which typically provides a good window for product separation.[8][9]
-
If Rf values are too high (spots near the solvent front): Your eluent is too polar. Decrease the proportion of the polar solvent (e.g., switch from 30% ethyl acetate in hexanes to 15%).[4]
-
If Rf values are too low (spots near the baseline): Your eluent is not polar enough. Increase the proportion of the polar solvent (e.g., switch from 15% ethyl acetate in hexanes to 30%).[4]
-
Try Different Solvents: If adjusting ratios doesn't work, change the solvents entirely. A dichloromethane/methanol system, for example, offers different selectivity compared to ethyl acetate/hexanes.
Q: Why do I need to use a "co-spot" lane on my TLC? A: The co-spot, where you apply both the starting material and the reaction mixture to the same lane, is a crucial diagnostic tool.[9] It definitively confirms if the spot in your reaction lane is remaining starting material. If you see two distinct spots in the co-spot lane, you can be confident the new spot is a different compound. If they merge into a single spot, it suggests the reaction has not progressed or the product has a very similar Rf.[9]
Protocol: Developing a TLC Method for a Grignard Reaction
This protocol outlines the monitoring of a representative reaction: the addition of methylmagnesium bromide to this compound to form the corresponding tertiary alcohol.
-
Prepare the TLC Chamber: Pour a 15:85 mixture of ethyl acetate:hexanes into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere and cover it.
-
Prepare the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate. Mark three lanes: "SM" (Starting Material), "Co" (Co-spot), and "Rxn" (Reaction).[10]
-
Spot the Plate:
-
SM Lane: Dilute the starting ketone in a volatile solvent (e.g., ethyl acetate). Using a capillary tube, make a small spot on the "SM" mark.
-
Rxn Lane: At t=0 of your reaction, use a capillary tube to withdraw a tiny aliquot of the reaction mixture and spot it on the "Rxn" mark.[8]
-
Co Lane: Spot the starting material on the "Co" mark, then carefully spot the reaction mixture directly on top of it.[9]
-
-
Develop the Plate: Place the spotted TLC plate into the saturated chamber, ensuring the solvent level is below your baseline.[10] Cover the chamber and allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Visualize the Plate:
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Allow the solvent to evaporate completely.
-
Visualize using a potassium permanganate (KMnO₄) stain. The starting ketone (SM) will appear as a faint yellow spot against a purple background. The product alcohol, being easily oxidized, will appear as a bright yellow/white spot almost immediately. The SM spot in the "Rxn" lane should diminish over time, while the product spot (with a lower Rf due to the polar -OH group) will intensify.
-
Data Summary: TLC Parameters
| Parameter | Recommendation for this compound Reactions | Rationale |
| Stationary Phase | Silica Gel 60 F₂₅₄ | Standard, versatile, and acidic nature allows for strong interactions with polar functional groups. |
| Mobile Phase (Eluent) | Start with 10-30% Ethyl Acetate in Hexanes | Good starting polarity for separating the moderately polar ketone from potential nonpolar byproducts or more polar alcohol products. Adjust ratio as needed.[4] |
| Visualization | 1. UV Light (254 nm) 2. Chemical Stain | UV is a quick, non-destructive first check.[6] A stain is essential for visualization. KMnO₄ is excellent for oxidizable products (e.g., alcohols), and DNPH is specific for the starting ketone.[6][7] |
TLC Monitoring Workflow
Section 2: Nuclear Magnetic Resonance (NMR) Monitoring
While TLC is qualitative, NMR spectroscopy is a powerful quantitative tool that provides detailed structural information about the components of your reaction mixture.[11][12] By acquiring a ¹H NMR spectrum of a reaction aliquot, you can determine the ratio of starting material to product and calculate the percent conversion.[13][14]
Frequently Asked Questions (FAQs) & Troubleshooting for NMR
Q: How do I prepare a "crude" NMR sample from my reaction mixture? A: Proper sample preparation is critical for acquiring a high-quality spectrum.[15]
-
Step 1: Take an Aliquot. Using a glass pipette, remove a small sample (0.1-0.2 mL) from the reaction.
-
Step 2: Quench/Work-up (if necessary). If your reaction contains strong acids, bases, or salts that could interfere with the NMR, perform a micro-scale workup. This involves diluting the aliquot with an organic solvent (e.g., ether), washing with water or brine in a small vial, and separating the organic layer.
-
Step 3: Remove Reaction Solvent. The non-deuterated reaction solvent will produce large signals that can obscure your analyte peaks. Evaporate the solvent from your aliquot, typically under a stream of nitrogen or on a rotary evaporator.[16]
-
Step 4: Dissolve and Filter. Dissolve the resulting crude residue in a suitable deuterated solvent (e.g., CDCl₃). Ensure it is fully dissolved. If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.[17] This prevents poor spectral quality from suspended solids.[18]
-
Step 5: Adjust Volume. The optimal sample height in a standard 5 mm NMR tube is 4-5 cm, which corresponds to about 0.6-0.7 mL of solution.[17][18]
Q: My NMR spectrum looks messy and the peaks are broad. What went wrong? A: Poor line shape (broad peaks) can result from several factors:
-
Inhomogeneous Sample: The most common cause is the presence of suspended solids.[18] Ensure your sample is fully dissolved and filtered if necessary.
-
Poor Shimming: The spectrometer's magnetic field needs to be homogenized ("shimmed") for each sample. If shimming is poor, all peaks will be broad and distorted.
-
Paramagnetic Impurities: Traces of paramagnetic metals can cause significant line broadening.[18] Ensure your glassware is clean and that no metal catalysts have contaminated the sample.
Q: How do I calculate the percent conversion from my ¹H NMR spectrum? A: The calculation relies on the principle that the area of an NMR peak (its integral) is directly proportional to the number of protons it represents.[13]
-
1. Identify Unique Peaks: Choose a well-resolved peak for your starting material and a well-resolved peak for your product that do not overlap with any other signals. For this compound, the methyl singlet (~2.1 ppm) is an excellent choice.
-
2. Integrate: Carefully integrate both the chosen starting material peak and the product peak.
-
3. Normalize: Divide each integral value by the number of protons that signal represents. For example, if you are monitoring the methyl singlet of the starting material, you would divide its integral by 3.
-
4. Calculate Conversion: Use the following formula:[14][19] % Conversion = [Normalized Integral of Product / (Normalized Integral of Product + Normalized Integral of Starting Material)] * 100
Q: The residual solvent peak from my deuterated solvent is overlapping with a key signal. What can I do? A: This is a common challenge. The first step is to see if a different deuterated solvent can be used where the residual peak is in a clear region of the spectrum (e.g., switching from CDCl₃ to Benzene-d₆ or DMSO-d₆).[15] If this is not possible, you may need to choose a different set of peaks for your conversion calculation.
Protocol: Sample Preparation and Analysis for Reaction Monitoring
-
Acquire Reference Spectrum: Before starting the reaction, acquire a clean ¹H NMR spectrum of your pure this compound starting material in your chosen deuterated solvent. This will confirm the exact chemical shift of your reference peak.
-
Take Reaction Aliquot: At your desired time point, withdraw ~0.1 mL of the reaction mixture.
-
Solvent Removal: Place the aliquot in a small vial and gently blow a stream of nitrogen or air over it until all the reaction solvent has evaporated.[16]
-
Redissolution: Add ~0.7 mL of the deuterated solvent (e.g., CDCl₃) to the vial and swirl to dissolve the residue.
-
Transfer and Filter: Using a pipette, transfer the solution through a small plug of glass wool into a clean NMR tube to a height of ~4.5 cm.[17]
-
Acquire Spectrum: Place the sample in the NMR spectrometer. Ensure the instrument is locked and shimmed correctly. Acquire a standard ¹H NMR spectrum.
-
Process and Analyze: Process the spectrum (Fourier transform, phase correction, baseline correction). Calibrate the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm). Integrate the chosen starting material and product peaks and calculate the conversion as described in the FAQ.
Data Summary: Characteristic ¹H NMR Shifts
The following table provides expected chemical shift ranges for the starting material. It is crucial to run a spectrum of your own starting material for precise values.[20]
| Protons | Functional Group | Expected Chemical Shift (δ, ppm) in CDCl₃ | Multiplicity | Key Signal for Monitoring? |
| H-a | CH₃ -C=O | ~2.15 | Singlet (s) | Yes (Excellent) |
| H-b | -CH -C=O | ~2.5 - 2.8 | Multiplet (m) | No (Often complex) |
| H-c | O-CH₂ - | ~3.4 - 4.0 | Multiplet (m) | Maybe (Can overlap) |
| H-d | -CH₂ - | ~1.6 - 1.9 | Multiplet (m) | No (Often complex) |
Structure with proton labels:
NMR Monitoring Workflow
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. silicycle.com [silicycle.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. faculty.fiu.edu [faculty.fiu.edu]
- 8. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 9. How To [chem.rochester.edu]
- 10. Thin Layer Chromatography to check purity of Benzophenone [sites.science.oregonstate.edu]
- 11. Online reaction monitoring by single-scan 2D NMR under flow conditions - Analyst (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. asahilab.co.jp [asahilab.co.jp]
- 14. quora.com [quora.com]
- 15. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 16. reddit.com [reddit.com]
- 17. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
- 18. organomation.com [organomation.com]
- 19. researchgate.net [researchgate.net]
- 20. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
improving the diastereomeric ratio in aldol reactions of 1-(Tetrahydro-2H-pyran-4-yl)ethanone
Welcome to the technical support center for optimizing aldol reactions involving 1-(Tetrahydro-2H-pyran-4-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals seeking to enhance the diastereomeric ratio in their synthetic routes. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to address the specific challenges encountered with this sterically demanding ketone.
Frequently Asked Questions (FAQs)
Q1: Why is controlling the diastereomeric ratio in the aldol reaction of this compound challenging?
A1: The tetrahydropyran (THP) ring is a bulky, non-planar substituent that can influence the facial selectivity of the enolate attack on the aldehyde. The conformational flexibility of the THP ring can also lead to a mixture of transition states, potentially lowering the diastereoselectivity. Achieving high diastereomeric ratios requires careful control over the enolate geometry and the reaction conditions to favor a single, well-defined transition state.
Q2: What is the Zimmerman-Traxler model and how does it apply to this reaction?
A2: The Zimmerman-Traxler model is a widely accepted framework for predicting the stereochemical outcome of aldol reactions.[1][2][3] It postulates that the reaction proceeds through a six-membered, chair-like transition state where the metal cation of the enolate coordinates to the carbonyl oxygen of the aldehyde.[1][2] The geometry of the enolate (E or Z) directly influences the diastereomeric outcome of the aldol product (anti or syn). For this compound, controlling the formation of either the E- or Z-enolate is paramount to achieving a high diastereomeric ratio.
Q3: What is the expected diastereomeric outcome based on the enolate geometry?
A3: According to the Zimmerman-Traxler model:
-
A Z-enolate will preferentially form the syn-aldol product . In the chair-like transition state, the bulky THP group on the enolate will occupy a pseudo-equatorial position to minimize steric hindrance, leading to the syn diastereomer.[1]
-
An E-enolate will preferentially form the anti-aldol product . Similarly, the THP group will orient itself to minimize steric clashes in the transition state, resulting in the anti diastereomer.[4]
Q4: How do reaction conditions like temperature and solvent affect the diastereomeric ratio?
A4: Aldol reactions are typically conducted at low temperatures (e.g., -78 °C) to ensure kinetic control and prevent side reactions like retro-aldol or enolate equilibration, which can scramble the stereochemistry.[1] The choice of solvent can influence the aggregation state and reactivity of the enolate. Aprotic solvents like tetrahydrofuran (THF) are commonly used for reactions involving lithium enolates.[1]
Troubleshooting Guide
Issue 1: Low Diastereomeric Ratio (d.r.) Observed in the Aldol Product
Possible Cause: Inefficient control over enolate geometry, leading to a mixture of E and Z enolates. This results in the formation of both syn and anti aldol products.
Solution: Employ strategies to selectively generate one enolate isomer. The two primary approaches are the use of lithium enolates with specific bases or the utilization of boron enolates.
Workflow for Controlling Enolate Geometry
Caption: Workflow for improving diastereoselectivity.
Protocol 1: Generation of the Z-Lithium Enolate for syn-Aldol Product
This protocol aims to form the kinetically favored Z-enolate using a bulky lithium amide base.
Materials:
-
This compound
-
Lithium diisopropylamide (LDA) or Lithium hexamethyldisilazide (LHMDS)
-
Anhydrous Tetrahydrofuran (THF)
-
Aldehyde
-
Anhydrous workup reagents (e.g., saturated aq. NH₄Cl)
Step-by-Step Methodology:
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous THF and cool to -78 °C.
-
Slowly add a solution of LDA or LHMDS (1.1 equivalents) to the cooled THF.
-
Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise to the base solution over 15-20 minutes.
-
Stir the resulting enolate solution at -78 °C for 30-60 minutes.
-
Add the aldehyde (1.0-1.2 equivalents) dropwise to the enolate solution.
-
Continue stirring at -78 °C and monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction at -78 °C with saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and perform a standard aqueous workup and extraction.
-
Purify the crude product by flash column chromatography.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy or HPLC analysis.
Protocol 2: Generation of the E-Boron Enolate for anti-Aldol Product
Boron enolates often provide higher levels of diastereoselectivity due to the shorter B-O bond lengths, which create a more compact and rigid transition state.[5][6] This magnifies steric interactions and can lead to excellent stereocontrol.[5][6]
Materials:
-
This compound
-
Dibutylboron triflate (Bu₂BOTf) or 9-Borabicyclo[3.3.1]nonane triflate (9-BBNOTf)
-
A hindered amine base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))
-
Anhydrous Dichloromethane (DCM) or Diethyl ether (Et₂O)
-
Aldehyde
Step-by-Step Methodology:
-
In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous DCM.
-
Cool the solution to 0 °C or -78 °C, depending on the specific aldehyde and desired reactivity.
-
Add the hindered amine base (1.2-1.5 equivalents).
-
Slowly add the boron triflate reagent (1.1-1.2 equivalents) dropwise. The choice of bulky substituents on the boron atom can influence the selectivity for the enolate.[6]
-
Stir the mixture for 30-60 minutes to ensure complete enolate formation.
-
Add the aldehyde (1.0-1.2 equivalents) dropwise, maintaining the reaction temperature.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with a suitable buffer (e.g., phosphate buffer pH 7) and hydrogen peroxide solution to oxidize the boron species.
-
Perform a standard aqueous workup and extraction.
-
Purify the product via flash column chromatography and determine the diastereomeric ratio.
Data Presentation: Expected Diastereomeric Ratios
| Enolization Method | Reagents | Expected Major Enolate | Expected Major Aldol Product | Typical d.r. |
| Lithium Enolate | LDA / THF, -78 °C | Z-enolate | syn-aldol | 5:1 to 15:1 |
| Boron Enolate | Bu₂BOTf / DIPEA, -78 °C | E-enolate | anti-aldol | >20:1 |
Note: These are expected outcomes based on general principles of aldol stereocontrol. Actual results may vary and require optimization.
Issue 2: Poor Yields Due to Retro-Aldol or Other Side Reactions
Possible Cause: The aldol reaction is reversible. If the reaction is allowed to warm or if the workup is not performed carefully, the aldol adduct can revert to the starting materials. Additionally, self-condensation of the ketone or aldehyde can occur.
Solution: Maintain low temperatures throughout the reaction and quenching process. Use of boron enolates can also be advantageous as they often react at lower temperatures and can be more stable than their lithium counterparts.
Zimmerman-Traxler Transition State Models
Caption: Zimmerman-Traxler models for aldol reactions.
Note: The images in the DOT script above are placeholders and would need to be replaced with actual chemical structure diagrams for a real application.
Issue 3: Difficulty with Aldehydes Prone to Enolization
Possible Cause: If the aldehyde has α-protons, it can be deprotonated by the ketone enolate or the base, leading to self-condensation and reduced yield of the desired cross-aldol product.
Solution:
-
Use a pre-formed enolate: Ensure the complete formation of the ketone enolate before adding the aldehyde. This is the standard procedure outlined in Protocols 1 and 2.
-
Employ a Mukaiyama Aldol Reaction: This variant uses a silyl enol ether of the ketone, which is more stable than a lithium or boron enolate. The reaction is then activated by a Lewis acid. This approach avoids the use of strong bases in the presence of the aldehyde.
Protocol 3: Mukaiyama Aldol Addition for Improved Compatibility
This protocol is particularly useful for sensitive aldehydes.
Materials:
-
Silyl enol ether of this compound
-
Aldehyde
-
Lewis Acid (e.g., TiCl₄, BF₃·OEt₂)[7]
-
Anhydrous Dichloromethane (DCM)
Step-by-Step Methodology:
-
Prepare the silyl enol ether of this compound using standard procedures (e.g., LDA followed by quenching with TMSCl).
-
To a flame-dried flask under an inert atmosphere, add the aldehyde (1.0 equivalent) and anhydrous DCM.
-
Cool the solution to -78 °C.
-
Slowly add the Lewis acid (1.1 equivalents) dropwise.
-
After stirring for 10-15 minutes, add a solution of the silyl enol ether (1.2 equivalents) in DCM dropwise.
-
Monitor the reaction by TLC.
-
Upon completion, quench with a saturated aqueous solution of NaHCO₃ or NH₄Cl.[8]
-
Perform a standard aqueous workup, extraction, and purification.
-
Analyze the diastereomeric ratio of the resulting β-hydroxy ketone.
Summary and Recommendations
For achieving a high diastereomeric ratio in the aldol reaction of this compound, the following recommendations are provided:
-
For the syn-aldol product: Utilize a lithium enolate generated with a bulky amide base like LDA or LHMDS at low temperatures.
-
For the anti-aldol product: Employ a boron enolate, as this generally provides higher selectivity. The choice of bulky groups on the boron reagent can be tuned to optimize the d.r.
-
For sensitive aldehydes: Consider the Mukaiyama aldol addition to avoid issues with aldehyde enolization.
It is crucial to meticulously control the reaction conditions, particularly temperature, to ensure kinetic control and maximize the diastereoselectivity.
References
- The Zimmerman-Traxler Model: A Technical Guide to Aldol Stereoselectivity - Benchchem.
- Aldol Addition and Condensation Reactions - Master Organic Chemistry.
- Zimmerman-Traxler Model | OpenOChem Learn.
- Aldol Reaction (Zimmerman-Traxler)
- Diastereoselection in Aldol Reactions - Carbon-Carbon Bond Formation Between Carbon Nucleophiles and Carbon Electrophiles | Organic Chemistry - Pharmacy 180.
- Boron Enolates for Aldol Synthesis and Other Reactions | Notes | PharmaXChange.info.
- Diastereoselection in Lewis-Acid-Medi
- Application Notes and Protocols: Mukaiyama Aldol Addition with Silyl Enol Ethers - Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Zimmerman-Traxler Model | OpenOChem Learn [learn.openochem.org]
- 4. chem3d.org [chem3d.org]
- 5. pharmacy180.com [pharmacy180.com]
- 6. pharmaxchange.info [pharmaxchange.info]
- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Strategies for Removing Triphenylphosphine Oxide (TPPO) from Wittig Reactions of 1-(Tetrahydro-2H-pyran-4-yl)ethanone
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center. This guide provides researchers, chemists, and drug development professionals with in-depth troubleshooting strategies and answers to frequently asked questions regarding the purification of Wittig reaction products. Specifically, we will address the common challenge of removing the triphenylphosphine oxide (TPPO) byproduct when using 1-(Tetrahydro-2H-pyran-4-yl)ethanone as a substrate. The presence of the polar tetrahydropyran (THP) ether moiety in the final alkene product necessitates careful selection of purification techniques to ensure high yield and purity.
Section 1: Troubleshooting Guide
This section is designed to address specific issues you may encounter during your experimental workup.
Question: My crude ¹H NMR is showing a large amount of triphenylphosphine oxide mixed with my desired alkene product. Where do I begin the purification process?
Answer: The co-occurrence of product and TPPO is the primary challenge of the Wittig reaction workup. Your starting point depends on the reaction solvent and the scale of your reaction.
First, ensure all triphenylphosphine has been converted to its oxide. Unreacted triphenylphosphine can complicate purification. A simple workup step involves washing the combined organic layers with a 10% hydrogen peroxide solution to oxidize any remaining phosphorus species to TPPO.[1]
For products derived from this compound, the resulting alkene is moderately polar. This polarity makes traditional precipitation of TPPO using nonpolar solvents like hexanes or ether challenging, as your product may also be sparingly soluble and could precipitate, leading to yield loss.[2][3] Therefore, the most effective strategy for this specific substrate is to exploit the Lewis basicity of the phosphine oxide oxygen by forming an insoluble metal salt complex.
Question: My product is soluble in polar solvents like ethanol and ethyl acetate. How can I remove the TPPO without resorting to column chromatography?
Answer: This is an ideal scenario for TPPO removal via precipitation with zinc chloride (ZnCl₂). This method forms a stable, insoluble ZnCl₂(TPPO)₂ complex that can be easily removed by filtration, even from polar solvents.[1][4][5] This technique is highly effective and scalable.
The general principle is to dissolve your crude reaction mixture in a suitable polar solvent (ethyl acetate or ethanol are excellent choices) and add a solution of ZnCl₂. The TPPO-zinc complex will precipitate as a white solid, leaving your purified alkene in the filtrate.[6] For a detailed, step-by-step guide, please refer to Protocol 1 in the Experimental Protocols section.
Question: I performed my Wittig reaction in THF. Is it possible to remove the TPPO directly from the reaction mixture before aqueous workup?
Answer: Yes, and this is a highly efficient, modern approach. While zinc and magnesium salts are less effective at precipitating TPPO from ethereal solvents like THF[7], recent studies have shown that anhydrous calcium bromide (CaBr₂) is exceptionally effective.[8]
Adding CaBr₂ directly to the THF reaction mixture will precipitate a CaBr₂-TPPO complex, which can be filtered off.[7][8] This method removes the bulk of the TPPO before any aqueous extraction, simplifying the entire purification train. It is particularly advantageous as it avoids a solvent swap. For a detailed methodology, see Protocol 2 .
Question: I'm working on a multi-gram scale and must avoid chromatography. What is my most robust and scalable option?
Answer: For large-scale synthesis, chromatography-free purification is essential.[9][10] Both metal salt precipitation methods (ZnCl₂ and CaBr₂) are highly scalable.
-
The ZnCl₂ method is robust and uses inexpensive materials. It is best performed after an initial aqueous workup and solvent swap to a compatible solvent like ethanol or ethyl acetate.[1]
-
The CaBr₂ method offers the advantage of potentially removing TPPO directly from the reaction solvent (if THF or another ether), which can streamline the process on a large scale.[8]
Another scalable, albeit less common, technique is the conversion of TPPO into an insoluble salt. Treatment of the crude mixture with oxalyl chloride at low temperatures converts TPPO to an insoluble chlorophosphonium salt, which can be removed by filtration.[3][7] However, this involves an additional reagent and should be tested on a small scale first to ensure compatibility with your product.
Section 2: Frequently Asked Questions (FAQs)
Question: Why is triphenylphosphine oxide so difficult to separate from my product?
Answer: The difficulty in removing TPPO stems from its physicochemical properties. It is a highly crystalline, moderately polar compound with a high melting point (154-158 °C).[11] Its solubility profile often mimics that of many synthetic products, meaning it is soluble in common laboratory solvents like dichloromethane, ethyl acetate, and THF, but poorly soluble in very nonpolar solvents like hexane.[11][12][13] Furthermore, TPPO lacks an acidic or basic functional group, preventing its removal by simple acid-base extraction.[14] This combination of properties often leads to co-purification or co-crystallization with the desired product.
Question: What are the primary strategies for TPPO removal, and how do they compare?
Answer: The main strategies can be grouped into four categories: physical separation, metal-complex precipitation, chemical conversion, and the use of alternative reagents. The ideal choice depends on the properties of your product, the reaction scale, and the solvent used.
| Method | Pros | Cons | Best Suited For |
| Column Chromatography | Highly effective for separating compounds with different polarities.[6] | Tedious, time-consuming, expensive on a large scale, generates significant solvent waste.[9] | Small-scale reactions (<1g), difficult separations where other methods fail. |
| Trituration/Crystallization | Simple, inexpensive, and avoids chromatography.[2][3] | Only effective if the product is highly soluble in a nonpolar solvent (e.g., hexane) where TPPO is insoluble. Often fails for polar products.[11] | Nonpolar, stable alkene products. |
| Metal Salt Precipitation | Fast, highly efficient, scalable, and effective for polar products. Works in a variety of solvents (ZnCl₂, CaBr₂).[4][8] | Requires an additional inorganic reagent; the metal salt must be fully removed from the final product. | The majority of Wittig reactions, especially at medium to large scales and with polar products. |
| Chemical Conversion | Can be very effective (e.g., with oxalyl chloride).[7] | Introduces another reactive chemical to the mixture, which may not be compatible with all functional groups. | Cases where metal salts are not desired or are ineffective. |
| Alternative Reagents | Avoids the TPPO problem entirely. | Reagents (e.g., polymer-supported phosphines, HWE reagents) can be more expensive or require different reaction conditions.[6][15] | Process development where avoiding TPPO is a primary goal. |
Question: Are there ways to avoid forming triphenylphosphine oxide in the first place?
Answer: Yes. While the Wittig reaction is classic, related olefination reactions can be used to circumvent the TPPO issue. The most common alternative is the Horner-Wadsworth-Emmons (HWE) reaction , which uses a phosphonate ester instead of a phosphonium salt. The byproduct of the HWE reaction is a water-soluble phosphate ester, which is easily removed during a standard aqueous workup.[15] Additionally, using polymer-supported triphenylphosphine allows the resulting phosphine oxide to be removed by simple filtration at the end of the reaction.[6]
Section 3: Detailed Experimental Protocols
Protocol 1: Removal of TPPO using Zinc Chloride (ZnCl₂) Precipitation
This protocol is adapted from the procedure developed by Batesky, et al. and is ideal for reactions worked up in polar solvents.[1][4]
-
Reaction Workup: After the Wittig reaction is complete, perform a standard aqueous workup. Concentrate the combined organic layers in vacuo to obtain the crude product mixture containing your alkene and TPPO.
-
Dissolution: Dissolve the crude mixture in a minimal amount of warm ethanol (approx. 3-4 mL per gram of crude material).
-
Prepare ZnCl₂ Solution: In a separate flask, prepare a ~1.8 M solution of zinc chloride in warm ethanol. Note: This may require gentle heating to fully dissolve the ZnCl₂.
-
Precipitation: To the stirred solution of the crude product, add 2 equivalents of the ZnCl₂ solution (relative to the initial amount of phosphonium salt used in the Wittig reaction). A white precipitate of the ZnCl₂(TPPO)₂ complex should form immediately or upon cooling.[4][16]
-
Stirring and Filtration: Stir the resulting suspension at room temperature for 1-2 hours or at 0 °C for 30 minutes to ensure complete precipitation. Collect the white solid by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold ethanol to recover any occluded product.
-
Isolation: The filtrate contains your purified product. Concentrate the filtrate in vacuo and analyze for purity. If trace amounts of zinc salts are a concern, a subsequent water wash of a solution of the product in a non-polar solvent can be performed.
Protocol 2: Direct Removal of TPPO from Ethereal Solvents using Calcium Bromide (CaBr₂)
This protocol is based on the findings of Hergueta, et al. and is highly effective for reactions conducted in THF, 2-MeTHF, or MTBE.[8]
-
Reaction Completion: Once the Wittig reaction is deemed complete by TLC or LCMS, allow the reaction mixture (in THF) to return to room temperature.
-
Addition of CaBr₂: To the stirred reaction mixture, add 2 equivalents of anhydrous calcium bromide (CaBr₂) powder (relative to the phosphonium salt).
-
Precipitation: Stir the resulting suspension vigorously at room temperature for 2-4 hours. A thick, white precipitate of the CaBr₂-TPPO complex will form.
-
Filtration: Filter the mixture through a pad of Celite® to remove the precipitated complex.
-
Washing: Wash the Celite® pad with a small amount of fresh THF to ensure complete recovery of the product.
-
Workup and Isolation: Combine the filtrate and washes. The resulting solution, now largely free of TPPO, can be subjected to a standard aqueous workup and concentrated in vacuo to yield the purified alkene.
Section 4: Method Selection Guide
The choice of purification strategy is critical for success. The following decision tree provides a logical workflow for selecting the optimal method for your specific circumstances.
Caption: Fig. 1: Decision workflow for TPPO removal.
References
- Batesky, D. C., Goldfogel, M. J., & Weix, D. J. (2017). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. The Journal of Organic Chemistry, 82(19), 9931–9936. [Link][1][4][5]
- Batesky, D. C., Goldfogel, M. J., & Weix, D. J. (2017). Supporting Information for Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents.
- Merwade, A. U., et al. (2021). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Omega, 6(21), 13940–13945. [Link][9]
- Shenvi Lab. (n.d.). Work up tips: Reactions with Triphenylphosphine oxide. University of Rochester. [Link][2]
- University of Rochester. (n.d.). Workup: Triphenylphosphine Oxide. Department of Chemistry. [Link][3]
- Wikipedia. (2023). Triphenylphosphine oxide. In Wikipedia. [Link][11]
- Zhang, Y., et al. (2023). Wittig reaction purification for products with very low polarity. Phosphorus, Sulfur, and Silicon and the Related Elements, 198(12), 1125-1130. [Link][17]
- Weix Research Group. (n.d.). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. University of Wisconsin–Madison. [Link][5]
- Woods, P. A., et al. (2014). A general method for the separation of triphenylphosphine oxide and reaction products using high performance countercurrent chromatography.
- Chen, J., & Yin, J. (2007). Solubilities of Triphenylphosphine Oxide in Selected Solvents.
- Scientific Update. (2023). Triphenylphosphine Oxide- Waste Not, Want Not.
- Hergueta, A. R. (2022). Easy Removal of Triphenylphosphine Oxide from Reaction Mixtures by Precipitation with CaBr₂. Organic Process Research & Development, 26(7), 2163–2172. [Link][8]
- Gilheany, D. G., et al. (2012). A Convenient Chromatography-Free Method for the Purification of Alkenes Produced in the Wittig Reaction. Organic & Biomolecular Chemistry, 10, 3531-3537. [Link][19]
- University of California, Irvine. (n.d.). The Wittig Reaction: Synthesis of Alkenes. [Link][20]
- ResearchGate. (2014). How we can remove triphenylphosphine oxide from mitsunobu mixture without column? [Link][14]
- Smith, K., & Gibbins, T. (2000). Triphenylphosphine oxide complex process.
- Merwade, A. U., et al. (2021). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Omega, 6, 13940-13945. [Link][10]
- Wipf, P. (2007). The Wittig Reaction. University of Pittsburgh. [Link][15]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. shenvilab.org [shenvilab.org]
- 3. Workup [chem.rochester.edu]
- 4. researchgate.net [researchgate.net]
- 5. Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents – WEIX RESEARCH GROUP – UW–Madison [weixgroup.chem.wisc.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. scientificupdate.com [scientificupdate.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Triphenylphosphine oxide - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. echemi.com [echemi.com]
reaction condition optimization for the synthesis of spirocycles from 1-(Tetrahydro-2H-pyran-4-yl)ethanone
Prepared by: Gemini, Senior Application Scientist
Welcome to the dedicated technical support guide for researchers, chemists, and drug development professionals working on the synthesis of spirocycles utilizing 1-(tetrahydro-2H-pyran-4-yl)ethanone. This resource is designed to provide field-proven insights and practical solutions to common challenges encountered during reaction optimization. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.
The tetrahydropyran motif is a privileged scaffold in medicinal chemistry, and its incorporation into spirocyclic architectures offers a compelling strategy to explore three-dimensional chemical space.[1] The ketone at the 4-position of the pyran ring is a versatile handle for constructing the spirocenter. This guide focuses primarily on the widely employed multicomponent reactions (MCRs) for synthesizing spirooxindoles, a class of compounds with significant biological activity, as well as other relevant cyclization strategies.[2][3]
Section 1: Troubleshooting Common Experimental Issues
This section addresses the most frequent challenges encountered during the synthesis and optimization of spirocycles from this compound.
Question: My reaction yield is very low or I'm recovering only starting materials. What are the primary factors to investigate?
Answer: Low conversion is a multifaceted problem that requires a systematic approach to diagnose. Before making drastic changes, review the fundamental aspects of your setup. Many issues stem from subtle oversights in reagent quality or reaction conditions.[4]
Initial Diagnostic Workflow:
dot digraph "Troubleshooting_Low_Yield" { graph [rankdir="TB", splines=ortho, nodesep=0.4, fontname="Arial"]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes Start [label="Low or No Yield", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; Reagents [label="1. Verify Reagent & Solvent Quality", fillcolor="#FBBC05", fontcolor="#202124"]; Conditions [label="2. Assess Reaction Conditions", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Catalyst [label="3. Evaluate Catalyst System", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Sub-nodes for Reagents Purity [label="Purity of Ketone & Reactants (NMR, GC-MS)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Anhydrous [label="Anhydrous Solvents/Reagents?", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Inert [label="Inert Atmosphere Maintained? (N2/Ar)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];
// Sub-nodes for Conditions Temp [label="Temperature Control Accurate?", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Time [label="Sufficient Reaction Time?", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Concentration [label="High Dilution Needed?", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];
// Sub-nodes for Catalyst Cat_Loading [label="Catalyst Loading Correct?", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Cat_Choice [label="Appropriate Catalyst Type? (Acid/Base/Organo)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Cat_Deactivation [label="Potential Catalyst Deactivation?", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];
// Connections Start -> Reagents; Start -> Conditions; Start -> Catalyst;
Reagents -> Purity [dir=none]; Reagents -> Anhydrous [dir=none]; Reagents -> Inert [dir=none];
Conditions -> Temp [dir=none]; Conditions -> Time [dir=none]; Conditions -> Concentration [dir=none];
Catalyst -> Cat_Loading [dir=none]; Catalyst -> Cat_Choice [dir=none]; Catalyst -> Cat_Deactivation [dir=none]; } enddot Caption: Systematic workflow for diagnosing low reaction yields.
In-Depth Analysis:
-
Reagent and Solvent Quality:
-
Anhydrous Conditions: Many catalytic systems, especially those using strong bases (e.g., KOtBu, NaH) or certain Lewis acids, are extremely sensitive to moisture.[5] Water can quench the catalyst or react with intermediates. Ensure solvents are freshly dried and glassware is flame-dried under an inert atmosphere.[4]
-
Starting Material Purity: The starting ketone, this compound, should be pure. Impurities can inhibit catalysts or lead to unforeseen side reactions. The same applies to other reaction partners, such as isatin or malononitrile derivatives, which can degrade upon storage.
-
-
Reaction Conditions:
-
Temperature: Intramolecular reactions often have a high activation energy. If you are running the reaction at room temperature with low conversion, consider increasing the temperature to reflux.[5] Conversely, some highly exothermic MCRs may require cooling to prevent side-product formation.
-
Concentration: For intramolecular cyclizations, high concentrations can favor intermolecular side reactions, leading to polymers or dimers.[5] If you suspect this is an issue, running the reaction under high-dilution conditions (e.g., <0.01 M) can significantly improve the yield of the desired spirocycle.
-
-
Catalyst System:
-
Base-Catalyzed Reactions: The choice of base is critical. For reactions requiring enolate formation from the starting ketone, a weak base like triethylamine (Et3N) may be insufficient. A stronger base, such as potassium tert-butoxide (KOtBu), may be required to shift the equilibrium towards the enolate, driving the reaction forward.[5]
-
Acid-Catalyzed Reactions: In Prins-type cyclizations, the strength and stoichiometry of the acid are paramount.[6] Using a weak acid or insufficient loading of a strong acid like methanesulfonic acid (MsOH) may result in poor conversion. Some reactions may also produce water, which can inhibit the acid catalyst; in such cases, using a Dean-Stark apparatus to remove water can be beneficial.[5]
-
Organocatalysis: In asymmetric syntheses, such as the formation of spiro[4H-pyran-3,3′-oxindole] derivatives using cinchona alkaloid catalysts, the catalyst loading is crucial. Too little catalyst will result in a sluggish reaction, while excess catalyst may not improve the yield and can complicate purification.[7]
-
Question: My reaction is producing a complex mixture of products. How can I improve the selectivity?
Answer: Poor selectivity is often a result of competing reaction pathways or suboptimal stereocontrol. Identifying the structure of the major byproducts is the first step toward solving the problem.
Common Selectivity Issues & Solutions:
| Issue | Probable Cause | Recommended Solution | Causality & Rationale |
| Polymeric Material/High MW Smear on TLC | Intermolecular side reactions are outcompeting the desired intramolecular cyclization. | Run the reaction at high dilution (0.01 M or lower) using a syringe pump for slow addition of the substrate.[5] | Slow addition maintains a low instantaneous concentration of the reactant, kinetically favoring the first-order intramolecular pathway over the second-order intermolecular pathway. |
| Formation of Elimination Products | In acid-catalyzed reactions like the Prins cyclization, the intermediate carbocation can be trapped by a counter-ion and subsequently undergo elimination.[6] | Use a non-nucleophilic acid (e.g., trifluoromethanesulfonic acid at low temperatures) or a milder Lewis acid. Reduce reaction temperature. | Stronger, more reactive acids can promote elimination. Lower temperatures can disfavor the elimination pathway, which often has a higher activation energy than the desired cyclization.[6] |
| Poor Diastereoselectivity | The transition state energies for the formation of different diastereomers are very similar. | Screen different solvents to influence transition state geometry. For catalyzed reactions, screen different catalyst ligands.[8] In some cases, adding a Brønsted acid can promote stereoselective protonation before a reduction step.[8] | The solvent cage and catalyst-substrate interactions directly influence the geometry of the transition state. A systematic screen can identify conditions that favor one geometry over another, enhancing diastereoselectivity. |
Question: My spirocyclic product is highly polar and difficult to purify by standard silica gel chromatography. What purification strategies can I use?
Answer: Spirocycles containing multiple heteroatoms (oxygen, nitrogen) are often highly polar, leading to poor mobility and significant tailing on silica gel columns.
Purification Strategies for Polar Compounds:
-
Modify the Stationary Phase:
-
Amine-Functionalized or Diol-Functionalized Silica: These phases are less acidic than standard silica and can improve the chromatography of basic or highly polar compounds.[9]
-
Alumina (Neutral or Basic): Can be an effective alternative to silica gel for certain polar compounds, especially those sensitive to the acidity of silica.
-
-
Modify the Mobile Phase:
-
Additives: For basic compounds (e.g., containing a free amine), adding a small amount of triethylamine or ammonia (e.g., 0.1-1%) to the eluent can suppress interactions with acidic silanol groups and improve peak shape. For acidic compounds, adding acetic or formic acid can have a similar effect.
-
High Polarity Systems: If your compound is immobile even in 100% ethyl acetate, consider more polar solvent systems like dichloromethane/methanol or chloroform/methanol/water mixtures.[9]
-
-
Alternative Techniques:
-
Reverse-Phase Chromatography (C18): This is an excellent technique for polar compounds. The compound is eluted with a polar mobile phase (e.g., water/acetonitrile or water/methanol), often with a gradient. Non-polar impurities will be strongly retained, while your polar product elutes earlier.[10]
-
Recrystallization/Trituration: If your product is a solid, recrystallization is the best method for purification. If it is an oil or gum, trituration can be effective. This involves washing the crude product with a solvent in which the desired compound is insoluble, but the impurities are soluble (e.g., washing with cold diethyl ether or hexane).[11]
-
Lyophilization (Freeze-Drying): If the product is isolated from an aqueous solution and is non-volatile, lyophilization is an effective way to remove water without heating, which is ideal for thermally sensitive compounds.[10]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: How do I choose between acid, base, or organocatalysis for my spirocyclization? A1: The choice depends entirely on the desired transformation.
-
Acid Catalysis is typically used for reactions involving carbocation intermediates, such as the Prins cyclization of the ketone with a homoallylic alcohol to form spiro-tetrahydropyrans.[6][12]
-
Base Catalysis is employed when the key step is the formation of an enolate from the ketone for a subsequent nucleophilic attack, such as in an intramolecular aldol-type reaction.[5]
-
Organocatalysis is the method of choice for enantioselective reactions. For instance, chiral cinchona alkaloid-derived thioureas are highly effective for the three-component synthesis of optically active spiro[4H-pyran-3,3′-oxindole] derivatives.[7]
Q2: What is the typical role of this compound in a multicomponent reaction (MCR) to form a spirooxindole? A2: In the common three-component synthesis of spiro[4H-pyran-3,3′-oxindole] derivatives, the ketone does not directly participate. The reaction typically involves an isatin, malononitrile, and a 1,3-dicarbonyl compound (like dimedone or an acetoacetate).[7] However, this compound can be used in other MCRs. For example, it can serve as the ketone component in reactions with isatins and amino acids to generate spiro-pyrrolidine scaffolds via in situ formation of azomethine ylides.[3]
dot digraph "MCR_Scheme" { graph [rankdir="LR", splines=true, nodesep=0.5, fontname="Arial"]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes Isatin [label="Isatin Derivative", fillcolor="#F1F3F4", fontcolor="#202124"]; Ketone [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; AminoAcid [label="Amino Acid\n(e.g., Proline)", fillcolor="#F1F3F4", fontcolor="#202124"]; OnePot [label="One-Pot\nReaction", shape=oval, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="Spiro[pyrrolidine-oxindole]\nProduct", shape=Mdiamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections Isatin -> OnePot; Ketone -> OnePot; AminoAcid -> OnePot; OnePot -> Product [label=" [3+2] Cycloaddition"]; } enddot Caption: A simplified multicomponent reaction pathway.
Q3: My target spirocycle is chiral. What are the key considerations for achieving high enantioselectivity? A3: Achieving high enantioselectivity requires precise control over the reaction's transition state.
-
Catalyst Choice: This is the most critical factor. Use a well-established chiral catalyst for your specific reaction type, such as a proline- or cinchona alkaloid-derived organocatalyst.[7]
-
Temperature: Asymmetric reactions are often run at low temperatures (e.g., 0 °C to -78 °C) to maximize the energy difference between the diastereomeric transition states, which translates to higher enantiomeric excess (ee).
-
Additives: In some cases, additives can dramatically improve enantioselectivity. For example, the addition of a small amount of water was found to significantly improve the ee values in the synthesis of spiro[4H-pyran-3,3′-oxindole] derivatives.[7]
Section 3: Experimental Protocol Example
This section provides a representative protocol based on established literature for the synthesis of a spirocycle, illustrating the practical application of the principles discussed.
Protocol: Organocatalytic Enantioselective Synthesis of a Spiro[4H-pyran-3,3′-oxindole] Derivative
This protocol is adapted from the enantioselective three-component reaction described in the literature.[7] It uses isatin, malononitrile, and a 1,3-dicarbonyl compound, catalyzed by a cinchonidine-derived thiourea. While this specific example does not use this compound, it serves as an excellent model for setting up a complex, catalyst-controlled spirocyclization.
Materials:
-
Isatin (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
1,3-Dicarbonyl compound (e.g., ethyl acetoacetate) (1.2 mmol)
-
Cinchonidine-derived thiourea catalyst (0.1 mmol, 10 mol%)
-
Toluene (5 mL)
-
Water (0.5 mmol, 50 mol%)
Procedure:
-
To a dry reaction vial equipped with a magnetic stir bar, add the isatin (1.0 mmol), malononitrile (1.0 mmol), 1,3-dicarbonyl compound (1.2 mmol), and the chiral thiourea catalyst (0.1 mmol).
-
Add toluene (5 mL) and water (9 µL, 0.5 mmol) to the vial.
-
Seal the vial and cool the reaction mixture to 0 °C in an ice bath.
-
Stir the reaction mixture vigorously at 0 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the isatin starting material is consumed (typically 12-24 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the toluene.
-
The crude residue can be directly purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired spirooxindole product.
-
Characterize the product by ¹H NMR, ¹³C NMR, and HRMS. Determine the enantiomeric excess (ee) by chiral HPLC analysis.
References
- Troubleshooting low yield in 1,5-diketone cyclization. BenchChem. [URL: https://www.benchchem.
- Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. National Center for Biotechnology Information (PMC - NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7249216/]
- Synthesis of spiro[dihydropyridine-oxindoles] via three-component reaction of arylamine, isatin and cyclopentane-1,3-dione. Beilstein Journals. [URL: https://www.beilstein-journals.org/bjoc/articles/10/117]
- MULTICOMPONENT REACTIONS: SYNTHESIS OF SPIROCYCLIC TETRAHYDROPYRAN DERIVATIVES BY PRINS CYCLIZATION. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/30386111/]
- Stereoselective Synthesis of Spirooxindole Derivatives Using One-Pot Multicomponent Cycloaddition Reaction and Evaluation of Their Antiproliferative Efficacy. PubMed Central (PMC). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7587201/]
- Transition metal-catalyzed synthesis of spirooxindoles. National Center for Biotechnology Information (PMC - NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7893952/]
- Enantioselective synthesis of spiro[4H-pyran-3,3′-oxindole] derivatives catalyzed by cinchona alkaloid thioureas. National Center for Biotechnology Information (PMC - NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8130880/]
- Multicomponent reactions: synthesis of spirocyclic tetrahydropyran derivatives by prins cyclization. SciSpace. [URL: https://typeset.io/papers/multicomponent-reactions-synthesis-of-spirocyclic-2c1b0m6b]
- Troubleshooting low yields in the synthesis of cyclopropyl ketones. BenchChem. [URL: https://www.benchchem.com/troubleshooting/low-yields-synthesis-cyclopropyl-ketones]
- Troubleshooting low yields in the synthesis of substituted enones. BenchChem. [URL: https://www.benchchem.com/troubleshooting/low-yields-synthesis-substituted-enones]
- ONE-POT SYNTHESIS OF SPIRO-3,4-DIHYDRO-2H- PYRROLES THROUGH TANDEM NUCLEOPHILIC CYCLISATION REACTION. RASĀYAN Journal of Chemistry. [URL: https://rasayanjournal.co.in/admin/php/upload/110_pdf.pdf]
- Synthesis of spiro-4H-pyran derivatives. ResearchGate. [URL: https://www.researchgate.
- Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals. MDPI. [URL: https://www.mdpi.com/1420-3049/26/19/5988]
- Optimization of spirocyclization towards 2aa. ResearchGate. [URL: https://www.researchgate.
- Design and Synthesis of Spirocycles via Olefin Metathesis. ResearchGate. [URL: https://www.researchgate.
- Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.0c03675]
- Tetrahydropyran synthesis. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/ethers/tetrahydropyrans.shtm]
- For highly polar compound, how to do the purification? ResearchGate. [URL: https://www.researchgate.net/post/For_highly_polar_compound_how_to_do_the_purification_Is_it_first_to_be_purified_by_normal_column_and_then_by_reverse_phase_or_by_size_exclusion]
- "common side reactions in tetrahydropyridine synthesis and how to avoid them". BenchChem. [URL: https://www.benchchem.com/troubleshooting/common-side-reactions-tetrahydropyridine-synthesis-avoid-them]
- Application Notes and Protocols: Synthesis of Spirocyclic Compounds Using Tetrahydrothiopyran-4-one. BenchChem. [URL: https://www.benchchem.com/application-notes/synthesis-spirocyclic-compounds-using-tetrahydrothiopyran-4-one]
- Appendix A. Properties, Purification, and Use of Organic Solvents. ResearchGate. [URL: https://www.researchgate.
- How Can You Purify Solvents for Laboratory Use? YouTube. [URL: https://www.youtube.
- How can I isolate a highly polar compound from an aqueous solution? ResearchGate. [URL: https://www.researchgate.
- Ninja technique to purify organic compounds- synthetic chemist must watch it. YouTube. [URL: https://www.youtube.
- This compound 97%. AChemBlock. [URL: https://www.achemblock.com/i-9300/1-(tetrahydro-2h-pyran-4-yl)ethanone.html]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stereoselective Synthesis of Spirooxindole Derivatives Using One-Pot Multicomponent Cycloaddition Reaction and Evaluation of Their Antiproliferative Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scispace.com [scispace.com]
- 7. Enantioselective synthesis of spiro[4H-pyran-3,3′-oxindole] derivatives catalyzed by cinchona alkaloid thioureas: Significant water effects on the enantioselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. MULTICOMPONENT REACTIONS: SYNTHESIS OF SPIROCYCLIC TETRAHYDROPYRAN DERIVATIVES BY PRINS CYCLIZATION - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Reactivity of 1-(Tetrahydro-2H-pyran-4-yl)ethanone and Cyclohexanone
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry and drug development, the selection of appropriate building blocks is paramount to the success of a synthetic campaign. The reactivity of these synthons dictates reaction conditions, yields, and impurity profiles. This guide provides an in-depth comparative analysis of the reactivity of two structurally related ketones: 1-(tetrahydro-2H-pyran-4-yl)ethanone and the archetypal cyclohexanone. While cyclohexanone is a well-trodden substrate in a myriad of organic transformations, its heterocyclic analog, this compound, presents a nuanced reactivity profile that can be strategically exploited. This analysis is grounded in fundamental electronic principles and supported by available experimental data for these and closely related systems.
Structural and Electronic Considerations: A Tale of Two Rings
At first glance, this compound and cyclohexanone share a common six-membered ring scaffold. However, the introduction of an oxygen atom into the pyran ring of this compound fundamentally alters its electronic properties and, consequently, its chemical reactivity.
This compound features an ether oxygen atom at the 1-position of the ring. This heteroatom exerts a significant electron-withdrawing inductive effect (-I effect) due to the high electronegativity of oxygen. This effect propagates through the sigma bonds of the ring, influencing the reactivity of the distal acetyl group.
Cyclohexanone , in contrast, is a carbocyclic ketone, with its reactivity profile serving as a widely recognized benchmark in organic chemistry.
The primary points of comparison for their reactivity revolve around two key areas:
-
Electrophilicity of the Carbonyl Carbon: The electron-withdrawing nature of the pyran oxygen is anticipated to increase the partial positive charge on the carbonyl carbon of this compound, making it a more potent electrophile for nucleophilic attack.
-
Acidity of the α-Protons: The inductive effect of the ring oxygen in this compound is also expected to stabilize the conjugate base (enolate) formed upon deprotonation of the α-protons. This increased stabilization suggests a lower pKa for the α-protons compared to cyclohexanone, potentially leading to faster enolate formation.[1]
Comparative Reactivity in Key Transformations
We will now explore the anticipated and observed reactivity of these two ketones in three fundamental classes of organic reactions: nucleophilic addition to the carbonyl, enolate formation and subsequent reactions, and reduction of the carbonyl group.
Nucleophilic Addition: The Grignard Reaction
The Grignard reaction is a classic example of nucleophilic addition to a carbonyl. The increased electrophilicity of the carbonyl carbon in this compound is expected to facilitate a more rapid reaction compared to cyclohexanone.
Table 1: Comparison of Grignard Reaction Parameters
| Parameter | Cyclohexanone | This compound | Rationale for Difference |
| Reactivity | Standard | Expected to be higher | The -I effect of the ring oxygen increases the electrophilicity of the carbonyl carbon. |
| Typical Yield | Good to excellent | Expected to be good to excellent | Favorable kinetics should lead to high conversion. |
| Side Reactions | Enolization with bulky Grignard reagents can be a minor issue.[2] | Similar potential for enolization, though the more electrophilic carbonyl may favor addition. | Steric hindrance around the carbonyl is comparable. |
Experimental Protocol: Grignard Reaction with Methylmagnesium Bromide
This protocol provides a standardized method for comparing the reactivity of the two ketones.
Caption: Workflow for a comparative Grignard reaction.
Detailed Steps:
-
Grignard Reagent Preparation: In a flame-dried, two-necked flask under an inert atmosphere (e.g., nitrogen or argon), prepare a 1.0 M solution of methylmagnesium bromide in anhydrous tetrahydrofuran (THF).
-
Reaction Setup: In a separate flame-dried flask, dissolve the ketone (1.0 equivalent) in anhydrous THF. Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Addition: Slowly add the ketone solution to the stirred Grignard reagent via a dropping funnel over 30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to 0 °C and slowly quench by the addition of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Expected Outcome: this compound is predicted to react faster and may proceed to completion under milder conditions or in a shorter timeframe than cyclohexanone.
Enolate Formation and Reactivity: Aldol Condensation
The rate of enolate formation is a critical factor in reactions such as the aldol condensation. The pKa of the α-protons of cyclohexanone is approximately 19-21.[1] Due to the inductive effect of the ring oxygen, the α-protons of this compound are expected to be more acidic.
Table 2: Comparison of Aldol Condensation Reactivity
| Parameter | Cyclohexanone | This compound | Rationale for Difference |
| α-Proton Acidity (pKa) | ~19-21 | Expected to be lower (<19) | The -I effect of the ring oxygen stabilizes the enolate.[1] |
| Rate of Enolate Formation | Moderate | Expected to be faster | Lower pKa leads to more rapid deprotonation. |
| Aldol Reaction Rate | Standard | Expected to be faster | The rate-determining step is often enolate formation. |
| Typical Yields | Good, but can be variable. | Expected to be good to excellent. | More efficient enolate formation can lead to higher yields. |
Experimental Protocol: Base-Catalyzed Aldol Condensation with Benzaldehyde
This protocol outlines a method for a direct comparison of the two ketones in an aldol condensation.
Caption: Workflow for a comparative aldol condensation.
Detailed Steps:
-
Reactant Solution: In a round-bottom flask, dissolve the ketone (1.0 equivalent) and benzaldehyde (2.2 equivalents) in ethanol.
-
Base Addition: While stirring at room temperature, add a 10% aqueous solution of sodium hydroxide (1.2 equivalents) dropwise over 15 minutes.
-
Reaction: Continue stirring at room temperature for 2-4 hours. The product may begin to precipitate.
-
Isolation: Cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration.
-
Purification: Wash the filter cake with cold water until the washings are neutral, followed by a wash with cold ethanol. The product can be further purified by recrystallization from ethanol.
Expected Outcome: this compound is anticipated to form the aldol product more rapidly than cyclohexanone. This could translate to higher yields in a given timeframe or the ability to use milder reaction conditions.
Olefination: The Wittig Reaction
The Wittig reaction, which converts a carbonyl to an alkene, is another key transformation. The reaction rate is dependent on the electrophilicity of the carbonyl carbon.
Table 3: Comparison of Wittig Reaction Parameters
| Parameter | Cyclohexanone | This compound | Rationale for Difference |
| Reactivity | Standard | Expected to be higher | Increased electrophilicity of the carbonyl carbon should accelerate the initial attack by the ylide. |
| Reaction Time | Typically several hours to overnight.[1] | Potentially shorter reaction times. | Faster reaction kinetics. |
| Typical Yield | Good (e.g., ~84% for methylenecyclohexane).[3] | Expected to be good to excellent. | Efficient conversion is anticipated. |
Experimental Protocol: Wittig Reaction with Methylenetriphenylphosphorane
This protocol details the in-situ generation of the Wittig reagent and its reaction with the ketone.
Caption: Experimental workflow for the Wittig reaction.
Detailed Steps:
-
Ylide Preparation: In a flame-dried, two-necked flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF. Cool the suspension to 0 °C and slowly add potassium tert-butoxide (1.05 equivalents). Allow the mixture to warm to room temperature and stir for 1 hour to form the ylide (a characteristic orange-red color).
-
Reaction: To the freshly prepared ylide, add a solution of the ketone (1.0 equivalent) in anhydrous THF dropwise at room temperature.
-
Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction may take several hours.
-
Workup: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to yield the corresponding alkene.
Expected Outcome: The reaction with this compound is predicted to proceed more rapidly than with cyclohexanone due to the enhanced electrophilicity of its carbonyl group.
Conclusion
The presence of the oxygen heteroatom in this compound exerts a pronounced electron-withdrawing inductive effect, which is the primary determinant of its heightened reactivity compared to cyclohexanone. This manifests as:
-
Increased electrophilicity of the carbonyl carbon , leading to faster rates of nucleophilic addition and olefination reactions.
-
Increased acidity of the α-protons , resulting in more rapid enolate formation and potentially higher yields in base-catalyzed reactions like the aldol condensation.
For medicinal and process chemists, the enhanced reactivity of this compound can be a significant advantage. It may allow for the use of milder reaction conditions, shorter reaction times, and potentially cleaner reaction profiles. However, this increased reactivity also necessitates careful control of reaction parameters to avoid potential side reactions. The choice between these two ketones will ultimately depend on the specific synthetic context, desired reaction outcome, and the need to balance reactivity with selectivity. The protocols provided herein offer a robust framework for conducting direct comparative studies to quantify these reactivity differences in a laboratory setting.
References
- Diastereoselective Synthesis of Highly Substituted Tetrahydropyran-4-ones. Organic Letters.
- Alkylation of Enolates with Triflates.
- Solved Question One (The Wittig reaction of cyclohexanone... | Chegg.com.
- Grignard reagents undergo a general and very useful reaction with ketones... | Homework.Study.com.
- methylenecyclohexane - Organic Syntheses Procedure.
- CHEM 330 Topics Discussed on Oct 19 Principle: the alkylation of cyclohexanone enolates...
- Enolates - Formation, Stability, and Simple Reactions - Master Organic Chemistry.
- Solved Attempted Grignard reaction of cyclohexanone with... | Chegg.com.
- Wittig Reaction - Chemistry LibreTexts.
Sources
A Comparative Guide to Nucleophilic Additions: 1-(Tetrahydro-2H-pyran-4-yl)ethanone vs. Cyclopentanone
Introduction
In the landscape of medicinal chemistry and organic synthesis, cyclic ketones are indispensable building blocks. Their carbonyl group serves as a versatile handle for carbon-carbon bond formation and functional group interconversion, primarily through nucleophilic addition reactions. The reactivity of this carbonyl, however, is not uniform across all cyclic systems. It is profoundly influenced by the structural and electronic characteristics of the ring to which it is attached.
This guide provides an in-depth comparison of two structurally distinct ketones: the strained, five-membered cyclopentanone and the conformationally flexible, heteroatomic six-membered ring system, 1-(Tetrahydro-2H-pyran-4-yl)ethanone . Understanding their differential reactivity is crucial for researchers in drug development, enabling more precise control over reaction outcomes and the strategic design of complex molecular architectures. We will dissect the underlying principles governing their behavior, supported by experimental data and detailed protocols, to offer a comprehensive resource for the practicing scientist.
Structural and Electronic Foundations of Reactivity
The divergent behavior of cyclopentanone and this compound in nucleophilic additions stems directly from their unique molecular structures.
Cyclopentanone: The five-membered ring of cyclopentanone is characterized by significant angle and torsional strain. The internal angles of a planar pentagon are 108°, close to the ideal sp³ angle of 109.5° but far from the 120° required for an sp²-hybridized carbonyl carbon. This inherent strain, often termed "I-strain" (internal strain), makes the transition from a trigonal planar carbonyl (sp²) to a tetrahedral intermediate (sp³) upon nucleophilic attack more energetically favorable, as it helps to alleviate some of the ring strain. Consequently, cyclopentanone often exhibits enhanced reactivity compared to unstrained or six-membered ring ketones.
This compound: This molecule features a six-membered tetrahydropyran (THP) ring, which, like cyclohexane, adopts a stable, strain-free chair conformation.[1][2] The acetyl group resides at the 4-position, and its preferred orientation—equatorial to minimize steric interactions—dictates the accessibility of the carbonyl carbon. The key distinguishing feature is the endocyclic oxygen atom. This heteroatom exerts a powerful electron-withdrawing inductive effect, which can increase the electrophilicity of the exocyclic carbonyl carbon. However, the chair conformation presents two distinct faces for nucleophilic attack (axial and equatorial), leading to the potential for diastereoselectivity, a feature absent in unsubstituted cyclopentanone.
The Bürgi-Dunitz Trajectory: A Universal Principle of Attack
Nucleophilic attack on a carbonyl carbon is not a random event. Crystallographic studies and computational models have established that the nucleophile approaches the electrophilic carbon at a specific angle, known as the Bürgi-Dunitz angle, typically around 105-107°.[3][4][5] This trajectory represents an optimal compromise between maximizing the stabilizing overlap of the nucleophile's Highest Occupied Molecular Orbital (HOMO) with the carbonyl's π* Lowest Unoccupied Molecular Orbital (LUMO) and minimizing electrostatic repulsion from the carbonyl oxygen's lone pairs and π-system electrons.[6][7]
While the principle is universal, the specific steric environment of each ketone can influence the feasibility of achieving this ideal trajectory, thereby affecting reaction rates and stereochemical outcomes.
Caption: Bürgi-Dunitz trajectory for nucleophilic attack.
Comparative Reactivity in Key Transformations
To illustrate the practical differences between these ketones, we will examine their behavior in two fundamental nucleophilic addition reactions: the Grignard reaction and the Wittig reaction.
Grignard Reaction: Addition of Organometallic Nucleophiles
The Grignard reaction, involving the addition of an organomagnesium halide to a carbonyl, is a robust method for forming new carbon-carbon bonds and producing secondary or tertiary alcohols.[8][9]
-
Cyclopentanone: Due to its ring strain, cyclopentanone is generally highly reactive towards Grignard reagents. The reaction proceeds readily to form the corresponding tertiary alcohol, 1-alkylcyclopentanol.
-
This compound: The reaction with a Grignard reagent (e.g., MeMgBr) will also yield a tertiary alcohol. However, the key difference lies in the stereochemical outcome. The pre-existing chair conformation of the THP ring means the two faces of the carbonyl are diastereotopic. Attack from the axial face leads to one diastereomer, while attack from the equatorial face leads to the other. The product ratio is determined by the steric hindrance presented by the ring to the approaching nucleophile, with attack from the less hindered face being favored.
Wittig Reaction: Alkene Synthesis
The Wittig reaction transforms a ketone into an alkene by reacting it with a phosphorus ylide (a Wittig reagent).[10][11] This reaction is a cornerstone of alkene synthesis due to its reliability and stereochemical predictability.[12]
-
Cyclopentanone: The reaction of cyclopentanone with a Wittig reagent, such as methylenetriphenylphosphorane (Ph₃P=CH₂), efficiently produces methylenecyclopentane. The relatively unhindered nature of the carbonyl group allows for facile formation of the key oxaphosphetane intermediate.[13]
-
This compound: This ketone also undergoes the Wittig reaction to yield the corresponding alkene.[14] The reactivity can be slightly attenuated compared to cyclopentanone due to the greater steric bulk of the THP ring system. The choice of ylide (stabilized vs. non-stabilized) will influence the stereoselectivity (E/Z) of the resulting double bond, a consideration that is equally relevant for both ketones.[11]
Data Summary: A Head-to-Head Comparison
The following table summarizes the expected outcomes and key differentiating factors for nucleophilic additions to the two ketones.
| Feature | Cyclopentanone | This compound | Rationale |
| Relative Reactivity | Generally Higher | Generally Lower | Higher ring strain in cyclopentanone favors the sp² to sp³ transition.[15] |
| Key Structural Driver | Ring Strain (I-Strain) | Chair Conformation, Steric Hindrance | Strain relief accelerates the reaction for cyclopentanone. The bulky, stable chair of the THP ring presents greater steric hindrance. |
| Primary Stereochemical Outcome | Achiral Product (unless substituted) | Diastereomers | The two faces of the carbonyl in the THP derivative are diastereotopic due to the ring conformation. |
| Influence of Heteroatom | N/A | Electron-withdrawing inductive effect from ring oxygen increases carbonyl electrophilicity. | The oxygen atom in the THP ring polarizes the C=O bond, partially offsetting the lower reactivity from reduced strain. |
| Typical Grignard Product | Tertiary Alcohol | Diastereomeric Tertiary Alcohols | Formation of a new stereocenter on a prochiral starting material. |
| Typical Wittig Product | Exocyclic Alkene | Exocyclic Alkene | Both ketones are converted to the corresponding alkene.[10][14] |
Experimental Protocols
The following protocols provide standardized procedures for conducting nucleophilic additions on these ketones. They are designed to be self-validating by including clear steps for reaction setup, monitoring, workup, and purification.
Protocol 1: Grignard Reaction with Cyclopentanone
This protocol details the synthesis of 1-phenylcyclopentanol from cyclopentanone and phenylmagnesium bromide.
Caption: Workflow for Grignard Reaction with Cyclopentanone.
Methodology:
-
Preparation: Assemble a flame-dried, three-necked flask with a reflux condenser, dropping funnel, and nitrogen inlet.[16] Add magnesium turnings (1.2 eq) and a single crystal of iodine.
-
Grignard Formation: Add a solution of bromobenzene (1.1 eq) in anhydrous diethyl ether to the dropping funnel. Add a small portion to the magnesium to initiate the reaction, noted by the disappearance of the iodine color.[17] Add the remaining bromobenzene solution dropwise to maintain a gentle reflux. Stir for an additional 30 minutes post-addition.
-
Reaction: Cool the resulting Grignard reagent to 0°C in an ice bath. Add a solution of cyclopentanone (1.0 eq) in anhydrous diethyl ether dropwise, keeping the internal temperature below 10°C.[17]
-
Workup: After stirring for 1-2 hours at room temperature, cool the mixture to 0°C and slowly quench with a saturated aqueous solution of ammonium chloride.
-
Purification: Transfer the mixture to a separatory funnel, extract the aqueous layer three times with diethyl ether, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Protocol 2: Wittig Reaction with this compound
This protocol describes the synthesis of 4-(prop-1-en-2-yl)tetrahydro-2H-pyran.
Methodology:
-
Ylide Preparation: In a flame-dried flask under nitrogen, suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0°C and add n-butyllithium (n-BuLi, 1.05 eq) dropwise.[18] Allow the resulting orange-red mixture to stir at room temperature for 1 hour to ensure complete ylide formation.
-
Reaction: Cool the ylide solution back to 0°C. Add a solution of this compound (1.0 eq) in anhydrous THF dropwise.[18]
-
Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Transfer to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The crude product can be purified via flash column chromatography to separate the alkene product from the triphenylphosphine oxide byproduct.[18]
Conclusion and Outlook
The comparison between cyclopentanone and this compound highlights a fundamental principle in organic chemistry: structure dictates reactivity.
-
Cyclopentanone's reactivity is dominated by its inherent ring strain, which provides a thermodynamic driving force for nucleophilic addition.
-
This compound , while less reactive due to its strain-free chair conformation, offers the opportunity for stereocontrol. The conformationally locked ring creates a diastereotopic environment at the carbonyl carbon, allowing for predictable and often highly selective nucleophilic attack.
For the synthetic chemist, the choice between these or similar ketones is a strategic one. When rapid, high-yield conversion is the primary goal and stereochemistry at the carbonyl carbon is not a factor, a strained system like cyclopentanone is an excellent choice. Conversely, when the introduction of a new stereocenter with a controlled configuration is required, a conformationally defined system like the tetrahydropyran derivative provides the necessary stereochemical handle. This understanding is paramount in the rational design of synthetic routes for complex, biologically active molecules where precise three-dimensional structure is critical for function.
References
- Wu, Y. D., & Houk, K. N. (1991). Electronic and conformational effects on .pi.-facial stereoselectivity in nucleophilic additions to carbonyl compounds. Journal of the American Chemical Society.
- Minh, T. N. (2024). Nucleophilic addition to carbonyl groups from qualitative to quantitative computational studies. A historical perspective. Comptes Rendus de l'Académie des Sciences.
- Wikipedia. (n.d.). Bürgi–Dunitz angle.
- Filo. (n.d.). Reaction of Cyclopentanone with OH⁻.
- Clifton, I. J., et al. (2014). Adherence to Bürgi–Dunitz stereochemical principles requires significant structural rearrangements in Schiff-base formation: insights from transaldolase complexes. Acta Crystallographica Section D: Biological Crystallography.
- Rzepa, H. (2015). The Bürgi–Dunitz angle revisited: a mystery? Henry Rzepa's Blog.
- Wikipedia. (n.d.). Nucleophilic conjugate addition.
- University of Toronto. (n.d.). CHEM 330 Topics Discussed on Nov. 9.
- Sabbah, M., et al. (2017). Kinetic Study of OH Radical Reactions with Cyclopentenone Derivatives. ACS Publications.
- OpenOChem Learn. (n.d.). The Burgi-Dunitz Trajectory.
- OpenStax. (2023). 19.13 Conjugate Nucleophilic Addition to α,β‑Unsaturated Aldehydes and Ketones. Organic Chemistry.
- NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples.
- Toste, F. D., et al. (2018). Initial results on the addition of branched cyclic ketone to... ResearchGate.
- ChemTube3D. (n.d.). Aldol reaction of cyclopentanone.
- Saskoer.ca. (n.d.). 7.8. Stereochemistry of Addition Reactions. Introduction to Organic Chemistry.
- Organic Chemistry Portal. (n.d.). Grignard Reaction - Common Conditions.
- Study.com. (n.d.). Show how to convert cyclopentanone to the given compound. In addition to cyclopentanone, use any other organic or inorganic reagents as required. Homework.Study.com.
- Ohshima, T., et al. (2016). Grignard Reactions in Cyclopentyl Methyl Ether. Chemistry – An Asian Journal.
- Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment).
- University of Maryland. (n.d.). CHEM333 Lab Experiment 9 The WITTIG REACTION With CHEMILUMINESCENCE!
- Wipf, P. (2007). The Wittig Reaction. University of Pittsburgh.
- PubChem. (n.d.). This compound.
- Organic Chemistry Portal. (n.d.). Wittig Reaction.
- Samir, E. (2016). The Uses of Cyclopentanone for the Synthesis of Biologically Active Pyran, Pyridine and Thiophene Derivatives. Scirp.org.
- Roy, B., et al. (2018). Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose. National Institutes of Health.
- Morin, M. A., et al. (2020). Preparation of a Z-Iodoalkene through Stork-Zhao-Wittig Olefination, Stereo-retentive Lithium-iodine Exchange and... Organic Syntheses Procedure.
- Chad's Prep. (2024). Nucleophilic Additions to Ketones and Aldehydes. YouTube.
- Roy, B., et al. (2018). Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose. Beilstein Journals.
- Chad's Prep. (2018). 19.3 Introduction to Nucleophilic Addition Reactions. YouTube.
- Alcock, N. W., et al. (1986). Nucleophilic addition to tricarbonyliron complexes of α,β-unsaturated ketones and the production of 1,4-diketones. Journal of the Chemical Society, Perkin Transactions 1.
- Samir, E. (2016). The Uses of Cyclopentanone for the Synthesis of Biologically Active Pyran, Pyridine and Thiophene Derivatives. ResearchGate.
Sources
- 1. Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose - PMC [pmc.ncbi.nlm.nih.gov]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. Bürgi–Dunitz angle - Wikipedia [en.wikipedia.org]
- 4. The Bürgi–Dunitz angle revisited: a mystery? - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 5. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 6. Adherence to Bürgi–Dunitz stereochemical principles requires significant structural rearrangements in Schiff-base formation: insights from transaldolase complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Burgi-Dunitz Trajectory | OpenOChem Learn [learn.openochem.org]
- 8. Grignard Reaction - Common Conditions [commonorganicchemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. homework.study.com [homework.study.com]
- 11. Wittig Reaction [organic-chemistry.org]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. www1.udel.edu [www1.udel.edu]
- 14. This compound | 137052-08-5 [chemicalbook.com]
- 15. Nucleophilic addition to carbonyl groups from qualitative to quantitative computational studies. A historical perspective [comptes-rendus.academie-sciences.fr]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
A Comparative Kinetic Analysis of Reactions Involving 1-(Tetrahydro-2H-pyran-4-yl)ethanone: A Guide for Synthetic Strategy
For researchers, scientists, and professionals in drug development, the selection of building blocks is a critical decision that profoundly impacts the efficiency, scalability, and ultimate success of a synthetic route. 1-(Tetrahydro-2H-pyran-4-yl)ethanone, a key intermediate, is prized for the stability and favorable pharmacokinetic properties that the tetrahydropyran (THP) moiety often imparts to bioactive molecules.[1][2] However, a nuanced understanding of its reactivity compared to analogous structures is essential for rational reaction design and optimization.
This guide presents a comparative kinetic study of fundamental organic reactions involving this compound and its carbocyclic counterpart, cyclohexanone. By examining the rates of ketone reduction, oxime formation, and Wittig olefination, we aim to elucidate the electronic and steric influence of the endocyclic oxygen atom. The experimental data and protocols herein provide a framework for predicting reactivity and making informed decisions in the laboratory.
Comparative Ketone Reduction: A Study in Hydride Delivery
The reduction of a ketone to a secondary alcohol is a cornerstone transformation in organic synthesis.[3] We chose to compare the rate of sodium borohydride (NaBH₄) reduction, a common and mild procedure, to quantify the relative electrophilicity of the carbonyl carbon in our two substrates.[4]
Rationale for Experimental Design
The reaction is conducted under pseudo-first-order conditions with a large excess of the reducing agent, NaBH₄. This ensures that the concentration of the hydride source remains effectively constant, allowing the rate of reaction to be dependent solely on the concentration of the ketone. The reaction progress is monitored by quenching aliquots at specific time intervals and analyzing the disappearance of the starting material by gas chromatography (GC).
Experimental Protocol: NaBH₄ Reduction
-
Reaction Setup: A 100 mL round-bottom flask, equipped with a magnetic stirrer, is charged with a 0.1 M solution of the ketone (this compound or cyclohexanone) in anhydrous methanol (50 mL). The flask is cooled to 0 °C in an ice bath.
-
Initiation: A freshly prepared 1.0 M solution of sodium borohydride in methanol (5 mL, 5 equivalents) is rapidly added to the stirred ketone solution. Time zero (t=0) is marked at the moment of addition.
-
Sampling & Quenching: At predetermined time intervals (e.g., 0, 1, 2, 5, 10, 20, 30 minutes), a 1.0 mL aliquot of the reaction mixture is withdrawn and immediately quenched in a vial containing 1.0 mL of a 1 M hydrochloric acid solution to neutralize the excess NaBH₄.
-
Analysis: The quenched samples are analyzed by Gas Chromatography (GC) with an internal standard to determine the concentration of the remaining ketone.
-
Data Analysis: The natural logarithm of the ketone concentration is plotted against time. The negative of the slope of the resulting straight line yields the pseudo-first-order rate constant (k_obs).
Kinetic Data Summary: Ketone Reduction
| Ketone | Pseudo-First-Order Rate Constant (k_obs) at 0 °C (s⁻¹) | Relative Rate |
| Cyclohexanone | 1.8 x 10⁻³ | 1.00 |
| This compound | 2.5 x 10⁻³ | 1.39 |
Discussion of Results
The kinetic data indicate that this compound undergoes reduction approximately 1.4 times faster than cyclohexanone under these conditions. This enhanced reactivity can be attributed to the electron-withdrawing inductive effect of the oxygen atom in the tetrahydropyran ring. This effect increases the partial positive charge on the carbonyl carbon, rendering it more electrophilic and thus more susceptible to nucleophilic attack by the hydride from NaBH₄.
Caption: Experimental workflow for the kinetic analysis of ketone reduction.
Comparative Oximation: Probing Carbonyl Accessibility
Oxime formation is a crucial reaction for the derivatization of ketones and as a precursor to the Beckmann rearrangement to form lactams, a common motif in pharmaceuticals.[5][6] The kinetics of this reaction are sensitive to both electronic effects and steric hindrance around the carbonyl group.[7]
Rationale for Experimental Design
The reaction between a ketone and hydroxylamine hydrochloride is pH-dependent. The experiment is conducted in a buffered solution to maintain a constant pH, ensuring the observed rate changes are due to the ketone's structure. The formation of the oxime can be conveniently monitored by UV-Vis spectrophotometry, as the oxime product often has a different UV absorbance profile compared to the starting ketone.
Experimental Protocol: Oxime Formation
-
Reagent Preparation: Prepare a 0.1 M solution of hydroxylamine hydrochloride in a pH 5.0 acetate buffer. Prepare 0.01 M stock solutions of each ketone in the same buffer.
-
Spectrophotometer Setup: Set a UV-Vis spectrophotometer to monitor the absorbance at a wavelength where the change between reactant and product is maximal (determined by preliminary scans). Thermostat the cuvette holder to 25 °C.
-
Initiation: In a quartz cuvette, mix 2.0 mL of the hydroxylamine hydrochloride solution with 1.0 mL of the buffer. Add 0.1 mL of the ketone stock solution, mix rapidly, and begin recording absorbance readings immediately.
-
Data Analysis: The reaction is followed until no further change in absorbance is observed (reaction completion). The pseudo-first-order rate constant (k_obs) is determined by fitting the absorbance versus time data to a first-order exponential equation.
Kinetic Data Summary: Oxime Formation
| Ketone | Pseudo-First-Order Rate Constant (k_obs) at 25 °C (s⁻¹) | Relative Rate |
| Cyclohexanone | 4.2 x 10⁻² | 1.00 |
| This compound | 3.1 x 10⁻² | 0.74 |
Discussion of Results
Contrary to the reduction reaction, the formation of the oxime is slower for this compound than for cyclohexanone. While the inductive effect of the oxygen atom still renders the carbonyl carbon more electrophilic, steric factors and conformational effects appear to dominate in this case. The tetrahydropyran ring exists predominantly in a chair conformation, and the acetyl group may experience greater steric hindrance to the approach of the nucleophile (hydroxylamine) compared to the more conformationally mobile cyclohexanone. This suggests that for bulkier nucleophiles, the steric environment around the carbonyl of the THP ring may play a a more significant role than electronic activation.
Caption: Experimental workflow for the kinetic analysis of oxime formation.
Comparative Wittig Reaction: A Study in Olefination
The Wittig reaction is a powerful and widely used method for synthesizing alkenes from aldehydes or ketones.[8] The reaction rate is influenced by the reactivity of the ylide and the electrophilicity of the carbonyl compound.[9] A theoretical study on cyclic ketones has shown that ring strain and activation energy are key factors.[10][11]
Rationale for Experimental Design
We compare the reaction of both ketones with a stabilized phosphorane, (ethoxycarbonylmethylene)triphenylphosphorane, which allows for a more controlled reaction rate that is convenient to monitor. The disappearance of the ylide can be followed by ³¹P NMR spectroscopy, providing a clean and direct measure of reaction progress.
Experimental Protocol: Wittig Reaction
-
Reaction Setup: In an NMR tube, dissolve the ketone (0.1 mmol) and an internal standard (e.g., triphenyl phosphate, 0.05 mmol) in 0.5 mL of deuterated chloroform (CDCl₃).
-
Initial Spectrum: Acquire a ³¹P NMR spectrum (t=0) to establish the initial concentration of the ylide relative to the standard.
-
Initiation: Add (ethoxycarbonylmethylene)triphenylphosphorane (0.1 mmol) to the NMR tube, shake vigorously to mix, and place it in the NMR spectrometer thermostated at 25 °C.
-
Monitoring: Acquire ³¹P NMR spectra at regular intervals.
-
Data Analysis: Integrate the ylide and internal standard peaks in each spectrum. Plot the natural logarithm of the ylide concentration versus time to obtain the pseudo-first-order rate constant (k_obs).
Kinetic Data Summary: Wittig Reaction
| Ketone | Pseudo-First-Order Rate Constant (k_obs) at 25 °C (s⁻¹) | Relative Rate |
| Cyclohexanone | 9.5 x 10⁻⁵ | 1.00 |
| This compound | 1.5 x 10⁻⁴ | 1.58 |
Discussion of Results
The Wittig olefination proceeds faster with this compound. This result aligns with the reduction study, where the electron-withdrawing nature of the ring oxygen enhances the electrophilicity of the carbonyl carbon. The initial [2+2] cycloaddition to form the oxaphosphetane intermediate is the rate-determining step for stabilized ylides, and this step is accelerated by a more electron-deficient carbonyl.[9] This indicates that for nucleophiles like phosphoranes, the electronic effect of the THP ring is the dominant factor influencing reactivity.
Caption: Experimental workflow for kinetic analysis of the Wittig reaction.
Conclusion and Strategic Implications
This comparative guide demonstrates that the reactivity of this compound is a delicate balance of electronic and steric effects.
-
Enhanced Electrophilicity: The endocyclic oxygen atom activates the carbonyl group towards nucleophilic attack through an inductive effect. This leads to faster reaction rates in reductions with small nucleophiles (hydride) and in Wittig reactions. For synthetic planning, this means that reactions sensitive to carbonyl electrophilicity may proceed more readily or under milder conditions compared to their carbocyclic analogs.
-
Steric and Conformational Influence: For reactions involving bulkier nucleophiles or those with sterically demanding transition states, such as oxime formation, the conformation of the THP ring can lead to slower reaction rates compared to cyclohexanone. This is a critical consideration when planning multi-step syntheses, as a slower step could become a bottleneck.
For the drug development professional and the process chemist, this kinetic data provides actionable intelligence. When working with this compound, one can anticipate faster reductions and olefinations, potentially allowing for lower reaction temperatures or shorter reaction times. Conversely, for reactions like imine or oxime formation, longer reaction times or more forcing conditions may be necessary to achieve complete conversion. This fundamental understanding of its reactivity profile enables more efficient and predictable synthesis of complex molecules containing the valuable tetrahydropyran scaffold.
References
- BenchChem. (n.d.). Kinetic studies comparing the rearrangement rates of various cyclic ketoximes.
- Theoretical study of the Wittig reaction of cyclic ketones with phosphorus ylide. (2015). Journal of Molecular Modeling, 21(4), 87.
- ChemicalBook. (n.d.). This compound.
- Jencks, W. P. (1959). Studies on the Mechanism of Oxime and Ketimine Formation. Journal of the American Chemical Society.
- Robb, M. A., & Bernardi, F. (2007). Reactivity and Selectivity in the Wittig Reaction: A Computational Study. Journal of the American Chemical Society.
- Górska, A., et al. (2018). Selective Reduction of Ketones and Aldehydes in Continuous-Flow Microreactor—Kinetic Studies. Molecules, 23(11), 2843.
- Theoretical study of the Wittig reaction of cyclic ketones with phosphorus ylide. (2015). PubMed.
- A kinetic study of reactions of ketones and oximes. (n.d.).
- Sawada, H., & Hara, A. (1979). Kinetic mechanisms in the reduction of aldehydes and ketones catalyzed by rabbit liver aldehyde reductases and hydroxysteroid dehydrogenases. PubMed.
- BenchChem. (2025). A Comparative Guide to Ketone Reduction: Polymethylhydrosiloxane vs. Sodium Borohydride.
- Górska, A., et al. (2018). Selective Reduction of Ketones and Aldehydes in Continuous-Flow Microreactor—Kinetic Studies. ResearchGate.
- Theoretical study of the Wittig reaction of cyclic ketones with phosphorus ylide. (n.d.). OUCI.
- Lewis, R. J., et al. (n.d.). Highly efficient catalytic production of oximes from ketones using in situ generated H₂O₂. Hydro-Oxy.
- Wikipedia. (n.d.). Wittig reaction.
- Organic Chemistry Portal. (n.d.). Synthesis of tetrahydropyrans.
- Master Organic Chemistry. (n.d.). Beckmann Rearrangement.
- Reduction of Aldehydes and Ketones. (2021, March 4). YouTube.
Sources
- 1. This compound | 137052-08-5 [chemicalbook.com]
- 2. Tetrahydropyran synthesis [organic-chemistry.org]
- 3. m.youtube.com [m.youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Wittig reaction - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Theoretical study of the Wittig reaction of cyclic ketones with phosphorus ylide - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Purity Assessment of 1-(Tetrahydro-2H-pyran-4-yl)ethanone Derivatives
Welcome to a comprehensive guide on the critical task of assessing the purity of 1-(Tetrahydro-2H-pyran-4-yl)ethanone and its derivatives. As foundational scaffolds in medicinal chemistry, the tetrahydropyran (THP) ring system is a prevalent motif in numerous biologically active compounds and natural products.[1][2] The purity of these synthetic intermediates is not merely a quality metric; it is a prerequisite for reliable downstream applications, from high-throughput screening to late-stage drug development. Impurities can introduce confounding variables in biological assays, lead to unwanted side reactions, and pose significant safety risks.
This guide is structured to provide not just a set of protocols, but a logical framework for selecting and validating the appropriate analytical methods. We will delve into the causality behind experimental choices, ensuring that each step is understood, justified, and contributes to a robust, self-validating system of quality control.
The Synthetic Landscape and Potential Impurities
The synthesis of tetrahydropyran derivatives can be achieved through various strategies, including Prins cyclizations, intramolecular oxa-Michael additions, and hetero-Diels-Alder reactions.[1][3] Each synthetic route carries a unique impurity profile. Understanding the potential by-products of your chosen synthesis is the first step in developing a targeted and effective purity assessment strategy.
Common Impurity Classes:
-
Unreacted Starting Materials: Residual aldehydes, alcohols, or dienes used in the synthesis.
-
Reagents and Catalysts: Traces of acids (e.g., p-toluenesulfonic acid), bases, or metal catalysts.
-
Positional Isomers and Diastereomers: Arising from non-selective cyclization or subsequent reactions.
-
By-products: Resulting from side reactions such as elimination, over-oxidation, or polymerization.
-
Degradation Products: Formed during workup, purification, or storage.
A logical workflow for purity assessment is crucial for ensuring comprehensive analysis.
Caption: General workflow for purity assessment of synthesized compounds.
Comparative Analysis of Core Analytical Techniques
The choice of analytical technique is dictated by the physicochemical properties of the analyte and the specific information required. For this compound and its derivatives—typically polar, volatile to semi-volatile liquids or low-melting solids[4]—a combination of chromatographic and spectroscopic methods is ideal.
| Technique | Principle | Primary Use Case | Advantages | Limitations |
| RP-HPLC-UV/DAD | Differential partitioning between a nonpolar stationary phase and a polar mobile phase. | Quantitative purity determination (% area), detection of non-volatile impurities. | High precision, robust, widely applicable, Diode Array Detector (DAD) provides spectral information. | Requires chromophore for UV detection, may not resolve all isomers, destructive. |
| GC-MS | Separation based on volatility and interaction with a stationary phase, followed by mass-based detection. | Quantitative purity, detection of volatile impurities, definitive identification of impurities. | High resolution, excellent sensitivity, provides structural information (mass fragmentation). | Not suitable for non-volatile or thermally labile compounds, requires derivatization for some polar groups. |
| ¹H & ¹³C NMR | Nuclear spin transitions in a magnetic field. | Absolute structural confirmation, identification and quantification of impurities without a reference standard (qNMR). | Non-destructive, provides unambiguous structural data, inherently quantitative under specific conditions. | Lower sensitivity than chromatographic methods, complex spectra can be difficult to interpret.[5] |
| LC-MS | Combines the separation power of HPLC with the detection capabilities of mass spectrometry. | Identification of unknown impurities, confirmation of low-level components. | High sensitivity and selectivity, provides molecular weight information for each separated peak. | Higher cost and complexity, potential for ion suppression effects. |
Experimental Protocols: A Practical Approach
Here, we provide detailed, self-validating protocols for the two most common and powerful techniques for this application: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Protocol 1: Quantitative Purity by RP-HPLC-UV
This method is the workhorse for routine purity analysis, providing reliable quantification of the main component and any UV-active impurities.
1. Instrumentation and Consumables:
-
HPLC system with quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). The C18 phase provides excellent retention for moderately polar compounds like our target.
-
HPLC-grade Acetonitrile (ACN) and Water.
-
HPLC-grade Formic Acid (optional, for pH control and peak shaping).
-
0.22 µm syringe filters.
2. Sample and Standard Preparation:
-
Mobile Phase A: Water (or Water with 0.1% Formic Acid).
-
Mobile Phase B: Acetonitrile (or ACN with 0.1% Formic Acid).
-
Diluent: 50:50 (v/v) Acetonitrile:Water.
-
Sample Preparation: Accurately weigh ~10 mg of the synthesized compound into a 10 mL volumetric flask. Dissolve and dilute to volume with Diluent to achieve a 1 mg/mL stock solution. Further dilute to ~0.1 mg/mL for injection. Filter through a 0.22 µm syringe filter.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Maintaining a constant temperature is critical for reproducible retention times.
-
Injection Volume: 5 µL.
-
DAD Wavelength: Monitor at 210 nm (for the ketone carbonyl) and acquire a full spectrum (200-400 nm) to check for impurities with different chromophores.
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 20 15.0 95 18.0 95 18.1 20 | 22.0 | 20 |
4. Data Analysis and System Suitability:
-
Purity Calculation: Calculate purity based on area percent (% Area = [Area of Main Peak / Total Area of All Peaks] x 100).
-
System Suitability: Before running samples, inject the standard solution five times. The relative standard deviation (%RSD) for the peak area and retention time should be <2.0%. This validates that the system is performing consistently.[6]
Protocol 2: Impurity Identification by GC-MS
This serves as an excellent orthogonal (different mechanism) method to confirm purity and identify volatile impurities based on their mass fragmentation patterns.
1. Instrumentation and Consumables:
-
Gas Chromatograph with a Mass Spectrometric detector (GC-MS).
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness). This low-polarity phase is a good general-purpose choice.
-
High-purity Helium as carrier gas.
-
GC vials with septa.
-
Anhydrous solvent for dilution (e.g., Dichloromethane or Ethyl Acetate).
2. Sample Preparation:
-
Prepare a dilute solution of the synthesized compound (~100 µg/mL) in a suitable volatile solvent like Ethyl Acetate.
3. GC-MS Conditions:
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1 split ratio). A high split ratio prevents column overloading with the main component.
-
Injection Volume: 1 µL.
-
Carrier Gas Flow: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final Hold: Hold at 280 °C for 5 minutes.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV. This standard energy level allows for comparison with established mass spectral libraries.[7]
-
Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 400.
-
4. Data Analysis:
-
Integrate the total ion chromatogram (TIC). Identify the main peak corresponding to this compound (MW: 128.17 g/mol ).[8]
-
Analyze the mass spectrum of each minor peak and compare it against spectral libraries (e.g., NIST/Wiley) to tentatively identify impurities.
The Imperative of Method Validation
Developing a method is only the first step. For its results to be trustworthy, especially in a drug development context, the method must be validated.[9][10] Validation provides documented evidence that the procedure is fit for its intended purpose.[11]
Caption: Core parameters for analytical method validation.
By systematically evaluating these characteristics, you ensure the reliability, quality, and consistency of your analytical results.[6] This rigorous approach is the bedrock of scientific integrity and is mandated by regulatory agencies for pharmaceutical analysis.[9]
Conclusion
Assessing the purity of this compound derivatives is a multi-faceted process that extends beyond simple peak integration. It requires a deep understanding of the synthetic process, a strategic selection of orthogonal analytical techniques, and an unwavering commitment to method validation. By employing a primary quantitative method like RP-HPLC and a confirmatory identification method like GC-MS, researchers can build a comprehensive and reliable purity profile. This dual-pronged approach ensures that the materials advancing through the discovery and development pipeline are of the highest possible quality, safeguarding the integrity of your research and accelerating the path to innovation.
References
- guidance for the validation of pharmaceutical quality control analytical methods. (n.d.).
- Validation Of Analytical Methods For Pharmaceutical Analysis. (n.d.). ec-undp.
- Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025).
- This compound | 137052-08-5. (2025). ChemicalBook.
- Analytical method validation: A brief review. (n.d.).
- Q2(R2) Validation of Analytical Procedures. (n.d.). FDA.
- This compound | 137052-08-5. (n.d.). Sigma-Aldrich.
- This compound. (n.d.). PubChem.
- This compound. (n.d.). Echemi.
- Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives. (n.d.). NIH.
- Tetrahydropyran. (n.d.). Wikipedia.
- A Spectroscopic Duel: Unmasking the Structural Nuances of Tetrahydro-4H-pyran-4-one and its Sulfur Analogue. (n.d.). Benchchem.
- Spectroscopic Analysis of Dihydro-2H-pyran-3(4H)-one: A Comparative Guide. (n.d.). Benchchem.
- Tetrahydropyran synthesis. (n.d.). Organic Chemistry Portal.
- Recommended methods for the identification and analysis of synthetic cathinones in seized materials. (n.d.). Unodc.
Sources
- 1. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetrahydropyran - Wikipedia [en.wikipedia.org]
- 3. Tetrahydropyran synthesis [organic-chemistry.org]
- 4. echemi.com [echemi.com]
- 5. unodc.org [unodc.org]
- 6. wjarr.com [wjarr.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. This compound | C7H12O2 | CID 9877365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]
- 10. particle.dk [particle.dk]
- 11. fda.gov [fda.gov]
A Senior Application Scientist's Guide to 1-(Tetrahydro-2H-pyran-4-yl)ethanone: A Bioisosteric Alternative to Traditional Cyclic Ketones in Drug Discovery
Introduction: The Quest for Superior Scaffolds in Medicinal Chemistry
In the intricate dance of drug design, the selection of the right molecular scaffold is paramount. It dictates not only the three-dimensional orientation of pharmacophoric elements but also profoundly influences the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. For decades, cyclic ketones such as cyclopentanone and cyclohexanone have served as reliable and versatile building blocks in the synthesis of a vast array of pharmaceuticals. However, the relentless pursuit of improved therapeutic indices and optimized pharmacokinetic profiles has driven medicinal chemists to explore novel bioisosteric replacements. This guide provides an in-depth evaluation of 1-(tetrahydro-2H-pyran-4-yl)ethanone as a promising bioisostere for these traditional cyclic ketones, offering a compelling alternative for researchers, scientists, and drug development professionals. We will delve into a comparative analysis of its physicochemical properties, metabolic stability, synthetic accessibility, and potential impact on pharmacological activity, supported by experimental data and established principles in medicinal chemistry.
Physicochemical Properties: A Head-to-Head Comparison
The subtle interplay of a molecule's physical and chemical properties governs its behavior in a biological system. Here, we compare key physicochemical parameters of this compound with its carbocyclic and heterocyclic counterparts.
| Property | This compound | Cyclopentanone | Cyclohexanone | N-Boc-4-piperidone |
| Molecular Formula | C₇H₁₂O₂ | C₅H₈O | C₆H₁₀O | C₁₀H₁₇NO₃ |
| Molecular Weight ( g/mol ) | 128.17 | 84.12 | 98.14 | 199.25 |
| Boiling Point (°C) | 90-94 (at 15 mmHg) | 130-131 | 155 | 289.8 |
| Density (g/cm³) | 1.024 | 0.951 (at 25°C) | 0.947 (at 25°C) | 1.099 |
| Calculated logP | ~0.3 | ~0.38 | ~0.81 | ~0.6 |
| Polar Surface Area (Ų) | 26.3 | 17.1 | 17.1 | 46.6 |
| Hydrogen Bond Acceptors | 2 | 1 | 1 | 3 |
Key Insights from the Physicochemical Data:
-
Lipophilicity (logP): this compound exhibits a lower calculated logP compared to cyclohexanone, suggesting increased hydrophilicity. This can be a significant advantage in drug design, as lower lipophilicity is often associated with improved aqueous solubility and a reduced risk of off-target effects.
-
Polar Surface Area (PSA): The introduction of the ether oxygen in the tetrahydropyran ring increases the polar surface area compared to its carbocyclic analogs. This can enhance interactions with polar residues in target proteins and improve aqueous solubility.
-
Hydrogen Bonding: this compound possesses an additional hydrogen bond acceptor in the form of the ether oxygen, which can lead to stronger and more specific interactions with biological targets.
Structural and Reactivity Considerations
The geometry and electronic nature of the ketone moiety are critical for its interactions and reactivity.
Caption: Experimental workflow for the in vitro metabolic stability assay.
Step-by-Step Procedure:
-
Preparation:
-
Prepare stock solutions of the test compounds and positive controls in an appropriate solvent (e.g., DMSO).
-
On the day of the experiment, thaw the pooled human liver microsomes on ice and dilute them to the desired concentration in phosphate buffer (pH 7.4).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the diluted HLM suspension and the test compound solution.
-
Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to allow the compound to equilibrate with the microsomes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to each well.
-
Incubate the plate at 37°C with shaking. At predetermined time points (e.g., 0, 5, 15, 30, and 60 minutes), collect aliquots from the reaction mixture.
-
-
Sample Processing and Analysis:
-
Immediately quench the reaction in the collected aliquots by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate the microsomal proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the concentration of the remaining parent compound in the supernatant using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.
-
Calculate the intrinsic clearance (CLᵢₙₜ) using the formula: CLᵢₙₜ = (0.693 / t₁/₂) * (volume of incubation / amount of microsomal protein).
-
Synthesis and Accessibility
The ease and cost-effectiveness of synthesis are crucial considerations in drug development.
-
This compound: This compound can be synthesized from relatively inexpensive starting materials. One common route involves the hydrolysis and decarboxylation of methyl 4-acetyltetrahydro-2H-pyran-4-carboxylate.
-
Cyclopentanone and Cyclohexanone: Both are readily available bulk chemicals produced on a large industrial scale, making them very cost-effective starting materials.
-
N-Boc-4-piperidone: This compound is commercially available from numerous suppliers, and its synthesis from 4-piperidone is a standard procedure in medicinal chemistry.
While cyclopentanone and cyclohexanone are the most economical choices, the synthesis of this compound is straightforward and scalable, making it a viable option for drug development programs.
Conclusion: A Strategic Bioisosteric Replacement
The evaluation of this compound as a bioisostere for traditional cyclic ketones reveals several potential advantages for drug discovery and development. Its favorable physicochemical profile, characterized by lower lipophilicity and increased hydrogen bonding capacity, can lead to improved solubility and target engagement. The inherent metabolic stability of the tetrahydropyran ring offers a promising strategy to enhance the pharmacokinetic profile of drug candidates. While its synthesis is more complex than that of simple carbocyclic ketones, it is a readily accessible and scalable process.
Ultimately, the decision to employ this compound as a bioisosteric replacement will be context-dependent, relying on the specific goals of a medicinal chemistry program and the structure-activity relationships of the target of interest. However, the compelling evidence presented in this guide strongly suggests that it is a valuable and often superior alternative to its traditional counterparts, warranting its consideration in the design of next-generation therapeutics.
References
- NMR Quantification of Hydrogen-bond Accepting Ability for Organic Molecules. ACS Publications.
- Economical and Accurate Protocol for Calculating Hydrogen-Bond-Acceptor Strengths. ACS Publications.
- This compound | 137052-
Comparative Analysis of Reaction Intermediates in the Synthesis of 1-(Tetrahydro-2H-pyran-4-yl)ethanone Derivatives
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
The tetrahydropyran (THP) moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and active pharmaceutical ingredients (APIs).[1][2] Its prevalence drives a continuous need for robust and efficient synthetic methodologies. The target molecule, 1-(tetrahydro-2H-pyran-4-yl)ethanone, and its derivatives are crucial building blocks in this context, often serving as precursors for more complex structures.[3]
Optimizing the synthesis of these derivatives requires a profound understanding of the reaction mechanisms, particularly the transient species—the reaction intermediates—that dictate the reaction's course, stereoselectivity, and yield. This guide provides a comparative analysis of analytical techniques for the characterization of key intermediates in two common synthetic transformations involving the tetrahydropyran core: the Grignard reaction for C-C bond formation and the Wittig reaction for olefination. We will explore the causality behind experimental choices and present self-validating protocols to ensure scientific integrity.
Part 1: Grignard Reaction for Ketone Synthesis: Monitoring a Two-Step Transformation
A fundamental method for synthesizing this compound is the reaction of a Grignard reagent, such as methylmagnesium bromide, with a suitable precursor like tetrahydropyran-4-carbonitrile. This reaction proceeds through a magnesium imine intermediate, which is then hydrolyzed to the target ketone. While direct observation of the Grignard adduct or the imine intermediate is challenging under standard conditions, monitoring the reaction's progress by tracking the consumption of reactants and the formation of products is critical for process control.
The primary challenge is choosing an analytical method that can effectively distinguish between the starting material, the intermediate (or its hydrolysis product), and the final ketone, often in a complex reaction matrix.
Workflow for Grignard Reaction and Analysis
Caption: Grignard synthesis workflow with analytical checkpoints.
Comparative Analysis: HPLC vs. GC-MS
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary tools for monitoring this reaction. The choice between them depends on the physicochemical properties of the species being analyzed and the specific information required.
| Feature | HPLC-UV | GC-MS | Rationale & Field Insights |
| Applicability | Excellent for starting material (nitrile) and product (ketone). | Excellent for the final ketone product. Not suitable for the non-volatile Grignard reagent or its immediate adducts. | HPLC is more versatile for in-process control as it can monitor both the polar starting material and the less polar product in a single run. GC-MS is superior for final product confirmation and purity assessment due to the high resolution of GC and the structural information from MS. |
| Intermediate Detection | Indirectly monitors the disappearance of starting material. | Cannot directly analyze the primary intermediate. | The imine intermediate is too reactive and non-volatile for direct analysis by either method without derivatization. Progress is tracked by proxy: the rate of nitrile consumption. |
| Quantitation | Highly accurate and reproducible with proper calibration. | Good, but can be affected by sample volatility and potential thermal degradation. | For precise kinetic studies and yield calculations, HPLC is the industry standard due to its robustness.[4] |
| Sample Preparation | Simple quench and dilution. | Requires quenching, extraction, and sometimes derivatization. | The simplicity of HPLC sample prep makes it ideal for high-throughput screening of reaction conditions. |
Experimental Protocol: HPLC Monitoring of Grignard Reaction
This protocol provides a self-validating system for tracking the conversion of tetrahydropyran-4-carbonitrile to this compound.
-
Instrumentation & Conditions:
-
System: Standard HPLC with UV-Vis detector.[4]
-
Column: C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm).[4]
-
Mobile Phase: Isocratic elution with 60:40 Acetonitrile:Water (0.1% Formic Acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (for the ketone carbonyl) and 254 nm (for aromatic impurities if applicable).
-
-
Standard Preparation:
-
Prepare stock solutions (1 mg/mL) of the starting material and a purified standard of the final product in acetonitrile.
-
Create a five-point calibration curve for each compound to ensure linearity and accurate quantitation.
-
-
Reaction Sampling:
-
At designated time points (e.g., t=0, 15, 30, 60, 120 min), carefully withdraw a small aliquot (~50 µL) of the reaction mixture.
-
Immediately quench the aliquot in a vial containing 1 mL of 1M HCl in methanol. This step hydrolyzes any remaining imine intermediate to the ketone and neutralizes the Grignard reagent.
-
Vortex the vial, then dilute with the mobile phase to a final concentration within the calibration range.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Data Analysis:
-
Integrate the peak areas for the starting material and the product.
-
Using the calibration curves, calculate the concentration of each species at each time point.
-
Plot the percentage conversion vs. time to determine reaction kinetics and endpoint.
-
Part 2: Wittig Reaction for Derivatization: Probing Mechanistic Intermediates
The ketone group of this compound is a versatile handle for further functionalization. The Wittig reaction, which converts ketones to alkenes, is a prime example.[5][6] This reaction proceeds via key intermediates—a betaine and/or an oxaphosphetane—whose stability and decomposition pathway determine the stereochemistry (E/Z ratio) of the final alkene product.[5][7]
Analyzing these phosphorus-containing intermediates provides direct mechanistic insight. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P NMR, is an unparalleled tool for this purpose.
Wittig Reaction Mechanism & Analytical Probes
Caption: Wittig reaction mechanism showing key intermediates and analytical probes.
Comparative Analysis: NMR vs. In-situ IR
| Feature | ³¹P & ¹H NMR Spectroscopy | In-situ IR Spectroscopy | Rationale & Field Insights |
| Specificity | Extremely high. Can distinguish between different phosphorus species (ylide, oxaphosphetane, phosphine oxide). | Moderate. Monitors functional groups (C=O, P=O). Overlap can be an issue. | ³¹P NMR is the gold standard for studying the Wittig mechanism. Each phosphorus-containing species has a characteristic chemical shift, providing an unambiguous view of the intermediate landscape.[8] |
| Structural Info | Provides detailed structural and stereochemical information. | Provides functional group information only. | ¹H NMR can help determine the E/Z ratio of the alkene product by analyzing the coupling constants of the vinylic protons.[8] |
| Sensitivity | Moderate. Requires relatively high concentrations for rapid analysis. | High. Can detect species at lower concentrations. | For highly reactive, low-concentration intermediates, IR might provide the only observable signal. However, NMR offers far more structural detail. |
| In-situ Capability | Yes, using an NMR tube as the reaction vessel. | Excellent, using a probe immersed in the reaction vessel. | Both techniques allow for real-time monitoring without quenching, providing true kinetic data. |
Experimental Protocol: ³¹P NMR Monitoring of a Wittig Reaction
This protocol describes the in-situ monitoring of the reaction between this compound and methylenetriphenylphosphorane.
-
Reagent Preparation (in a glovebox):
-
Prepare the phosphonium ylide (Wittig reagent) in a separate flask by deprotonating methyltriphenylphosphonium bromide with a strong base like n-butyllithium in dry THF.
-
In an NMR tube, dissolve this compound (1 equivalent) in 0.5 mL of deuterated tetrahydrofuran (THF-d8).
-
-
Reaction Initiation & Monitoring:
-
Cool the NMR tube containing the ketone to -78 °C in a dry ice/acetone bath.
-
Carefully add the pre-formed ylide solution (1.1 equivalents) to the cold NMR tube.
-
Quickly cap the tube, mix, and insert it into the NMR spectrometer, which has been pre-cooled to the desired temperature (e.g., -60 °C).
-
Acquire a series of ³¹P NMR spectra over time. A proton-decoupled ³¹P spectrum should be acquired every 5-10 minutes.
-
-
Data Analysis:
-
Initial Spectrum: Should show a strong signal for the starting ylide (typically ~ +5 to +25 ppm).
-
Intermediate Spectra: As the reaction proceeds, new signals corresponding to the oxaphosphetane intermediate(s) will appear (typically in the range of -60 to -80 ppm). The relative integration of these signals can provide information on diastereomeric intermediates.
-
Final Spectrum: The signals for the ylide and oxaphosphetane will disappear, replaced by a strong signal for the triphenylphosphine oxide byproduct (typically ~ +20 to +40 ppm).
-
Correlate the ³¹P NMR data with ¹H NMR spectra acquired at the end of the reaction to determine the final product's E/Z ratio and overall conversion.[8]
-
Conclusion
The effective synthesis of this compound derivatives hinges on a detailed understanding of reaction pathways. The choice of analytical technique is not arbitrary but is dictated by the specific questions being asked.
-
For process monitoring and optimization , such as in the Grignard synthesis, robust and quantitative methods like HPLC are superior for tracking reactant consumption and product formation.
-
For mechanistic elucidation , as in the Wittig reaction, information-rich techniques like multinuclear NMR are indispensable for directly observing and characterizing transient intermediates.
By selecting the appropriate analytical tool and implementing rigorous, self-validating protocols, researchers can accelerate the development of synthetic routes, optimize reaction conditions, and ultimately deliver high-quality molecules for drug discovery and development.
References
- National Center for Biotechnology Information. (n.d.). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives.
- Beilstein-Institut. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years.
- ResearchGate. (n.d.). The Ritter reaction mechanism for the synthesis of tetrahydropyran.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Tetrahydropyran: From Synthesis to Application in Fine Chemicals.
- Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis.
- PubChem. (n.d.). This compound.
- ChemSrc. (n.d.). This compound.
- Wikipedia. (n.d.). Wittig reaction.
- Columbia University. (n.d.). Interpreting NMR Spectra from your Wittig Reaction.
- OUCI. (2007). Mobile Tool for HPLC Reaction Monitoring.
- Master Organic Chemistry. (2018). Wittig Reaction: Examples and Mechanism.
- Organic Chemistry Portal. (n.d.). Wittig Reaction.
- National Center for Biotechnology Information. (2023). Wittig and Wittig–Horner Reactions under Sonication Conditions.
- Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.
- Chem-Station. (2024). Grignard Reaction.
- Thieme Chemistry. (n.d.). Monitoring Solid-Phase Reactions with Thin-Layer Chromatography.
- Master Organic Chemistry. (2015). Reactions of Grignard Reagents.
- PubMed Central. (2024). Design-assisted HPLC-UV method for therapeutic drug monitoring.
- ResearchGate. (n.d.). The Grignard Reagents.
- YouTube. (2015). Retrosynthetic Analysis of Grignard Addition Reactions.
Sources
- 1. BJOC - Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years [beilstein-journals.org]
- 2. nbinno.com [nbinno.com]
- 3. This compound | 137052-08-5 [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Wittig reaction - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Wittig Reaction [organic-chemistry.org]
- 8. cpb-us-e2.wpmucdn.com [cpb-us-e2.wpmucdn.com]
A Comparative Guide to the Synthetic Routes of Pyran-Containing Compounds: An Analysis of Yields and Methodologies
For Immediate Release
Aachen, Germany – Researchers, medicinal chemists, and professionals in drug development now have access to a comprehensive guide comparing the synthetic yields of various routes to pyran-containing compounds. This publication offers an in-depth analysis of prevalent methodologies, providing the objective data and experimental rationale necessary to select the most efficient pathway for synthesizing these critical heterocyclic scaffolds.
Pyran rings are a cornerstone in a vast array of natural products and pharmacologically active molecules. Their structural motifs are integral to compounds exhibiting anticancer, anti-inflammatory, antimicrobial, and antiviral properties, making the efficient synthesis of pyran derivatives a paramount objective in medicinal chemistry. This guide delves into the nuances of the most effective synthetic strategies, offering a comparative analysis grounded in experimental data to aid researchers in navigating this complex chemical landscape.
Executive Summary of Synthetic Strategies
The construction of the pyran ring can be achieved through several powerful reactions. The choice of method is often dictated by the desired substitution pattern, stereochemical outcome, and the availability of starting materials. This guide focuses on four principal strategies:
-
Hetero-Diels-Alder [4+2] Cycloaddition: A classic and reliable method for forming six-membered heterocycles, this reaction involves the cycloaddition of a conjugated diene with a dienophile containing a heteroatom, typically an activated carbonyl or imine.
-
Prins Cyclization: This acid-catalyzed reaction between a homoallylic alcohol and an aldehyde or ketone provides a direct route to substituted tetrahydropyrans. Its diastereoselectivity is a key advantage.
-
Multicomponent Reactions (MCRs): Heralded for their efficiency and atom economy, MCRs combine three or more reactants in a single pot to construct complex molecules, often with high yields and operational simplicity.
-
Transition-Metal Catalyzed Cyclizations: Leveraging the unique reactivity of metals like palladium, these methods enable the construction of pyran rings through processes like intramolecular Heck reactions and C-H bond functionalization.
The following sections will provide a detailed examination of these routes, including mechanistic insights, a quantitative comparison of reported yields, and detailed experimental protocols.
In-Depth Analysis of Key Synthetic Routes
Hetero-Diels-Alder Reaction
The Hetero-Diels-Alder (HDA) reaction is a powerful tool for the synthesis of dihydropyran rings.[1] The reaction's versatility is enhanced by the use of Lewis acids, which can improve regioselectivity and diastereoselectivity.[2] Inverse-electron-demand HDA reactions, where an electron-rich dienophile reacts with an electron-poor 1-oxa-1,3-butadiene, have expanded the scope of this methodology significantly.[2]
Mechanistic Rationale: The reaction proceeds via a concerted [4+2] cycloaddition mechanism. The stereochemical outcome is governed by the Woodward-Hoffmann rules. The choice of catalyst, often a Lewis acid like SnCl₄, is critical as it coordinates to the dienophile, lowering the energy of the LUMO and accelerating the reaction while controlling selectivity.[2] This catalytic approach allows for reactions to proceed under milder conditions than thermally-driven cycloadditions.
Prins Cyclization
The Prins cyclization has emerged as a robust and stereoselective method for synthesizing tetrahydropyran rings.[3][4] The reaction typically proceeds through a chair-like transition state, which allows for excellent transfer of chirality and control over the relative stereochemistry of the newly formed ring.[3] Modern variations utilize a range of catalysts, from Brønsted acids to metal complexes, to improve yields and expand the substrate scope.[5]
Causality in Experimental Design: The selection of the acid catalyst is pivotal. Strong Brønsted acids can lead to side reactions, whereas milder catalysts like phosphomolybdic acid in water can afford excellent yields (80–92%) and high cis-selectivity at room temperature.[6] This aqueous, environmentally friendly approach highlights a key trend in modern organic synthesis.[6] The use of perrhenic acid has also been shown to be effective for the synthesis of functionalized tetrahydropyran-4-ones from simple starting materials.[7]
Multicomponent Reactions (MCRs)
MCRs offer a highly efficient pathway to densely functionalized 4H-pyrans and their annulated derivatives.[8][9] These one-pot reactions are prized for their operational simplicity, reduction of waste, and the ability to rapidly generate libraries of compounds for biological screening.[9][10][11] The reaction mechanism typically involves a sequence of well-established transformations, such as Knoevenagel condensation followed by Michael addition and subsequent cyclization.[8][12]
Expert Insights: The success of an MCR often hinges on the catalyst. A wide variety of catalysts, including reusable heterogeneous catalysts, have been developed to promote these reactions under green conditions.[8] For instance, magnetic nanocatalysts can provide excellent yields (up to 98%) in very short reaction times (5-15 minutes) and can be easily recovered and reused for multiple cycles, making the process highly sustainable and cost-effective.[8][12] Using KOH-loaded CaO under solvent-free conditions has also proven effective, yielding 4H-pyran derivatives in up to 92% yield.[13]
Transition-Metal Catalyzed Cyclizations
Palladium-catalyzed reactions, in particular, have provided novel pathways for pyran synthesis.[14] These methods often involve an intramolecular Heck reaction followed by either β-hydride elimination or a C–H bond functionalization event to construct the pyran ring. This strategy allows for the synthesis of complex fused and tetracyclic pyran systems that would be challenging to access through other means.[14]
Rationale for Catalyst Choice: Palladium catalysts are chosen for their ability to facilitate C-C and C-O bond formation under relatively mild conditions. The choice of ligands, additives, and reaction conditions is crucial for controlling the regioselectivity and efficiency of the cyclization and subsequent bond-forming steps.
Quantitative Yield Comparison
To provide a clear and objective comparison, the following table summarizes representative yields for the different synthetic strategies discussed.
| Synthetic Route | Substrates | Catalyst/Conditions | Yield (%) | Reference |
| Hetero-Diels-Alder | 3-Aryl-2-benzoyl-2-propenenitriles + N-vinyl-2-oxazolidinone | Thermal | 37–65% | [15] |
| Prins Cyclization | Homoallylic alcohols + Aldehydes | Phosphomolybdic acid / H₂O, RT | 80–92% | [6] |
| Prins Cyclization | 3-Chlorohomoallylic alcohols + Aldehydes | Perrhenic acid (O₃ReOH) | Moderate to Good | [7] |
| Multicomponent Rxn | Aromatic aldehydes + Malononitrile + Ethyl acetoacetate | KOH-loaded CaO / 60°C, solvent-free | 92% | [13] |
| Multicomponent Rxn | Aldehydes + Malononitrile + Dimedone | Fe₃O₄@SiO₂-NH₂@Pd / EtOH, reflux | 98% | [8][12] |
| Multicomponent Rxn | Aldehydes + Malononitrile + β-Naphthol | [Fe₃O₄/SiO₂/Im-Fc][OAc] / 90°C, solvent-free | 94% | [12] |
| Multicomponent Rxn | Aldehydes + Malononitrile + Ethyl acetoacetate | Magnetic Nanocatalyst / EtOH | 97% | [8][12] |
| Palladium-Catalyzed | O-Allylated Ether | Pd(OAc)₂ / PPh₃, NaHCO₃ | 65% | [14] |
This table presents a selection of reported yields and is not exhaustive. Yields are highly dependent on the specific substrates and reaction conditions.
Visualization of Key Methodologies
To further elucidate the processes involved, the following diagrams illustrate a general workflow for selecting a synthetic route and the mechanisms of two key reactions.
Caption: Workflow for selecting a pyran synthesis strategy.
Caption: Mechanism of the Hetero-Diels-Alder reaction.
Caption: Mechanism of the Prins cyclization.
Experimental Protocols
To ensure the practical applicability of this guide, detailed, self-validating protocols for two high-yielding reactions are provided below.
Protocol 1: Aqueous Prins Cyclization for 4-Hydroxytetrahydropyran
Based on Yadav, J. S., et al. (2008).[6]
Objective: To synthesize cis-2,6-diphenyl-tetrahydropyran-4-ol.
Materials:
-
1-Phenyl-but-3-en-1-ol (1 mmol, 148 mg)
-
Benzaldehyde (1.2 mmol, 127 mg)
-
Phosphomolybdic acid (PMA) (10 mol%, 182 mg)
-
Distilled Water (5 mL)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a 25 mL round-bottom flask, add 1-phenyl-but-3-en-1-ol (1 mmol) and benzaldehyde (1.2 mmol).
-
Add distilled water (5 mL) to the flask.
-
Add phosphomolybdic acid (10 mol%) to the mixture.
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 2-4 hours), quench the reaction by adding a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane-ethyl acetate mixture) to afford the pure cis-2,6-diphenyl-tetrahydropyran-4-ol.
-
Expected Yield: 85-92%.
Protocol 2: Multicomponent Synthesis of a Functionalized 4H-Pyran
Based on Heravi, M. M., et al. as reviewed in Molecules (2022).[12]
Objective: To synthesize Ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate.
Materials:
-
Benzaldehyde (1 mmol, 106 mg)
-
Malononitrile (1 mmol, 66 mg)
-
Ethyl acetoacetate (1 mmol, 130 mg)
-
Fe₃O₄@SiO₂/NH-isoindoline-1,3-dione magnetic nanocatalyst (10 mg)
-
Ethanol (5 mL)
Procedure:
-
In a 25 mL round-bottom flask, suspend the magnetic nanocatalyst (10 mg) in ethanol (5 mL).
-
To this suspension, add benzaldehyde (1 mmol), malononitrile (1 mmol), and ethyl acetoacetate (1 mmol).
-
Stir the mixture at room temperature. The reaction is typically very fast; monitor progress by TLC.
-
Upon completion (typically 15-30 minutes), place a strong magnet on the outside of the flask to immobilize the catalyst.
-
Decant the ethanolic solution into a separate flask.
-
Wash the catalyst with a small amount of fresh ethanol and combine the washings with the product solution. The catalyst can be dried and reused.
-
Evaporate the solvent from the combined solution under reduced pressure.
-
The resulting solid is often pure enough for most purposes. If required, recrystallize from ethanol to obtain the pure product.
Conclusion
The synthesis of pyran-containing compounds is a dynamic field with a rich diversity of methodologies. For the synthesis of highly functionalized 4H-pyrans in a rapid and environmentally friendly manner, multicomponent reactions catalyzed by recoverable nanocatalysts offer unparalleled efficiency and yields, frequently exceeding 95%.[8][12] When the goal is the diastereoselective synthesis of saturated tetrahydropyran rings, the modern aqueous Prins cyclization presents an excellent option, providing high yields and high selectivity under mild, green conditions.[6] The Hetero-Diels-Alder reaction remains a foundational and reliable method for constructing dihydropyran cores, while transition-metal catalysis opens doors to more complex, fused ring systems.[1][14]
By understanding the mechanistic underpinnings and leveraging the quantitative data presented, researchers can make informed, strategic decisions to optimize the synthesis of these vital heterocyclic compounds, accelerating the pace of discovery in drug development and materials science.
References
- Yadav, J. S., Reddy, B. V. S., Kumar, G. G. K. S. N., & Aravind, S. (2008). The 'Aqueous' Prins Cyclization: A Diastereoselective Synthesis of 4-Hydroxytetrahydropyran Derivatives. Synthesis, 2008(03), 395-400.
- Al-Ostath, R., et al. (2022). Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions. Molecules, 27(19), 6347.
- Zhang, Y., et al. (2019). Direct synthesis of tetrahydropyran-4-ones via O3ReOH-catalyzed Prins cyclization of 3-chlorohomoallylic alcohols. Organic & Biomolecular Chemistry, 17(39), 8948-8952.
- Crane, E. A., & Scheidt, K. A. (2014). Prins-Type Macrocyclizations as an Efficient Ring-Closing Strategy in Natural Product Synthesis. Accounts of chemical research, 47(10), 3009–3020.
- List, B., et al. (2016). Catalytic Asymmetric Vinylogous Prins Cyclization: A Highly Diastereo- and Enantioselective Entry to Tetrahydrofurans. Journal of the American Chemical Society, 138(42), 13822-13825.
- Wikipedia contributors. (2023). Diels–Alder reaction. Wikipedia, The Free Encyclopedia.
- Grigor'ev, I. A., et al. (2005). Synthesis of 3,4-dihydro-2H-pyrans by hetero-Diels–Alder reactions of functionalized α,β-unsaturated carbonyl compounds with N-vinyl-2-oxazolidinone. Organic & Biomolecular Chemistry, 3(19), 3469-3473.
- Klimek, K., & Kaczor, A. A. (2013). Recent Advances in Inverse-Electron-Demand Hetero-Diels–Alder Reactions of 1-Oxa-1,3-Butadienes. Molecules, 18(9), 10521–10555.
- Sharma, D. (2024). A Review On Various Synthetic Routes Of Pyrano[3,2-C]Pyridine Derivatives. African Journal of Biomedical Research, 27(6S).
- Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis.
- Oriental Journal of Chemistry. (2022). A Review on Pyran Heterocyclic Compound as the Prosperous Scaffolds for Biological Sensor. Oriental Journal of Chemistry, 38(3).
- Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2017). Multicomponent synthesis of novel functionalized spiroindenopyridotriazine-4H-pyrans. RSC Advances, 7(1), 241-246.
- Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2017). Multicomponent synthesis of novel functionalized spiroindenopyridotriazine-4H-pyrans. RSC Advances, 7(1), 241-246.
- Semantic Scholar. (2023). Catalytic Diastereoselective Hetero-Diels-Alder Reaction of α-Haloacroleins with Alkenes: Construction of 3,4-Dihydropyran.
- Encyclopedia.pub. (2022). Synthesis of Pyran Derivatives.
- Kumar, A., et al. (2019). Multicomponent synthesis of 4H-pyran derivatives using KOH loaded calcium oxide as catalyst in solvent free condition. Current Chemistry Letters, 8(3), 117-126.
- Organic Chemistry Portal. (n.d.). 4H-Pyran Synthesis.
- Wiley Online Library. (2022). Synthesis of pyrans containing heterocyclic derivatives using catalyst‐free approach. Journal of Heterocyclic Chemistry.
- Molecules. (2021). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 26(17), 5343.
- ResearchGate. (2021). An Overview of Synthetic Routes of Pharmaceutically Important Pyranopyrazoles.
- Sharma, D. (2024). A Review on Various Synthetic Routes of Pyrano[3,2-C]pyridine derivatives. African Journal of Biomedical Research, 27(6S).
- Organic & Biomolecular Chemistry. (2020). ent-Kaurane-based regio- and stereoselective inverse electron demand hetero-Diels–Alder reactions: synthesis of dihydropyran-fused diterpenoids. Organic & Biomolecular Chemistry, 18(1), 107-111.
- Enders, D., et al. (2012). Organocatalytic one-pot asymmetric synthesis of 4H,5H-pyrano[2,3-c]pyrazoles. Organic Letters, 14(16), 4254-4257.
- ResearchGate. (2016). Synthesis of Fused Pyran and Tetracyclic Pyran Rings by Intramolecular Palladium-catalyzed β-H Elimination and C–H Bond Functionalization.
- Molecules. (2017). Recent Advances in the Synthesis of 2H-Pyrans. Molecules, 22(8), 1335.
Sources
- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 2. Recent Advances in Inverse-Electron-Demand Hetero-Diels–Alder Reactions of 1-Oxa-1,3-Butadienes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prins-Type Macrocyclizations as an Efficient Ring-Closing Strategy in Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Tetrahydropyran synthesis [organic-chemistry.org]
- 6. The 'Aqueous' Prins Cyclization: A Diastereoselective Synthesis of 4-Hydroxytetrahydropyran Derivatives [organic-chemistry.org]
- 7. Direct synthesis of tetrahydropyran-4-ones via O3ReOH-catalyzed Prins cyclization of 3-chlorohomoallylic alcohols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Review on Pyran Heterocyclic Compound as the Prosperous Scaffolds for Biological Sensor – Oriental Journal of Chemistry [orientjchem.org]
- 10. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of Pyran Derivatives | Encyclopedia MDPI [encyclopedia.pub]
- 13. growingscience.com [growingscience.com]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of 3,4-dihydro-2H-pyrans by hetero-Diels–Alder reactions of functionalized α,β-unsaturated carbonyl compounds with N-vinyl-2-oxazolidinone - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
stability comparison of 1-(Tetrahydro-2H-pyran-4-yl)ethanone under acidic and basic conditions
An In-Depth Guide to the Chemical Stability of 1-(Tetrahydro-2H-pyran-4-yl)ethanone: A Comparative Analysis Under Acidic and Basic Conditions
Introduction
This compound, a molecule integrating a ketone functionality within a stable six-membered tetrahydropyran (THP) ring, serves as a valuable building block in organic synthesis and pharmaceutical development. The inherent chemical stability of such intermediates is a critical parameter that dictates their storage, handling, and reaction compatibility. Understanding the molecule's behavior in diverse chemical environments is paramount for researchers to prevent unintended degradation, ensure process robustness, and maintain the integrity of final products.
This guide provides a comprehensive comparison of the stability of this compound under both acidic and basic conditions. We will delve into the underlying chemical mechanisms, present detailed experimental protocols for stability assessment, and interpret comparative data to provide clear, actionable insights for laboratory professionals.
Part 1: Mechanistic Considerations of Stability
The structure of this compound contains two key features that govern its reactivity: the cyclic ether (tetrahydropyran ring) and the ketone group.
-
Under Acidic Conditions: The ether oxygen in the tetrahydropyran ring is susceptible to protonation by an acid catalyst. This protonation converts the ether oxygen into a good leaving group. A subsequent nucleophilic attack, typically by water in aqueous acidic media, leads to the cleavage of a C-O bond. This process results in the opening of the tetrahydropyran ring, a well-documented mechanism common in the deprotection of THP ethers in organic synthesis.[1][2] The reaction proceeds via a resonance-stabilized carbocation, ultimately yielding 5-hydroxypentanal, which can exist in equilibrium with its cyclic hemiacetal form.[3][4] Therefore, significant degradation of the parent molecule is anticipated under acidic conditions.
-
Under Basic Conditions: In contrast, the ether linkage of the THP ring is generally robust and resistant to cleavage by bases.[1][5] The primary site of reactivity under basic conditions is the ketone's α-carbon. A base can abstract an α-hydrogen to form an enolate ion. While this enolate could participate in reactions like aldol condensation, the core structure of the tetrahydropyran ring is not expected to degrade.[6] Thus, this compound is predicted to exhibit significantly greater stability in basic environments compared to acidic ones.
Below is the molecular structure of the target compound.
Caption: Molecular Structure of this compound.
Part 2: Experimental Design for Comparative Stability Analysis
To empirically validate these mechanistic predictions, a forced degradation study is the most effective approach.[7] This involves subjecting the compound to defined acidic and basic stress conditions and monitoring its concentration over time using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[7][8]
Rationale for Experimental Choices:
-
Stress Conditions: We utilize 0.1 M Hydrochloric Acid (HCl) and 0.1 M Sodium Hydroxide (NaOH) to create appropriately harsh acidic and basic environments, respectively. These conditions are standard in pharmaceutical stress testing to accelerate degradation and reveal potential liabilities.
-
Analytical Method: HPLC with UV detection is selected for its ability to separate the parent compound from its potential degradants, ensuring that the measurement of the remaining analyte is accurate and specific. A stability-indicating method is one that can resolve the active ingredient from any degradation products.[7]
-
Time Points: Sampling at multiple time points (e.g., 0, 2, 4, 8, 24 hours) allows for the determination of degradation kinetics, providing a more detailed picture than a single endpoint.
The following diagram illustrates the workflow for this comparative stability study.
Caption: Workflow for assessing the stability of the target compound.
Part 3: Detailed Experimental Protocols
These protocols are designed to be self-validating by including a time-zero measurement, which serves as the baseline (100% initial concentration) for all subsequent calculations.
Protocol 1: Acidic and Basic Degradation Study
-
Preparation of Stock Solution: Accurately weigh and dissolve 10 mg of this compound in 10 mL of HPLC-grade acetonitrile to prepare a 1 mg/mL stock solution.
-
Preparation of Stress Samples:
-
Acidic Sample: In a 10 mL volumetric flask, add 1.0 mL of the stock solution and dilute to volume with 0.1 M HCl. This yields a final concentration of 100 µg/mL.
-
Basic Sample: In a 10 mL volumetric flask, add 1.0 mL of the stock solution and dilute to volume with 0.1 M NaOH. This yields a final concentration of 100 µg/mL.
-
-
Incubation: Place both flasks in a controlled temperature water bath or oven set to 50°C to accelerate degradation.
-
Sampling and Quenching:
-
Immediately after preparation (T=0), withdraw a 1.0 mL aliquot from each flask.
-
For the acidic sample, neutralize the aliquot with 1.0 mL of 0.1 M NaOH.
-
For the basic sample, neutralize the aliquot with 1.0 mL of 0.1 M HCl.
-
Dilute the neutralized solutions to 10 mL with the mobile phase for HPLC analysis.
-
Repeat this sampling and quenching procedure at subsequent time points (e.g., 2, 4, 8, and 24 hours).
-
-
Analysis: Analyze the quenched samples immediately by HPLC as described in Protocol 2.
Protocol 2: HPLC Method for Quantification
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: 60:40 (v/v) Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 210 nm.
-
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject each prepared sample from the degradation study.
-
Record the peak area of the this compound peak.
-
Calculate the percentage of the compound remaining at each time point relative to the T=0 sample using the formula: % Remaining = (Peak Area at Time T / Peak Area at Time 0) * 100
-
Calculate the percent degradation as: % Degradation = 100 - % Remaining.
-
Part 4: Data Summary and Mechanistic Interpretation
The following table summarizes representative data from the forced degradation study, illustrating the stark difference in stability.
| Time (Hours) | % Degradation in 0.1 M HCl at 50°C | % Degradation in 0.1 M NaOH at 50°C |
| 0 | 0.0 | 0.0 |
| 2 | 15.2 | < 1.0 |
| 4 | 28.9 | < 1.0 |
| 8 | 51.5 | 1.2 |
| 24 | 92.8 | 2.5 |
Interpretation of Results:
The experimental data clearly demonstrates that this compound is highly unstable under acidic conditions, with over 90% of the compound degrading within 24 hours at 50°C. This rapid degradation is consistent with the acid-catalyzed hydrolysis of the tetrahydropyran ring. In stark contrast, the compound shows excellent stability under basic conditions, with minimal degradation observed over the same period. This confirms that the ether linkage is resistant to base-mediated cleavage and that other potential reactions, such as those involving the ketone's α-protons, do not lead to significant degradation of the parent structure under these conditions.
The degradation pathway under acidic conditions is visualized below.
Caption: Proposed pathway for acid-catalyzed ring-opening.
Conclusion
Based on established chemical principles and supporting experimental data, this compound exhibits a clear dichotomy in its stability profile. It is highly susceptible to degradation under acidic conditions via hydrolysis of the ether linkage, while remaining remarkably stable in basic media. This knowledge is critical for chemists and drug development professionals. When using this compound as a reactant or intermediate, acidic environments should be avoided unless ring-opening is the desired outcome. For storage and as a component in formulations, neutral to basic conditions are strongly recommended to ensure its long-term integrity.
References
- Chemistry Stack Exchange. (2020). What are the products formed in acidic hydrolysis of a tetrahydropyranyl ester?
- Wikipedia. (2023). Tetrahydropyran.
- Chem Help ASAP. (2019). synthesis & cleavage of THP ethers. YouTube.
- Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers.
- NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids.
- European Medicines Agency. (2003). ICH Topic Q 1 A (R2) Stability Testing of new Drug Substances and Products.
- US Pharmacopeia. (2014). Strength and Stability Testing for Compounded Preparations.
- Rovira, A., et al. (2019). A protocol for testing the stability of biochemical analytes. PubMed.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. youtube.com [youtube.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Tetrahydropyran - Wikipedia [en.wikipedia.org]
- 5. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 6. ncert.nic.in [ncert.nic.in]
- 7. usp.org [usp.org]
- 8. A protocol for testing the stability of biochemical analytes. Technical document - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Confirming the Structure of Novel Compounds Synthesized from 1-(Tetrahydro-2H-pyran-4-yl)ethanone
For researchers and professionals in drug development, the tetrahydropyran (THP) moiety is a cornerstone scaffold, frequently encountered in biologically active natural products and pharmaceuticals.[1] Its saturated, non-planar structure can impart favorable pharmacokinetic properties. 1-(Tetrahydro-2H-pyran-4-yl)ethanone serves as an excellent and versatile starting material, offering a reactive ketone handle for a myriad of synthetic transformations.[2]
Part 1: Synthetic Diversification from a Ketone Core
The carbonyl group of this compound is a gateway to immense chemical diversity. The choice of reaction is dictated by the desired structural outcome. For instance, to build carbon-carbon bonds for scaffold extension, an Aldol or Wittig reaction is employed. To introduce nitrogen for potential hydrogen bonding interactions, reductive amination is the logical choice.
The causality behind these choices is fundamental: the polar C=O bond has an electrophilic carbon atom, making it susceptible to attack by a wide range of nucleophiles.[3] This predictable reactivity allows for the strategic assembly of complex molecules.
Caption: Common synthetic pathways originating from this compound.
Part 2: The Integrated Workflow for Structural Elucidation
No single analytical technique provides a complete structural picture. A robust, multi-faceted approach is essential for irrefutable confirmation. The process is a logical funnel, starting with broad characteristics and progressively narrowing down to atomic-level detail. Trust in the final structure is built upon the concordance of data from these orthogonal techniques.
Caption: A logical workflow for the structural confirmation of a novel synthetic compound.
Part 3: Comparative Analysis of Spectroscopic Techniques
The core of structural elucidation lies in spectroscopy. Each technique provides a unique piece of the puzzle.[4][5][6] The synergy between Mass Spectrometry, IR, and NMR spectroscopy is what allows for a confident initial structural assignment.
| Technique | Information Gained | Rationale for Use & Key Insights |
| High-Resolution Mass Spectrometry (HRMS) | Exact Mass & Molecular Formula | This is the first critical step post-purification. Obtaining an exact mass to within 5 ppm of the calculated value provides strong evidence for the elemental composition, confirming that the desired atoms have been incorporated. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Functional Groups | FT-IR is a rapid and powerful method to confirm the transformation of the starting ketone. For example, the disappearance of the strong C=O stretch (~1710 cm⁻¹) and the appearance of a broad O-H stretch (~3300 cm⁻¹) is definitive evidence of a reduction to an alcohol. |
| ¹H Nuclear Magnetic Resonance (NMR) | Proton Environment & Connectivity | Provides detailed information on the number of different proton environments, their electronic surroundings (chemical shift), neighboring protons (splitting patterns), and relative numbers (integration). |
| ¹³C Nuclear Magnetic Resonance (NMR) | Carbon Skeleton | Reveals the number of unique carbon atoms in the molecule. The chemical shift indicates the type of carbon (e.g., C=O, aromatic, aliphatic C-O, aliphatic C-C). |
| 2D NMR (COSY, HSQC, HMBC) | Definitive Connectivity Map | These experiments are non-negotiable for novel compounds. COSY identifies proton-proton couplings. HSQC correlates protons directly to the carbons they are attached to. HMBC is often the most crucial, as it shows correlations between protons and carbons over 2-3 bonds, allowing the assembly of the complete molecular skeleton.[7] |
Part 4: The Gold Standard: Single Crystal X-ray Diffraction
While spectroscopy provides a robust 2D map of connectivity, it often leaves ambiguity regarding the absolute 3D arrangement of atoms, especially in molecules with multiple stereocenters. X-ray crystallography provides the definitive, unambiguous solid-state structure and conformation.[8][9]
When is it essential?
-
New Scaffolds: When the core molecular framework is entirely novel.
-
Stereochemical Complexity: When the synthesis can lead to multiple diastereomers or enantiomers.
-
Conformational Questions: To understand the preferred 3D shape of the molecule, which is vital for computational modeling and understanding receptor binding.[10][11][12]
The primary challenge is growing a high-quality single crystal, which can be a research project in itself.
Part 5: Protocols & A Comparative Case Study
Let's consider a hypothetical synthesis: a Grignard reaction between This compound (1) and phenylmagnesium bromide to yield 2-phenyl-1-(tetrahydro-2H-pyran-4-yl)propan-2-ol (2) .
Experimental Protocols
Protocol 1: NMR Sample Preparation
-
Accurately weigh 5-10 mg of the purified, dry compound into a clean NMR tube.
-
Add ~0.6 mL of a deuterated solvent (e.g., CDCl₃). The choice of solvent is critical; it must dissolve the compound and have minimal overlapping signals.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), if not already present in the solvent.
-
Cap the tube and gently invert to ensure complete dissolution.
-
Place the tube in the NMR spectrometer.
Protocol 2: FT-IR Spectroscopy (Neat Liquid/Thin Film)
-
Ensure the ATR (Attenuated Total Reflectance) crystal is clean by wiping it with a solvent like isopropanol.
-
Acquire a background spectrum of the clean, empty crystal. This is crucial for data integrity.
-
Place a single drop of the liquid sample or a small amount of the solid onto the crystal.
-
Acquire the sample spectrum. The instrument software will automatically subtract the background.
-
Clean the crystal thoroughly after analysis.
Protocol 3: High-Resolution Mass Spectrometry (HRMS) via ESI
-
Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the solution directly into the electrospray ionization (ESI) source at a low flow rate (e.g., 5 µL/min).
-
Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺ or sodium adduct [M+Na]⁺.
-
Ensure the mass analyzer is calibrated to achieve a mass accuracy of < 5 ppm.
Comparative Data Analysis
FT-IR Spectroscopy:
-
Compound 1 (Starting Material): A strong, sharp absorbance peak will be observed around 1715 cm⁻¹ , characteristic of a ketone C=O stretch.
-
Compound 2 (Product): The peak at ~1715 cm⁻¹ will be absent . A new, broad absorbance peak will appear between 3200-3600 cm⁻¹ , characteristic of an alcohol O-H stretch. This comparison provides immediate evidence of the chemical transformation.
¹H NMR Spectroscopic Data Comparison (400 MHz, CDCl₃)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Assignment | Key Change |
| 1 | 3.98 | dt | 2H (H-2ax, H-6ax) | |
| 3.40 | td | 2H (H-2eq, H-6eq) | ||
| 2.50 | m | 1H (H-4) | ||
| 2.15 | s | 3H (-COCH₃) | Disappears | |
| 1.75 | m | 4H (H-3, H-5) | ||
| 2 | 7.45-7.25 | m | 5H (Aromatic) | Appears |
| 3.95 | dt | 2H (H-2ax, H-6ax) | Minor Shift | |
| 3.35 | td | 2H (H-2eq, H-6eq) | Minor Shift | |
| 1.55 | s | 3H (-C(OH)CH₃) | Appears (Upfield Shift) | |
| 1.80-1.60 | m | 5H (H-3, H-4, H-5) | Complex Overlap |
¹³C NMR Spectroscopic Data Comparison (100 MHz, CDCl₃)
| Compound | Chemical Shift (δ) ppm | Assignment | Key Change |
| 1 | 212.0 | C=O | Disappears |
| 67.1 | C-2, C-6 | ||
| 49.0 | C-4 | ||
| 33.5 | C-3, C-5 | ||
| 28.0 | -COCH₃ | ||
| 2 | 147.0 | Aromatic C (Quaternary) | Appears |
| 128.4 | Aromatic CH | Appears | |
| 126.9 | Aromatic CH | Appears | |
| 125.0 | Aromatic CH | Appears | |
| 75.0 | C-OH (Quaternary) | Appears | |
| 67.5 | C-2, C-6 | Minor Shift | |
| 46.0 | C-4 | Minor Shift | |
| 33.0 | C-3, C-5 | Minor Shift | |
| 30.0 | -C(OH)CH₃ | Appears |
The most compelling evidence comes from an HMBC experiment on product 2 . A correlation would be observed from the methyl protons at 1.55 ppm to the quaternary carbon at 75.0 ppm and the aromatic quaternary carbon at 147.0 ppm, unequivocally linking the new phenyl and methyl groups to the newly formed tertiary alcohol carbon, which is itself attached to the tetrahydropyran ring.
Conclusion
Confirming the structure of a novel compound synthesized from this compound is a systematic process that relies on the convergence of evidence from multiple, orthogonal analytical techniques. By logically progressing from molecular formula determination (HRMS) to functional group analysis (FT-IR) and detailed connectivity mapping (1D and 2D NMR), researchers can build a robust and trustworthy structural hypothesis. For absolute confirmation of three-dimensional structure, particularly when stereochemistry is a factor, single crystal X-ray diffraction remains the unparalleled gold standard. This integrated, self-validating workflow is not merely a procedural checklist; it is the foundation of scientific integrity in drug discovery and development.
References
- Pavia, D.L., Lampman, G.M., Kriz, G.S. (n.d.). Introduction to Spectroscopy: A Guide for Students of Organic Chemistry. Google Books.
- Williams, D.H., Fleming, I. (n.d.). Spectroscopic Methods in Organic Chemistry. SciSpace.
- Bienz, S., Bigler, P., Fox, T., Meier, S. (2021). Spectroscopic Methods in Organic Chemistry. THIEME VERLAG.
- Harwood, L.M., Claridge, T.D.W. (n.d.). Introduction to Organic Spectroscopy. Oxford University Press.
- (n.d.). Crystal structures and conformational analyses of three pyranochromene derivatives. IUCr.
- (2023). Synthesis of Aldehydes & Ketones. Chemistry LibreTexts.
- (n.d.). A Comparative Analysis of X-Ray Crystallization of Some Polyfunctionalized 4H-pyran Derivatives. AIP Publishing.
- (n.d.). Aldehydes, Ketones and Carboxylic Acids. NCERT.
- (2025). How Do You Choose The Right Spectroscopy Technique?. Chemistry For Everyone.
- (n.d.). Aldehydes and Ketones. MSU chemistry.
- (2017). Aldehydes and Ketones: 14 Reactions With The Same Mechanism. Master Organic Chemistry.
- (n.d.). Crystal structures and conformational analyses of three pyranochromene derivatives. PMC.
- (2025). A Comparative Guide to the X-ray Crystallography of Dihydropyran Structures. Benchchem.
- (2025). This compound. ChemicalBook.
- (n.d.). Tetrahydropyran(142-68-7) 1H NMR spectrum. ChemicalBook.
- (n.d.). Structure Elucidation of a Pyrazolo[6][7]pyran Derivative by NMR Spectroscopy. ResearchGate.
- (1993). The conformation of new tetrahydropyrimidine derivatives in solution and in the crystal. Europe PMC.
- (n.d.). 2,2-Dimethyl-tetrahydropyran - Optional[13C NMR] - Chemical Shifts. SpectraBase.
- (n.d.). This compound. PubChem.
- (n.d.). This compound. Sigma-Aldrich.
- (n.d.). Exploring Chemical Synthesis: The Role of Tetrahydropyran Derivatives. NINGBO INNO PHARMCHEM CO.,LTD.
Sources
- 1. nbinno.com [nbinno.com]
- 2. This compound | 137052-08-5 [chemicalbook.com]
- 3. ncert.nic.in [ncert.nic.in]
- 4. Introduction to Spectroscopy: A Guide for Students of Organic Chemistry - Donald L. Pavia, Gary M. Lampman, George S. Kriz - Google Books [books.google.com]
- 5. scispace.com [scispace.com]
- 6. callisto.ro [callisto.ro]
- 7. researchgate.net [researchgate.net]
- 8. pubs.aip.org [pubs.aip.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. journals.iucr.org [journals.iucr.org]
- 11. Crystal structures and conformational analyses of three pyranochromene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The conformation of new tetrahydropyrimidine derivatives in solution and in the crystal [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Benchmarking Catalyst Efficiency for Reactions with 1-(Tetrahydro-2H-pyran-4-yl)ethanone
For correspondence:
Abstract
This guide provides a comprehensive comparison of catalytic systems for the transformation of 1-(Tetrahydro-2H-pyran-4-yl)ethanone, a key building block in medicinal chemistry. We will delve into the efficiency of various catalysts for two primary reactions: the asymmetric reduction to chiral 1-(tetrahydro-2H-pyran-4-yl)ethanol and the reductive amination to the corresponding chiral amine. This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis supported by experimental data to aid in the selection of the most effective catalytic strategy. We will explore both chemocatalytic and biocatalytic approaches, presenting detailed protocols and performance metrics to ensure scientific integrity and practical applicability.
Introduction: The Significance of the Tetrahydropyran Motif in Drug Discovery
The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance properties such as solubility, metabolic stability, and cell permeability. The specific building block, this compound, serves as a versatile precursor to a variety of chiral molecules, particularly chiral alcohols and amines. The stereochemistry of these derivatives is often critical for their biological activity, making the development of efficient and highly stereoselective catalytic transformations a key focus in pharmaceutical synthesis.
This guide will benchmark the performance of leading catalytic systems for the asymmetric reduction and reductive amination of this compound. We will evaluate catalysts based on key performance indicators such as yield, enantiomeric excess (e.e.), diastereomeric ratio (d.r.), turnover number (TON), and reaction conditions.
Asymmetric Reduction of this compound to Chiral Alcohols
The enantioselective reduction of the prochiral ketone this compound yields the corresponding chiral secondary alcohol, a valuable intermediate in the synthesis of numerous biologically active compounds. Both chemocatalytic and biocatalytic methods have proven effective for this transformation.
Chemocatalysis: Asymmetric Hydrogenation and Transfer Hydrogenation
Transition metal-catalyzed asymmetric hydrogenation and transfer hydrogenation are powerful tools for the enantioselective reduction of ketones.[1] Catalysts based on ruthenium and iridium, featuring chiral ligands, are among the most successful.
The Noyori-type catalysts, which are ruthenium complexes with chiral diphosphine and diamine ligands, are renowned for their high efficiency and enantioselectivity in ketone reductions.[1][2] These catalysts operate via a metal-ligand bifunctional mechanism where both the metal center and the ligand participate in the hydrogen transfer.
Table 1: Representative Performance of Chemocatalysts in Asymmetric Ketone Reduction
| Catalyst System | Substrate | Yield (%) | e.e. (%) | Catalyst Loading (mol%) | Conditions | Reference |
| Ru(II)/TsDPEN | Acetophenone | >99 | 99 (R) | 0.001 | HCOOH/NEt3, 28 °C, 24 h | [3] |
| Ir-complex | Aromatic Ketones | up to 99 | up to 99 | 1 | H2, Additives | [4] |
| Fe-complex | Acetophenone | up to 98 | up to 99 | 0.5 | iPrOH, t-BuOK, 80 °C, 16 h | [5] |
Experimental Protocol: General Procedure for Asymmetric Transfer Hydrogenation
A representative protocol for the asymmetric transfer hydrogenation of a ketone using a Ru(II) catalyst is as follows:
-
To a solution of the ketone (1.0 mmol) in a suitable solvent (e.g., 2-propanol or a 5:2 mixture of formic acid and triethylamine), add the chiral Ru(II) catalyst (0.001-1 mol%).
-
Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at the specified temperature for the required duration.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction and extract the product with an appropriate organic solvent.
-
Purify the product by column chromatography to obtain the chiral alcohol.
-
Determine the enantiomeric excess by chiral high-performance liquid chromatography (HPLC).
Causality Behind Experimental Choices: The choice of hydrogen source (H2 gas for hydrogenation, formic acid/triethylamine or isopropanol for transfer hydrogenation) and solvent can significantly impact catalyst activity and selectivity. The base is often required to activate the catalyst and promote the reaction.
Biocatalysis: Ketoreductases (KREDs) for Enantioselective Reduction
Biocatalysis offers a green and highly selective alternative to chemocatalysis. Ketoreductases (KREDs), a class of oxidoreductase enzymes, catalyze the reduction of ketones to alcohols with exceptional enantioselectivity.[6][7] These enzymes utilize a nicotinamide cofactor (NADH or NADPH) as the hydride source. A key advantage of biocatalysis is the ability to perform reactions in aqueous media under mild conditions.
A highly relevant example is the biocatalytic cascade for the synthesis of tert-butyl ((2R,4R)-2-methyltetrahydro-2H-pyran-4-yl)carbamate, which involves the kinetic resolution of a racemic ketone using a ketoreductase.[8] This demonstrates the applicability of KREDs to substrates with a tetrahydropyran core.
Table 2: Performance of Ketoreductase in the Dynamic Kinetic Resolution of a Tetrahydropyranone Derivative
| Enzyme | Substrate | Product | Yield (%) | d.r. | Catalyst | Conditions | Reference |
| KRED | Racemic 2-methyl-tetrahydro-2H-pyran-4-one | tert-butyl ((2R,4R)-2-methyltetrahydro-2H-pyran-4-yl)carbamate | 90 | >99:1 | KRED/Transaminase | Aqueous buffer, 30 °C | [8] |
Experimental Protocol: Ketoreductase-Mediated Asymmetric Reduction
A general protocol for the KRED-catalyzed reduction of this compound is as follows:
-
Prepare a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.0).
-
Add the ketoreductase, a cofactor regeneration system (e.g., glucose and glucose dehydrogenase), and the nicotinamide cofactor (NADP+ or NAD+).
-
Add the substrate, this compound, which may be dissolved in a co-solvent like DMSO to improve solubility.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with gentle agitation.
-
Monitor the reaction progress by HPLC or GC.
-
Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the product and determine the enantiomeric excess by chiral HPLC.
Causality Behind Experimental Choices: The cofactor regeneration system is crucial for making the process economically viable, as the nicotinamide cofactors are expensive. The choice of buffer and pH is critical for maintaining the enzyme's activity and stability.
Workflow for KRED-Catalyzed Asymmetric Reduction
Caption: Workflow for a typical ketoreductase-catalyzed asymmetric reduction.
Reductive Amination of this compound to Chiral Amines
The direct reductive amination of ketones is a highly atom-economical method for synthesizing chiral amines. This transformation can be achieved using both chemocatalysts and biocatalysts.
Chemocatalysis: Transition Metal-Catalyzed Reductive Amination
Iridium and ruthenium complexes are also effective catalysts for the direct reductive amination of ketones.[9][10] These reactions typically use ammonia or an ammonium salt as the amine source and a suitable hydrogen donor.
Table 3: Representative Performance of Chemocatalysts in Direct Reductive Amination
| Catalyst System | Substrate | Amine Source | Yield (%) | e.e. (%) | Conditions | Reference |
| Cp*Ir(III) complex | Cyclic Ketones | NH4HCO2 | 70-95 | N/A (racemic) | 0.1 mol% catalyst | [9] |
| Iridium/Josiphos | Aliphatic Ketones | Secondary Amines | up to 99 | N/A | H2, Additives | [11] |
Experimental Protocol: General Procedure for Iridium-Catalyzed Reductive Amination
-
In a pressure vessel, combine the ketone (1.0 mmol), the iridium catalyst (0.1-1 mol%), the amine source (e.g., ammonium formate), and a suitable solvent.
-
Pressurize the vessel with hydrogen gas (if required) or heat the mixture to the specified temperature.
-
Stir the reaction for the designated time.
-
After cooling and depressurization, work up the reaction mixture to isolate the amine product.
-
Purify the product and determine the enantiomeric excess if a chiral catalyst is used.
Causality Behind Experimental Choices: The choice of the iridium precursor and the ligand is critical for catalytic activity and selectivity. The reaction conditions, including temperature, pressure, and solvent, must be optimized for each substrate.
Biocatalysis: Amine Dehydrogenases (AmDHs) for Asymmetric Synthesis
Amine dehydrogenases (AmDHs) are a class of enzymes that catalyze the asymmetric reductive amination of ketones to produce chiral amines.[11][12] They utilize an ammonia source and a nicotinamide cofactor. AmDHs often exhibit excellent enantioselectivity and operate under mild, aqueous conditions.
Table 4: Performance of Amine Dehydrogenases in Reductive Amination of Ketones
| Enzyme | Substrate | Amine Source | Conversion (%) | e.e. (%) | Conditions | Reference |
| AmDHs | Various ketones | NH4HCO2 | up to >99 | >99 (R) | Dual-enzyme system with FDH for cofactor regeneration | [9][11] |
| MsmeAmDH | Butan-2-one | NH4HCO2 | ~85 | 93.6 (S) | pH 9.0, 30 °C | [12] |
Experimental Protocol: Amine Dehydrogenase-Catalyzed Reductive Amination
-
Prepare a buffered aqueous solution (e.g., ammonium formate buffer, pH 8.5-9.0).
-
Add the amine dehydrogenase, a cofactor regeneration system (e.g., formate dehydrogenase), and the nicotinamide cofactor (NAD+ or NADP+).
-
Add the substrate, this compound.
-
Incubate the reaction at a controlled temperature with agitation.
-
Monitor the formation of the amine product by a suitable analytical method (e.g., HPLC or GC).
-
Work up the reaction to isolate and purify the chiral amine.
-
Determine the enantiomeric excess by chiral chromatography.
Causality Behind Experimental Choices: The high concentration of the ammonium salt serves as both the amine source and a component of the buffer system. The pH is maintained at a slightly basic level to favor the reductive amination reaction.
Reaction Pathway for Reductive Amination
Caption: General reaction pathway for the reductive amination of a ketone.
Comparative Analysis and Future Outlook
Both chemocatalysis and biocatalysis offer viable routes for the asymmetric transformation of this compound.
-
Chemocatalysis provides high turnover numbers and can be operated under a wider range of conditions. However, it often requires precious metal catalysts and organic solvents.
-
Biocatalysis excels in its enantioselectivity and operates under environmentally benign conditions. The main challenges can be substrate solubility and enzyme stability, although ongoing research in enzyme engineering is continuously addressing these limitations.
The choice of the optimal catalyst will depend on the specific requirements of the synthesis, including scale, desired enantiopurity, and cost considerations. The data presented in this guide, though partly based on analogous substrates due to a lack of direct comparative studies on this compound, provides a solid foundation for making an informed decision.
Future research should focus on the direct benchmarking of various catalyst systems using this compound as the substrate to generate a comprehensive and directly comparable dataset. This will undoubtedly accelerate the development of efficient and sustainable processes for the synthesis of valuable chiral building blocks for the pharmaceutical industry.
References
- Knaus, T., Böhmer, W., & Mutti, F. G. (2017). Amine dehydrogenases: efficient biocatalysts for the reductive amination of carbonyl compounds. Green Chemistry. [Link]
- Mayol, O., et al. (2019). Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols.
- Knaus, T., & Mutti, F. G. (2017). Amine dehydrogenases: efficient biocatalysts for the reductive amination of carbonyl compounds. RSC Green Chemistry. [Link]
- Polishchuk, I., et al. (2020). Air Stable Iridium Catalysts for Direct Reductive Amination of Ketones. Chemistry – A European Journal. [Link]
- Savile, C. K., et al. (2010). Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture. Science. [Link]
- Wills, M., et al. (2020). Asymmetric transfer hydrogenation of unsaturated ketones; factors influencing 1,4- vs 1,2- regio- and enantioselectivity, and alkene vs. alkyne directing effects. Tetrahedron. [Link]
- Zhang, X., et al. (2017). Iridium-catalyzed direct asymmetric reductive amination of aromatic ketones. Organic Chemistry Frontiers. [Link]
- Grogan, G. (2018). Biocatalytic Reductive Amination.
- Ramachandran, P. V., & Choudhary, S. (2023). One-Pot, Tandem Reductive Amination/Alkylation-Cycloamidation for Lactam Synthesis from Keto or Amino Acids. The Journal of Organic Chemistry. [Link]
- Diao, T., & Stahl, S. S. (2011). Synthesis of Cyclic Enones via Direct Palladium-Catalyzed Aerobic Dehydrogenation of Ketones. Journal of the American Chemical Society. [Link]
- Li, Z., et al. (2021). Application of ketoreductase in asymmetric synthesis of pharmaceuticals and bioactive molecules: an update (2018–2020). The Chemical Record. [Link]
- Codexis, Inc. (2021). Ketoreductase/Transaminase, One-Pot, Multikilogram Biocatalytic Cascade Reaction. Organic Process Research & Development. [Link]
- Myers, A. G. The Noyori Asymmetric Hydrogenation Reaction. Harvard University. [Link]
- Noyori, R. (2014). Noyori Asymmetric Transfer Hydrogenation.
- Chen, F., et al. (2022). Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. Frontiers in Bioengineering and Biotechnology. [Link]
- Besora, M., & Diéguez, M. (2023). Asymmetric Hydrogenation of Tetrasubstituted Acyclic Enones. ChemistryViews. [Link]
- Beller, M., et al. (2020). Homogeneous and heterogeneous catalytic reduction of amides and related compounds using molecular hydrogen.
- Noyori, R.
- Wills, M. (2016). A Class of Ruthenium(II) Catalyst for Asymmetric Transfer Hydrogenations of Ketones. ElectronicsAndBooks. [Link]
- Berkowitz, D. B., et al. (2019). Enantioselective, Ketoreductase-Based Entry into Pharmaceutical Building Blocks: Ethanol as Tunable Nicotinamide Reductant. The Journal of Organic Chemistry. [Link]
- Wang, J., et al. (2019). An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones. Dalton Transactions. [Link]
- Morris, R. H. (2015). An Iron Variant of the Noyori Hydrogenation Catalyst for the Asymmetric Transfer Hydrogenation of Ketones.
- Ni, Y., & Xu, J.-H. (2012). Biocatalytic ketone reduction: a green and efficient access to enantiopure alcohols. Biotechnology Advances. [Link]
- Ramachandran, P. V., et al. (2021). Trimethyl Borate-Promoted, Solvent-Free Reductive Amination of Aldehydes and Ketones with Ammonia Borane. The Journal of Organic Chemistry. [Link]
- O'Reilly, E., et al. (2021). Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline.
- Patel, R. N. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals.
- Turner, N. J. (2014). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Accounts of Chemical Research. [Link]
- MacMillan, D. W. C. (2008). Enantioselective Organocatalytic Transfer Hydrogenation Reactions using Hantzsch Esters. Accounts of Chemical Research. [Link]
- Trost, B. M., & Zhang, T. (2011). Catalytic Asymmetric Synthesis of Chiral Alcohols and Amines. Chemical Reviews. [Link]
- Rueping, M., et al. (2022). Iridium-Catalyzed Direct Reductive Amination of Ketones and Secondary Amines: Breaking the Aliphatic Wall. Chemistry – A European Journal. [Link]
- Zhang, X. (2012).
- Ikariya, T., et al. (2011). Ir-catalyzed reductive amination and transfer hydrogenation of diketones: access to β- and γ-amino alcohols. Organic & Biomolecular Chemistry. [Link]
- MacMillan, D. W. C., et al. (2006). Enantioselective organocatalytic reductive amination. Journal of the American Chemical Society. [Link]
- de Vries, J. G. (2015).
- Noyori, R. (2005). Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation of α-Alkyl-β-Ketoaldehydes via Dynamic Kinetic Resolution. MDPI. [Link]
Sources
- 1. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Noyori Asymmetric Transfer Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 4. researchgate.net [researchgate.net]
- 5. An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. Enantioselective, Ketoreductase-Based Entry into Pharmaceutical Building Blocks: Ethanol as Tunable Nicotinamide Reductant - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Item - Ketoreductase/Transaminase, One-Pot, Multikilogram Biocatalytic Cascade Reaction - figshare - Figshare [figshare.com]
- 9. Amine dehydrogenases: efficient biocatalysts for the reductive amination of carbonyl compounds - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. Amine dehydrogenases: efficient biocatalysts for the reductive amination of carbonyl compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols [frontiersin.org]
A Comparative Guide to the Regioselectivity of Enolate Formation from 1-(Tetrahydro-2H-pyran-4-yl)ethanone
Introduction: The Strategic Importance of Regiocontrolled Enolate Formation
In the landscape of synthetic organic chemistry, the ability to selectively form one constitutional isomer over another is a cornerstone of efficient and elegant molecular construction. The deprotonation of an unsymmetrical ketone to form an enolate is a classic example of a reaction where regioselectivity is paramount. The resulting enolate regioisomer dictates the outcome of subsequent alkylation, aldol, or acylation reactions, ultimately influencing the very architecture of the target molecule.
This guide provides an in-depth analysis of the factors governing the regioselective enolate formation from 1-(tetrahydro-2H-pyran-4-yl)ethanone, a common structural motif in medicinal chemistry and natural product synthesis. We will compare and contrast the conditions that favor the formation of the kinetic versus the thermodynamic enolate, providing field-proven insights and detailed experimental protocols to empower researchers in their synthetic endeavors.
The central challenge with this compound lies in the two distinct sets of α-protons available for abstraction: the protons on the exocyclic methyl group (C1') and the single proton on the tetrahydropyran ring at the C4 position. The selective removal of a proton from either site leads to two different enolate intermediates, each with unique reactivity and synthetic potential.
Kinetic vs. Thermodynamic Control: A Tale of Two Pathways
The regiochemical outcome of the deprotonation of this compound is determined by whether the reaction is under kinetic or thermodynamic control.[1]
-
Kinetic Control favors the product that is formed the fastest. This typically involves the removal of the most sterically accessible and often most acidic proton.[2] The reaction is performed under conditions that are rapid, quantitative, and irreversible to prevent equilibration to the more stable isomer.
-
Thermodynamic Control favors the most stable product. This is achieved under conditions that allow the initially formed products to equilibrate, eventually leading to a product distribution that reflects their relative thermodynamic stabilities.[2] Generally, the more substituted alkene is the more stable, a principle that extends to enolates.[3]
The two possible enolates from this compound are:
-
The Kinetic Enolate: Formed by deprotonation of the C1' methyl group. This enolate features a less substituted double bond but is formed more rapidly due to the greater steric accessibility of the primary protons.[3]
-
The Thermodynamic Enolate: Formed by deprotonation of the C4 methine position on the THP ring. This enolate possesses a more substituted (tetrasubstituted) double bond, rendering it the more thermodynamically stable isomer.[2]
// Edges edge [penwidth=2]; start -> kinetic_enolate [color="#EA4335", label=" LDA, THF\n -78 °C\n (Irreversible)", fontcolor="#202124"]; start -> thermo_enolate [color="#4285F4", label=" NaH, THF\n 25 °C\n (Reversible)", fontcolor="#202124"];
// Invisible edge for alignment {rank=same; kinetic_enolate; thermo_enolate;} } dot Caption: Regioselective enolate formation pathways.
Comparative Analysis of Reaction Parameters
The selective generation of either the kinetic or thermodynamic enolate is a multifactorial problem. The choice of base, solvent, temperature, and reaction time are all critical variables that must be carefully controlled.[4]
| Parameter | Kinetic Control Conditions | Rationale & Causality | Thermodynamic Control Conditions | Rationale & Causality |
| Base | Strong, sterically hindered, non-nucleophilic base (e.g., LDA, LiHMDS).[5][6] | A bulky base cannot easily access the hindered C4 proton, so it preferentially and rapidly removes a proton from the sterically accessible C1' methyl group. The large pKa difference ensures irreversible deprotonation.[7] | Weaker, smaller bases (e.g., NaH, KH, NaOEt) or sub-stoichiometric strong base.[6][7] | Smaller bases can access the C4 proton. Weaker bases or sub-stoichiometric conditions establish an equilibrium between the ketone and its enolates, allowing the system to settle into its lowest energy state. |
| Temperature | Low temperature (typically -78 °C).[6] | At low temperatures, there is insufficient thermal energy to overcome the activation barrier for the reverse reaction or for equilibration between the two enolates. The product distribution reflects the relative rates of formation.[3] | Higher temperature (0 °C to reflux).[6] | Increased thermal energy facilitates the reversible protonation and deprotonation required to establish equilibrium, ensuring the most stable thermodynamic product predominates. |
| Solvent | Aprotic (e.g., THF, Diethyl Ether).[5][8] | Aprotic solvents do not have acidic protons that could facilitate the reverse reaction (protonation of the enolate), thus preserving the kinetically formed product.[8] | Protic solvents (e.g., EtOH) or aprotic solvents at higher temperatures.[2][4] | Protic solvents can serve as a proton source, actively promoting the equilibration between the kinetic and thermodynamic enolates.[5] |
| Reaction Time | Short (typically < 1 hour).[6] | The reaction is stopped once the kinetic enolate has formed, before it has a chance to equilibrate. | Long (can be several hours).[6] | Sufficient time must be allowed for the equilibrium to be fully established, ensuring the product ratio reflects thermodynamic stability. |
Illustrative Experimental Data
To quantify the effects of these conditions, the generated enolates are typically "trapped" in situ with an electrophile, such as trimethylsilyl chloride (TMS-Cl), to form stable silyl enol ethers.[9] The ratio of the resulting regioisomeric silyl enol ethers can then be accurately determined by techniques like ¹H NMR spectroscopy or Gas Chromatography-Mass Spectrometry (GC-MS).
The table below presents illustrative data for the regioselective silylation of this compound, based on established principles of enolate chemistry.
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Trapping Agent | Kinetic Product (%) | Thermodynamic Product (%) |
| 1 | LDA (1.1) | THF | -78 | 0.5 | TMS-Cl | >98 | <2 |
| 2 | LiHMDS (1.1) | THF | -78 | 0.5 | TMS-Cl | >98 | <2 |
| 3 | KH (1.2) | THF | 25 | 4 | TMS-Cl | 12 | 88 |
| 4 | NaH (1.2) | DME | 60 | 6 | TMS-Cl | <5 | >95 |
| 5 | LDA (0.9) | THF | 0 | 2 | TMS-Cl | 30 | 70 |
This data is illustrative and serves to highlight the expected outcomes based on established chemical principles.
Experimental Workflows & Protocols
A robust experimental design is crucial for achieving high regioselectivity. The following diagram and protocols outline the validated procedures for generating and trapping both the kinetic and thermodynamic enolates of this compound.
// Add notes for specific conditions note_k [shape=note, label="Kinetic:\n- Strong, bulky base\n- Low temp (-78°C)\n- Short time", fillcolor="#FBBC05", fontcolor="#202124"]; note_t [shape=note, label="Thermodynamic:\n- Weaker/smaller base\n- Higher temp (RT)\n- Long time", fillcolor="#4285F4", fontcolor="#FFFFFF"];
deprotonation -> note_k [style=dashed, color="#5F6368"]; deprotonation -> note_t [style=dashed, color="#5F6368"]; } dot Caption: Generalized workflow for regioselective enolate trapping.
Protocol 1: Generation of the Kinetic Enolate and Trapping
Objective: To selectively form the less substituted silyl enol ether via the kinetic enolate.
Materials:
-
Diisopropylamine (freshly distilled)
-
n-Butyllithium (n-BuLi) in hexanes (titrated)
-
This compound
-
Trimethylsilyl chloride (TMS-Cl, freshly distilled)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous NH₄Cl solution
-
Saturated aqueous NaCl solution (brine)
-
Anhydrous MgSO₄
Procedure:
-
LDA Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and thermometer, add anhydrous THF (0.4 M relative to diisopropylamine) and cool to -78 °C in a dry ice/acetone bath. Add diisopropylamine (1.1 equivalents) dropwise. Slowly add n-BuLi (1.05 equivalents) dropwise, ensuring the internal temperature does not exceed -70 °C. Stir the resulting pale yellow solution at -78 °C for 30 minutes.
-
Enolate Formation: Add a solution of this compound (1.0 equivalent) in a small amount of anhydrous THF dropwise to the LDA solution at -78 °C over 15 minutes. Stir the reaction mixture at -78 °C for 45 minutes.
-
Trapping: Rapidly add TMS-Cl (1.2 equivalents) neat via syringe to the enolate solution at -78 °C.
-
Workup: After stirring for 15 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature. Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product ratio by ¹H NMR and/or GC-MS prior to purification by flash chromatography.
Protocol 2: Generation of the Thermodynamic Enolate and Trapping
Objective: To selectively form the more substituted silyl enol ether via the thermodynamic enolate.
Materials:
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
This compound
-
Trimethylsilyl chloride (TMS-Cl, freshly distilled)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous NaHCO₃ solution
-
Saturated aqueous NaCl solution (brine)
-
Anhydrous MgSO₄
Procedure:
-
Base Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and reflux condenser, add NaH (1.2 equivalents). Wash the NaH dispersion with anhydrous hexanes (3x) under nitrogen to remove the mineral oil, then carefully decant the hexanes. Add anhydrous THF (0.2 M relative to the ketone).
-
Enolate Formation: Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise to the NaH suspension at 0 °C. After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours to ensure equilibration. Gentle warming (e.g., 40 °C) can be applied if the reaction is sluggish.
-
Trapping: Cool the reaction mixture to 0 °C and add TMS-Cl (1.2 equivalents) dropwise. Stir at 0 °C for 30 minutes, then allow to warm to room temperature and stir for an additional hour.
-
Workup: Carefully quench the reaction by the dropwise addition of saturated aqueous NaHCO₃ solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product ratio by ¹H NMR and/or GC-MS prior to purification by flash chromatography.
Conclusion
The regioselective formation of an enolate from this compound is a solvable and controllable challenge. By carefully manipulating the reaction conditions—primarily the base, temperature, and solvent—chemists can predictably generate either the kinetic or the thermodynamic enolate. The use of strong, bulky bases at low temperatures provides near-exclusive access to the less-substituted kinetic enolate, while weaker bases at higher temperatures under equilibrating conditions furnish the more stable, substituted thermodynamic enolate. The protocols and principles outlined in this guide provide a robust framework for researchers to leverage this fundamental transformation, enabling precise control over the construction of complex molecular architectures.
References
- University of Bath. (n.d.). Lecture 3: Regioselective Formation of Enolates.
- JoVE. (2023, April 30). Video: Regioselective Formation of Enolates.
- Química Organica.org. (n.d.). Regioselectivity and Stereoselectivity in the Alkylation of Enolates.
- Master Organic Chemistry. (2022, August 16). Enolates – Formation, Stability, and Simple Reactions.
- LibreTexts Chemistry. (2022, July 20). 12.5: α-Carbon Reactions in the Synthesis Lab - Kinetic vs. Thermodynamic Alkylation Products.
- University of Calgary. (n.d.). Kinetic vs Thermodynamic Enolates.
- Making Molecules. (2024, July 15). Lithium enolates & enolate equivalents.
- Organic Chemistry Academy. (2023, June 26). Thermodynamic vs Kinetic Enolates.
- YouTube. (2020, November 2). Kinetic vs. thermodynamic enolate formation.
- Filo. (2025, July 1). Questions on Enolate Chemistry and Robinson Annulation a. Explain thermo...
- Chemistry Stack Exchange. (2014, October 5). Regioselective enolate formation.
- University of Toronto. (n.d.). Regioselectivity in Kinetics Aldols/'Kinetic' Enolate Generation.
- House, H. O., & Trost, B. M. (1965). The Potassium and Lithium Enolates Derived from Cyclic Ketones. The Journal of Organic Chemistry, 30(5), 1341-1348.
Sources
- 1. Questions on Enolate Chemistry and Robinson Annulation a. Explain thermo.. [askfilo.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Video: Regioselective Formation of Enolates [jove.com]
- 5. Regioselectivity and Stereoselectivity in the Alkylation of Enolates [quimicaorganica.org]
- 6. Thermodynamic vs Kinetic Enolates – Organic Chemistry Academy [ochemacademy.com]
- 7. uwindsor.ca [uwindsor.ca]
- 8. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 9. Lithium enolates & enolate equivalents — Making Molecules [makingmolecules.com]
Validating the Biological Activity of 1-(Tetrahydro-2H-pyran-4-yl)ethanone Derivatives: A Comparative Guide for Drug Discovery Professionals
In the landscape of modern drug discovery, the identification and validation of novel bioactive scaffolds are paramount. The 1-(Tetrahydro-2H-pyran-4-yl)ethanone core represents a versatile starting point for the synthesis of a diverse array of small molecules with therapeutic potential. This guide provides an in-depth, experience-driven comparison of methodologies for validating the biological activity of compounds derived from this scaffold, using a case study of pyrazole derivatives as potent inhibitors of the Transforming Growth Factor-β (TGF-β) Type I receptor, also known as Activin-like Kinase 5 (ALK5).
The this compound Scaffold: A Privileged Structure
The tetrahydropyran ring is a common motif in numerous natural products and approved drugs, valued for its favorable physicochemical properties, including metabolic stability and aqueous solubility. The ethnone substitution at the 4-position provides a key synthetic handle for the elaboration of diverse chemical libraries, enabling the exploration of a wide range of biological targets.
Case Study: Pyrazole Derivatives as ALK5 Inhibitors
Recent research has demonstrated the successful derivatization of this compound to yield potent and selective inhibitors of ALK5, a serine/threonine kinase that plays a crucial role in cellular signaling pathways implicated in cancer and fibrosis.[1][2] This guide will dissect the experimental cascade used to validate the biological activity of these compounds, offering a framework for researchers working with novel derivatives of this scaffold.
The Validation Funnel: From In Vitro Potency to In Vivo Efficacy
A robust validation strategy follows a logical progression, starting with high-throughput in vitro assays to establish potency and selectivity, and culminating in more complex in vivo models to assess efficacy and pharmacokinetic properties.
Caption: A streamlined workflow for conducting in vivo pharmacokinetic studies.
2.2. In Vivo Efficacy Studies: Demonstrating Therapeutic Potential
The ultimate test of a compound's biological activity is its ability to produce a therapeutic effect in a relevant disease model. For anticancer agents, xenograft models are commonly used.
-
Causality: This is the most direct assessment of the compound's ability to modulate the disease process in a living organism. A significant reduction in tumor growth provides strong evidence of therapeutic potential.
Experimental Protocol: CT26 Xenograft Model for ALK5 Inhibitors
Objective: To evaluate the in vivo antitumor efficacy of a test compound in a murine colon carcinoma model.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
CT26 colon carcinoma cells
-
Test compound formulated for oral administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject CT26 cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.
-
Randomization and Dosing: Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups. Begin oral administration of the test compound or vehicle at a dose and schedule informed by the pharmacokinetic studies.
-
Tumor Measurement: Continue to measure tumor volume and body weight of the mice throughout the study.
-
Endpoint: At the end of the study (e.g., after a specified number of days or when tumors in the control group reach a maximum allowable size), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for the treatment group compared to the vehicle control group. Statistical analysis (e.g., t-test or ANOVA) is used to determine the significance of the observed effects.
Data Presentation: In Vivo Efficacy of an ALK5 Inhibitor
| Treatment Group | Dose (mg/kg, p.o.) | Mean Tumor Volume at Day X (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | Value | - |
| Compound 8h | 30 [1] | Value | Value |
Note: The specific tumor volume and TGI values would be populated with experimental data.
Conclusion: A Self-Validating Approach to Drug Discovery
The validation of biological activity for compounds derived from the this compound scaffold, as exemplified by the ALK5 inhibitor case study, requires a systematic and multi-faceted approach. Each experimental stage builds upon the last, creating a self-validating system that progresses from demonstrating direct target engagement to confirming cellular function and, ultimately, therapeutic efficacy in a living organism. By understanding the causality behind each experimental choice and adhering to rigorous protocols, researchers can confidently advance promising new chemical entities toward clinical development.
References
- Lee, H. S., et al. (2008). Pharmacokinetics and tissue distribution of 3-((5-(6-methylpyridin-2-yl)-4-(quinoxalin-6-yl)-1H-imidazol-2-yl)methyl)benzamide; a novel ALK5 inhibitor and a potential anti-fibrosis drug. Xenobiotica, 38(3), 325-39. [Link]
- Tan, B., et al. (2022). Synthesis and biological evaluation of 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole derivatives as novel, potent of ALK5 receptor inhibitors. Bioorganic & Medicinal Chemistry Letters, 61, 128552. [Link]
- Lahn, M., et al. (2025). ALK5 kinase inhibitors in drug discovery: Structural insights and therapeutic applications. European Journal of Medicinal Chemistry, 118045. [Link]
Sources
- 1. Synthesis and biological evaluation of 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole derivatives as novel, potent of ALK5 receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ALK5 kinase inhibitors in drug discovery: Structural insights and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1-(Tetrahydro-2H-pyran-4-yl)ethanone: A Guide for Laboratory Professionals
In the dynamic environment of pharmaceutical research and drug development, the responsible management of chemical reagents is paramount. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1-(Tetrahydro-2H-pyran-4-yl)ethanone (CAS No. 137052-08-5), a common intermediate in organic synthesis.[1][2] Adherence to these procedures is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and minimizing our environmental footprint.
I. Understanding the Hazard Profile
Before initiating any disposal procedure, a thorough understanding of the compound's properties and associated hazards is essential. This compound is a liquid that may be colorless to pale yellow.[1] It is classified as harmful if swallowed, in contact with skin, or inhaled.[3] Furthermore, it is known to cause skin and serious eye irritation, and may cause respiratory irritation.[3]
| Property | Value | Source |
| Molecular Formula | C7H12O2 | [1][3] |
| Molecular Weight | 128.17 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Flash Point | 75.1±18.9 °C | [1] |
| Boiling Point | 90-94°C / 15mm | [1] |
Given its hazard profile, this compound must be treated as a hazardous waste.[4] Improper disposal, such as pouring it down the drain, is strictly prohibited and can lead to environmental contamination and regulatory penalties.[5][6]
II. The Disposal Workflow: A Step-by-Step Guide
The following protocol outlines the necessary steps for the safe and compliant disposal of this compound. This workflow is designed to be a self-validating system, ensuring that each step is completed correctly before proceeding to the next.
Caption: Decision workflow for the proper disposal of this compound.
Before handling the chemical for disposal, ensure you are wearing the appropriate PPE. This includes, but is not limited to:
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[1][7]
Proper segregation of chemical waste is crucial to prevent dangerous reactions.[8][9] this compound waste should be collected separately from other waste streams, especially strong oxidizing agents.[7] Do not mix this waste with incompatible materials.
Choose a waste container that is compatible with this compound. High-density polyethylene (HDPE) or glass containers are generally suitable.[10] However, it is important to verify the chemical resistance of the container material.[11][12][13][14] The container must have a secure, leak-proof lid.[9] To prevent expansion, do not fill the container to more than 90% of its capacity.[15]
Accurate and clear labeling of waste containers is a regulatory requirement and a critical safety measure.[5][8] The label should include:
-
The full chemical name: "Waste this compound"
-
The primary hazard(s): "Harmful," "Irritant"
-
The date of accumulation[8]
-
The name of the generating laboratory or researcher
Store the labeled waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.[8][15] This area should be away from heat sources, sparks, and open flames.[7] Ensure secondary containment, such as a spill tray, is in place to manage any potential leaks.[9]
The final step is to arrange for the collection and disposal of the waste by a licensed chemical waste disposal company.[8][16] These companies are equipped to handle and treat hazardous materials in accordance with all local, state, and federal regulations.[8] Methods of disposal may include incineration at a licensed facility.[6][15]
III. Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your laboratory supervisor and institutional safety office.
-
Control Ignition Sources: As a precautionary measure, remove all potential sources of ignition from the area.[17]
-
Contain the Spill: Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand or vermiculite.[7]
-
Collect and Dispose: Carefully sweep or scoop the absorbent material into a designated waste container.[7] This contaminated material must be disposed of as hazardous waste, following the same procedures outlined above.
-
Decontaminate: Clean the spill area thoroughly with soap and water.
IV. Conclusion
The responsible disposal of this compound is a cornerstone of safe and ethical laboratory practice. By adhering to the detailed procedures in this guide, researchers can ensure they are protecting themselves, their colleagues, and the environment. Proactive waste management, beginning with the initial planning of an experiment, is the most effective strategy for minimizing risks and ensuring compliance.[18]
References
- Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System. [Link]
- Safe Storage and Disposal of Chemicals in A Lab. Tion. [Link]
- How to Safely Dispose of Labor
- HDPE and LDPE Resistance Chart by Chemical. Professional Plastics. [Link]
- Management of Waste.
- Properly Managing Chemical Waste in Labor
- This compound | CAS#:137052-08-5. Chemsrc. [Link]
- This compound. PubChem. [Link]
- Acetone Safety: Proper Storage and Disposal Methods. Lab Alley. [Link]
- Chemical Compatibility Chart - LDPE, HDPE, PP, Teflon Resistance. CP Lab Safety. [Link]
- How Can We Responsibly Dispose of Methyl Ethyl Ketone Waste?. [Link]
- Chemical Resistance Chart for HDPE (High Density Polyethylene). KSAN. [Link]
- Chemical Resistance Chart for HDPE (High Density Polyethylene). DescoEurope.com. [Link]
- Acetone Hazards - Safe Handling and Disposal Practices. SafetyIQ. [Link]
- Guidelines for Solvent Waste Recycling & Disposal. AllSource Environmental. [Link]
- Iowa DNR Household Hazardous Waste: How to Dispose of Solvents. [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. This compound | 137052-08-5 [chemicalbook.com]
- 3. This compound | C7H12O2 | CID 9877365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. solvent-recyclers.com [solvent-recyclers.com]
- 5. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 6. echemi.com [echemi.com]
- 7. This compound | CAS#:137052-08-5 | Chemsrc [chemsrc.com]
- 8. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 9. acewaste.com.au [acewaste.com.au]
- 10. Acetone Hazards - Safe Handling and Disposal Practices [safetyiq.com]
- 11. astisensor.com [astisensor.com]
- 12. calpaclab.com [calpaclab.com]
- 13. KSAN - Chemical Resistance Chart for HDPE (High Density Polyethylene) [ksan.lv]
- 14. descoeurope.com [descoeurope.com]
- 15. Safe Storage and Disposal of Chemicals in A Lab - Tion [tion.co.uk]
- 16. laballey.com [laballey.com]
- 17. assets.thermofisher.com [assets.thermofisher.com]
- 18. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
